Product packaging for 5-Bromo-4-methoxypyrimidine(Cat. No.:CAS No. 4319-85-1)

5-Bromo-4-methoxypyrimidine

Cat. No.: B1279915
CAS No.: 4319-85-1
M. Wt: 189.01 g/mol
InChI Key: GGTJMKOJYGIIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B1279915 5-Bromo-4-methoxypyrimidine CAS No. 4319-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJMKOJYGIIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483344
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-85-1
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-4-methoxypyrimidine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-methoxypyrimidine in Modern Drug Discovery

This compound, identified by its CAS number 4319-85-1, is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its strategic arrangement of a reactive bromine atom and a methoxy group on the pyrimidine core provides a powerful platform for the synthesis of complex molecular architectures.[2] The pyrimidine scaffold itself is a privileged structure in drug design, forming the backbone of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA.[3][4][5] This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, synthesis, and key chemical transformations. It is intended to serve as a practical resource for researchers and scientists engaged in the development of novel therapeutics and functional materials.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4319-85-1[6]
Molecular Formula C5H5BrN2O[6]
Molecular Weight 189.01 g/mol [6]
Appearance White to yellow solid
Melting Point 72-74 °C[7]
Boiling Point 243.5 ± 20.0 °C (Predicted)[7]
Density 1.628 ± 0.06 g/cm3 (Predicted)[7]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[8]
Storage Sealed in dry, room temperature conditions.[9][10]

Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[9]

Synthesis of the Pyrimidine Core

The construction of the functionalized pyrimidine ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this goal.[13] While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and commonly employed strategy involves the functionalization of a pre-existing pyrimidine ring system.

A general approach often starts with a more readily available pyrimidine derivative, such as 5-bromouracil, which can then undergo a series of transformations including chlorination followed by methoxylation to yield the target compound.[14] The pyrimidine ring itself can be synthesized through various condensation reactions, a classic example being the reaction of a 1,3-dicarbonyl compound with an amidine.[13]

Key Chemical Transformations: A Gateway to Molecular Diversity

The true utility of this compound lies in its capacity for selective functionalization. The bromine atom at the C5 position is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[8]

The Suzuki-Miyaura coupling is a highly versatile method for creating C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[8][15] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[15]

Illustrative Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol (General Guidance):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[16]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor its progress by TLC or LC-MS.[16]

  • Work-up: Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.[8][16]

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, enabling the synthesis of arylamines.[12][17] This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for introducing diverse amine functionalities.[17]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(Ln) [Ar-Pd(II)-NHR'R''(Ln)]+X- Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NHR'R''(Ln) Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NHR'R''(Ln)->Ar-Pd(II)-NR'R''(Ln) Deprotonation (Base) Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[18]

Step-by-Step Protocol (General Guidance):

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).[18]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) and the amine (1.2 equiv.).[18]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[12][18]

  • Reaction Execution: Heat the mixture to 100-110 °C and monitor the reaction's progress by TLC or LC-MS.[18]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[18]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[18]

The Stille coupling reaction provides another effective method for C-C bond formation, utilizing organostannane reagents.[16][19] These reagents are often stable to air and moisture, offering practical advantages in a laboratory setting.[19]

Step-by-Step Protocol (General Guidance):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[16]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.[16]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring, monitoring the progress by TLC or LC-MS.[16]

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove palladium residues.[16]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[16]

Applications in Medicinal Chemistry

The pyrimidine core is a recurring motif in a vast number of biologically active compounds, and this compound serves as a key intermediate in the synthesis of many such molecules.[3][4][5] Its derivatives have shown promise in a range of therapeutic areas.

  • Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells. Furthermore, substituted pyrimidines are known to inhibit various protein kinases that are often dysregulated in cancer.

  • Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[4] These compounds can target essential microbial enzymes or disrupt the synthesis of vital cellular components.

  • Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against viruses like HIV and herpes.[3][4]

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[2][4]

The ability to selectively functionalize this compound through the reactions described above allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.

Conclusion

This compound is a high-value building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular targets. This guide has provided a comprehensive overview of its properties, handling, and key chemical transformations, offering a foundation for its effective application in the laboratory. As the demand for novel and more effective therapeutic agents continues to grow, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

  • An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WJC-kvc4RCud7gFjmmgsV-rWg792fDdhJDry55xATg6CtD1wKAZbtAE1QyPaM7ezkZxWDrtergaqAoQgSGqwuUePeILXLY_KgXFlkLeNIK7sairiq1VRgOQPtAMblG_zgCWK0Z4q2kyo3nIx2juudQ-d1wtIVypQtKQ7k2gepBj451iZkj71hu7pZPBy4QtRSB4uxR_aGzSXFBx5OpKm063YCj57CcE94Zfd1PlkFRtvW_PIPO4ji7siY-sJiyn616yNpg==)
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3-9hYzPLJw5eUYnZmBjiKFaMwa0RrVqPhirAPxKuvO95g-y1Nyi8hRo5W8jmEL7a0lppQapF1d9D1gxRTT-zyDpUTjM1LWJk1asSyA3yUBjxyW1DbURnbLiQ681g0rb7oOqMjEIEXY3M1HTNA7777C_m1CAKVdWzi_HHLQwDuaKPYprC3W8IEp-vAKTo2zgt6dhogQhOUZqYpfKid44pxPBifMnqTNc_d7jrCqzzcJfvwLXnl6E=)
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate. (URL: https://www.researchgate.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIslY-fDn8-9czRXWTGs-1SI85fkrN5c60hqVCt1rHjwPwEPRhao4rx1S64dEoY4DNSP6d5xW7-bPnIgCAEGFPHgZorJJV1tRKw9BbqqBvrETtwoZ9SsBlc1Id80L_fw0ctbGqmZYFycuAjQVMr373zRANneU47ooKp0pWyw4RvJPiHM2e7AMwMdr4gjcVb2S3h20d8D9dmP3M145dYGrCahumG_6IeTAEHsAvkGmyvPqPyPqhGY1tV0XzXaj0oe6h_j29zMhR)
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwgOlulRs-f0-XJWRlKYhcrEqYFQdb9PY5Hjflvx-62lG6YxmeGBkX2BgPywa3pcTbUQrz7JRkbEKGUgcdA82mJWB0Z__RLLucsUU4hdfwtP86sNgu85zKmteyMyRU5nK_0PFZ7YG__aCqTn1La22MagZHwYqqgYn7U-XO91F_UXl2Izly1hkv13XDuZbZeR_qhzVwOzOi8vy5aADjnMYxegubv2cVUDpyl_l9bdEIO_2hUIw=)
  • Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcR_TGDIfMoE2oBTOvZBjWlESB8Os9RnGB-6VWwYTFEuCVc-y8RWA78OdE-m7TPrU_MXyW1Oa4Mj0CTSLvG56QkmfZMgP9s3m6luHLK-wCQ9SMi8ZQ2KphVIADmmoY-NI2qmAHPV14WFVETn9njPXlhJ8o4Efxno5TstSMnUrbsAJ8Kr5i2NQzgBh49drvlkZzMzCk25Z874I5K5_rFBboih-NyyHpEhUb2BQwaLVyLHQxVw==)
  • This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f87bb)
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: https://www.researchgate.
  • This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c83e6)
  • This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f87bb?context=product-detail)
  • Safety Data Sheet - Cayman Chemical. (URL: https://www.caymanchem.com/msdss/21862m.pdf)
  • REVIEW ON PYRIMIDINE - IRJMETS. (URL: https://irjmets.com/uploadedfiles/paper/issue_6_june_2024/55358/1718292921.pdf)
  • Safety Data Sheet - MedchemExpress.com. (URL: https://www.medchemexpress.
  • A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFof0fBoAxLqxPS1v7n2l4d2hD7qEwXRP06tk31WPypELnWhFQe4zAmfegd6O-5K9pP60-nLoEIS0YK2JY4M1azB3xXRROrjKsoH4Mdw7rdmN99ILWxJNXUMisPjkTr_RjXudjmQm1b1uSCagTHhAEy2YTX2AUVWPJymtCwFItccIRPcnkUqLzQ9vkuCTUm4GERpHGk5J6fb1dtJuGcDX3DM-nnavZn6ak7JSMRPi_Z8DCaIKcfuLTtA==)
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELEft1jeLeiKdjwk50fuF-FERckQ00YTzOmgwuC9PBdyqHKukkFNQ8nRdTHNnryeoRYE2BvzXDy-QDHiCcCujFYqfVG3NknxbGQY1DVsIc-EJB9nUJ6v1Id8Z8c6Z3pBJIr5K1fFiPmdrgKajdxmjDDm6EYbN6TllCdhh0Lqcxylx8eb9RolBewGs6sMvzcbbaMOzqMc-yR6wxHBgXNCXMIvZ3qULmzqNK6psrY0_0DwEvyueDTfETq02m4OcqeIMI9MXx5d-8PH_JbwcW)
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: https://wjarr.com/sites/default/files/WJARR-2022-0689.pdf)
  • This compound CAS#: 4319-85-1 - ChemicalBook. (URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5473729_EN.htm)
  • This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/csc/ciah987eef74)
  • This compound | C5H5BrN2O | CID 12270081 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/12270081)
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: https://growingscience.com/ccl/Vol10/ccl_2021_39.pdf)
  • 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3390161776)
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWym2fn4u1xTDE4znL4slgIiCMdO2CrLGuTDU0VgT7DYnJoVGV7DqNTnR_6dTddugY360DFMp29wMDvR7hVvol6MeMGG8SLrGBoTUe9qT0ibUCE4IT4Z0nS5jaK_AOuOLVNR9xzF4-Naz-SaqQDwzcFjvcGephbAYMGixHXh704OMr5eltcZpW4zPQWoZddM23B8QgIHfCwBMkug80G_LXTCutP3gyLEMyp1Zc_8_cUrihi7U_eaDOBw==)
  • This compound;CAS No. - ChemShuttle. (URL: https://www.chemshuttle.com/product-5-bromo-4-methoxypyrimidine-cas-no-4319-85-1.html)
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdn2UdMRppxESusyDLWGEwJfZEmUSTnH2kZj8POsSSS2LQXuE-3WMMFog8deZzPJKjcKMjb6RDXtopeIw59ZmT5yVKNuTXtPSKdz4fTm2Zkkw6Du1CY_x3JovL2Nzkh48im9pU6llfK2UBl_962SjBRi1uHbXUXMZAOsrV7dQxOgg5EnQlFSQoGUyU9c0ShoXkGOKHkXFkCxwf6p241gLG2ef-IiKVunCTnFAbAO12Zm-OSTN2BA==)
  • This compound 4319-85-1 wiki - Guidechem. (URL: https://www.guidechem.com/wiki/5-bromo-4-methoxypyrimidine-cas-4319-85-1.html)
  • Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2jaRivvz_GA6jM3fn95Q2_W88z5rZi-GpKueuzsEZc74iER1K6xXrumtvsknjsGzLa1YD8qFAJwxZqiDYvjVQ_05k16ZtxkBOqplrAWsldYL66OFevbdn0NotLrpPFrE1JbfTScnQPxk0t2nh1Zjx3UIVJMCoaiNXKUWxVjEf94mwIjK_pg1wd1GHhNyBZUDzyKIZeQwOO1JdR--ZSj4MRcU7S8FYwr-Lakl8t9g=)
  • Buchwald–Hartwig amination - Wikipedia. (URL: https://en.wikipedia.
  • This compound | 4319-85-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c83e6?context=product-detail)
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (URL: https://www.jocpr.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751680f50db242b638536)
  • 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/12461863)
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc02081h)
  • Stille reaction - Wikipedia. (URL: https://en.wikipedia.org/wiki/Stille_reaction)
  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine - MOST Wiedzy. (URL: https://mostwiedzy.pl/pl/publication/electron-induced-decomposition-of-5-bromo-4-thiouracil-and-5-bromo-4-thio-2-deoxyuridine,162208-1)

Sources

Physicochemical properties of 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and safety considerations for this compound. As a key heterocyclic building block, this compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This document synthesizes data from established chemical suppliers and public databases to offer researchers, scientists, and drug development professionals a reliable resource for utilizing this compound. Detailed protocols for analytical characterization are provided, alongside a discussion of its synthetic applications, grounded in the principles of modern organic chemistry.

Introduction to this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] this compound (CAS No. 4319-85-1) is a functionalized pyrimidine derivative that offers strategic points for chemical modification. The presence of a bromine atom at the C5 position and a methoxy group at the C4 position allows for selective and diverse chemical transformations. The electron-deficient nature of the pyrimidine ring, combined with these substituents, makes it a valuable precursor for creating libraries of compounds in drug discovery programs.[1] This guide details the fundamental characteristics of this compound to facilitate its effective use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 4319-85-1[2]
Molecular Formula C₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol [2]
IUPAC Name This compound[2]
Appearance White to Yellow Solid
Melting Point 72-74 °C
Boiling Point 243.5 ± 20.0 °C at 760 mmHg
Purity Typically ≥98%
Storage Sealed in a dry place at room temperature
InChI Key GGTJMKOJYGIIKR-UHFFFAOYSA-N[2]

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are paramount in chemical synthesis. A combination of spectroscopic techniques is employed to validate the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the hydrogen-carbon framework of a molecule. For this compound, the expected spectra are relatively simple and diagnostic.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons (-OCH₃) and two singlets corresponding to the two protons on the pyrimidine ring (H-2 and H-6).

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the five unique carbon atoms in the molecule.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.[3]

  • Expected Spectrum: The mass spectrum of this compound will show a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.[3]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization, ESI, or Gas Chromatography-Mass Spectrometry, GC-MS).

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[4] For this compound, key absorptions would include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (pyrimidine ring): ~1600-1450 cm⁻¹

  • C-O stretching (methoxy group): ~1250 cm⁻¹

  • C-Br stretching: ~700-600 cm⁻¹

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_final Final Assessment synthesis Procurement or Synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis purity_check Purity Assessment (e.g., HPLC, NMR) data_analysis->purity_check

Caption: Workflow for the analytical characterization of this compound.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position.

  • Nucleophilic Aromatic Substitution (SNAr): While the methoxy group at C4 is less reactive than a halogen, it can potentially be displaced by strong nucleophiles under forcing conditions. However, the primary utility of this compound lies in the reactivity of the C5-bromo position.

Caption: Key reactive sites on this compound for synthetic transformations.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[2][5]

  • Signal Word: Warning[5]

  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Hazard Statements:

    • H302: Harmful if swallowed[2][5]

    • H315: Causes skin irritation[2][5]

    • H319: Causes serious eye irritation[2][5]

    • H335: May cause respiratory irritation[2][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Standard laboratory safety practices should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized chemical compound with a robust set of physicochemical and spectroscopic data. Its defined reactivity makes it an indispensable building block for medicinal chemists and material scientists. The strategic placement of its bromo and methoxy functional groups provides a reliable platform for constructing more complex molecular architectures through established synthetic protocols like palladium-catalyzed cross-coupling. Adherence to proper safety and handling procedures is essential when working with this compound. This guide serves as a foundational resource to support its effective and safe application in scientific research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12270081, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine.
  • CMS Científica. (n.d.). This compound.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • YouTube. (2020). Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24972074, 5-Bromo-4-methoxy-2-hexanone.

Sources

5-Bromo-4-methoxypyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic organic chemistry. Its unique electronic and steric properties, conferred by the strategic placement of a bromine atom and a methoxy group on the pyrimidine core, render it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and a discussion of its chemical reactivity. We further explore its critical role in drug discovery, particularly in the development of kinase inhibitors, by leveraging its capacity for selective functionalization through advanced cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable compound.

Core Molecular Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, typically appearing as a white to yellow crystalline substance. Its core identifiers and physical characteristics are summarized below.

Property Value Reference
Molecular Formula C₅H₅BrN₂O[1][2][3]
Molecular Weight 189.01 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 4319-85-1[1][2]
Canonical SMILES COC1=NC=NC=C1Br[1][2]
InChI Key GGTJMKOJYGIIKR-UHFFFAOYSA-N[1]
Physical Form Solid, White to Yellow
Melting Point 72-74 °C
Boiling Point 243.5 ± 20.0 °C (at 760 mmHg)
Purity ≥98% (Typical)
Storage Conditions Sealed in a dry environment at room temperature

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrimidines often involves a multi-step process starting from more common precursors. While various routes to this compound exist, a common and logical strategy involves the construction and subsequent functionalization of the pyrimidine ring. The following protocol describes a plausible and field-proven approach starting from 5-bromouracil, a readily available starting material.

Expert Rationale: This synthetic pathway is chosen for its reliability and the predictable reactivity of the intermediates. The initial chlorination step is critical as it transforms the hydroxyl groups of the uracil tautomer into good leaving groups (chlorides), thereby activating the ring for subsequent nucleophilic substitution. The final methoxylation step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of a chloride by the methoxide nucleophile.

Plausible Synthetic Workflow

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Methoxylation cluster_2 Purification Start 5-Bromouracil P1 5-Bromo-2,4-dichloropyrimidine Start->P1  POCl₃, heat   P2 This compound P1->P2  NaOMe, MeOH, 0°C to RT   End Final Product P2->End  Workup & Crystallization   G Start This compound (Scaffold) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Library Diverse Molecular Library Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization

Sources

Synthesis of 5-Bromo-4-methoxypyrimidine from 5-bromouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

5-Bromo-4-methoxypyrimidine is a versatile heterocyclic building block utilized in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of its functional groups—a bromine atom at the C5 position and a methoxy group at C4—provides multiple reactive sites for advanced chemical modifications. Its synthesis from the readily available and economical starting material, 5-bromouracil, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

This technical guide provides a comprehensive overview of a reliable synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The intended audience includes researchers, chemists, and process development professionals engaged in organic synthesis and medicinal chemistry.

Overall Synthetic Strategy

The transformation of 5-bromouracil into this compound is efficiently achieved through a three-stage synthetic sequence. This strategy is predicated on activating the pyrimidine ring for nucleophilic substitution, followed by selective functionalization and a final dehalogenation step.

  • Chlorination: The initial step involves the conversion of the lactam groups in 5-bromouracil to more reactive chloro groups, yielding the key intermediate, 5-bromo-2,4-dichloropyrimidine.

  • Selective Methoxylation: The dichlorinated intermediate undergoes a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position to install the methoxy group.

  • Reductive Dechlorination: The final step is the selective removal of the chloro group at the C2 position via catalytic hydrogenation, affording the target molecule.

G cluster_0 Synthetic Workflow 5-Bromouracil 5-Bromouracil 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil->5-Bromo-2,4-dichloropyrimidine  Chlorination (POCl₃ or PCl₅) 5-Bromo-2-chloro-4-methoxypyrimidine 5-Bromo-2-chloro-4-methoxypyrimidine 5-Bromo-2,4-dichloropyrimidine->5-Bromo-2-chloro-4-methoxypyrimidine  Selective Methoxylation (NaOMe) This compound This compound 5-Bromo-2-chloro-4-methoxypyrimidine->this compound  Reductive Dechlorination (H₂, Pd/C)

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine (Intermediate 1)

The conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine is a critical activation step. The hydroxyl groups of the more stable lactam tautomer of uracil are poor leaving groups. Therefore, a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is required to facilitate the transformation.

Mechanism & Rationale

The reaction proceeds via the formation of phosphate or phosphonate esters as highly reactive intermediates. These intermediates are readily displaced by chloride ions present in the reaction mixture, converting the C=O bonds of the lactam system into C-Cl bonds and aromatizing the pyrimidine ring. The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated when using POCl₃.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of uracil derivatives.[1][2][3]

Table 1: Reagents for Synthesis of 5-Bromo-2,4-dichloropyrimidine

Reagent/SolventMolecular Weight ( g/mol )CAS NumberKey Hazards
5-Bromouracil190.9851-20-7Mutagen, Irritant
Phosphorus Oxychloride (POCl₃)153.3310025-87-3Highly Corrosive, Toxic
N,N-Dimethylaniline121.18121-69-7Toxic, Carcinogen
Dichloromethane (DCM)84.9375-09-2Volatile, Irritant

Procedure:

  • In a multi-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a mixture of 5-bromouracil (e.g., 250 g) and N,N-dimethylaniline (e.g., 300 ml) is prepared.[3]

  • The flask is cooled in an ice bath, and phosphorus oxychloride (e.g., 600 ml) is added dropwise over approximately 1 hour, ensuring the internal temperature is maintained.[3]

  • After the addition is complete, the reaction mixture is slowly heated to reflux and maintained for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The mixture is neutralized with a 50% NaOH solution to a pH of approximately 10.[3]

  • The aqueous layer is extracted three times with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification via vacuum distillation or column chromatography on silica gel yields 5-bromo-2,4-dichloropyrimidine as a colorless to light yellow liquid or low-melting solid.[2][4]

Part 2: Selective Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine (Intermediate 2)

This stage involves a regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring exhibit different reactivities, which can be exploited to achieve selective monosubstitution.

Mechanism & Rationale: C4 Selectivity

In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the stronger electron-withdrawing inductive effect of the adjacent nitrogen atom at the N3 position and better stabilization of the negative charge in the Meisenheimer intermediate. By carefully controlling the stoichiometry (using one equivalent of the nucleophile) and reaction temperature, the methoxy group can be directed selectively to the C4 position.[5]

Detailed Experimental Protocol

Table 2: Reagents for Selective Methoxylation

Reagent/SolventMolecular Weight ( g/mol )CAS NumberKey Hazards
5-Bromo-2,4-dichloropyrimidine227.8736082-50-5Toxic, Corrosive
Sodium Methoxide (NaOMe)54.02124-41-4Corrosive, Flammable
Methanol (MeOH)32.0467-56-1Flammable, Toxic

Procedure:

  • Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere or by using a commercially available solution.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous methanol.

  • Cool the dichloropyrimidine solution to 0-10 °C using an ice bath.

  • Slowly add the sodium methoxide solution (1.0 equivalent) dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at a low temperature (e.g., 10-15 °C) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS to maximize the formation of the mono-substituted product.[3]

  • Once the starting material is consumed, the reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate or a similar organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel typically yields pure 5-bromo-2-chloro-4-methoxypyrimidine.

Part 3: Synthesis of this compound (Final Product)

The final transformation is the reductive dechlorination (hydrodechlorination) of the C2 chloro-substituent. This is most commonly and cleanly achieved by catalytic hydrogenation.

Mechanism & Rationale: Catalytic Hydrogenation

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The 5-bromo-2-chloro-4-methoxypyrimidine also adsorbs onto the catalyst surface, where the C-Cl bond undergoes oxidative addition to the palladium center. This is followed by reductive elimination with the adsorbed hydrogen atoms, cleaving the C-Cl bond and forming a C-H bond, with HCl as a byproduct. A base (like magnesium oxide or sodium acetate) is often added to neutralize the generated HCl, which can otherwise poison the catalyst.[6][7]

G cluster_legend Catalytic Hydrogenation Cycle Pyrimidine-Cl R-Cl Pd_Catalyst Pd(0) Catalyst Surface Intermediate R-Pd(II)-Cl(H)₂ Pd_Catalyst->Intermediate H₂ Adsorption Adsorption Oxidative_Addition Oxidative Addition Reductive_Elimination Reductive Elimination Product R-H + HCl Intermediate->Product

Caption: Simplified mechanism for reductive dechlorination.

Detailed Experimental Protocol

Table 3: Reagents for Reductive Dechlorination

Reagent/CatalystDescriptionCAS NumberKey Hazards
5-Bromo-2-chloro-4-methoxypyrimidineStarting Material57054-92-9Irritant, Harmful
Palladium on Carbon (Pd/C)Catalyst (5% or 10% loading)7440-05-3Flammable solid
Hydrogen (H₂)Reducing Agent1333-74-0Extremely Flammable Gas
Magnesium Oxide (MgO) or NaOAcBase (HCl Scavenger)1309-48-4Irritant
Methanol (MeOH) or Ethanol (EtOH)Solvent67-56-1Flammable, Toxic

Procedure:

  • To a solution of 5-bromo-2-chloro-4-methoxypyrimidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a base like magnesium oxide (MgO) or sodium acetate (1.5-2.0 equivalents).[6]

  • Carefully add the palladium on carbon catalyst (typically 5-10 mol%) to the mixture under an inert atmosphere.

  • The reaction vessel is sealed and purged with nitrogen, then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • If necessary, the product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity using standard analytical techniques.

Table 4: Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 4319-85-1
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
Melting Point 72-74 °C
¹H NMR Spectral data available from chemical suppliers. Expected peaks: singlet for -OCH₃ (~4.0 ppm), two singlets or doublets for pyrimidine protons (H-2, H-6).[8]
¹³C NMR Spectral data available from chemical suppliers. Expected peaks for 5 distinct carbons.[8]
Mass Spectrometry MS data available. Expected m/z showing characteristic isotopic pattern for one bromine atom.[8]

Safety Considerations

  • Phosphorus Oxychloride/Pentachloride: These reagents are highly corrosive and react violently with water. They are toxic upon inhalation and skin contact. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium Methoxide: A corrosive and flammable solid. It reacts with water to produce flammable methanol and corrosive sodium hydroxide. Handle under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon catalyst can be pyrophoric upon exposure to air, especially after the reaction. Do not allow the catalyst to dry in the air. Ensure the reaction setup is properly grounded and free from ignition sources.

Conclusion

The synthesis of this compound from 5-bromouracil is a robust and scalable three-stage process involving chlorination, selective methoxylation, and reductive dechlorination. Each step requires careful control of stoichiometry and reaction conditions to ensure high yields and purity. This guide provides the fundamental principles and detailed protocols necessary for researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
  • Whittaker, N. (1951). The investigations of the methods for the reduction of chloropyrimidines. Oregon State University.
  • ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyrimidine synthesis.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications.
  • ChemicalBook. (n.d.). This compound(4319-85-1) 1H NMR spectrum.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Li, J., et al. (2018). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO₃. Tetrahedron Letters, 59(15), 1451-1454.
  • Wikipedia. (n.d.). Reductive dechlorination.
  • T. D. Nelson, et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Org. Lett. 2019, 21, 15, 6044–6048.
  • PubChem. (n.d.). 5-Bromouracil.
  • PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine.
  • Journal of Pharmacy and Chemistry. (2018). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR, 10(4), 1-11.
  • ChemSrc. (2025). 5-Bromo-2,4-dichloropyrimidine.

Sources

Spectroscopic Elucidation of 5-Bromo-4-methoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-4-methoxypyrimidine (CAS No: 4319-85-1), a key heterocyclic building block in medicinal chemistry and drug development.[1] Given the limited availability of published, experimentally verified spectra for this specific compound, this document leverages foundational principles of spectroscopy and comparative data from structurally related analogs to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar pyrimidine derivatives.

Introduction to this compound and its Structural Significance

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleobases. The strategic placement of a bromine atom at the C5 position and a methoxy group at the C4 position offers distinct reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Accurate structural confirmation is paramount in synthetic chemistry to ensure the identity and purity of a target molecule. Spectroscopic techniques such as NMR and MS are indispensable tools for this purpose, providing detailed insights into the molecular framework and connectivity.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, exhibiting two distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.7Singlet1HH-2
~8.3 - 8.5Singlet1HH-6
~4.0 - 4.2Singlet3H-OCH₃
Rationale and Interpretation

The pyrimidine ring contains two hydrogen atoms at positions 2 and 6. Due to the influence of the adjacent electronegative nitrogen atoms, these protons are expected to be deshielded and appear at downfield chemical shifts. The bromine atom at C5 and the methoxy group at C4 will exert electronic effects that further influence the precise chemical shifts of H-2 and H-6. In the absence of adjacent protons, both H-2 and H-6 are expected to appear as sharp singlets.

The methoxy group (-OCH₃) protons are in a different chemical environment and are expected to appear as a singlet in the upfield region, typically around 4.0-4.2 ppm. The integration of this signal should correspond to three protons.

This predictive analysis is supported by the known ¹H NMR data of simpler pyrimidines. For instance, in 5-bromopyrimidine, the protons on the pyrimidine ring are observed as distinct signals.[2][3] The addition of a methoxy group, as in 4-methoxypyrimidine, introduces a characteristic singlet for the methoxy protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 170C-4
~158 - 162C-2
~155 - 159C-6
~105 - 110C-5
~54 - 58-OCH₃
Rationale and Interpretation

The chemical shifts of the carbon atoms in the pyrimidine ring are significantly influenced by the electronegativity of the adjacent nitrogen atoms and the substituents.

  • C-4: This carbon is directly attached to a nitrogen atom and the oxygen of the methoxy group, leading to significant deshielding and placing its signal at the most downfield position.

  • C-2 and C-6: These carbons are also part of the heterocyclic ring and are adjacent to nitrogen atoms, resulting in downfield chemical shifts.

  • C-5: The carbon atom bearing the bromine atom (C-5) will also be shifted downfield due to the electronegativity of bromine, though typically to a lesser extent than the carbons directly bonded to nitrogen and oxygen.

  • -OCH₃: The carbon of the methoxy group is expected to appear at the most upfield position.

The predicted chemical shifts are based on established ranges for substituted pyrimidines and related heterocyclic systems. For example, the carbon chemical shifts in unsubstituted pyrimidine provide a baseline for understanding the effects of substituents.[4]

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)AssignmentExpected Isotopic Pattern
188/190[M]⁺ (Molecular Ion)Two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
159/161[M - CHO]⁺Loss of a formyl radical.
109[M - Br]⁺Loss of a bromine radical.
Rationale and Interpretation

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic signature of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity for the molecular ion.

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which can be used to confirm the elemental formula (C₅H₅BrN₂O) with high confidence.

The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) or a formyl radical (•CHO). The loss of the bromine atom is also a probable fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust for optimal signal-to-noise)

    • The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

    • The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization: Use standard EI or ESI source conditions. For EI, a 70 eV electron beam is typical. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow cluster_workflow Sample Purified this compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS H1_NMR ¹H NMR Analysis (Proton Environments) NMR->H1_NMR C13_NMR ¹³C NMR Analysis (Carbon Framework) NMR->C13_NMR Mol_Weight Molecular Weight Determination (Isotopic Pattern) MS->Mol_Weight Fragmentation Fragmentation Analysis (Structural Fragments) MS->Fragmentation Structure Structural Confirmation H1_NMR->Structure C13_NMR->Structure Mol_Weight->Structure Fragmentation->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. By combining fundamental spectroscopic principles with data from analogous structures, a reliable framework for the characterization of this important synthetic intermediate is established. The provided protocols and interpretations are designed to assist researchers in the confident structural elucidation and quality control of this compound and related compounds in their drug discovery and development endeavors.

References

  • PubChem. 5-bromouracil. [Link]
  • PubChem. 5-Bromopyrimidine. [Link]
  • Google Patents.
  • ResearchGate. 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl.... [Link]
  • PubChem. This compound. [Link]
  • PubChem. 4-Methoxypyrimidine. [Link]
  • SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents.
  • Patent 4188930 - EPO. SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF. [Link]

Sources

Solubility and stability of 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative that serves as a key building block in synthetic organic chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable intermediate in the discovery and development of novel therapeutic agents. The pyrimidine core is central to numerous pharmaceuticals, and the strategic placement of a bromine atom and a methoxy group provides versatile handles for further chemical modification through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[1]

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use. These parameters directly influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide provides a comprehensive analysis of these properties, synthesizes available data, and, most critically, presents detailed, field-proven protocols for their empirical determination. As a self-validating framework, this document empowers researchers to generate reliable data tailored to their specific experimental contexts.

Physicochemical & Structural Properties

The fundamental properties of this compound dictate its behavior in chemical and biological systems. The electron-withdrawing nature of the pyrimidine ring, further influenced by the bromo and methoxy substituents, governs its reactivity and intermolecular interactions.

PropertyValueReference(s)
CAS Number 4319-85-1[2][3][4][5][6][7]
Molecular Formula C₅H₅BrN₂O[7]
Molecular Weight 189.01 g/mol [6][7]
Appearance White to off-white/yellow solid[3][4]
Melting Point 72-74 °C[6]
Boiling Point 243.5 ± 20.0 °C (at 760 mmHg, Predicted)[4][6]
pKa 1.50 ± 0.16 (Predicted)[4]
IUPAC Name This compound[2][7]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, its solubility characteristics can be inferred from its synthetic procedures and the general behavior of similar small organic molecules. The compound is anecdotally soluble in polar organic solvents used during its synthesis and purification, such as methanol and ethyl acetate.[4] It is predicted to have low aqueous solubility.

A summary of its expected qualitative solubility is presented below. For any critical application, empirical determination is strongly advised using the protocol provided.

SolventExpected Qualitative SolubilityRationale
Water Low / Sparingly SolubleThe molecule is largely nonpolar, though the nitrogen atoms can act as hydrogen bond acceptors.
Phosphate-Buffered Saline (PBS) Low / Sparingly SolubleSimilar to water; solubility may be slightly pH-dependent but is expected to remain low.
Methanol (MeOH) SolubleUsed as a solvent in its synthesis, indicating good solubility.[4]
Ethanol (EtOH) SolubleStructurally similar to methanol; expected to be a good solvent.
Dimethyl Sulfoxide (DMSO) SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (ACN) SolubleA polar aprotic solvent commonly used in chromatography and as a reaction medium.
Ethyl Acetate (EtOAc) SolubleUsed as an extraction solvent during its synthesis, indicating good solubility.[4]
Chloroform (CHCl₃) SolubleA common nonpolar organic solvent suitable for many heterocyclic compounds.
Experimental Protocol: Kinetic Solubility Determination by Shake-Flask & HPLC-UV

The causality behind this protocol choice rests on its balance of accuracy and throughput, making it ideal for drug discovery settings. The "shake-flask" method ensures that the system reaches equilibrium, while HPLC-UV provides a robust and widely accessible method for quantification.[8][9] This protocol is designed to be a self-validating system by including a calibration curve for accurate quantification.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis stock 1. Prepare 10 mM Stock in DMSO cal_standards 2. Create Calibration Standards (e.g., 1-200 µM in ACN) stock->cal_standards buffers 3. Prepare Aqueous Buffers (e.g., PBS pH 7.4) hplc_cal 7. Analyze Calibration Standards by HPLC-UV cal_standards->hplc_cal add_stock 4. Add Stock to Buffer (e.g., 10 µL stock to 990 µL buffer) shake 5. Shake at RT (e.g., 18-24 hours) add_stock->shake filter 6. Filter to Remove Precipitate (0.45 µm syringe filter) shake->filter hplc_sample 8. Analyze Saturated Filtrate by HPLC-UV filter->hplc_sample calc 9. Calculate Concentration from Calibration Curve hplc_cal->calc hplc_sample->calc result Result: Solubility (µg/mL or µM) calc->result

Caption: Workflow for determining kinetic solubility via the shake-flask method.

  • Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.

  • Preparation of Calibration Standards: Create a series of calibration standards by diluting the 10 mM stock solution with a suitable organic solvent (e.g., acetonitrile). A typical concentration range would be 1, 5, 10, 25, 50, 100, and 200 µM. These standards are used to generate a calibration curve.

  • Sample Incubation: In triplicate, add a small aliquot of the 10 mM DMSO stock solution to a pre-determined volume of the aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. A common ratio is a 1:100 dilution (e.g., 10 µL of stock into 990 µL of buffer) to achieve a nominal concentration of 100 µM. The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

  • Equilibration: Seal the vials and place them on an orbital shaker at room temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 18-24 hours, to ensure the solution is saturated.

  • Sample Clarification: After incubation, visually inspect for precipitate. To separate any undissolved solid, filter the suspension through a 0.45 µm syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • HPLC-UV Analysis:

    • Inject the calibration standards onto a suitable HPLC system (e.g., a C18 reverse-phase column) to generate a standard curve of peak area versus concentration.

    • Inject the clarified filtrate from the experimental samples.

  • Data Analysis: Determine the peak area for this compound in the sample chromatogram. Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the saturated solution. This value represents the kinetic solubility under the tested conditions.

Chemical Stability Profile

The stability of this compound is a critical parameter for its storage and handling. While specific degradation studies are not widely published, its stability can be inferred from the chemical nature of its functional groups and data on related compounds.

  • Thermal Stability: The compound is a solid at room temperature and is expected to be stable under standard storage conditions.[3] However, like many organic molecules, prolonged exposure to high temperatures may lead to decomposition.[10]

  • Hydrolytic Stability: The methoxy group on the electron-deficient pyrimidine ring is a potential site for hydrolysis. However, this reaction typically requires harsh acidic conditions and elevated temperatures to proceed at a significant rate, suggesting the compound is likely stable in neutral aqueous solutions at ambient temperature.[11]

  • Photostability: Compounds containing a carbon-bromine bond and an aromatic ring system can be susceptible to photodecomposition upon exposure to UV light. Photolytic cleavage of the C-Br bond is a known degradation pathway for halogenated aromatics.[12] Therefore, it is prudent to protect the compound from direct light exposure.[13][14]

  • Oxidative Stability: The pyrimidine ring and methoxy group may be susceptible to degradation by strong oxidizing agents.

Experimental Protocol: Forced Degradation & Stability-Indicating HPLC Method Development

This protocol is a cornerstone of pharmaceutical development, mandated by ICH guidelines to elucidate potential degradation products and establish a robust analytical method capable of separating them from the parent compound.[15][16] Its design is inherently self-validating; if the method can separate the degradation products formed under these diverse stress conditions, it is deemed "stability-indicating."

G cluster_stress Phase 1: Apply Stress Conditions cluster_analysis Phase 2: Analysis & Method Development start Prepare Solution of This compound (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analyze Analyze All Samples by Initial HPLC-PDA Method acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze check Check for Degradation & Peak Purity analyze->check optimize Optimize HPLC Method (Gradient, pH, Column) To Resolve All Peaks check->optimize Resolution Inadequate validate Validate Method (Specificity, Linearity, Accuracy) check->validate Resolution Adequate optimize->analyze result Validated Stability-Indicating Method validate->result

Caption: Workflow for developing a stability-indicating HPLC method.

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored at 4°C protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the sample (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the sample at room temperature. Periodically check for degradation (e.g., at 2, 8, 24 hours) as base hydrolysis can be rapid.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the sample at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days). A solution can also be subjected to thermal stress.

    • Photodegradation: Expose the solution (in a photochemically transparent container) to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A dark control sample should be stored under the same conditions to separate thermal effects from photolytic effects.

  • Sample Quenching and Analysis:

    • For acid and base hydrolysis samples, neutralize them before injection.

    • Analyze the control and all stressed samples using an HPLC system equipped with a Photodiode Array (PDA) detector. A good starting point is a reverse-phase C18 column with a gradient elution profile using a mobile phase of water (with 0.1% formic acid) and acetonitrile.

  • Method Optimization and Validation:

    • Examine the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound. The PDA detector is crucial for assessing peak purity to ensure that the parent peak is not co-eluting with any degradants.

    • If any peaks are not fully resolved, systematically optimize the HPLC method (e.g., modify the gradient slope, change the mobile phase pH, or try a different column chemistry). The goal is to achieve baseline separation for the parent compound and all major degradation products.

    • Once the separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure user safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][7]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

  • Storage Conditions: Store in a tightly sealed container in a dry, cool place away from direct light and incompatible materials such as strong oxidizing agents.[3][4] Recommended storage is at room temperature.[6]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data in the literature is scarce, this is addressed by providing robust, detailed, and scientifically-grounded experimental protocols. By following these methodologies, researchers and drug development professionals can empirically determine the precise solubility and stability profiles under their specific experimental conditions. This approach ensures data integrity, facilitates reproducible science, and enables the effective application of this versatile chemical intermediate in the advancement of chemical and pharmaceutical research.

References

  • HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. (Source: pubs.acs.org)
  • Kinetic Solubility Assays Protocol. (Source: AxisPharm)
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Source: Enamine)
  • Stability Indicating HPLC Method Development –A Review. (Source: IJTSRD)
  • ADME Solubility Assay. (Source: BioDuro)
  • Kinetic Solubility 96 –Well Protocol. (Source: Vanderbilt University)
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Managing reaction temperature for 5-Bromo-2-chloro-4-methoxypyrimidine. (Source: Benchchem)
  • 3 Key Steps for HPLC Validation in Stability Testing. (Source: Altabrisa Group)
  • Stability Indicating HPLC Method Development: A Review. (Source: IJPPR)
  • Turbidimetric Solubility Assay. (Source: Evotec)
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. (Source: Smolecule)
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (Source: PMC - NIH)
  • This compound | 4319-85-1. (Source: Sigma-Aldrich)
  • Photostability and Photostabilization of Drugs and Drug Products. (Source: SciSpace)
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (Source: EMA)
  • Preparation of methoxypyrimidines 14 and 15.
  • This compound | 4319-85-1. (Source: Sigma-Aldrich)
  • This compound CAS#: 4319-85-1. (Source: ChemicalBook)
  • This compound | 4319-85-1. (Source: Sigma-Aldrich)
  • 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9. (Source: Sigma-Aldrich)
  • This compound | 4319-85-1. (Source: Merck)
  • This compound | C5H5BrN2O | CID 12270081. (Source: PubChem)
  • Guideline on Photostability Testing. (Source: BfArM)
  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (Source: YouTube)
  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron
  • Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide. (Source: Benchchem)
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (Source: Benchchem)

Sources

Reactivity of 5-Bromo-4-methoxypyrimidine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 5-Bromo-4-methoxypyrimidine in Organic Synthesis

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, and this compound serves as a highly valuable intermediate, offering a reactive site for the introduction of molecular diversity.[1] This guide provides a comprehensive analysis of the reactivity of this compound, focusing on key reactions such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed experimental protocols, quantitative data, and a discussion of the underlying electronic and steric influences are presented to facilitate its effective utilization in synthetic chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 4319-85-1[2][3]
Molecular Formula C₅H₅BrN₂O[3]
Molecular Weight 189.01 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 72-74 °C[2]
Boiling Point 243.5±20.0 °C (Predicted)[2]
pKa 1.50±0.16 (Predicted)[2]
Solubility Soluble in organic solvents such as methanol and ethyl acetate.[2]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-5-bromopyrimidine, with sodium methoxide.[2]

Experimental Protocol: Synthesis from 4-Chloro-5-bromopyrimidine
  • Reaction Setup: Dissolve 4-chloro-5-bromopyrimidine (1.0 equiv.) in methanol.

  • Reagent Addition: Slowly add a methanolic solution of 28% sodium methoxide (3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at 60°C for 15 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[2]

Key Chemical Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen towards these transformations.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[5][6][7]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[4][8] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmacologically active compounds.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R 5-Ar'-4-methoxypyrimidine Ar-Pd(II)-R(L2)->Ar-R Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 Ar'-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-R(L2)

Suzuki-Miyaura Coupling Catalytic Cycle
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[5]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by flash column chromatography.[10]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012~85
4-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (3)Toluene/H₂O9016~90
3-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane11016~75*

* Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[10]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11][12][13] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[11]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR1R2(L)->Pd(0)L2 Reductive Elimination Ar-NR1R2 5-Amino-4-methoxypyrimidine Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) HNR1R2 Amine HNR1R2->Ar-Pd(II)-NR1R2(L) Base Base (e.g., NaOtBu) Base->Ar-Pd(II)-NR1R2(L)

Buchwald-Hartwig Amination Catalytic Cycle
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.[10]

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[10]

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The crude product is then purified by flash column chromatography.[10]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene100~95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane110~88
BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)LHMDS (1.8)THF80~92*

* Note: The data presented in this table is based on the amination of related bromo-chloro-heterocycles and serves as a representative guide. Optimization may be required for this compound.[11]

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] It employs a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes.[15]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C#CR(L2) Transmetalation Ar-Pd(II)-C#CR(L2)->Pd(0)L2 Reductive Elimination Ar-C#CR 5-Alkynyl-4-methoxypyrimidine Ar-Pd(II)-C#CR(L2)->Ar-C#CR Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Cu-X Cu-Br Cu-C#CR Cu-C≡CR Cu-X->Cu-C#CR Alkyne Coordination Cu-C#CR->Ar-Pd(II)-X(L2) H-C#CR Terminal Alkyne H-C#CR->Cu-C#CR Base Base (e.g., Et3N) Base->Cu-C#CR

Sonogashira Coupling Catalytic Cycle
  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[5]

  • Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[5]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[5]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of celite to remove palladium residues. Following an aqueous work-up, the product is extracted and purified by flash column chromatography.[10]

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THFRT~90
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)DIPEA (3)DMF50~85
1-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2)Acetonitrile60~80*

* Note: The data in this table is based on reactions with structurally similar bromo-heterocycles and should be considered as a starting point for optimization.[10]

Metal-Halogen Exchange

The bromine atom of this compound can undergo metal-halogen exchange, typically with an organolithium reagent such as n-butyllithium, to form a lithiated pyrimidine species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position.[16]

Metal_Halogen_Exchange Ar-Br This compound Ar-Li 5-Lithio-4-methoxypyrimidine Ar-Br->Ar-Li Metal-Halogen Exchange RLi n-BuLi RLi->Ar-Li Ar-E 5-Substituted-4-methoxypyrimidine Ar-Li->Ar-E Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Ar-E

General Scheme for Metal-Halogen Exchange and Electrophilic Quench

General Experimental Workflow

The following diagram illustrates a general workflow for the key reactions of this compound, from reaction setup to product isolation and purification.

Experimental_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up cluster_purify Purification & Analysis Add_Reactants Add Reactants & Catalyst to Flask Inert_Atmosphere Inert Atmosphere (Ar/N2) Add_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat & Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Extraction Extraction Cool->Extraction Dry_Concentrate Drying & Concentration Extraction->Dry_Concentrate Purification Purification (e.g., Chromatography) Dry_Concentrate->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General Experimental Workflow for Synthesis

Conclusion

This compound is a valuable and versatile synthetic intermediate that allows for selective functionalization through a variety of modern synthetic methodologies. The protocols and data presented in this guide, based on established procedures for analogous compounds, provide a solid foundation for researchers to develop efficient and selective syntheses of novel pyrimidine derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PubMed Central.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). PubMed Central.
  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
  • Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. (n.d.). ResearchGate.
  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. (2022). ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Biosynth. (n.d.). This compound | 4319-85-1 | EAA31985.
  • ChemicalBook. (n.d.). This compound CAS#: 4319-85-1.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2025). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Sonogashira cross-coupling reaction involving pyrimidines 20. (n.d.). ResearchGate.
  • Guidechem. (n.d.). This compound 4319-85-1 wiki.
  • PubChem. (n.d.). This compound | C5H5BrN2O | CID 12270081.
  • Sigma-Aldrich. (n.d.). This compound | 4319-85-1.
  • Nucleophilic Aromatic Substitution. (2018). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). PubMed Central.

Sources

Biological activity of 5-Bromo-4-methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromo-4-methoxypyrimidine Derivatives

Executive Summary

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, those functionalized with a bromine atom at the C5 position and a methoxy group at the C4 position represent a particularly versatile and promising class of molecules. The this compound scaffold allows for strategic chemical modifications, enabling the exploration of chemical space and the development of potent modulators of various biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their role as kinase inhibitors for anticancer therapy, their applications as antiviral agents, and their emerging potential in other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the discovery of novel therapeutics based on this privileged scaffold.

Part 1: The this compound Scaffold: A Synthetic Overview

The strategic importance of the this compound core lies in its inherent chemical reactivity, which permits selective and diverse functionalization.[3][4] While the direct biological profile of the parent molecule is not extensively documented, its true value is realized as a versatile intermediate for constructing more complex, biologically active molecules.[5][6]

Physicochemical Properties

A foundational understanding of the core molecule's properties is essential for designing synthetic routes and purification strategies.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[7]
Molecular Weight 189.01 g/mol [7]
IUPAC Name This compound[7]
CAS Number 4319-85-1[7][8]
Physical Form White to Yellow Solid[8]
SMILES COC1=NC=NC=C1Br[7]
Synthetic Versatility and Key Transformations

The true synthetic power of this scaffold is often unlocked by starting with a related, di-functionalized precursor: 5-Bromo-2-chloro-4-methoxypyrimidine .[3] This molecule offers two distinct reactive sites, the C5-Bromine and the C2-Chlorine, whose differential reactivity can be exploited for sequential, site-selective modifications.

  • C5 Position (Bromo): The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is crucial for probing different pockets within a biological target's active site.[9]

  • C2 Position (Chloro): The chlorine atom at the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination reactions.[3][9] This position is key for installing amine-containing fragments that can form critical hydrogen bond interactions, for instance, with the hinge region of protein kinases.[9]

This differential reactivity allows for a modular approach to building libraries of complex molecules from a single, versatile starting material.

G cluster_c5 C5 Position Functionalization cluster_c2 C2 Position Functionalization start 5-Bromo-2-chloro- 4-methoxypyrimidine c5_reaction Suzuki or Stille Coupling (Pd-catalyzed) start->c5_reaction c2_reaction SNAr or Buchwald-Hartwig (Nucleophilic Substitution) start->c2_reaction c5_product C5-Aryl/Alkyl Derivative c5_reaction->c5_product Introduce R1 c5_product->c2_reaction Sequential Reaction final_product Di-substituted Pyrimidine (Biologically Active Target) c5_product->final_product c2_product C2-Amino/Alkoxy Derivative c2_reaction->c2_product Introduce R2 c2_product->c5_reaction Alternative Sequence c2_product->final_product

Caption: General synthetic workflow for di-functionalization.

Part 2: Biological Activities and Mechanisms of Action

The derivatization of the this compound scaffold has yielded compounds with significant activity in several key therapeutic areas.

Anticancer Activity: Kinase Inhibition

A substantial body of research has focused on developing pyrimidine derivatives as anticancer agents, primarily through the inhibition of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9]

Mechanism of Action: Targeting Key Signaling Pathways

Pyrimidine derivatives are effective kinase inhibitors because their core structure can mimic the purine ring of ATP, enabling them to compete for the ATP-binding site on the kinase.[9] Strategic modifications at the C2 and C5 positions are critical for achieving both high potency and selectivity.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 can starve tumors of their blood supply.

  • CDK2 Inhibition: Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[9] In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation. Inhibiting CDK2 can arrest the cell cycle and induce apoptosis in cancer cells.[10]

G cluster_cdk CDK2/Cell Cycle Regulation CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb pRb ActiveComplex->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates G1_S_Transition G1/S Transition (Cell Proliferation) S_Phase->G1_S_Transition Inhibitor 5-Bromo-4-methoxy- pyrimidine Derivative Inhibitor->CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Cytotoxic Activity

While specific data for direct this compound derivatives is sparse, related pyrimido[4,5-d]pyrimidines and other complex derivatives show potent activity.[10][11]

Compound ClassTarget Cell LineActivity (IC₅₀/ED₅₀)Reference
Pyrimido[4,5-d]pyrimidinesVarious Cancer LinesVaries (µM range)[10]
5-(1-Hydroxy-2-bromo...)-dUTPL1210 LeukemiaED₅₀ = 11 µg/mL[11]
Bromo-methoxy-benzenesulphonamidesMCF7 (Breast Cancer)Potent Cytotoxicity[12]
Antiviral Activity

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery.[13] Its structural similarity to nucleobases allows derivatives to interfere with viral replication machinery.

Mechanism of Action: Interference with Viral Replication

Many antiviral pyrimidine nucleoside analogs function by being incorporated into the growing viral DNA or RNA chain, where they act as chain terminators. Others may inhibit viral enzymes essential for replication, such as DNA polymerase.

A study on 5-substituted deoxyuridines demonstrated that a 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine derivative exhibited significant in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1), with an ID₅₀ in the 0.1-1 µg/mL range.[11] More broadly, pyrimidine derivatives have been developed to combat a wide range of viruses, including influenza, hepatitis B and C, and HIV.[13] Some pyrimido[4,5-d]pyrimidines have also shown selective efficacy against coronaviruses.[14]

Other Potential Activities
  • Antimicrobial Activity: Pyrimidine derivatives are known to possess broad-spectrum antimicrobial activity.[1][15] Thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, have demonstrated good activity against Gram-positive bacteria like S. aureus and B. subtilis.[16]

  • Anti-inflammatory Activity: The pyrimidine class has known anti-inflammatory effects.[1][6] A structurally similar compound, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, was shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as ERK, JNK, and NF-κB.[17]

Part 3: Experimental Design & Protocols

The successful synthesis and evaluation of novel this compound derivatives require robust and reproducible experimental protocols.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C5 position of a 5-bromo-2-substituted-4-methoxypyrimidine. This is a cornerstone C-C bond-forming reaction in medicinal chemistry.

Rationale: The Suzuki-Miyaura coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) exploration. The use of a palladium catalyst and a base is essential for the catalytic cycle to proceed efficiently.

Step-by-Step Methodology: [4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 5-bromo-pyrimidine starting material (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (8 mL) and water (2 mL), via syringe. The water is necessary to dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final C5-arylated pyrimidine derivative.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable measure of cell viability and proliferation. It is a primary screening method to evaluate the cytotoxic potential of newly synthesized compounds.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's effect on cell survival.

Step-by-Step Methodology: [18]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells (typically ranging from 0.1 to 100 µM). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly valuable and versatile platform in modern drug discovery. The synthetic tractability, particularly the ability to perform selective, sequential functionalization, provides a robust engine for generating chemical diversity. Research has clearly demonstrated the potential of these derivatives as potent anticancer agents through kinase inhibition and as promising antiviral compounds.[3][9][11]

The future of this chemical class lies in the detailed exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking, can further guide the rational design of next-generation inhibitors.[19] Furthermore, expanding the investigation into other therapeutic areas, such as anti-inflammatory and antimicrobial applications, is warranted based on the activities of structurally related compounds.[1][17] Continued research into this compound derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • BenchChem.
  • BenchChem.
  • BenchChem.
  • BenchChem. A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • BenchChem.
  • BenchChem. Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
  • PubChem. This compound.
  • BenchChem.
  • Journal of Chemical and Pharmaceutical Research.
  • BenchChem.
  • ChemShuttle. This compound;CAS No.
  • BenchChem.
  • BenchChem.
  • Kumar, R., et al. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(5), 941-944.
  • Frontiers in Pharmacology. (2022).
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • PubMed. (2022).
  • National Institutes of Health (NIH). (2025).
  • National Institutes of Health (NIH). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Sigma-Aldrich. This compound.
  • Biosynth. This compound.
  • PubMed.
  • Juniper Publishers. (2017).
  • MDPI. (2024).
  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
  • MDPI. (2021).

Sources

5-Bromo-4-methoxypyrimidine: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyrimidine derivatives hold a privileged position, appearing in numerous pharmaceuticals and biologically active compounds. 5-Bromo-4-methoxypyrimidine (CAS No: 4319-85-1) is a valuable heterocyclic building block, offering a strategic arrangement of functional groups for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in synthetic chemistry and drug discovery. While detailed experimental data for this specific pyrimidine is less abundant than for some of its halogenated analogues, this guide will also draw upon the well-established chemistry of closely related compounds to provide a robust understanding of its synthetic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

PropertyValueReference(s)
CAS Number 4319-85-1[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance White to off-white or light yellow solid[2]
Melting Point 72-74 °C[2]
Boiling Point (Predicted) 243.5 ± 20.0 °C at 760 mmHg[2]
Density (Predicted) 1.628 ± 0.06 g/cm³[2]
pKa (Predicted) 1.50 ± 0.16[2]
Storage Sealed in dry, room temperature[2]

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic substitution of a suitable precursor. A common and effective method involves the reaction of a chloropyrimidine with sodium methoxide.

Synthetic Route: From 4-Chloro-5-bromopyrimidine

A documented synthesis of this compound starts from 4-chloro-5-bromopyrimidine.[2] The chloro group at the 4-position is susceptible to nucleophilic displacement by a methoxide ion.

G 4-Chloro-5-bromopyrimidine 4-Chloro-5-bromopyrimidine C4H2BrClN2 Reaction_Mixture Reaction_Mixture 4-Chloro-5-bromopyrimidine->Reaction_Mixture Sodium_Methoxide Sodium Methoxide NaOCH3 Sodium_Methoxide->Reaction_Mixture Methanol Methanol (solvent) Methanol->Reaction_Mixture Heat 60°C, 15 hours This compound This compound C5H5BrN2O Heat->this compound Reaction_Mixture->Heat

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patented procedure.[2]

  • Reaction Setup: Dissolve 4-chloro-5-bromopyrimidine (9.90 g, 41.2 mmol) in methanol (140 mL).

  • Reagent Addition: Slowly add a 28% solution of sodium methoxide in methanol (24 mL, 120 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 15 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the product.

This procedure reportedly affords this compound in 79% yield as a light yellow solid.[2]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring activates the C-Br bond towards oxidative addition to a palladium(0) catalyst.

While specific, optimized protocols for this compound are not extensively reported in the literature, the following sections provide generalized procedures for key transformations, based on the well-established reactivity of similar bromo-heterocyclic compounds, particularly the closely related 5-bromo-2-chloro-4-methoxypyrimidine.[3][4][5][6][7]

G cluster_reactivity Reactivity of this compound cluster_pd_coupling Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd Catalyst, Base Stille Stille Coupling (R-SnBu3) Start->Stille Pd Catalyst Heck Heck Reaction (Alkene) Start->Heck Pd Catalyst, Base Product_Aryl Product_Aryl Suzuki->Product_Aryl C-C bond Product_Alkynyl Product_Alkynyl Sonogashira->Product_Alkynyl C-C bond Product_Amino Product_Amino Buchwald->Product_Amino C-N bond Product_Aryl_Vinyl Product_Aryl_Vinyl Stille->Product_Aryl_Vinyl C-C bond Product_Alkene Product_Alkene Heck->Product_Alkene C-C bond

Caption: Key reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.[8]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[9]

  • Generalized Protocol:

    • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

    • Reaction Conditions: Heat the mixture to 80-110 °C and stir vigorously, monitoring the reaction by TLC or LC-MS.

    • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12]

  • Generalized Protocol:

    • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

    • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

    • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.).

    • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring for completion.

    • Work-up and Purification: Standard aqueous work-up followed by chromatographic purification.

This reaction is a powerful method for the formation of C-N bonds.[13][14][15][16]

  • Generalized Protocol:

    • Reaction Setup: To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

    • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Reaction Conditions: Heat the mixture with stirring to 80-110 °C.

    • Work-up and Purification: After cooling, quench the reaction and extract with an organic solvent. Wash, dry, concentrate, and purify by column chromatography.

The Stille coupling involves the reaction of an organohalide with an organostannane reagent.[17][18][19][20]

  • Generalized Protocol:

    • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.

    • Reaction Conditions: Heat the reaction mixture to 80-110 °C.

    • Work-up and Purification: Upon completion, the mixture is often filtered through celite to remove palladium residues, followed by concentration and chromatographic purification.

The Heck reaction couples an unsaturated halide with an alkene.[21][22]

  • Generalized Protocol:

    • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).

    • Reaction Conditions: Heat the mixture, typically between 80-140 °C.

    • Work-up and Purification: Standard aqueous work-up and purification by chromatography.

Nucleophilic Aromatic Substitution (SNA)

While the C5-bromo position is the primary site for palladium-catalyzed reactions, the pyrimidine ring is generally susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen atoms (C2, C4, and C6).[23] However, in this compound, the C4 position is occupied by a methoxy group. The C2 and C6 positions are unsubstituted, and the C5 position, being less activated towards SNAr, is unlikely to undergo nucleophilic displacement of the bromide under typical SNAr conditions. Therefore, direct nucleophilic attack on the pyrimidine ring of this compound is not the primary mode of reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents. The ability to functionalize this compound through the aforementioned cross-coupling reactions makes it a valuable intermediate for the synthesis of novel drug candidates. Substituted pyrimidines are known to exhibit a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.[24][25][26]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its C5-bromo substituent provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. While detailed, specific reaction protocols for this compound are not as prevalent as for some of its analogues, a solid understanding of pyrimidine chemistry allows for the rational design of synthetic routes. Its potential for generating novel, substituted pyrimidine cores makes it a compound of significant interest for researchers in drug discovery and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-4,6-dimethoxypyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Heck reaction.
  • Myers, A. G. Research Group. The Stille Reaction.
  • Google Patents. US6620932B2 - 2-alkoxy-5-methoxypyrimidines or their tautomeric forms and methods for producing the same.
  • ChemicalBook. This compound CAS#: 4319-85-1.
  • ChemShuttle. This compound;CAS No. 4319-85-1.
  • Wikipedia. Stille reaction.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. Stille Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Heck Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • ResearchGate. Sonogashira cross-coupling reaction involving pyrimidines 20.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound | 4319-85-1.
  • Google Patents. US8324225B2 - Pyrrolopyrimidine compounds and their uses.
  • YouTube. (2018). 34.
  • RSC Publishing.
  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • YouTube. (2019).
  • ChemicalBook. This compound CAS#: 4319-85-1.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

Sources

The Pyrimidine Nucleus: A Privileged Scaffold in the Pantheon of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Ascendancy of Substituted Pyrimidines

For researchers, scientists, and drug development professionals, the pyrimidine ring system stands as a cornerstone of modern medicinal chemistry. This six-membered aromatic heterocycle, integral to the very fabric of life as a component of nucleic acids, has proven to be a remarkably versatile and "privileged" scaffold for the design of a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, have allowed for the development of drugs that have profoundly impacted the treatment of a wide spectrum of human diseases, from cancer to infectious diseases.[2] This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrimidines, their synthetic evolution, and their journey to becoming indispensable tools in the pharmacopeia.

A Historical Odyssey: From Uric Acid to Targeted Therapies

The story of pyrimidines in science begins not with a targeted synthesis, but with an isolation from a biological source. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the oxidation of uric acid.[4] However, the systematic study of pyrimidines didn't commence until the late 19th century. A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, through the condensation of urea and malonic acid.[5] This was followed by the seminal work of Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and who is credited with coining the name "pyrimidin" in 1885.[5][6] The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Gabriel and Colman.[5]

The therapeutic potential of pyrimidines began to be unlocked in the 20th century. The discovery that 2,4-diaminopyrimidines could interfere with folic acid utilization in microorganisms led to the development of the successful antimalarial drug pyrimethamine and the antibacterial agent trimethoprim.[7] This marked a turning point, demonstrating that synthetic modifications to the pyrimidine core could yield compounds with potent and selective biological activity.

The mid-20th century witnessed a surge in the development of pyrimidine-based drugs, particularly in the realm of cancer chemotherapy. The recognition that cancer cells, with their rapid proliferation, are heavily reliant on nucleic acid synthesis provided a clear rationale for targeting pyrimidine metabolism.[8] This led to the development of antimetabolites like 5-fluorouracil (5-FU), which remains a cornerstone of cancer treatment today.[9][10] The core principle behind these early pyrimidine antagonists was to create structural mimics of natural pyrimidines that could disrupt essential cellular processes.[11]

The Architectural Versatility of a Privileged Scaffold

The enduring success of pyrimidines in medicinal chemistry stems from their remarkable synthetic tractability and the profound influence that substituents on the pyrimidine ring have on their biological activity.[1][12] The ability to readily introduce a wide variety of functional groups at different positions of the ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[2][12]

Key Therapeutic Areas Dominated by Substituted Pyrimidines:
  • Oncology: Pyrimidine derivatives have made an indelible mark on cancer therapy.[13][14] They function through diverse mechanisms, including:

    • Antimetabolites: These compounds, such as 5-fluorouracil, capecitabine, and gemcitabine, mimic natural pyrimidine nucleosides and interfere with the synthesis of DNA and RNA, leading to the death of rapidly dividing cancer cells.[15][16][17]

    • Kinase Inhibitors: The pyrimidine scaffold has proven to be an excellent platform for the development of potent and selective kinase inhibitors.[14] By targeting specific kinases involved in cancer cell signaling pathways, these drugs can block tumor growth and proliferation.

  • Antimicrobial and Antiviral Agents: The ability of substituted pyrimidines to interfere with microbial and viral replication has led to the development of important anti-infective drugs.[9][18] This includes antibacterials like trimethoprim and antivirals such as the HIV drug zidovudine.[5][9]

  • Anti-inflammatory and Immunomodulatory Drugs: More recent research has explored the potential of pyrimidine derivatives in treating inflammatory and autoimmune diseases.[19] These compounds can modulate the activity of key inflammatory mediators and signaling pathways.

  • Central Nervous System (CNS) Disorders: The pyrimidine nucleus is also found in drugs that act on the central nervous system, including sedatives and hypnotics like the barbiturates.[9]

The following table summarizes some key examples of substituted pyrimidine drugs and their therapeutic applications:

DrugTherapeutic ClassMechanism of Action
5-Fluorouracil Anticancer (Antimetabolite)Inhibits thymidylate synthase, disrupting DNA synthesis.[20]
Gemcitabine Anticancer (Antimetabolite)A deoxycytidine analog that inhibits DNA synthesis.[17]
Imatinib Anticancer (Kinase Inhibitor)While not a simple pyrimidine, its core structure contains a pyrimidine ring and it inhibits the Bcr-Abl tyrosine kinase.
Trimethoprim AntibacterialInhibits dihydrofolate reductase, blocking folic acid synthesis in bacteria.[7]
Zidovudine (AZT) Antiviral (for HIV)A nucleoside reverse transcriptase inhibitor that terminates the viral DNA chain.[9]
Phenobarbital Anticonvulsant, SedativeA barbiturate that enhances the activity of the neurotransmitter GABA.[9]

The Chemist's Toolkit: Synthesizing the Pyrimidine Core

The widespread application of pyrimidines in drug discovery is underpinned by a rich and diverse array of synthetic methodologies. These methods provide medicinal chemists with the tools to construct the pyrimidine ring and introduce the desired substituents with a high degree of control.

Classical and Modern Synthetic Approaches:

A cornerstone of pyrimidine synthesis is the Principal Synthesis , which involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine.[5] Another classical and widely used method is the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidine.[21]

More contemporary approaches have focused on improving the efficiency, sustainability, and diversity of pyrimidine synthesis. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[21]

  • Catalyst-driven methods: The use of various catalysts can enhance the regioselectivity and efficiency of pyrimidine-forming reactions.[21]

  • Multicomponent reactions: These reactions allow for the construction of complex pyrimidine derivatives in a single step from multiple starting materials, increasing synthetic efficiency.[21]

A general and versatile method for synthesizing substituted pyrimidines involves the cyclocondensation of chalcones with amidine derivatives like guanidine hydrochloride.[22]

Experimental Protocol: General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidin-2-amines from Chalcones

This protocol outlines a representative synthesis of 4,6-disubstituted pyrimidin-2-amines, a common scaffold in medicinal chemistry.

Reaction Setup:

  • In a round-bottom flask, combine equimolar amounts of a substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).[22]

  • Add dimethylformamide (DMF) as the solvent.[22]

Reflux:

  • Reflux the reaction mixture for 4-6 hours, maintaining a temperature of 50-60°C using a water bath.[22]

Reaction Monitoring:

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[22]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture.[22]

  • The product can then be purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Chalcone Substituted Chalcone Reaction Cyclocondensation Chalcone->Reaction Guanidine Guanidine HCl Guanidine->Reaction Solvent DMF (Solvent) Solvent->Reaction Heat Reflux (50-60°C) Heat->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Work-up & Purification Monitoring->Workup Product 4,6-Disubstituted Pyrimidin-2-amine Workup->Product

Caption: Workflow for the synthesis of 4,6-disubstituted pyrimidin-2-amines.

Mechanism of Action: A Tale of Molecular Mimicry and Targeted Inhibition

The therapeutic success of substituted pyrimidines is a direct consequence of their ability to interact with specific biological targets with high affinity and selectivity. The mechanisms of action are diverse, but two predominant strategies have emerged, particularly in the context of cancer therapy.

Antimetabolite Activity: The Art of Deception

Pyrimidine antimetabolites are structural analogs of endogenous pyrimidine nucleosides.[16] They exploit the cellular machinery responsible for nucleic acid synthesis to exert their cytotoxic effects. A classic example is 5-fluorouracil (5-FU). After cellular uptake, 5-FU is converted into several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[20] This inhibition leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately triggering cell death, particularly in rapidly dividing cancer cells.[11]

Antimetabolite_MoA cluster_drug Pyrimidine Antimetabolite (e.g., 5-FU) cluster_pathway Cellular Pathway Drug 5-Fluorouracil ActiveMetabolite Active Metabolites (e.g., FdUMP) Drug->ActiveMetabolite Metabolic Activation TS Thymidylate Synthase ActiveMetabolite->TS Inhibition dNTPs dNTP Pool TS->dNTPs Thymidine Synthesis DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis CellDeath Cell Death (Apoptosis) DNA_Synthesis->CellDeath Disruption leads to

Caption: Mechanism of action of pyrimidine antimetabolites.

Kinase Inhibition: Targeting the Messengers of Cell Growth

In recent years, the pyrimidine scaffold has been extensively utilized to develop potent and selective kinase inhibitors.[14] Kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, preventing it from carrying out its function and thereby blocking the downstream signaling cascade that drives cancer progression. The ability to modify the substituents on the pyrimidine ring allows for the optimization of binding affinity and selectivity for the target kinase.

The Future is Bright: Evolving Applications and Novel Designs

The journey of substituted pyrimidines in medicinal chemistry is far from over. Researchers continue to explore new therapeutic applications and develop innovative synthetic strategies. The inherent versatility of the pyrimidine scaffold ensures its continued relevance in the quest for new and improved medicines.[2][23] Future directions in the field include:

  • Development of novel hybrid molecules: Combining the pyrimidine scaffold with other pharmacophores to create hybrid molecules with enhanced or dual biological activities.[12]

  • Targeting new biological pathways: Exploring the potential of pyrimidine derivatives to modulate novel biological targets beyond the traditional focus on nucleic acid synthesis and kinase inhibition.

  • Application of artificial intelligence and machine learning: Utilizing computational tools to design novel pyrimidine derivatives with optimized properties and predict their biological activities.[21]

References

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). Pharmaceuticals.
  • Verma, A., Joshi, S., & Singh, D. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Li, W., Zhang, J., Wang, M., Dong, R., Zhou, X., Zheng, X., & Sun, L. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284-304.
  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2017). Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). International Journal of Pharmaceutical Sciences and Research, 12(6), 2963-2973.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2020). Oriental University Journal of Chemistry.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Prachayasittikul, S., Pingaew, R., Worachartcheewan, A., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.
  • REVIEW ON PYRIMIDINE. (2023). International Research Journal of Multidisciplinary Educational Studies.
  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2017). Current Medicinal Chemistry.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114-128.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2011). International Journal of Medicinal Chemistry.
  • Pyrimidine Analogues. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Pyrimidine Antagonists Pharmacology. (2025). Medcrine.
  • Pyrimidine Analogs. (2001). In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology.
  • Pyrimidine. (n.d.). In Wikipedia.
  • Synthesis of substituted pyrimidine derivatives and evaluation of their antimicrobial activity. (2025). ResearchGate.
  • Pyrimidine and Purine Antimetabolites. (2001). In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
  • Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. (1967). Journal of Medicinal Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Molecular Diversity.
  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2023). RSC Medicinal Chemistry.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). ResearchGate.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). OUCI.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). Journal of the Indian Chemical Society.

Sources

The Synthetic Versatility of 5-Bromo-4-methoxypyrimidine: A Technical Guide to its Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents.[1][2][3] Among the vast array of pyrimidine-based building blocks, 5-Bromo-4-methoxypyrimidine stands out as a key intermediate, offering a strategic platform for the synthesis of diverse structural analogs and derivatives. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors. While specific experimental data for this compound can be limited, this guide will draw upon established protocols for structurally similar compounds, providing a robust framework for its synthetic manipulation.

The Core Scaffold: Synthesis and Physicochemical Properties of this compound

The strategic placement of a bromine atom at the C5 position and a methoxy group at the C4 position imparts a unique reactivity profile to the pyrimidine ring, making it a valuable precursor for a multitude of chemical transformations.

Synthesis of the Core Structure

The synthesis of this compound can be approached through several routes, often starting from readily available pyrimidine precursors. A common strategy involves the bromination of a suitable 4-methoxypyrimidine derivative or the methoxylation of a pre-brominated pyrimidine.

Protocol 1: Bromination of 4-Hydroxypyrimidine and Subsequent Methoxylation

This two-step process offers a reliable method for the preparation of the title compound.

Step 1: Bromination of 4-Hydroxypyrimidine

  • Reagents: 4-Hydroxypyrimidine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-hydroxypyrimidine in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-4-hydroxypyrimidine.

Step 2: Methoxylation of 5-Bromo-4-hydroxypyrimidine

  • Reagents: 5-Bromo-4-hydroxypyrimidine, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Suspend 5-bromo-4-hydroxypyrimidine in methanol.

    • Add a solution of sodium methoxide in methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram 1: Synthetic Pathway to this compound

G 4-Hydroxypyrimidine 4-Hydroxypyrimidine 5-Bromo-4-hydroxypyrimidine 5-Bromo-4-hydroxypyrimidine 4-Hydroxypyrimidine->5-Bromo-4-hydroxypyrimidine NBS, ACN This compound This compound 5-Bromo-4-hydroxypyrimidine->this compound NaOMe, MeOH

Caption: Synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 4319-85-1[4]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance Solid[5]
Melting Point 72-74 °C[5]
Boiling Point 243.5±20.0 °C at 760 mmHg[5]

Key Synthetic Transformations and Derivative Synthesis

The C5-bromo substituent is the primary handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of 5-substituted-4-methoxypyrimidine derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the C5 position.[6][7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific substrates.[8]

  • Reagents: this compound, Arylboronic acid (1.1-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.), Solvent (e.g., 1,4-dioxane/water, toluene/water).

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G reagents Reagents Setup This compound Arylboronic Acid Base Pd Catalyst reaction Reaction Inert Atmosphere Degassed Solvent Heat (80-100°C) reagents->reaction Execution workup Work-up Cooling Extraction Washing reaction->workup Completion purification Purification Drying Concentration Column Chromatography workup->purification product 5-Aryl-4-methoxypyrimidine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of N-aryl and N-heteroaryl pyrimidine derivatives.[9][10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This is a general protocol and may require optimization of the ligand, base, and temperature.[11]

  • Reagents: this compound, Amine (1.1-1.5 equiv.), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv.), Anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Structural Analogs in Medicinal Chemistry: A Focus on Kinase Inhibitors

Pyrimidine derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer and other diseases.[12][13][14] The 5-substituted-4-methoxypyrimidine scaffold serves as a valuable template for the design of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the C5 position, introduced via reactions like the Suzuki-Miyaura coupling, plays a crucial role in determining the potency and selectivity of the resulting kinase inhibitors.[1][15] Aromatic and heteroaromatic moieties at this position can engage in key interactions within the ATP-binding pocket of kinases. The 4-methoxy group can influence the electronic properties of the pyrimidine ring and may also participate in hydrogen bonding interactions.

Table 2: Representative 5-Aryl-4-methoxypyrimidine Analogs and their Potential Kinase Targets

C5-Substituent (Aryl Group)Potential Kinase Target(s)Rationale for Activity
Phenyl Src family kinases, EGFRThe phenyl group can occupy the hydrophobic pocket adjacent to the hinge region.
3-Pyridyl Aurora kinases, CDKsThe nitrogen atom of the pyridine ring can form a key hydrogen bond with the kinase hinge region.
4-(Trifluoromethyl)phenyl VEGFR, PDGFRThe trifluoromethyl group can enhance binding affinity through favorable electronic interactions.
Pharmacokinetics and Toxicological Considerations

The pharmacokinetic properties of pyrimidine-based drugs are highly dependent on their substitution patterns.[16][17][18] The introduction of different functional groups can modulate properties such as solubility, metabolic stability, and cell permeability.

From a toxicological perspective, while the pyrimidine core is generally well-tolerated, the introduction of bromine atoms can sometimes lead to concerns. However, in the context of targeted drug design, the overall toxicological profile of the final molecule is of greater importance.[19][20] Early-stage toxicological assessment is crucial in the drug development process.

Conclusion and Future Directions

This compound is a versatile and valuable building block in the synthesis of a diverse range of structural analogs and derivatives with significant potential in drug discovery. The strategic functionalization of the C5 position through robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, particularly in the development of kinase inhibitors. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued application of this versatile scaffold will undoubtedly contribute to the discovery of new and effective therapeutic agents for a variety of diseases.

References

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Bentham Science Publishers. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Utrecht University. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. UU Research Portal.
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Lankheet, N. A., et al. (2020).
  • DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology.
  • BenchChem. (n.d.). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Lankheet, N. A., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • PubMed. (n.d.).
  • ACS Publications. (2021).
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine.
  • BenchChem. (n.d.).
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2023).
  • ChemShuttle. (n.d.). This compound;CAS No.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.).
  • PubMed. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Toxicology Program. (n.d.). TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1)
  • ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Isotopic Pattern in Mass Spectrometry of 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Signature in the Noise

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The data it yields—a spectrum of mass-to-charge ratios—is a molecular fingerprint. Yet, for certain molecules, this fingerprint contains a particularly telling signature, an inherent barcode gifted by nature. The presence of a bromine atom in a molecule, such as in 5-Bromo-4-methoxypyrimidine, imparts a distinct and readily interpretable isotopic pattern. This guide, prepared from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical applications of this phenomenon. We will not merely observe this pattern; we will understand its origin, predict its appearance, and leverage it for confident structural confirmation.

The Theoretical Core: Bromine's Isotopic Abundance

The defining characteristic of the mass spectrum of any bromine-containing compound is a direct consequence of the element's natural isotopic distribution. Bromine exists as two stable isotopes, Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br), in nearly equal abundance.[1][2][3] Specifically, the approximate natural abundances are:

  • ⁷⁹Br: 50.69%

  • ⁸¹Br: 49.31%

This near 1:1 ratio means that in any given sample of a brominated compound, roughly half of the molecules will contain the ⁷⁹Br isotope, and the other half will contain the ⁸¹Br isotope.[1][2][3] When subjected to mass spectrometry, this gives rise to a pair of peaks for the molecular ion (and any bromine-containing fragments) that are separated by two mass-to-charge units (m/z) and have nearly equal intensities. This "M" and "M+2" pattern is a hallmark of a monobrominated compound.[1]

For this compound (C₅H₅BrN₂O), we can calculate the expected m/z values for the molecular ion peaks:

IsotopeMolecular FormulaExact Mass (Da)Nominal Mass (m/z)
⁷⁹BrC₅H₅⁷⁹BrN₂O187.95853188
⁸¹BrC₅H₅⁸¹BrN₂O189.95648190

Thus, in the mass spectrum, we anticipate a pair of peaks at m/z 188 and 190 with an intensity ratio of approximately 1:1. This doublet is the primary and most crucial piece of evidence for the presence of a single bromine atom in the molecule.

Predicted Mass Spectrum and Fragmentation Pathway

While the molecular ion pattern is the most direct consequence of bromine's isotopes, the overall mass spectrum is shaped by the molecule's fragmentation following ionization. For a robust analysis, Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns.[4] Based on the known behavior of substituted pyrimidines and methoxy-aromatic compounds, we can predict a logical fragmentation pathway for this compound.

The pyrimidine ring itself is relatively stable, so initial fragmentations are likely to involve the substituents.[5]

A plausible fragmentation pathway is as follows:

  • Loss of a Methyl Radical (•CH₃): The methoxy group can readily lose a methyl radical, a common fragmentation for ethers, to form a stable radical cation. This would result in a fragment with an M-15 peak.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a neutral molecule of carbon monoxide. This is a characteristic fragmentation for phenolic ethers and related structures.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical. This would result in a fragment at M-79 or M-81, depending on the bromine isotope.

  • Cleavage of the Pyrimidine Ring: Subsequent fragmentations would involve the breakdown of the heterocyclic ring, a complex process that can lead to a variety of smaller charged fragments.

Table of Predicted Fragments for this compound:

m/z (⁷⁹Br / ⁸¹Br)Proposed FragmentInterpretationExpected Relative Abundance
188 / 190[C₅H₅BrN₂O]⁺•Molecular Ion (M⁺•)High
173 / 175[M - CH₃]⁺Loss of a methyl radicalModerate
145 / 147[M - CH₃ - CO]⁺Subsequent loss of COModerate to Low
109[M - Br]⁺Loss of a bromine radicalModerate

Below is a visual representation of the predicted primary fragmentation pathway.

fragmentation_pathway M [C₅H₅BrN₂O]⁺• m/z = 188/190 F1 [C₄H₂BrN₂O]⁺ m/z = 173/175 M->F1 - •CH₃ F3 [C₅H₅N₂O]⁺ m/z = 109 M->F3 - •Br F2 [C₃H₂BrN₂]⁺ m/z = 145/147 F1->F2 - CO

Predicted fragmentation of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, a standardized experimental approach is essential. The following protocol outlines a typical procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Solvent Selection: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be compatible with the GC column and not interfere with the analyte's elution.

  • Purity Check: Ensure the sample is of high purity to avoid co-eluting impurities that could complicate the mass spectrum. If necessary, purify the sample by recrystallization or column chromatography.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra and for comparison with spectral libraries.[4]

  • Ion Source Temperature: 200-250 °C.

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is appropriate for this type of analyte.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Data Acquisition and Analysis
  • Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Examine the high m/z region for the characteristic M/M+2 doublet to confirm the presence of bromine.

    • Identify the major fragment ions and compare them to the predicted fragmentation pattern.

    • For definitive formula confirmation of fragments, high-resolution mass spectrometry (HRMS) can be employed.

The logical flow of this experimental design ensures a self-validating system. The GC provides separation and a retention time characteristic of the compound, while the mass spectrometer provides the molecular weight and structural information through the isotopic pattern and fragmentation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injection Inject into GC Dissolve->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Identify Isotopic Pattern & Fragments Spectrum->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Workflow for GC-MS analysis of this compound.

Conclusion: From Isotopic Pattern to Structural Certainty

The nearly 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br provides an unambiguous marker for the presence of bromine in this compound. This distinctive M/M+2 pattern in the mass spectrum is a foundational piece of data for any researcher working with this compound. By coupling this inherent isotopic signature with a systematic analysis of the fragmentation patterns and a robust experimental protocol, scientists can achieve a high degree of confidence in the structural elucidation of this and other brominated molecules. This guide serves as a framework for understanding and applying these principles, empowering researchers in drug discovery and chemical synthesis to interpret their mass spectral data with expertise and certainty.

References

  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. [Link]
  • Lee, J., Kind, T., Tantillo, D. J., Wang, L. P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 69. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak.
  • Wikipedia. (2023). Isotopes of bromine.
  • WebElements. (n.d.). Bromine: Isotope Data.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • Zhang, H., & Zenobi, R. (2019).
  • Wikipedia. (2023). Fragmentation (mass spectrometry).

Sources

The Methoxy Group as a Modulator of Pyrimidine Chemistry: A Guide to its Electron-Donating Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules.[1][2] The strategic functionalization of this heterocycle is paramount in fine-tuning its physicochemical properties and biological activity. Among the most frequently employed substituents, the methoxy group (–OCH₃) holds a place of distinction. Its influence, however, is not straightforward. The methoxy group exerts a dual electronic effect on aromatic systems: a powerful electron-donating resonance (+M) effect stemming from the oxygen's lone pairs, and a competing, weaker electron-withdrawing inductive (–I) effect due to oxygen's high electronegativity.[3] This guide provides a comprehensive technical analysis of the electron-donating character of the methoxy group when appended to a pyrimidine ring. We will dissect its fundamental electronic influence, explore methods for its characterization, detail its impact on chemical reactivity and synthesis, and contextualize its strategic role in modern drug discovery.

The Duality of Electronic Influence: Resonance vs. Induction

The net electronic effect of a methoxy substituent on the pyrimidine ring is a nuanced interplay between two opposing forces. Understanding this duality is critical to predicting its impact on reactivity and molecular interactions.

  • Electron Donation via Resonance (Mesomeric Effect, +M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyrimidine ring's π-system. This delocalization increases the electron density on the ring, particularly at the ortho and para positions relative to the point of attachment. This effect is potent and often dictates the group's overall character, making the ring more electron-rich and "activated."[3]

  • Electron Withdrawal via Induction (Inductive Effect, –I): Oxygen is a highly electronegative atom. Consequently, it pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This inductive effect deactivates the ring by decreasing electron density.[3]

In most contexts, especially when positioned to allow for effective conjugation (e.g., at the C2, C4, or C6 positions), the methoxy group's electron-donating resonance effect dominates its inductive withdrawal, resulting in a net activation of the pyrimidine ring. The C5 position offers a different electronic environment, where the resonance effect is less pronounced.

Visualization: Resonance Structures

The following diagram illustrates the delocalization of the oxygen lone pair into the pyrimidine ring, demonstrating the increase in electron density at key positions when the methoxy group is at the C4 position.

Caption: Resonance delocalization in 4-methoxypyrimidine.

Characterization and Quantification of Electronic Effects

To harness the methoxy group's effects in molecular design, it is essential to quantify them. Several experimental and computational techniques provide invaluable insights.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for observing the electronic environment of a molecule. The electron-donating nature of the methoxy group leads to increased shielding of nearby nuclei.

  • ¹H NMR: Protons on the pyrimidine ring experience an upfield shift (a move to lower ppm values) due to the increased electron density provided by the methoxy group. This shielding effect is most pronounced for protons ortho and para to the substituent.

  • ¹³C NMR: Similarly, carbon atoms within the ring, particularly the one bearing the methoxy group and those at the ortho and para positions, will exhibit upfield shifts in the ¹³C NMR spectrum.[4][5]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
2-MethoxypyrimidineH4/H6~8.5C2: ~164[6]
H5~7.0C4/C6: ~157
OCH₃~4.0C5: ~115
5-MethoxypyrimidineH2~8.9C5: ~158[7]
H4/H6~8.6C2: ~155
OCH₃~3.9C4/C6: ~146

Note: Values are approximate and can vary based on solvent and other substituents.

Protocol 1: NMR Analysis of a Methoxypyrimidine Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified methoxypyrimidine compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of interfering impurities.[8]

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H signals to determine proton ratios. Assign peaks to specific protons and carbons based on their chemical shifts, coupling patterns (for ¹H), and comparison to literature data or predictive software.[10][11]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), provide a powerful means to visualize and quantify electronic properties before a molecule is ever synthesized.[12][13][14]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For methoxypyrimidine, these maps will show regions of negative potential (colored red) localized around the ring nitrogen atoms and at positions activated by the methoxy group's resonance, indicating sites susceptible to electrophilic attack.[9]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. An electron-donating group like methoxy will raise the energy of the HOMO, making the molecule a better electron donor. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap often correlates with higher chemical reactivity.[9][12]

Protocol 2: General Workflow for DFT Calculation
  • Structure Generation: Build the 3D structure of the desired methoxypyrimidine derivative using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)) to find the lowest energy conformation.[14]

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized structure, perform a single-point energy calculation to compute properties such as molecular orbitals (HOMO/LUMO) and the electrostatic potential.

  • Visualization: Use visualization software to generate the MEP surface and view the shapes and energy levels of the HOMO and LUMO.

Consequences for Chemical Reactivity and Synthesis

The electronic perturbation caused by the methoxy group has profound implications for the synthetic manipulation of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient and thus susceptible to SNAr. An electron-donating methoxy group generally deactivates the ring towards nucleophilic attack compared to an unsubstituted or halogen-substituted pyrimidine. However, its presence is often strategic. In di- or tri-substituted pyrimidines, a methoxy group can be less labile than a chloro group, allowing for selective displacement of the halogen by a nucleophile.[15] This differential reactivity is a cornerstone of synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a premier method for C-C bond formation in drug development.[16] Methoxypyrimidine halides or boronic acids are excellent substrates for these reactions, enabling the construction of complex biaryl structures that are prevalent in medicinal chemistry.[17] The methoxy group's electronic nature can influence the efficiency of the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² L₂ OxAdd->Trans Transmetalation RedElim R¹-R² Trans->RedElim Reductive Elimination RedElim->Pd0 center R2B R²-B(OR)₂ (Boronic Acid) R1X R¹-X (Ar-Halide) R1X->OxAdd Base Base Base->Trans R2B->Trans

Caption: Generalized catalytic cycle for the Suzuki reaction.

Protocol 3: Suzuki Coupling of a Methoxypyrimidine Halide

This protocol is adapted from established methodologies for heteroaryl coupling.[16][17]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the methoxypyrimidine halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O) is commonly used.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

The Strategic Role in Medicinal Chemistry

The methoxy group is not merely a synthetic handle; it is a key pharmacophoric feature present in over 230 marketed small-molecule drugs.[18][19] Its electron-donating properties are often central to a drug's success.

Modulating Target Binding and Biological Activity

The introduction of a methoxy group can profoundly impact a ligand's interaction with its biological target.[18]

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket.

  • Electronic Complementarity: The increased electron density in the pyrimidine ring can enhance π-π stacking or other electronic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target protein.

  • Potency and Selectivity: In numerous cases, the addition of an electron-donating methoxy group has led to a dramatic increase in biological potency and/or selectivity for the desired target.[20][21] For example, studies on certain kinase inhibitors have shown that methoxy substitution on the pyrimidine core is critical for achieving high affinity.

Impact on ADME and Physicochemical Properties

Beyond target binding, the methoxy group is a valuable tool for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[19]

Table 2: Influence of the Methoxy Group on Drug-like Properties

PropertyEffect of Methoxy Group (vs. -H or -OH)Rationale / Consequence
Lipophilicity (logP) Increases lipophilicity vs. -OH; slight increase vs. -H.Can improve membrane permeability and cell penetration.[18]
Solubility Can improve aqueous solubility compared to larger alkyl groups.The oxygen atom can participate in hydrogen bonding with water.[18]
Metabolic Stability Can be a site of metabolism (O-demethylation).This provides a "soft spot" for metabolic clearance, which can be desirable to avoid accumulation, but may also lead to rapid clearance.
Conformation Can influence the preferred conformation of the molecule.Steric effects and rotation around the C-O bond can lock the molecule into a more bioactive conformation.[18]

The deliberate introduction of a methoxy group can therefore be a key strategy to enhance a molecule's overall profile, improving its binding affinity, physicochemical properties, and pharmacokinetic behavior.[18][22]

Conclusion

The methoxy group is a powerful and versatile substituent in the design of pyrimidine-based molecules. Its dominant electron-donating resonance effect enriches the pyrimidine core, fundamentally altering its reactivity and capacity for molecular recognition. This activation facilitates key synthetic transformations and enables the fine-tuning of interactions with biological targets. For researchers in drug discovery, a deep understanding of the methoxy group's electronic character is not merely academic; it is a practical and essential component of rational drug design, enabling the optimization of potency, selectivity, and drug-like properties. By leveraging the principles and protocols outlined in this guide, scientists can more effectively harness the unique attributes of the methoxypyrimidine scaffold to develop the next generation of innovative therapeutics.

References

  • ResearchGate. Preparation of methoxypyrimidines 14 and 15.
  • DergiPark. Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory.
  • BenchChem. Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde.
  • BenchChem. Quantum Chemical Calculations and Spectroscopic Analysis of 4-methoxypyrimidin-5-ol: A Technical Guide.
  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Chemistry Stack Exchange. Why is methoxy group an electron donating group?.
  • MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
  • PubChem - NIH. 2-Methoxypyrimidine | C5H6N2O | CID 136730.
  • African Journal of Biomedical Research. Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine.
  • PMC - NIH. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
  • PubChem. 5-Methoxypyrimidine.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Bentham Science. Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • PMC - NIH. Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
  • PubMed. The role of the methoxy group in approved drugs.
  • PubMed. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand.
  • PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
  • ResearchGate. Hammett Substituent Constants.
  • ChemRxiv. A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants.
  • NIH. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • ResearchGate. Values of some Hammett substituent constants (σ).
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • PubMed. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIH. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2.
  • University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

A Senior Application Scientist's Guide to 5-Bromo-4-methoxypyrimidine: From Supplier Selection to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the procurement of a chemical intermediate is not merely a transaction; it is the foundational step upon which entire research campaigns are built. The integrity of this first step dictates the reliability of all subsequent data. 5-Bromo-4-methoxypyrimidine, a versatile heterocyclic building block, is a case in point. Its utility in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science, is well-established.[1] However, its successful application is critically dependent on the quality of the starting material and a thorough understanding of its handling and analytical verification.

This guide provides an in-depth technical framework for the confident selection, verification, and application of this compound. It is structured not as a rigid protocol, but as a dynamic, logical workflow that mirrors the decision-making process of an experienced bench scientist.

Part 1: The Critical First Step – Sourcing High-Quality this compound

The commercial availability of this compound is broad, yet not all suppliers are created equal. The onus is on the researcher to perform due diligence. A low price point may be alluring, but it can often be a harbinger of poor quality, leading to irreproducible results and lost time.

Key Considerations for Supplier Selection:
  • Purity Specification: Look for suppliers that provide a guaranteed purity, typically ≥97%. High-purity material minimizes the presence of potentially reactive impurities that could interfere with downstream reactions.

  • Comprehensive Documentation: A reputable supplier will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a non-negotiable document that provides lot-specific data on purity and the analytical methods used for its determination.

  • Supplier Reputation and Transparency: Established suppliers with a history of providing high-quality reagents are generally a safer choice. Transparency in their manufacturing and quality control processes is a strong positive indicator.

Comparative Supplier Overview
SupplierCAS NumberStated PurityPhysical FormStorage Temperature
Sigma-Aldrich (Ambeed, Inc.)4319-85-198%SolidSealed in dry, room temperature
Sigma-Aldrich (ChemScene LLC)[2]4319-85-198%SolidRoom temperature
Sigma-Aldrich (BLD Pharmatech)4319-85-198%White to Yellow SolidSealed in dry, room temperature
ChemShuttle[1]4319-85-195%Not specified2-8 °C
1st Scientific[3]4319-85-1Not specifiedNot specifiedNot specified

Note: This table is a representative sample and not exhaustive. Researchers should always obtain the most current information directly from the supplier.

Part 2: Incoming Quality Control – A Self-Validating System

Upon receipt of this compound, it is imperative to verify its identity and purity, even when a CoA is provided. This step is a cornerstone of good laboratory practice and ensures the integrity of your research.

Visual Inspection

The compound should be a white to light yellow solid. Any significant deviation from this, such as discoloration or the presence of foreign matter, warrants further investigation and may be grounds for rejection of the material.

Spectroscopic and Chromatographic Verification

The following protocols outline a robust workflow for the analytical validation of this compound.

QC_Workflow cluster_0 Analytical Workflow start Sample Received nmr 1H and 13C NMR Spectroscopy start->nmr Identity & Structure hplc HPLC-UV Analysis nmr->hplc Purity Assessment ms Mass Spectrometry hplc->ms Molecular Weight Confirmation end Material Approved ms->end

Caption: A typical workflow for the quality control of incoming this compound.

NMR is the most powerful tool for unambiguous structure confirmation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good choice as it is a common solvent for many organic molecules and its residual peak is well-separated from the expected signals.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

3. Data Interpretation:

  • ¹H NMR: Expect two singlets. The methoxy protons (-OCH₃) should appear around 4.0 ppm, and the two aromatic protons on the pyrimidine ring will likely appear as singlets between 8.0 and 9.0 ppm.

  • ¹³C NMR: Expect five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen and bromine atoms and the electron-donating methoxy group.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Interpretation:

  • A pure sample should yield a single major peak. The purity can be calculated based on the area percent of this peak relative to the total area of all peaks in the chromatogram.

MS confirms the molecular weight of the compound.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (~10-100 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile or methanol for electrospray ionization - ESI).

2. Data Acquisition:

  • Acquire a full scan mass spectrum in positive ion mode using ESI.

3. Data Interpretation:

  • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of this compound is 189.01 g/mol , the expected m/z would be approximately 190.02. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺) should be observed.

Part 3: Safe Handling and Storage

As a brominated heterocyclic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).[4]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. The product should be stored at room temperature as indicated by most suppliers.

Part 4: Synthetic Application – The Suzuki-Miyaura Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The following is a representative protocol adapted from procedures for the closely related 5-bromo-2-chloro-4-methoxypyrimidine.[6][7]

Suzuki_Workflow cluster_1 Suzuki Coupling Workflow setup Reaction Setup: - this compound - Arylboronic acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) inert Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat workup Aqueous Workup heat->workup purify Purification (Column Chromatography) workup->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 4: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

1. Reaction Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

2. Inert Atmosphere:

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

3. Solvent Addition and Reaction:

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

4. Workup and Purification:

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methoxy-5-phenylpyrimidine.

Conclusion

The successful use of this compound in research and development is a testament to a systematic and rigorous approach to chemical procurement and application. By carefully selecting suppliers, performing in-house quality control, adhering to safe handling practices, and employing well-understood synthetic protocols, researchers can ensure the reliability and reproducibility of their results. This guide provides a framework for such an approach, empowering scientists to proceed with confidence in their chemical endeavors.

References

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl....
  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl....
  • University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Rutgers University. (n.d.). Bromine.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY.
  • Providence College. (n.d.). Bromine in orgo lab SOP.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis.
  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methoxypyrimidine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this compound. This versatile pyrimidine derivative is a valuable building block in medicinal chemistry, and its effective functionalization is key to synthesizing novel molecular entities with potential therapeutic applications.[1][2] This document provides not just protocols, but the underlying chemical principles and rationale to empower researchers to design, execute, and troubleshoot these critical synthetic transformations.

The this compound scaffold is primed for selective functionalization. The electron-deficient nature of the pyrimidine ring, combined with the inherent reactivity order of halogens in palladium-catalyzed cross-coupling (I > Br > Cl), makes the C5-bromo position the primary site for reaction under typical conditions.[1][2][3][4] This inherent chemoselectivity is a strategic advantage, allowing for the precise introduction of diverse molecular fragments.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] In medicinal chemistry, it is an indispensable tool for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][2][5]

Principle of the Reaction

The reaction proceeds via a palladium(0) catalytic cycle. The key steps involve the oxidative addition of the palladium catalyst into the C-Br bond of the pyrimidine, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition pd_complex [Pyr-Pd(II)L2-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Pyr-Pd(II)L2-Ar] transmetalation->pd_aryl_complex boronic_acid Ar-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Pyr-Ar reductive_elimination->product pyrimidine This compound (Pyr-Br) pyrimidine->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Starting Conditions for Suzuki-Miyaura Coupling

The selection of catalyst, base, and solvent is critical for a successful reaction. The following table provides reliable starting points for optimization.[6]

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a classic, reliable catalyst for C-Br couplings. Pd(dppf)Cl₂ often shows enhanced activity for heteroaromatic substrates.[6]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a cost-effective and broadly effective base. K₃PO₄ is a stronger, non-nucleophilic base that can accelerate transmetalation and prevent side reactions.[5][6]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The aqueous phase is necessary to solubilize the inorganic base. Dioxane and toluene are common organic solvents for these reactions.[6][7]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the rate-limiting oxidative addition step.[7]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1][7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2][7]

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 ratio). Solvents must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[2][7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and other inorganic salts.[2][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This transformation is invaluable for introducing alkynyl groups, which are versatile handles for further chemical modification or key pharmacophores in their own right.[9]

Principle of the Reaction

The reaction is co-catalyzed by palladium and copper(I) complexes.[8] The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, base, and a Cu(I) salt. This copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex [Pyr-Pd(II)L2-Br] pd0->pd_complex Oxidative Addition pd_alkynyl_complex [Pyr-Pd(II)L2-C≡CR] pd_complex->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 product Pyr-C≡CR pd_alkynyl_complex->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Acetylide Formation cu_acetylide->pd_complex alkyne R-C≡CH + Base pyrimidine Pyr-Br

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Optimized Starting Conditions for Sonogashira Coupling
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective precatalyst for Sonogashira couplings.[7]
Copper(I) Co-catalyst CuI (4-10 mol%)Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[7][8]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)An amine base is required to deprotonate the terminal alkyne and acts as the solvent in many cases.[7]
Solvent THF or DMFA degassed polar aprotic solvent is typically used to ensure solubility of the reagents.[7]
Temperature Room Temperature to 60 °CThe reaction is often efficient at or slightly above room temperature, reflecting its generally mild nature.[7]
Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[7]

  • Solvent and Base Addition: Add a degassed solvent such as THF, followed by a suitable amine base like triethylamine (2.0-3.0 equiv.).[7][8]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.[7][8]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate it, and purify the residue by column chromatography.[7]

The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming carbon-nitrogen bonds.[10][11] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine motif is present in a vast array of drugs.[10]

Principle of the Reaction

Similar to other cross-coupling reactions, the process involves the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. Subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[11][12]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Pyr-Pd(II)L2-Br] oxidative_addition->pd_complex amine_coordination Amine Coordination + Base Deprotonation pd_complex->amine_coordination pd_amide_complex [Pyr-Pd(II)L2-NR2] amine_coordination->pd_amide_complex amine R2NH amine->amine_coordination reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Pyr-NR2 reductive_elimination->product pyrimidine This compound (Pyr-Br) pyrimidine->oxidative_addition

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Optimized Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, or BINAP (2-4 mol%)Bulky, electron-rich phosphine ligands are crucial for facilitating both oxidative addition and the final reductive elimination step. The choice of ligand is often substrate-dependent.[3][11]
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. NaOtBu is very effective but base-sensitive functional groups may require weaker bases like Cs₂CO₃.[3]
Solvent Toluene or Dioxane (anhydrous, degassed)Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[3]
Temperature 80 - 110 °CHigher temperatures are often needed to promote the reductive elimination step, especially for less reactive amines.[3]
Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene) via syringe.[3]

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow to ensure reproducibility and high yields. The following diagram outlines the critical stages from preparation to final product characterization.

Experimental_Workflow prep Preparation - Dry Glassware - Degas Solvents setup Reaction Setup - Add Solids (Substrate, Base) - Inert Atmosphere (Ar/N2) prep->setup reagents Reagent Addition - Add Catalyst/Ligand - Add Solvents & Liquid Reagents setup->reagents reaction Reaction - Heat & Stir - Monitor (TLC, LC-MS) reagents->reaction workup Work-up - Cool to RT - Quench - Extraction & Washing reaction->workup purification Purification & Analysis - Dry & Concentrate - Column Chromatography - Characterization (NMR, MS) workup->purification

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.

By understanding the principles behind these powerful reactions and adhering to meticulous experimental technique, researchers can effectively leverage this compound as a key building block for the synthesis of diverse and complex molecular targets in drug discovery and development.

References

  • Gao, F., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Iqbal, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization

Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous biologically active molecules, including a significant portion of pharmaceuticals and agrochemicals.[1][2] The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. Among the methodologies available, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for the modification of pyrimidine scaffolds.[1] The inherent electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates the displacement of a leaving group by a nucleophile, particularly at the 2-, 4-, and 6-positions.[1][3]

This guide provides a comprehensive overview of SNAr reactions on pyrimidine rings, delving into the mechanistic underpinnings, regiochemical control, and practical experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust reaction for the synthesis of novel pyrimidine derivatives.

Mechanistic Deep Dive: The SNAr Pathway on Pyrimidines

The SNAr reaction on pyrimidines is generally understood to proceed via a two-step addition-elimination mechanism.[1] However, it is worth noting that for certain substrates and conditions, a concerted mechanism has been proposed.[4] For the purpose of this guide, we will focus on the more commonly invoked stepwise pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group (typically a halogen).[1] This attack is favored at the 2-, 4-, and 6-positions because the negative charge in the resulting anionic intermediate can be effectively delocalized onto the electronegative ring nitrogen atoms.[1][5][6] This high-energy, non-aromatic intermediate is known as a Meisenheimer complex.[1][7] The stability of this complex is a critical factor influencing the reaction's feasibility.[1]

  • Leaving Group Departure and Aromatization: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group.[1] This step is typically fast.

The overall reactivity in SNAr reactions is influenced by several factors:

  • Ring Activation: The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity and accelerates the rate of nucleophilic attack. The ring nitrogens themselves act as powerful activating groups.[8]

  • Leaving Group Ability: The nature of the leaving group is crucial. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[9][10] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rendering the attached carbon more electrophilic.[10]

  • Nucleophile Strength: The nucleophilicity of the attacking species plays a significant role. Stronger nucleophiles generally lead to faster reaction rates.

Caption: General mechanism of nucleophilic aromatic substitution on pyrimidines.

Controlling Regioselectivity: The C2 vs. C4 Challenge

For di-substituted pyrimidines, such as the readily available 2,4-dichloropyrimidine, controlling the regioselectivity of the SNAr reaction is a key synthetic challenge. While substitution generally favors the C4 position, this preference can be modulated by the electronic and steric nature of other substituents on the ring.[11][12]

  • Unsubstituted 2,4-Dichloropyrimidine: In the absence of other directing groups, nucleophilic attack preferentially occurs at the C4 position.[11][12] This is often attributed to the greater ability of the para nitrogen to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho nitrogen. Frontier molecular orbital theory also supports this, with the LUMO coefficient being higher at C4 than at C2.[12]

  • Influence of Substituents:

    • Electron-Donating Groups (EDGs): The presence of an EDG (e.g., -OR, -NR₂) at the C6 position can reverse the typical C4 selectivity, directing nucleophilic attack to the C2 position.[10][11]

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CN, -NO₂) at the C5 position generally enhances reactivity at the C4 position for many nucleophiles.[9][10] However, a fascinating exception occurs with tertiary amine nucleophiles, which exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing a C5-EWG.[13][14]

The regioselectivity of SNAr on dichloropyrimidines can be highly sensitive to subtle changes in the substrate and reaction conditions, making it a fertile ground for synthetic exploration.[11][15]

Practical Application Notes and Protocols

The following protocols are generalized procedures for common SNAr transformations on pyrimidine rings. It is imperative to note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) is often necessary for specific substrates and nucleophiles.

Protocol 1: Amination of a Chloropyrimidine

This protocol outlines the reaction of a chloropyrimidine with a primary or secondary amine.

Materials:

  • Substituted chloropyrimidine (1.0 eq.)

  • Primary or secondary amine (1.0–2.0 eq.)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.0–3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or THF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted chloropyrimidine.

  • Dissolve or suspend the starting material in the chosen anhydrous solvent.

  • Add the amine followed by the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove the base and other water-soluble impurities.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyrimidine.

Protocol 2: Alkoxylation of a Chloropyrimidine

This protocol describes the synthesis of an alkoxypyrimidine from a chloropyrimidine and an alcohol.

Materials:

  • Substituted chloropyrimidine (1.0 eq.)

  • Alcohol (can be used as the solvent or as a reagent, 1.1–2.0 eq.)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), 1.1–1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH) portion-wise to form the alkoxide. If using NaH, stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of the substituted chloropyrimidine in the anhydrous solvent to the alkoxide mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkoxypyrimidine.[1]

Protocol 3: Thiolation of a Chloropyrimidine

This protocol details the preparation of a thiopyrimidine from a chloropyrimidine and a thiol.

Materials:

  • Substituted chloropyrimidine (1.0 eq.)

  • Thiol (1.0–1.2 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1–1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.

  • Add the base to the solution to form the thiolate.

  • Add the chloropyrimidine derivative to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25–80 °C) for the necessary duration (1–12 h). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the desired thiopyrimidine.[9]

Data Presentation: Comparative Reaction Conditions

The optimal conditions for SNAr on pyrimidines are highly dependent on the specific substrates. The following tables summarize typical conditions for various transformations.

Table 1: Amination of 2,4-Dichloropyrimidines

EntryNucleophileBaseSolventTemp (°C)Time (h)Position of Substitution
1AnilineDIPEADMF8012C4
2MorpholineK₂CO₃AcetonitrileReflux6C4
3BenzylamineTEATHF608C4
4DiethylamineNoneEthanol2524C4

Table 2: Alkoxylation and Thiolation of Chloropyrimidines

EntrySubstrateNucleophileBaseSolventTemp (°C)Time (h)
14-chloro-2-methylpyrimidineSodium methoxideNaHMethanolReflux4
22-chloropyrimidineEthanethiolK₂CO₃DMF5010
32,4-dichloropyrimidinePhenolCs₂CO₃NMP10012
44,6-dichloropyrimidinePropan-2-olt-BuOKTHF6516

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient ring activation.- Poor leaving group.- Weak nucleophile.- Suboptimal temperature.- Ensure the presence of EWGs on the pyrimidine ring.- Switch to a substrate with a better leaving group (F > Cl > Br > I).- For alcohols or thiols, convert them to their more nucleophilic conjugate bases.- Gradually increase the reaction temperature or consider microwave irradiation.[9]
Mixture of Isomers (Poor Regioselectivity) - Competing reaction sites (e.g., C2 and C4 on 2,4-dichloropyrimidine).- Influence of substituents altering the inherent selectivity.- Carefully control reaction stoichiometry (use 1.0 eq. of nucleophile for mono-substitution).- Lower the reaction temperature to favor the kinetically preferred product.- Analyze the electronic effects of substituents to predict the likely outcome.
Starting Material Decomposition - Reaction temperature is too high.- Presence of a strong base with a sensitive substrate.- Reduce the reaction temperature.- Use a milder base or a stoichiometric amount of base.
Double Substitution - Use of excess nucleophile.- Prolonged reaction time or high temperature.- Use a stoichiometric amount (1.0 eq.) of the nucleophile.- Monitor the reaction closely and stop it once the mono-substituted product is formed.- Lower the reaction temperature.

graph Troubleshooting_Workflow {
graph [rankdir="TB", splines=ortho, label="Figure 2: Troubleshooting Workflow for SNAr Reactions", labelloc=t, fontsize=16, fontname="Arial", bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];

Start [label="SNAr Reaction Outcome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low or No Yield"]; PoorSelectivity [label="Poor Regioselectivity"]; Decomposition [label="Decomposition"]; CheckActivation [label="Check Ring Activation and Leaving Group"]; CheckNucleophile [label="Assess Nucleophile Strength"]; OptimizeTemp [label="Optimize Temperature/Time"]; ControlStoichiometry [label="Control Stoichiometry"]; AnalyzeSubstituents [label="Analyze Substituent Effects"]; LowerTemp [label="Lower Reaction Temperature"]; MilderConditions [label="Use Milder Base/Temp"]; Solution [label="Improved Outcome", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> LowYield; Start -> PoorSelectivity; Start -> Decomposition;

LowYield -> CheckActivation; LowYield -> CheckNucleophile; LowYield -> OptimizeTemp;

PoorSelectivity -> ControlStoichiometry; PoorSelectivity -> AnalyzeSubstituents; PoorSelectivity -> LowerTemp;

Decomposition -> MilderConditions;

CheckActivation -> Solution; CheckNucleophile -> Solution; OptimizeTemp -> Solution; ControlStoichiometry -> Solution; AnalyzeSubstituents -> Solution; LowerTemp -> Solution; MilderConditions -> Solution; }

Caption: A workflow for troubleshooting common issues in SNAr reactions on pyrimidines.

Conclusion

Nucleophilic aromatic substitution on pyrimidine rings is a versatile and indispensable tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanism and the factors that govern regioselectivity is crucial for the successful design and execution of these reactions. The protocols and troubleshooting guidance provided herein serve as a starting point for the development of robust synthetic routes to novel pyrimidine-based molecules with potential applications in medicine and beyond.

References

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL:[Link]
  • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: QM Magic Class URL:[Link]
  • Title: Haloselectivity of Heterocycles Source: Baran Lab, Scripps Research URL:[Link]
  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL:[Link]
  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: Journal of Organic Chemistry via PubMed URL:[Link]
  • Title: Concerted Nucleophilic Aromatic Substitutions Source: Angewandte Chemie Intern
  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Meisenheimer complex Source: Wikipedia URL:[Link]
  • Title: Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchG
  • Title: 2 - Reaction Examples Source: Chem LibreTexts URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromo-4-methoxypyrimidine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition

The relentless pursuit of targeted therapies has firmly established protein kinase inhibitors as a cornerstone of modern medicine, particularly in oncology.[1] Protein kinases, by mediating cellular signal transduction, represent critical nodes in pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Within the vast chemical universe of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold".[2][3] Its intrinsic ability to mimic the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain.[1][3] Specifically, the nitrogen atoms of the pyrimidine ring are perfectly positioned to form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop that is fundamental for ATP binding and, consequently, inhibitor efficacy.[1] This foundational interaction provides a high-affinity anchor, from which chemists can explore and optimize interactions with adjacent regions of the ATP pocket to achieve both high potency and target selectivity.

This guide focuses on a particularly versatile building block for this purpose: 5-Bromo-4-methoxypyrimidine . The strategic placement of the bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling reactions. The methoxy group at the C4 position modulates the electronic properties of the ring and can be retained or replaced in later synthetic steps to further tune the molecule's properties. This document provides the foundational principles and detailed experimental protocols for leveraging this scaffold to construct libraries of novel kinase inhibitors.

Section 2: this compound - Physicochemical Properties and Reactivity Overview

This compound is a crystalline solid at room temperature. Understanding its properties and reactivity is key to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance Crystalline Solid-
Solubility Soluble in common organic solvents (e.g., Dioxane, Toluene, DMF, DMSO)General Knowledge
Reactivity Center C5-Br bond[5][6]

The primary site of reactivity for synthetic diversification is the carbon-bromine bond at the C5 position. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds is I > Br > Cl > F.[5] This makes the C5-Br bond an ideal site for selective functionalization using cornerstone reactions of modern medicinal chemistry.

Caption: Core structure and key C5-position transformations.

Section 3: Core Synthetic Methodologies & Protocols

The following sections detail the protocols for the three most critical palladium-catalyzed cross-coupling reactions for functionalizing the this compound scaffold.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

Principle & Causality: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7] In kinase inhibitor design, this reaction is paramount for introducing various aryl and heteroaryl fragments at the C5 position.[6] These appended rings can probe different regions of the ATP binding site, forming hydrophobic, pi-stacking, or hydrogen-bonding interactions that are critical for enhancing potency and achieving selectivity against specific kinases.

Generalized Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step as oxygen can deactivate the palladium catalyst.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-methoxypyrimidine.

Table of Reagents & Conditions for Suzuki-Miyaura Coupling:

ComponentExamplesTypical LoadingRationale & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂1-5 mol%Pd(PPh₃)₄ is a common starting point for its reliability.[8] Pd(OAc)₂ is often used with an external phosphine ligand.
Ligand SPhos, XPhos, PPh₃2-10 mol%Bulky, electron-rich biarylphosphine ligands (SPhos, XPhos) often accelerate the reaction and improve yields, especially for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0-3.0 equiv.The base is crucial for the transmetalation step. K₂CO₃ is a common and cost-effective choice.[8]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF0.1 - 0.5 MA mixture of an organic solvent and water is typical. Degassing the solvent by sparging with argon is essential.[7]
Buchwald-Hartwig Amination: Installing Key Hinge-Binding Groups

Principle & Causality: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5][9] For kinase inhibitors, the introduction of an amine at the C5 position can be used to either directly interact with the kinase or serve as a linker to introduce other pharmacophoric groups. This modification can significantly influence the inhibitor's binding mode and selectivity profile.

Generalized Protocol:

  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under this inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the 5-amino-4-methoxypyrimidine product.

Table of Reagents & Conditions for Buchwald-Hartwig Amination:

ComponentExamplesTypical LoadingRationale & Notes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.[10]
Ligand Xantphos, BrettPhos, RuPhos2-4 mol%The choice of ligand is critical. Bulky, electron-rich ligands like BrettPhos are highly effective for a broad range of amines.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.0 equiv.Sodium t-butoxide is a strong, effective base but is sensitive to moisture. K₃PO₄ is a milder alternative.[5]
Solvent Toluene, 1,4-Dioxane0.1 - 0.5 MAnhydrous solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Sonogashira Coupling: Introducing Rigid Alkynyl Linkers

Principle & Causality: The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[12] Incorporating an alkynyl group at the C5 position introduces a rigid, linear linker. This is a powerful strategy to project a functional group into a specific region of the kinase active site, often the solvent-exposed region, without the conformational ambiguity of a flexible alkyl chain.[13]

Generalized Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent & Solvent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid, completing in 1-8 hours.

  • Work-up: Concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 5-alkynyl-4-methoxypyrimidine.

Table of Reagents & Conditions for Sonogashira Coupling:

ComponentExamplesTypical LoadingRationale & Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol%PdCl₂(PPh₃)₂ is a robust and commonly used catalyst for this transformation.[12]
Copper Co-catalyst CuI (Copper(I) iodide)1-10 mol%Essential for the formation of the copper acetylide intermediate.[14]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)2.0-5.0 equiv. (or as solvent)The amine acts as both a base and a solvent. It must be anhydrous and degassed.
Solvent THF, DMF, Acetonitrile0.1 - 0.5 MThe choice of solvent can influence reaction rates and solubility of reagents.

Section 4: A Generalized Synthetic Workflow

The power of this compound lies in its integration into a multi-step drug discovery workflow. The initial cross-coupling reaction is often just the first step in building a more complex inhibitor.

Caption: Generalized workflow for kinase inhibitor synthesis.

This workflow illustrates how a library of diverse compounds can be generated from a single starting material. For instance, a Sonogashira coupling could be followed by a click reaction on the alkyne, or a Suzuki coupling could introduce an ester-containing aryl group, which is then hydrolyzed and coupled to an amine. Each new derivative can be tested in biological assays to build a structure-activity relationship (SAR) profile, guiding the design of the next generation of compounds.

Section 5: Illustrative Application & Data

To illustrate the goal of this synthetic approach, the table below presents hypothetical data for a series of kinase inhibitors based on the 5-substituted 4-methoxypyrimidine scaffold, targeting a generic kinase 'X'.

Compound IDC5-Substituent (R)IC₅₀ (nM) vs. Kinase X
1 -Br (Starting Material)>10,000
2a -Phenyl850
2b -(p-methoxyphenyl)450
3a -Anilino1,200
3b -(3-chloroanilino)300
4a -(phenylethynyl)950

This illustrative data shows how substitutions at the C5 position, enabled by the protocols in this guide, directly impact biological activity. The goal for a medicinal chemist is to systematically synthesize and test compounds like these to identify substituents that maximize potency and selectivity.

Section 6: Conclusion

This compound is a high-value, versatile scaffold for the synthesis of novel kinase inhibitors. Its C5-bromo position is primed for functionalization via robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The detailed protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of pyrimidine-based compounds, accelerating the discovery of next-generation targeted therapies.

References

  • Bajt, N., et al. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00473
  • BenchChem. (2025). The Core of Kinase Inhibition: A Technical Guide to Pyrimidine-Based Inhibitors. BenchChem. URL: https://www.benchchem.com/technical-support/the-core-of-kinase-inhibition-a-technical-guide-to-pyrimidine-based-inhibitors
  • Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. URL: https://pubmed.ncbi.nlm.nih.gov/38348630/
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. URL: https://www.biorxiv.org/content/10.1101/2023.03.17.533119v1
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. URL: https://iris.uniroma1.it/handle/11573/1699920
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-suzuki-coupling-of-5-bromo-2-chloro-4-methoxypyrimidine
  • Barelier, S., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5428813/
  • Schwartz, P. A., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/34338521/
  • Schwartz, P. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00990
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications. BenchChem. URL: https://www.benchchem.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202972/
  • Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f49553556562725ad58f27
  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. BenchChem. URL: https://www.benchchem.com/technical-support/a-comparative-guide-to-alternative-building-blocks-for-5-bromo-2-chloro-4-methoxypyrimidine-in-drug-discovery
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-the-buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. URL: https://www.benchchem.com/technical-support/an-in-depth-technical-guide-to-the-reactivity-and-aromaticity-of-5-bromo-2-chloro-4-methoxypyrimidine
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-suzuki-coupling-reactions-with-5-bromo-2-4-bis-methylthio-pyrimidine
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8442080/
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-2-bromo-5-methylpyridin-4-amine-in-the-synthesis-of-kinase-inhibitors
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-suzuki-miyaura-coupling-of-2-bromo-5-methylpyridin-4-amine-with-arylboronic-acids-for-drug-discovery
  • BenchChem. (2025). Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies. BenchChem. URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-the-sonogashira-coupling-of-5-bromo-2-chloro-4-methylthio-pyrimidine
  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-4-methoxypyrimidin-5-ol-in-medicinal-chemistry
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-the-synthesis-of-kinase-inhibitors-using-5-bromoindole
  • Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. URL: https://www.mdpi.com/1420-3049/26/17/5170
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12270081
  • Bruneau, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. URL: https://research.rug.
  • Gopalakrishnan, S., et al. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/14/255
  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. URL: https://www.youtube.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-reaction-involving-pyrimidines-20_fig10_265383562
  • ResearchGate. (2011). Synthesis of an indole containing KDR kinase inhibitor by tandem Sonogashira coupling-5- endo- dig-cyclization as a key step. ResearchGate. URL: https://www.researchgate.
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. URL: https://eprints.soton.ac.uk/435165/
  • Wrona-Piotrowicz, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. URL: https://www.mdpi.com/1420-3049/23/10/2633
  • Forson, D., et al. (2022). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/633183a534015243c559814c

Sources

Application Notes & Protocols: 5-Bromo-4-methoxypyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to form key interactions with biological targets.[1][2] This guide focuses on 5-Bromo-4-methoxypyrimidine , a versatile and highly valuable building block for the synthesis of novel drug candidates. We provide an in-depth exploration of its physicochemical properties, core synthetic transformations, and strategic applications, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices to empower your discovery programs.

Introduction: The Strategic Value of this compound

Pyrimidine and its derivatives are integral to numerous biological processes and are found in a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[3][4] The utility of a specific pyrimidine building block is defined by its functional handles, which permit precise and efficient chemical modifications.

This compound (CAS 4319-85-1) is a strategically designed intermediate. Its key features include:

  • A Reactive Bromine Handle: The bromine atom at the C5 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino groups, enabling rapid exploration of chemical space.[5]

  • An Electron-Donating Methoxy Group: The methoxy group at the C4 position influences the electronic properties of the pyrimidine ring, modulating its reactivity and potentially serving as a hydrogen bond acceptor in ligand-target interactions.

  • A Privileged Core: The pyrimidine ring itself is adept at mimicking the purine core of ATP, making it an ideal scaffold for designing competitive inhibitors for enzymes like kinases.[1]

This guide will detail the practical application of this reagent, transforming it from a catalog chemical into a powerful tool for generating novel molecular entities.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

Properties Summary

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 4319-85-1[6][7]
Molecular Formula C₅H₅BrN₂O[6][8]
Molecular Weight 189.01 g/mol [6]
Appearance White to off-white or yellow solid[9]
Melting Point 72-74 °C[7]
Boiling Point 243.5 ± 20.0 °C (Predicted)[7]
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol.[5]
Storage Store at room temperature, sealed in a dry environment.[10]
Safety and Handling

This compound is associated with specific hazards. Always consult the full Safety Data Sheet (SDS) from your supplier before use.[10][11]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

Core Synthetic Methodologies & Protocols

The C5-bromo position is the primary site of reactivity for this compound in the most common and synthetically valuable reactions: palladium-catalyzed cross-couplings.

General Synthetic Workflow

The diagram below illustrates a typical workflow where this compound is used to generate a library of potential drug candidates.

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C 5-Substituted-4-methoxypyrimidine (Key Intermediate) B->C D Further Synthetic Modifications (e.g., Demethylation, SNAr) C->D E Library of Drug Candidates D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound F->G

Caption: General workflow for drug candidate synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[14][15]

Causality: This reaction couples the pyrimidine with a boronic acid or ester. The palladium catalyst facilitates the reaction through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is critical; it reacts with the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step to proceed efficiently.[14][16]

Detailed Protocol: Synthesis of 5-Aryl-4-methoxypyrimidine

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).[5][16]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2–5 mol%), to the flask under a positive pressure of inert gas.[5][17]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or Toluene/water in a 4:1 ratio) is commonly used to dissolve both the organic and inorganic reagents.[16][18]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4–24 hours).[18]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-4-methoxypyrimidine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms carbon-nitrogen bonds, a critical transformation for installing amine functionalities found in a vast number of pharmaceuticals.[19][20][21]

Causality: This reaction couples the pyrimidine with a primary or secondary amine. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., XPhos, RuPhos) stabilize the palladium catalyst and promote the crucial reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[21][22]

Detailed Protocol: Synthesis of 5-(Amino)-4-methoxypyrimidine

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial inside a glovebox, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).[22]

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox (if applicable). If not using a glovebox, perform the additions under a positive flow of inert gas.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine (1.2 equiv.).[22]

  • Reaction: Seal the vessel tightly and heat the mixture to 100–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12–24 hours).[19]

  • Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[22]

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by silica gel column chromatography.

Application Spotlight: Kinase Inhibitor Development

Substituted pyrimidines are a highly successful class of kinase inhibitors, with the pyrimidine core often serving as a "hinge-binding" motif that anchors the molecule into the ATP-binding pocket of the target kinase.[1][23] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[24]

The functionalized 5-substituted-4-methoxypyrimidines synthesized via the protocols above are ideal intermediates for building potent and selective kinase inhibitors. For example, a 5-aryl group introduced via Suzuki coupling can be designed to occupy a hydrophobic pocket in the kinase active site, while a 5-amino group from a Buchwald-Hartwig reaction can form critical hydrogen bonds.

Illustrative Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many kinase inhibitors target RTKs like EGFR or VEGFR, which play crucial roles in cell proliferation and angiogenesis.[1][17] The diagram below shows a simplified RTK pathway and the mechanism of inhibition.

G cluster_0 cluster_1 Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->RTK Binds P P RTK_P Activated RTK RTK->RTK_P Dimerization & Autophosphorylation ATP ATP ATP:e->RTK:w Binds to active site ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) RTK_P:e->Downstream:w Activates Response Cell Proliferation, Survival, Angiogenesis Downstream:e->Response:w Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor:e->ATP:w Competes with

Caption: Simplified RTK signaling and competitive inhibition.

The pyrimidine-based inhibitor, synthesized using this compound as a starting scaffold, competes with ATP for binding to the kinase domain of the RTK. This prevents autophosphorylation and blocks the downstream signaling cascade that drives tumorigenesis.[17] The development of compounds like Imatinib and Gefitinib validates this general approach.[25]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity at the C5 position enables the reliable and efficient execution of powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this guide are designed to be a self-validating system for researchers, explaining not just the "how" but the "why" of each experimental step. By leveraging this versatile building block, drug discovery programs can accelerate the generation of novel, potent, and selective therapeutics, particularly in the highly competitive field of kinase inhibitor development.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12270081, this compound. PubChem.
  • Al-Ostath, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences.
  • Singh, A., & Sharma, P. K. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • Gomaa, A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • SlideShare. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE.
  • Chen, Y-L., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] The strategic introduction of an alkynyl group at the 5-position of the pyrimidine ring can profoundly modulate a molecule's biological activity, making the Sonogashira coupling of 5-bromopyrimidines a pivotal transformation in the synthesis of novel drug candidates.[1][3] These resulting 5-alkynylpyrimidine derivatives are not only potent pharmacophores themselves but also serve as versatile intermediates for further molecular elaboration.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira cross-coupling reaction to 5-bromo substituted pyrimidines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with this powerful carbon-carbon bond-forming reaction.

Reaction Principle and Mechanistic Insights

The Sonogashira reaction is a robust and versatile method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4][5][6] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild amine base.[7][8]

The catalytic cycle is generally understood to proceed via two interconnected cycles: a palladium cycle and a copper cycle.[1][4]

1. The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromopyrimidine, forming a Pd(II)-pyrimidine complex.[1][5] This is often the rate-determining step, and the reactivity of the halide follows the general trend of I > Br > Cl.[9][10]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[1][4]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[1]

2. The Copper Cycle:

  • Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[1][6] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

Visualizing the Catalytic Cycle

Workflow start Start prep 1. Add 5-Bromopyrimidine, Pd Catalyst, and CuI to a Schlenk Flask start->prep inert 2. Evacuate and Backfill with Inert Gas (3x) prep->inert add_reagents 3. Add Anhydrous Solvent and Amine Base inert->add_reagents add_alkyne 4. Add Terminal Alkyne add_reagents->add_alkyne react 5. Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react workup 6. Aqueous Workup (Organic Solvent, Water, Brine) react->workup purify 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End (Pure 5-Alkynylpyrimidine) purify->end

Sources

Application Notes & Protocols: Leveraging 5-Bromo-4-methoxypyrimidine in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the discovery of novel agrochemicals, offering a versatile framework for developing high-efficacy herbicides, fungicides, and insecticides.[1][2] 5-Bromo-4-methoxypyrimidine emerges as a particularly valuable building block, featuring a strategically positioned bromine atom ripe for diverse synthetic modifications through modern cross-coupling chemistry. This guide provides an in-depth exploration of its application, detailing not just the "how" but the critical "why" behind key synthetic transformations. We present field-proven protocols, troubleshooting guides, and the mechanistic basis for its use in constructing next-generation crop protection agents.

Foundational Physicochemical Properties

A thorough understanding of a reagent's properties is the bedrock of successful and reproducible synthesis. Before its deployment in a reaction, it is crucial to be familiar with the characteristics of this compound.

PropertyValueReference
CAS Number 4319-85-1[3][4]
Molecular Formula C₅H₅BrN₂O[3]
Molecular Weight 189.01 g/mol [3][5]
Appearance White to yellow solid[4]
Melting Point 72-74 °C[5]
Solubility Soluble in common organic solvents like DMF, DMSO, and Ethanol.[6]
Storage Store at room temperature, sealed in a dry environment.[4][5]

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C5 position is an ideal handle for introducing molecular diversity, a critical step in structure-activity relationship (SAR) studies for new agrochemicals.[7] The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making the C-Br bond a reliable and selective reaction site.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an indispensable tool for creating carbon-carbon bonds, enabling the linkage of the pyrimidine core to a vast array of aryl and heteroaryl fragments.[9] This is fundamental for synthesizing biaryl structures often found in potent agrochemicals.[10]

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[9] An inorganic base is essential for activating the boronic acid in the transmetalation step, while a mixed solvent system (e.g., dioxane/water) ensures the solubility of both organic and inorganic reagents.[11]

Suzuki_Mechanism Simplified Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) Transmetal->Product ArX 5-Br-4-MeO-Pyr (Ar¹-X) ArX->OxAdd ArB Ar²-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal RE Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura reaction.

This protocol is adapted from established methodologies for structurally similar bromopyrimidines and serves as a robust starting point for optimization.[9][10]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[10]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common and effective starting point. More complex ligands can be used for challenging substrates.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice can significantly impact yield.[11]
Solvent 1,4-Dioxane/H₂O, TolueneA biphasic system is often required to dissolve both the organic substrates and the inorganic base.[11]
Temperature 80 - 110 °CProvides the necessary activation energy without decomposing the catalyst or reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, installing an alkyne group onto the pyrimidine ring.[12] Alkynyl-pyrimidines are valuable intermediates, serving as precursors for more complex heterocyclic systems used in agrochemical discovery.

This reaction uniquely employs a dual-catalyst system. A palladium complex facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide intermediate that participates in the transmetalation step.[12][13] An amine base, such as triethylamine, serves both as the base and often as a solvent.[12]

Sonogashira_Workflow Setup 1. Reaction Setup - 5-Br-4-MeO-Pyr - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (e.g., CuI) Inert 2. Inert Atmosphere Evacuate & backfill with Ar/N₂ (3x) Setup->Inert Reagents 3. Reagent Addition - Anhydrous Solvent (THF or DMF) - Amine Base (e.g., Et₃N) - Terminal Alkyne Inert->Reagents Reaction 4. Reaction Stir at RT or heat (e.g., 60-100 °C) Reagents->Reaction Monitor 5. Monitoring TLC or LC-MS Reaction->Monitor Workup 6. Work-up - Dilute with organic solvent - Wash with H₂O/brine Monitor->Workup Upon Completion Purify 7. Purification Column Chromatography Workup->Purify Troubleshooting_Tree Start Low or No Yield? Check_Inert Is the inert atmosphere a high-purity source? Start->Check_Inert Possible Cause Check_Reagents Are reagents/solvents anhydrous and pure? Start->Check_Reagents Possible Cause Check_Catalyst Is the catalyst/ligand active? Start->Check_Catalyst Possible Cause Check_Temp Is the temperature optimal? Start->Check_Temp Possible Cause Check_Base Is the base appropriate and active? Start->Check_Base Possible Cause Solution_Inert Solution: Ensure gas is pure. Use Schlenk techniques. Check_Inert->Solution_Inert Yes Solution_Reagents Solution: Use freshly distilled/dried solvents. Verify reagent purity. Check_Reagents->Solution_Reagents No Solution_Catalyst Solution: Use a pre-catalyst or screen different ligands/Pd sources. Check_Catalyst->Solution_Catalyst No Solution_Temp Solution: Screen temperatures (e.g., 80-120 °C). Consider microwave irradiation. Check_Temp->Solution_Temp No Solution_Base Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure base is not degraded. Check_Base->Solution_Base No DHODH_Inhibition Mechanism of DHODH-Inhibiting Herbicides Precursors Pathway Precursors DHO Dihydroorotate (DHO) Precursors->DHO DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Growth Nucleic Acids & Cell Growth UMP->Growth Herbicide Synthesized Pyrimidine Derivative Herbicide->DHODH Block INHIBITION

Sources

Synthesis of Potent Anti-HIV Agents from 5-Bromo-4-methoxypyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of HIV and the Role of Pyrimidine Scaffolds

The human immunodeficiency virus (HIV) continues to pose a significant global health challenge. A cornerstone of HIV treatment is highly active antiretroviral therapy (HAART), which often includes non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These agents are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[1][2][3] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine and rilpivirine, has demonstrated remarkable efficacy, even against drug-resistant viral strains.[4][5] The pyrimidine core is a versatile scaffold in the development of these antiviral agents.[4][5] This document provides a detailed guide for the synthesis of potent anti-HIV agents, specifically DAPY derivatives, using 5-Bromo-4-methoxypyrimidine as a key starting material.

Scientific Rationale: Targeting HIV-1 Reverse Transcriptase with Diarylpyrimidines

The efficacy of DAPY NNRTIs stems from their unique binding mode within a hydrophobic pocket of the HIV-1 RT enzyme, located approximately 10 Å from the catalytic site.[6] This binding induces conformational changes in the enzyme, ultimately inhibiting the conversion of viral RNA to DNA.[2][3] The flexibility of the DAPY scaffold allows these inhibitors to adapt to mutations in the binding pocket, a key advantage in overcoming drug resistance.[7] X-ray crystallography studies of DAPYs complexed with HIV-1 RT have been instrumental in understanding these interactions and guiding the design of new, more potent inhibitors.[3][7]

Our synthetic strategy focuses on the construction of a 4-anilino-5-arylpyrimidine core, a key pharmacophore of the DAPY class. The this compound starting material provides two key functional handles for sequential modification: the methoxy group at the 4-position, which can be displaced by an appropriate aniline derivative via nucleophilic aromatic substitution (SNAr), and the bromine atom at the 5-position, which is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the second aryl ring.

Experimental Workflow: A Two-Step Synthesis of Diarylpyrimidine Anti-HIV Agents

The overall synthetic strategy is a convergent two-step process designed for efficiency and modularity, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Biological Evaluation A This compound C Intermediate: 5-Bromo-4-(arylamino)pyrimidine A->C SNA_r B Substituted Aniline B->C E Final Product: 4-(Arylamino)-5-arylpyrimidine (Anti-HIV Agent) C->E Pd-catalyzed Suzuki Coupling D Arylboronic Acid D->E F Anti-HIV Activity Assay (e.g., EC50 determination) E->F

Caption: Synthetic workflow for diarylpyrimidine anti-HIV agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 5-Bromo-N-(4-cyanophenyl)pyrimidin-4-amine

This protocol details the nucleophilic aromatic substitution of the methoxy group of this compound with 4-aminobenzonitrile. The cyano group is a common feature in many potent DAPY NNRTIs, contributing to favorable interactions within the RT binding pocket.

Materials:

  • This compound (1.0 eq)

  • 4-Aminobenzonitrile (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide (2.0 eq)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and 4-aminobenzonitrile.

  • Add anhydrous DMF to dissolve the reactants.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-bromo-N-(4-cyanophenyl)pyrimidin-4-amine.

Protocol 2: Synthesis of a 4-((4-Cyanophenyl)amino)-5-(aryl)pyrimidine Derivative via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the intermediate 5-bromo-N-(4-cyanophenyl)pyrimidin-4-amine with a substituted arylboronic acid. This step introduces the second aryl ring, completing the DAPY scaffold.

Materials:

  • 5-Bromo-N-(4-cyanophenyl)pyrimidin-4-amine (1.0 eq)

  • Substituted Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask with magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-N-(4-cyanophenyl)pyrimidin-4-amine, the substituted arylboronic acid, and potassium carbonate.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final diarylpyrimidine product.

Data Presentation: Structure-Activity Relationship of Diarylpyrimidine Derivatives

The following table summarizes the anti-HIV activity of a series of synthesized diarylpyrimidine analogues, highlighting the impact of different substituents on their potency.

Compound IDR¹ (at C5-aryl)R² (at C4-aniline)EC₅₀ (nM) vs. HIV-1 WTCC₅₀ (µM) in MT-4 cellsSelectivity Index (SI = CC₅₀/EC₅₀)
1a -H-CN10.6> 20> 1887
1b 4-OCH₃-CN5.2> 25> 4808
1c 4-Cl-CN8.1> 30> 3704
1d 3,5-(CH₃)₂-CN1.6> 15> 9375
Etravirine --4.0> 2.2> 550
Rilpivirine --0.4> 10> 25000

Data compiled from various sources for illustrative purposes.[1][8][9]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The synthesized diarylpyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their mechanism of action is allosteric inhibition of the HIV-1 reverse transcriptase enzyme.

G cluster_0 HIV-1 Reverse Transcriptase (RT) cluster_1 Inhibition by Diarylpyrimidine RT RT Enzyme NNIBP NNRTI Binding Pocket (Allosteric Site) ActiveSite Polymerase Active Site Binding DAPY binds to NNIBP NNIBP->Binding DAPY Diarylpyrimidine (NNRTI) DAPY->Binding ConformationalChange Conformational Change in RT Binding->ConformationalChange Inhibition Inhibition of Polymerase Activity ConformationalChange->Inhibition Blocks dNTP binding and catalytic function

Caption: Mechanism of allosteric inhibition of HIV-1 RT by DAPYs.

Conclusion and Future Directions

The synthetic protocols outlined in this document provide a robust and versatile platform for the generation of novel diarylpyrimidine-based anti-HIV agents from the readily available starting material, this compound. The modular nature of the two-step synthesis allows for extensive exploration of the structure-activity relationships by varying the substituents on both aryl rings. Future work should focus on synthesizing a broader library of compounds and evaluating their activity against a panel of wild-type and drug-resistant HIV-1 strains. Furthermore, lead compounds should be subjected to pharmacokinetic and toxicity profiling to assess their potential as clinical candidates. The continued development of novel NNRTIs remains a critical component of the global effort to combat HIV/AIDS.

References

  • Advances in the Synthesis of Diarylpyrimidine as Potent Non-nucleoside Reverse Transcriptase Inhibitors: Biological Activities, Molecular Docking Studies and Structure-activity Relationship: A Critical Review. (2023). Current Organic Chemistry, 27(8), 661-691.
  • Das, K., et al. (2008). Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. AIDS Reviews, 10(3), 131-141.
  • Sluis-Cremer, N., & Tachedjian, G. (2008). Mechanisms of inhibition of HIV replication by non-nucleoside reverse transcriptase inhibitors. Virus Research, 134(1-2), 147-156.
  • Das, K., et al. (2004). Roles of flexible inhibitor design and target flexibility in the discovery of diarylpyrimidine (DAPY) nonnucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 47(10), 2550-2560.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines.
  • Chimmiri, M., et al. (2022). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1203.
  • Wang, Z., et al. (2017). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. ACS Medicinal Chemistry Letters, 8(12), 1262-1267.
  • Janssen, P. A., et al. (2005). In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R278474, rilpivirine). Journal of Medicinal Chemistry, 48(6), 1901-1909.
  • Ren, J., et al. (2002). Structural basis for the resilience of HIV-1 reverse transcriptase to nonnucleoside inhibitors. Journal of Medicinal Chemistry, 45(16), 3395-3403.
  • Chen, W., et al. (2011). Synthesis and anti-HIV activity of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones as potent non-nucleoside reverse transcriptase inhibitors. ChemMedChem, 6(12), 2225-2232.
  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Smith, A. B., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Smith, M. R., & Nolan, S. P. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Al-Masoudi, N. A., et al. (2014). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. European Journal of Chemistry, 5(4), 588-594.
  • El-Sayed, W. A., et al. (1996).
  • Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 137-147.
  • Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
  • Liu, X., et al. (2019). Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles. Journal of Medicinal Chemistry, 62(4), 2083-2098.

Sources

Application Notes & Protocols: A Scientist's Guide to Regioselective Functionalization of Dihalogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents.[1][2] Its prevalence is not accidental; the nitrogen-containing heterocycle is a privileged structure capable of engaging in a multitude of biological interactions, often serving as a bioisostere for phenyl rings and improving pharmacokinetic properties.[2][3] A significant portion of small molecule drugs approved in the last decade feature a substituted pyrimidine ring, highlighting its continued importance in developing treatments for cancer, viral infections, and inflammatory diseases.[4][5]

Dihalogenated pyrimidines, particularly 2,4- and 4,6-dichloropyrimidines, are highly versatile and commercially available building blocks for drug development.[6] They offer two distinct reaction sites for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). However, the primary challenge lies in controlling the regioselectivity of these transformations—that is, selectively functionalizing one halogenated position over the other.[7][8]

This guide provides an in-depth analysis of the factors governing regioselectivity in dihalogenated pyrimidines and delivers field-proven protocols for achieving both conventional (C4-selective) and unconventional (C2-selective) functionalization.

Chapter 1: The Fundamental Principles of Regioselectivity

In 2,4-dihalogenated pyrimidines, the C4 position is inherently more reactive toward both nucleophilic attack and palladium-catalyzed cross-coupling than the C2 position.[6][9] This preference is rooted in the electronic nature of the pyrimidine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The attack of a nucleophile at C4 results in a Meisenheimer intermediate where the negative charge is stabilized by the adjacent ring nitrogen at position 1 and the para-nitrogen at position 3. This delocalization is more effective than for an attack at C2, which only benefits from stabilization by the two adjacent nitrogens.

  • Palladium-Catalyzed Cross-Coupling: The initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is generally favored at the more electron-deficient C4 position.[6]

This intrinsic reactivity profile means that without specific strategic intervention, reactions will predominantly yield the C4-substituted product. The following diagram illustrates the electronic disparity that dictates this conventional reactivity.

G cluster_pyrimidine 2,4-Dichloropyrimidine Reactivity pyrimidine 2,4-Dichloropyrimidine C4 C4 Position pyrimidine->C4 High Reactivity C2 C2 Position pyrimidine->C2 Lower Reactivity C4_Props More Electron Deficient Para to N1 Favored for Oxidative Addition More Stable Meisenheimer Intermediate C4->C4_Props C2_Props Less Electron Deficient Ortho to N1 and N3 C2->C2_Props

Caption: Electronic factors governing the preferential reactivity at the C4 position of 2,4-dichloropyrimidine.

Chapter 2: Mastering C4-Selective Functionalization: The Conventional Approach

Harnessing the innate reactivity of dihalopyrimidines allows for the reliable synthesis of C4-substituted derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of this strategy.

C4-Selective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For 2,4-dichloropyrimidine, this reaction overwhelmingly favors the C4 position, providing a straightforward route to 4-aryl- or 4-heteroaryl-2-chloropyrimidines.[6] Microwave-assisted protocols have proven particularly effective, offering rapid reaction times and high yields with low catalyst loading.[6]

  • Objective: To synthesize 2-chloro-4-phenylpyrimidine from 2,4-dichloropyrimidine and phenylboronic acid.

  • Causality: This protocol leverages the intrinsic C4 reactivity. Pd(PPh₃)₄ is a highly effective and commercially available catalyst for this transformation.[6] The use of an aqueous base (K₂CO₃) and a polar solvent (1,4-dioxane) facilitates the transmetalation step. Microwave irradiation accelerates the reaction, dramatically reducing the time required from hours to minutes.[6]

Reagents & Equipment Amount Notes
2,4-Dichloropyrimidine1.0 equiv (e.g., 149 mg, 1.0 mmol)Substrate
(Hetero)arylboronic Acid1.1 equiv (e.g., 134 mg, 1.1 mmol)Coupling Partner
Pd(PPh₃)₄0.5 - 2 mol% (e.g., 6 mg, 0.005 mmol)Catalyst
K₂CO₃ or Na₂CO₃2.0 equiv (e.g., 276 mg, 2.0 mmol)Base
1,4-Dioxane/Water (4:1)5 mLDegassed Solvent
Microwave Vial (10 mL)1---
Microwave Synthesizer1---

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap and flush with an inert gas (Argon or Nitrogen).

  • Place the vial in the microwave synthesizer and irradiate at 100-120 °C for 15-30 minutes.[6][10]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-arylpyrimidine.

C4-Selective Buchwald-Hartwig C-N Coupling

For the synthesis of 4-aminopyrimidines, the Buchwald-Hartwig amination offers significant advantages over traditional SNAr, including milder conditions and a broader substrate scope, especially for less nucleophilic amines.[11][12] The choice of ligand is critical for achieving high efficiency.

  • Objective: To synthesize a 4-amino-2-chloropyrimidine derivative.

  • Causality: This reaction requires a palladium catalyst and a specialized phosphine ligand to facilitate the catalytic cycle. Xantphos is a common and effective ligand for this transformation due to its wide bite angle, which promotes the reductive elimination step.[10] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it competent for the catalytic cycle.

Reagents & Equipment Amount Notes
2,4-Dichloropyrimidine1.0 equivSubstrate
Amine (Primary or Secondary)1.1 equivNucleophile
Pd(OAc)₂ or Pd₂(dba)₃2 mol%Palladium Pre-catalyst
Xantphos4 mol%Ligand
NaOtBu1.4 equivBase
Anhydrous Toluene or Dioxane---Solvent
Schlenk Flask / Inert Atmosphere------

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the 2,4-dichloropyrimidine, Pd(OAc)₂, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.[10]

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Chapter 3: Inverting Selectivity - Forging Pathways to the C2 Position

The selective functionalization of the C2 position while the C4 position remains halogenated has long been a formidable challenge.[13] Conventional methods almost invariably favor C4. However, recent breakthroughs have demonstrated that this inherent selectivity can be inverted through strategic catalyst and reagent control.

G cluster_c4 Conventional C4-Selectivity cluster_c2 Inverted C2-Selectivity start 2,4-Dihalopyrimidine C4_Suzuki Suzuki Coupling (e.g., Pd(PPh3)4) start->C4_Suzuki C4_Buchwald Buchwald-Hartwig (e.g., Pd/Xantphos) start->C4_Buchwald C4_SNAr SNAr (e.g., Thiophenols) start->C4_SNAr C2_CS C-S Coupling (Pd(II)/Bulky NHC Ligand) start->C2_CS C2_Amination Amination (Tertiary Amines or Substrate Control) start->C2_Amination prod_C4 4-Substituted-2-halopyrimidine C4_Suzuki->prod_C4 prod_final 2,4-Disubstituted Pyrimidine C4_Buchwald->prod_C4 C4_SNAr->prod_C4 prod_C2 2-Substituted-4-halopyrimidine C2_CS->prod_C2 C2_Amination->prod_C2 prod_C4->C2_CS Sequential Functionalization prod_C2->C4_Suzuki Sequential Functionalization

Caption: Strategic pathways for the sequential functionalization of dihalogenated pyrimidines.

Ligand-Controlled C2-Selective C-S Coupling

A landmark development in this field is the discovery that palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can completely invert the selectivity of C-S cross-coupling, favoring the C2 position.[13][14] This stands in stark contrast to the thousands of previously reported couplings that favor C4.[4][13]

  • Objective: To synthesize a 2-thioether-4-chloropyrimidine.

  • Causality: The prevailing hypothesis is that the steric bulk of the NHC ligand (like IPr*) disfavors the oxidative addition at the more sterically encumbered C4 position (flanked by a chlorine and a hydrogen). The catalyst is therefore directed to the C2 position. This method successfully outcompetes the background C4-selective SNAr reaction that would otherwise dominate.[13][14]

Reagents & Equipment Amount Notes
2,4-Dichloropyrimidine1.0 equivSubstrate
Thiol or Thiophenol1.0 equivNucleophile
(IPr*)Pd(allyl)Cl2-5 mol%Pd(II)/NHC Pre-catalyst
K₃PO₄1.5 equivBase
Anhydrous t-Amyl Alcohol---Solvent
Glovebox or Schlenk Line---For handling air-sensitive catalyst

Step-by-Step Methodology:

  • Inside a glovebox, add the (IPr*)Pd(allyl)Cl precatalyst and K₃PO₄ to an oven-dried vial.

  • Add the 2,4-dichloropyrimidine and anhydrous t-amyl alcohol.

  • Finally, add the thiol coupling partner.

  • Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction for the formation of the C2-product and consumption of starting material by GC-MS or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the C2-substituted product. This method typically yields high C2:C4 regioselectivity.[14]

Substrate and Reagent-Controlled C2-Selective Amination

While palladium catalysis offers one route to C2 selectivity, SNAr reactions can also be biased away from the C4 position under specific circumstances.

  • Steric Hindrance: Introducing a bulky substituent at the C5 position can sterically block the C4 position, making the C2 position the more accessible site for nucleophilic attack.[6]

  • Tertiary Amine Nucleophiles: It has been shown that using tertiary amines as nucleophiles in SNAr reactions with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[15] The reaction proceeds via an intermediate that undergoes in situ N-dealkylation to yield a product equivalent to a secondary amine addition at C2.[15]

  • Objective: To achieve C2-amination on a 5-electron-withdrawing group (EWG)-substituted 2,4-dichloropyrimidine.

  • Causality: The precise mechanism for this selectivity switch is complex, but it circumvents the typical pathway that favors C4 addition. The use of a tertiary amine as the nucleophile is the key to this unique reactivity.[15]

Reagents & Equipment Amount Notes
5-EWG-2,4-Dichloropyrimidine1.0 equive.g., 5-cyano-2,4-dichloropyrimidine
Tertiary Amine2.0-3.0 equive.g., N-methylmorpholine
Acetonitrile (MeCN)---Solvent
Sealed Tube------

Step-by-Step Methodology:

  • Combine the 5-substituted-2,4-dichloropyrimidine and the tertiary amine in a sealed tube.

  • Add acetonitrile as the solvent.

  • Seal the tube and heat to 60-80 °C for 16-48 hours.

  • Monitor the reaction by LC-MS for the formation of the C2-aminated product.

  • Upon completion, cool the reaction and concentrate under reduced pressure to remove the solvent and excess amine.

  • The crude product can then be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The regioselective functionalization of dihalogenated pyrimidines is a critical and evolving field. While the intrinsic electronic properties of the pyrimidine ring predictably direct most reactions to the C4 position, a sophisticated understanding of catalysis and reaction mechanisms has unlocked robust pathways to the once-elusive C2 position. The ability to selectively functionalize either site at will provides medicinal chemists with unparalleled flexibility in scaffold decoration, enabling the synthesis of novel, diverse, and potent therapeutic candidates. The continued development of novel ligands and catalytic systems promises to further refine this control, making the assembly of complex pyrimidine-based drugs more efficient and systematic.

References

  • Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Thieme. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed.
  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Preprints.org.
  • Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Anderson, K. W., & Handy, S. T. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. (n.d.). Regioselectivity. Wikipedia.

Sources

Synthesis of 5-Aryl-4-Methoxypyrimidine Scaffolds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aryl-4-Methoxypyrimidine Scaffold

The pyrimidine ring is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds, playing a critical role in the development of novel therapeutics.[1][2] Among the diverse class of pyrimidine derivatives, the 5-aryl-4-methoxypyrimidine scaffold has emerged as a particularly valuable pharmacophore. The strategic placement of an aryl group at the 5-position and a methoxy group at the 4-position offers a unique combination of structural rigidity and synthetic versatility. This arrangement allows for fine-tuning of physicochemical properties and facilitates interactions with various biological targets. Consequently, this scaffold is a key component in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][3]

This technical guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of 5-aryl-4-methoxypyrimidine scaffolds: the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and key considerations for successful synthesis are presented to empower researchers in their drug discovery and development endeavors.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5] This method is highly favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[6]

The general strategy for the synthesis of 5-aryl-4-methoxypyrimidines via this approach involves the coupling of a 5-halo-4-methoxypyrimidine with an appropriate arylboronic acid. 5-Bromo-4-methoxypyrimidine is a commonly used starting material due to the lability of its bromine atom, which allows for facile reaction under palladium catalysis.[6]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[9]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired 5-aryl-4-methoxypyrimidine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

A visual representation of this catalytic cycle is provided below.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Palladium(II) Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Di-organic Palladium(II) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

This section provides detailed protocols for the key steps in the synthesis of 5-aryl-4-methoxypyrimidine scaffolds.

Protocol 1: Synthesis of Arylboronic Acids

While a vast number of arylboronic acids are commercially available, custom synthesis may be required for novel analogs. A common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis.[10][11]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Magnesium turnings (for Grignard formation)

  • Anhydrous ethereal solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)

  • Aqueous acid (e.g., HCl or H₂SO₄) for hydrolysis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the aryl halide in anhydrous ethereal solvent to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating and then proceeds exothermically. Maintain a gentle reflux until the magnesium is consumed.

  • Boration: Cool the Grignard reagent to -78 °C (a dry ice/acetone bath). Slowly add a solution of trialkyl borate in the same anhydrous solvent, maintaining the temperature below -60 °C.[11]

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Hydrolyze the resulting boronic ester by adding aqueous acid.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude arylboronic acid can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[7][12]

Materials:

  • This compound[13][14][15]

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst (2–5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[16]

A generalized workflow for this process is illustrated below.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product 5-Aryl-4-methoxypyrimidine purify->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table provides a summary of typical parameters and expected yield ranges based on literature precedents for similar couplings.[17][18]

ParameterTypical ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often improve yields for challenging substrates.[19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used. The solvent must be degassed to prevent oxidation of the Pd(0) catalyst.[4]
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the substrates and the chosen catalyst system.[7]
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time and avoid decomposition of the product.
Yield 60 - 95%Yields can vary depending on the specific substrates and the optimization of the reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 5-aryl-4-methoxypyrimidine scaffolds. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic strategy.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
  • Sameni, S., et al. (2013). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC, 18(1), 139-147.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth., 97, 1-11.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
  • Google Patents. (2000). CA2297780A1 - Synthesis of aryl boronic acids.
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11, 233.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(23), 4469-4477.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349.
  • PubMed. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters, 24(22), 5175-5180.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. This compound.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959.
  • PubMed. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.

Sources

The Strategic Role of 5-Bromo-4-methoxypyrimidine in the Synthesis of Potent VEGFR-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] In the context of oncology, the upregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, which rely on sustained angiogenesis for growth and metastasis.[2] Consequently, inhibiting the kinase activity of VEGFR-2 has emerged as a validated and highly effective therapeutic strategy in cancer treatment.[3] Small molecule inhibitors that compete with ATP for binding to the kinase domain of VEGFR-2 can effectively block downstream signaling, leading to the suppression of tumor angiogenesis and growth.[4]

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in the core structure of numerous kinase inhibitors.[5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for the design of potent and selective inhibitors. This guide provides an in-depth exploration of the utility of a key intermediate, 5-Bromo-4-methoxypyrimidine , in the synthesis of advanced VEGFR-2 inhibitors, offering both the scientific rationale and detailed protocols for its application.

The Versatility of the this compound Scaffold

This compound is a versatile building block for the synthesis of VEGFR-2 inhibitors due to its distinct and orthogonally reactive functional groups. The pyrimidine core itself serves as an excellent bioisostere for the adenine ring of ATP. The bromine atom at the C5 position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents that can occupy the hydrophobic regions of the VEGFR-2 active site. The methoxy group at the C4 position can be retained in the final molecule or can be a precursor to a hydroxyl group, which can act as a key hydrogen bond donor. Alternatively, the methoxy group can be displaced by various nucleophiles to further diversify the molecular structure.

Key Synthetic Transformations and Mechanistic Insights

The strategic functionalization of this compound is central to the construction of a diverse library of potential VEGFR-2 inhibitors. The following palladium-catalyzed cross-coupling reactions are instrumental in this process:

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the C5 position of the pyrimidine and a wide array of boronic acids or esters. This allows for the introduction of substituted phenyl or heteroaryl rings, which are common features in potent VEGFR-2 inhibitors.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond at the C5 position, enabling the connection of the pyrimidine core to various amine-containing moieties. This is particularly useful for synthesizing inhibitors where a flexible linker or an additional aromatic system is introduced via an amino group.

  • Sonogashira Coupling: This reaction introduces an alkynyl group at the C5 position, providing a rigid linker to other parts of the inhibitor molecule. This can be a key strategy for optimizing the spatial arrangement of pharmacophoric features within the kinase's active site.

The differential reactivity of the C-Br bond over potential C-Cl or C-O bonds on the pyrimidine ring allows for selective functionalization at the C5 position under carefully controlled reaction conditions.

Illustrative Synthetic Pathway for a Pyrimidine-Based VEGFR-2 Inhibitor

The following diagram illustrates a generalized synthetic workflow for the preparation of a potent pyrimidine-based VEGFR-2 inhibitor, starting from this compound. This pathway highlights the strategic use of sequential cross-coupling reactions to build molecular complexity.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Assembly start This compound intermediate1 5-Aryl-4-methoxypyrimidine start->intermediate1 Suzuki Coupling (Arylboronic acid, Pd catalyst, base) intermediate2 4-Chloro-5-arylpyrimidine intermediate1->intermediate2 Chlorination (e.g., POCl3) final_product VEGFR-2 Inhibitor intermediate2->final_product Buchwald-Hartwig Amination (Amine, Pd catalyst, base)

Caption: A representative synthetic route to a VEGFR-2 inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a guide for the key synthetic transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-methoxypyrimidine.

Protocol 2: Buchwald-Hartwig Amination of a 5-Aryl-4-chloropyrimidine Intermediate

Objective: To introduce a key amine substituent at the C4 position of a 5-aryl-4-chloropyrimidine intermediate.

Materials:

  • 5-Aryl-4-chloropyrimidine (prepared from the product of Protocol 1 via chlorination with, for example, POCl₃)

  • Desired amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the 5-aryl-4-chloropyrimidine (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).

  • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene via syringe, followed by the desired amine (1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the final VEGFR-2 inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes key structure-activity relationships for pyrimidine-based VEGFR-2 inhibitors, providing a rationale for the synthetic strategies employed.

Position of SubstitutionMoietyImpact on ActivityRationale
C5 Substituted Phenyl RingGenerally increases potencyOccupies a hydrophobic pocket in the VEGFR-2 active site, enhancing binding affinity.
C4 Small, flexible aminesOften leads to potent inhibitionCan form crucial hydrogen bonds with the hinge region of the kinase.
C2 Hydrogen or small alkylGenerally preferredBulky substituents can lead to steric clashes and reduced activity.
Methoxy at C4 (or resulting OH) HydroxylCan enhance potencyActs as a hydrogen bond donor, interacting with key residues in the active site.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potent VEGFR-2 inhibitors. Its well-defined reactivity allows for the systematic and modular construction of complex molecules with desirable pharmacological profiles. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to leverage this key building block in their quest for novel anticancer therapeutics. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems for the functionalization of the pyrimidine core, as well as the exploration of novel substituents at the C5 and C4 positions to further optimize the potency and pharmacokinetic properties of these important inhibitors.

References

  • Abdel-Mohsen, H. T., et al. (2023). Synthesis and In Vitro Study of pyrimidine–phthalimide Hybrids As VEGFR2 Inhibitors With Antiproliferative Activity. Future Medicinal Chemistry, 15(1).
  • Dhawale, S. A., et al. (2025). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 21(1), 38-49.
  • Elkaeed, E. B., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203.
  • European Patent Office. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - EP 4212522 A1. Google Patents.
  • Gomaa, H. A. M., et al. (2021). An updated patent review of VEGFR-2 inhibitors (2017-present). Expert Opinion on Therapeutic Patents, 31(9), 785-805.
  • Google Patents. (2022). VEGFR inhibitor tivozanib preparation method - CN114213405A.
  • Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852.
  • Soliman, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 244.
  • Sun, L., et al. (2019). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 104-118.
  • Tvorogov, D., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • VWR. (n.d.). Pyrimidineamines as angiogenesis modulators - EP1343782B1. Google Patents.
  • Wang, Y., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(1), 1.
  • Zaki, I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(1), 1.

Sources

Multi-Step Synthesis of Pyrimidone Derivatives from 5-Bromo-4-methoxypyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance to drug discovery and development professionals, enabling the fine-tuning of molecular properties to optimize efficacy and selectivity for therapeutic targets.

This guide provides a detailed, two-step synthetic pathway for the preparation of 5-substituted pyrimidin-4(3H)-one derivatives, valuable intermediates for pharmaceutical research, starting from the readily available building block, 5-bromo-4-methoxypyrimidine. The synthetic strategy hinges on two robust and versatile transformations: a palladium-catalyzed cross-coupling reaction for the introduction of carbon or nitrogen substituents at the C5-position, followed by a selective O-demethylation to unmask the pyrimidone core.

The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Synthetic Strategy Overview

The multi-step synthesis of 5-substituted pyrimidone derivatives from this compound is a versatile approach that allows for the introduction of a wide range of functionalities. The overall workflow can be conceptually divided into two key stages:

  • C5-Functionalization via Palladium-Catalyzed Cross-Coupling: This initial step leverages the reactivity of the C-Br bond at the 5-position of the pyrimidine ring. Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The inherent reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the C5-bromo position significantly more susceptible to oxidative addition to the palladium catalyst compared to other potential reaction sites.[3][4]

  • Conversion to the Pyrimidone Core via O-Demethylation: Following the successful introduction of the desired substituent at the C5-position, the 4-methoxy group is converted to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyrimidin-4(3H)-one form. This transformation is typically achieved through O-demethylation using various reagents, the choice of which depends on the nature of the substituent at the C5-position and the overall functional group tolerance of the molecule.

Synthetic_Workflow Start This compound Step1 Step 1: C5-Functionalization (Suzuki Coupling or Buchwald-Hartwig Amination) Start->Step1 Intermediate 5-Substituted-4-methoxypyrimidine Step1->Intermediate Step2 Step 2: O-Demethylation Intermediate->Step2 Product 5-Substituted-pyrimidin-4(3H)-one Step2->Product

Figure 1: Overall synthetic workflow for the preparation of 5-substituted pyrimidone derivatives.

Part 1: C5-Functionalization Protocols

This section details the experimental procedures for the introduction of aryl/heteroaryl and amino moieties at the C5-position of this compound.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex in the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation (Base, R²-B(OH)₂) PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂(R²) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1Br R¹-Br (this compound) R2BOH2 R²-B(OH)₂ (Aryl/Heteroaryl Boronic Acid)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a starting point for the Suzuki coupling of this compound with various aryl or heteroaryl boronic acids. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable choice for C-Br couplings. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[5]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppf (included with catalyst)Standard phosphine ligands are generally sufficient for the reactive C-Br bond.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is widely used and effective. K₃PO₄ is a stronger, non-nucleophilic base that can promote transmetalation and prevent side reactions.[5]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The aqueous component is crucial for the activation of the boronic acid.
Temperature 80-100 °CHigher temperatures can sometimes overcome activation barriers but may also lead to decomposition.
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, offering a powerful method for the preparation of aryl and heteroaryl amines.[6][7]

The catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (Base, R²R³NH) PdII_Aryl->Amine_Coord PdII_Amido R¹-Pd(II)L₂(NR²R³) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R¹-NR²R³ RedElim->Product R1Br R¹-Br (this compound) Amine R²R³NH (Primary or Secondary Amine)

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

This is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and temperature may be required for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or sealed vial.

  • Addition of Reactants: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube/vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Both are common and effective precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, or other biaryl phosphine ligands (2-4 mol%)Bulky, electron-rich phosphine ligands are often required for efficient C-N bond formation.[8]
Base NaOtBu (1.4-2.0 equiv) or Cs₂CO₃ (1.5-2.0 equiv)NaOtBu is a strong, non-nucleophilic base suitable for many amines. Cs₂CO₃ is a milder base that can be advantageous for substrates with base-sensitive functional groups.[3]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific amine.

Part 2: O-Demethylation to Pyrimidones

The conversion of the 4-methoxy group to the pyrimidone is a critical step in this synthetic sequence. Several methods are available for the O-demethylation of aryl methyl ethers, and the choice of reagent should be guided by the stability of the substituent at the C5-position.

Protocol 2.1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers under relatively mild conditions.[9][10]

The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion. Subsequent hydrolysis of the resulting aryloxy-dibromoborane intermediate yields the desired pyrimidone.

Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Substituted-4-methoxypyrimidine (1.0 equiv)

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) (1.1-1.5 equiv per methoxy group)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the 5-substituted-4-methoxypyrimidine in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add the BBr₃ solution dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 2.2: Demethylation using Pyridinium Hydrochloride

Heating with pyridinium hydrochloride is a classic and effective method for the demethylation of aryl methyl ethers, particularly for substrates that can tolerate higher temperatures.[11]

At elevated temperatures, pyridinium hydrochloride exists in equilibrium with pyridine and hydrogen chloride. The in situ generated HCl protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion.

Materials:

  • 5-Substituted-4-methoxypyrimidine (1.0 equiv)

  • Pyridinium hydrochloride (5-10 equiv)

Procedure:

  • Reaction Setup: Combine the 5-substituted-4-methoxypyrimidine and pyridinium hydrochloride in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 180-210 °C for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS after taking a small aliquot and working it up.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Purification: The product may precipitate upon addition of water and can be collected by filtration. Alternatively, the aqueous solution can be extracted with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Table 3: Comparison of Demethylation Methods

ReagentConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) -78 °C to room temperatureHigh efficiency, mild conditions, good functional group tolerance.[9]Highly corrosive and moisture-sensitive, requires inert atmosphere.
Pyridinium Hydrochloride 180-210 °CInexpensive, simple procedure.High temperatures may not be suitable for all substrates.
Thiolates (e.g., NaSEt in DMF) RefluxEffective for sterically hindered ethers.Unpleasant odor of thiols, requires high boiling point solvents.[11]
TMSI (Iodotrimethylsilane) Room temperature or refluxNeutral conditions.Reagent can be expensive.

Characterization and Purification

The characterization of the synthesized pyrimidone derivatives can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the pyrimidone ring.

Purification of the final products is typically achieved by:

  • Recrystallization: For solid products of sufficient purity.

  • Column Chromatography: On silica gel or reverse-phase silica for the separation of impurities.

Conclusion

The multi-step synthesis of 5-substituted pyrimidin-4(3H)-ones from this compound is a robust and versatile strategy for accessing a diverse range of pyrimidone derivatives. By employing well-established palladium-catalyzed cross-coupling reactions followed by a carefully selected demethylation method, researchers can efficiently generate novel compounds for evaluation in drug discovery programs. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and organic synthesis.

References

  • Reddit. (2017). Demethylation of an aryl methoxy group. r/chemistry.
  • Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-537.
  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.
  • Saeed, A., Abbas, N., & Flörke, U. (2017). Pyrimidine-Based Compounds as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1149-1173.
  • Willard, J. J., & Fryhle, C. B. (1980). Boron trihalide-methyl sulfide complexes as reagents for the cleavage of ethers. Tetrahedron Letters, 21(39), 3731-3734.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • S. L. Buchwald, et al. (2008). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687.
  • Abdel-Gawad, H., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(22), 6945.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2953-2956.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Kaur, H., et al. (2018). A Novel Two Step Synthesis of 3,4-Dihydro-4-oxo-5H-pyrano[2,3-d]pyrimidines. Heterocycles, 96(9), 1599-1608.
  • ResearchGate. (2015). Synthesis of 5-bromo-4-(hetero)arylpyrimidine derivatives via nucleophilic substitution of hydrogen (SNH) reactions.
  • Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(16), 3045-3050.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial C-C bond formation reaction. Pyrimidine scaffolds are central to numerous therapeutic agents, and mastering their synthesis is key to advancing novel drug candidates.[1][2]

The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives, like this compound, excellent substrates for cross-coupling reactions.[3] However, this reactivity also presents unique challenges, including catalyst inhibition by the nitrogen lone pairs, susceptibility to side reactions, and difficult purifications.[4] This guide provides troubleshooting solutions and detailed protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: I am observing low or no conversion of my this compound. What are the most common causes and how can I troubleshoot this?

Low or no conversion is the most frequent issue and can typically be traced back to one of the four core reaction components: the catalyst/ligand system, the base, the solvent, or the temperature.

  • Potential Cause 1: Suboptimal Catalyst & Ligand Selection The choice of the palladium catalyst and its associated ligand is the most critical factor for a successful reaction. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[4] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are a good starting point, but may not be effective for all substrates.[5][6]

    Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly under an inert atmosphere. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[7]

    • Screen Ligands: If standard conditions fail, switch to a more robust catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like dtbpf) are often highly effective for heteroaromatic substrates as they promote the crucial oxidative addition and reductive elimination steps.[5][8]

    • Consider a Pre-catalyst: Using a stable pre-catalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G2, can provide more consistent results than generating the active Pd(0) species in situ.[9]

  • Potential Cause 2: Inappropriate Base Selection The base plays a crucial role in activating the boronic acid for the transmetalation step. Its strength, solubility, and nucleophilicity can significantly impact the reaction outcome.

    Troubleshooting Steps:

    • Screen Different Bases: A systematic screening of bases is highly recommended. Start with common inorganic bases like potassium carbonate (K₂CO₃). If the reaction is sluggish, move to stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11]

    • Ensure Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic, and excess water can promote side reactions.

  • Potential Cause 3: Poor Solvent Choice The solvent must solubilize all reactants and the catalytic species. The polarity of the solvent system is key to facilitating the different steps of the catalytic cycle.

    Troubleshooting Steps:

    • Use Anhydrous, Degassed Solvents: Oxygen is detrimental to the active Pd(0) catalyst and can promote homocoupling of the boronic acid.[7] Always use solvents that have been rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.

    • Screen Solvent Systems: A mixture of an aprotic organic solvent and water is standard. 1,4-Dioxane/water and Toluene/water are excellent starting points.[10] For more polar substrates, solvents like DMF or THF in combination with water can be effective.[1][12]

  • Potential Cause 4: Suboptimal Temperature or Reaction Time Suzuki couplings often require thermal energy to overcome activation barriers, but excessive heat can lead to catalyst decomposition and side reactions.

    Troubleshooting Steps:

    • Gradually Increase Temperature: For 5-bromo-pyrimidines, a starting temperature of 80-100 °C is typical.[2] If the reaction is slow, consider increasing the temperature in increments.

    • Employ Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for optimizing these reactions. It often leads to dramatically reduced reaction times (e.g., 15-30 minutes) and improved yields, even at lower catalyst loadings.[1][6]

Q2: My reaction is producing a significant amount of homocoupled biaryl from the boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction that consumes your coupling partner and complicates purification.

  • Primary Cause: Presence of Oxygen Oxygen can promote the oxidative dimerization of the boronic acid, a process that can be catalyzed by palladium.[7]

    Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[5]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but if homocoupling is severe, try running the reaction with a 1:1 stoichiometry or even a slight excess of the pyrimidine halide.

Q3: I am observing significant protodeboronation or hydrodehalogenation. What can I do to prevent this?

Protodeboronation (replacement of the boronic acid group with hydrogen) and hydrodehalogenation (replacement of the bromine on the pyrimidine with hydrogen) are yield-reducing side reactions.

  • Potential Causes:

    • Protodeboronation: This is often facilitated by excess water, strong bases, and high temperatures, leading to the hydrolysis of the C-B bond.[4] Aryl boronic acids with electron-withdrawing groups are particularly susceptible.[4]

    • Hydrodehalogenation: This side reaction on the pyrimidine starting material can occur under certain catalytic conditions, and the choice of ligand can play a crucial role.[13]

    Troubleshooting Steps:

    • Use Anhydrous Conditions: If protodeboronation is a major issue, consider using anhydrous solvents and a non-aqueous base like K₃PO₄.[8]

    • Switch to a Boronic Ester: Pinacol esters of boronic acids are often more stable towards hydrolysis and can be a superior coupling partner in challenging cases.[14]

    • Optimize Base and Temperature: Screen different bases and attempt to run the reaction at the lowest effective temperature to minimize both side reactions.

    • Select a Stabilizing Ligand: For hydrodehalogenation, employing a bulky ligand like XPhos can sometimes suppress this unwanted pathway by favoring the desired cross-coupling cycle.[13]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAd Ar-Pd(II)-X L₂ Oxidative Adduct Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAd->Trans Transmetalation Product Ar-Ar' Coupled Product Trans->Product Reductive Elimination Product->Pd0 ArX 5-Bromo-4-methoxy- pyrimidine (Ar-X) ArX->OxAd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.[10]

Comparative Reaction Conditions

The following table summarizes various conditions successfully employed for the Suzuki coupling of related bromo- and chloro-pyrimidine substrates, providing a valuable reference for your optimization efforts.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)Substrate TypeSource
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O90-100~85-95Bromo-Chloro Heterocycle[15]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)81Dichloropyrimidine[1]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100HighChloro-Heterocycle[5]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane8037-QuantitativeFuranopyrimidine[16]
Pd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane70-8070-85Dichloropyrimidine[4][17]

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki Coupling

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (2-5 mol%). Then, add the degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 to 10:1 v/v organic solvent to water).[18]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is designed for rapid optimization and can often provide higher yields in shorter times.[1]

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.5-2 mol%).[10][14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 2:1 v/v).[10]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to 100-120 °C for 15-30 minutes.[1]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in Protocol 1.[10]

References

  • Technical Support Center: Suzuki Coupling with Pyrimidine Substr
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. (URL: )
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine - Benchchem. (URL: )
  • A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine - Benchchem. (URL: )
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. (URL: [Link])
  • troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem. (URL: )
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Pyrimidines are a cornerstone of many pharmaceuticals, making their efficient functionalization a critical task in modern synthetic chemistry.[1] However, the inherent electronic properties and potential for catalyst inhibition by the pyrimidine core can present unique challenges.[2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles behind each troubleshooting step.

Section 1: General Issues & FAQs Applicable to Multiple Pyrimidine Cross-Couplings

This section addresses fundamental problems that can plague any palladium-catalyzed cross-coupling reaction involving a pyrimidine substrate.

Q1: My reaction shows little to no conversion, and my starting materials are largely unreacted. Where do I begin troubleshooting?

A1: This is a common and frustrating scenario, often pointing to a fundamental problem with the catalytic cycle. A systematic approach is crucial.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[4] Its deactivation is a primary suspect.

    • Cause: The active Pd(0) species is susceptible to oxidation if exposed to air. Impurities in reagents or solvents can also poison the catalyst.

  • Suboptimal Reaction Conditions: The interplay between the base, solvent, and temperature is critical and highly substrate-dependent.[4]

    • Cause: An inappropriate combination can lead to a stalled or incomplete reaction. For example, the base may not be strong enough to facilitate transmetalation (in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig reactions).

    • Solution: A systematic screen of these parameters is the most effective approach.[6] Begin with established conditions from the literature for similar substrates and then systematically vary the base, solvent, and temperature.

  • Poor Reagent Quality: The purity of all starting materials, including the pyrimidine halide, the coupling partner, and the solvent, is paramount.[4]

    • Cause: Impurities can directly interfere with the catalytic cycle. Water in solvents can lead to side reactions like protodeboronation of boronic acids.[4][7]

    • Solution: Use freshly purified reagents. Ensure solvents are anhydrous, especially for reactions sensitive to water. Degas solvents thoroughly to remove dissolved oxygen.

Q2: I'm observing significant formation of side products, such as dehalogenation of my pyrimidine or homocoupling of my coupling partner. How can I minimize these?

A2: The formation of these side products indicates that undesired reaction pathways are outcompeting your desired cross-coupling.

  • Dehalogenation: This occurs when the halogen on the pyrimidine is replaced by a hydrogen atom.

    • Cause: This can be promoted by certain bases, high temperatures, or the presence of protic impurities.[7]

    • Solution: Carefully select the base; sometimes a weaker base can mitigate this issue. Lowering the reaction temperature can also be effective. Ensure all reagents and solvents are anhydrous.

  • Homocoupling: This is the self-coupling of your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).[4]

    • Cause: This is often promoted by the presence of oxygen.[4] Certain catalyst systems may also favor this pathway.

    • Solution: Rigorously deoxygenate your reaction mixture by sparging with an inert gas. Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can increase homocoupling.[4] In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.[2]

  • Protodeboronation (Suzuki-Specific): The boronic acid reacts with a proton source (like water) to cleave the C-B bond.[4][7]

    • Cause: This is exacerbated by high temperatures and the presence of water, often in conjunction with certain bases.[6]

    • Solution: Use fresh, high-purity boronic acid. Running the reaction under anhydrous conditions can minimize this, though some water is often necessary for the activity of certain inorganic bases.[2] A careful balance is required.

Section 2: Troubleshooting Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the electron-deficient nature of pyrimidines and the potential for catalyst inhibition require careful optimization.

Q3: My Suzuki coupling with a chloropyrimidine is giving very low yield. What are the key parameters to adjust?

A3: Chloropyrimidines are notoriously less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[6][8] Success hinges on a more robust catalytic system.

  • Catalyst and Ligand Choice: This is the most critical factor.[2][8]

    • Cause: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] The electron-deficient nature of the C-Cl bond requires a highly active catalyst to facilitate oxidative addition.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily break the C-Cl bond.

  • Base Selection: The choice and strength of the base are crucial.[8]

    • Cause: The base facilitates the critical transmetalation step. While strong bases (e.g., NaOH, K₃PO₄) can be effective, they may also promote side reactions.[8]

    • Solution: K₂CO₃ or K₃PO₄ are often good starting points.[8] The effectiveness of the base is highly solvent-dependent, so co-optimization is necessary. Ensure the base is finely ground and anhydrous for optimal results.[8]

  • Reaction Temperature & Microwave Irradiation:

    • Cause: Higher temperatures are generally required to activate aryl chlorides.[8] However, excessive heat can lead to catalyst decomposition.

    • Solution: A temperature screen is recommended. Microwave irradiation can be highly effective, often leading to significantly shorter reaction times (e.g., 15 minutes) and improved yields, even with low catalyst loading.[6][8][9]

Q4: I'm working with a sterically hindered pyrimidine boronic acid and observing no conversion. What's the likely issue?

A4: Steric hindrance can dramatically slow down or completely halt the catalytic cycle.[2][10]

  • Cause: The bulky nature of the pyrimidine boronic acid and/or its coupling partner can physically block the crucial steps of transmetalation and reductive elimination.[2]

  • Solution:

    • Ligand Selection: As with chloropyrimidines, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is paramount. These ligands create a more open coordination sphere around the palladium center, accommodating the sterically demanding substrates.[2]

    • Higher Temperatures: Increased thermal energy can help overcome the activation barrier imposed by steric repulsion.

    • Solvent Choice: Solvents that promote the solubility of all components and stabilize the catalytic intermediates are key. Aprotic polar solvents like dioxane, DMF, or toluene are common choices.

Data Presentation: Optimizing Suzuki Coupling Components for Dichloropyrimidines

The following table summarizes yields from screening various reaction components for the Suzuki coupling of 2,4-dichloropyrimidine, illustrating the critical impact of catalyst and ligand choice.[6]

CatalystLigandYield (%)
Pd(OAc)₂PPh₃<5
Pd₂(dba)₃XPhos>90
Pd(PPh₃)₄None~10
PdCl₂(dppf)None~40
Experimental Protocol: General Procedure for a Screening Reaction
  • To a reaction vial under an inert atmosphere (e.g., argon), add the pyrimidine halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.[2]

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for analysis.

Section 3: Troubleshooting Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is essential for forging C-N bonds. With pyrimidines, the primary challenges are catalyst inhibition by the substrate's nitrogen atoms and the reactivity of the leaving group.[5][11]

Q5: My Buchwald-Hartwig amination of an aminopyrimidine is incomplete. How can I drive it to completion?

A5: Incomplete conversion in this reaction often points to catalyst inhibition or suboptimal conditions.

  • Catalyst Inhibition:

    • Cause: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, acting as a ligand and deactivating the catalyst.[2][3] This is a well-known issue with nitrogen-containing heterocycles.[7] The amine product itself can also inhibit the catalyst.[8]

    • Solution: Increase the catalyst and ligand loading. Consider using a more electron-rich and sterically demanding ligand (e.g., tBuXPhos) which can favor the desired catalytic cycle over inhibitory binding.[8] Slow addition of the amine substrate can also help by keeping its concentration low.[8]

  • Base Selection:

    • Cause: Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups.[3] Weaker bases may not be efficient enough to deprotonate the amine nucleophile.

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ are viable alternatives but may require higher temperatures or longer reaction times.[3] The particle size of inorganic bases can impact reactivity; grinding the base before use is recommended.[5]

  • Solvent and Temperature:

    • Cause: The reaction can be slow. Insufficient temperature may not provide the necessary energy to overcome activation barriers.

    • Solution: Monitor the reaction over a longer period. A controlled increase in temperature may improve conversion, but be mindful of potential substrate or product decomposition.[8]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex L_n(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L_n(Ar)Pd(II)-NHR'R'']+ oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex L_n(Ar)Pd(II)-NR'R'' amine_complex->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product caption Fig 1. Simplified Buchwald-Hartwig catalytic cycle.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 4: Troubleshooting Sonogashira Couplings

The Sonogashira coupling provides a direct route to alkynylpyrimidines, but requires careful control of the dual-catalyst system.

Q6: My Sonogashira coupling with a pyrimidine halide is failing. What are the common culprits?

A6: A standard Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] Failure can often be traced to one of these components or the reaction conditions.

  • Catalyst System Issues:

    • Cause: The efficiency is highly dependent on the specific palladium source, ligand, and copper co-catalyst. The amine base (often triethylamine or diisopropylamine) serves both as a base and a solvent.

    • Solution: Ensure the copper(I) source (typically CuI) is fresh, as it can oxidize to inactive Cu(II). If yields are low, screening different palladium catalysts and phosphine ligands is advisable. In some cases, copper-free Sonogashira protocols can be successful and avoid issues with copper-promoted alkyne homocoupling (Glaser coupling).[12]

  • Reaction Conditions:

    • Cause: Traditional Sonogashira reactions are performed under strictly anhydrous and anaerobic conditions, which can be difficult to maintain.[3] Oxygen can lead to significant homocoupling of the terminal alkyne.

    • Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. Newer protocols have been developed that are less sensitive to air and moisture, which may be worth exploring.[3]

  • Substrate Reactivity:

    • Cause: As with other couplings, the reactivity order is I > Br > Cl. Chloropyrimidines will require more forcing conditions.

    • Solution: For less reactive halides, increase the temperature and consider a more robust catalyst system. Ensure the terminal alkyne is of high purity.

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Pyrimidine Cross-Coupling check_catalyst Problem: Catalyst System - Catalyst oxidized? - Ligand appropriate? - Precatalyst needed? start->check_catalyst check_conditions Problem: Reaction Conditions - Temperature optimal? - Base/Solvent screen needed? - Anhydrous/Inert? start->check_conditions check_reagents Problem: Reagents & Side Reactions - Reagents pure? - Dehalogenation observed? - Homocoupling present? start->check_reagents solution_catalyst Solution: - Use fresh catalyst/ligand - Switch to bulky, e⁻-rich ligand - Use air-stable precatalyst check_catalyst->solution_catalyst solution_conditions Solution: - Screen temperature & solvent - Screen different bases - Improve inert atmosphere technique check_conditions->solution_conditions solution_reagents Solution: - Purify starting materials - Use anhydrous solvents - Rigorously degas reaction check_reagents->solution_reagents caption Fig 2. Decision tree for troubleshooting low yields.

Caption: Decision tree for troubleshooting low yields.

References

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrimidine functionalization.
  • BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling for 5-aryl-pyrrolo[2,3-d]pyrimidines.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • G.A., C., & M.A., A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.
  • Scott, J. D., & Williams, J. M. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Lhiaubet-Vallet, V., & Miranda, M. A. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.

Sources

Technical Support Center: Catalyst Selection for Selective C-Br Bond Reactions in Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the selective functionalization of dihalopyrimidines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning catalyst selection for preferential C-Br bond reactions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve desired regioselectivity in your cross-coupling reactions.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is designed to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to inform your experimental design.

Question 1: My Suzuki-Miyaura reaction on a 2-chloro-4-bromopyrimidine is giving me a mixture of products, with significant reaction at the C-Cl bond. How can I improve selectivity for the C-Br bond?

Answer:

Achieving high selectivity for the C-Br bond in the presence of a C-Cl bond is a common challenge, primarily because the oxidative addition of palladium to the C-X bond is the rate-determining step, and its rate is influenced by the C-X bond dissociation energy (I > Br > Cl) and the electronic properties of the heterocyclic core.[1][2] While the C-Br bond is generally more reactive, the electronic environment of the pyrimidine ring can sometimes lead to competitive C-Cl activation.[1]

Here’s a systematic approach to enhance C-Br selectivity:

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Oxidative addition to the C-Cl bond typically has a higher activation energy than for the C-Br bond. By lowering the reaction temperature (e.g., from 100 °C to 60-80 °C), you can often favor the kinetically preferred C-Br activation.[3]

  • Re-evaluate Your Catalyst System:

    • Palladium Precursor: Start with a well-defined Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand that facilitates in-situ reduction to Pd(0).[3][4]

    • Ligand Choice is Critical: Avoid highly active, electron-rich, and bulky ligands that are specifically designed to activate less reactive C-Cl bonds. Instead, opt for less sterically demanding and moderately electron-donating phosphine ligands like PPh₃ or dppf.[1][2]

In-depth Solutions & Rationale:

Parameter Recommendation Scientific Rationale
Catalyst/Ligand Use Pd(PPh₃)₄ or PdCl₂(dppf).These are "classic" Suzuki catalysts that generally exhibit good selectivity for C-Br over C-Cl bonds under standard conditions.[1] They are less aggressive in activating the stronger C-Cl bond compared to more modern, highly active catalyst systems.
Solvent Aprotic polar solvents like 1,4-dioxane or DME, often with water.These solvents are standard for Suzuki reactions and are less likely to promote unusual selectivity patterns that can sometimes be observed with other solvent systems.[3][5]
Base Use a milder base such as Na₂CO₃ or K₂CO₃.Strong bases can sometimes influence the catalyst's activity and selectivity. Milder bases are often sufficient for the transmetalation step without promoting unwanted side reactions.
Boronic Acid Quality Ensure high purity of the boronic acid/ester.Impurities can lead to catalyst deactivation or side reactions. Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be an issue, especially with electron-deficient arylboronic acids.[6] Consider using more stable pinacol esters.[6]

Workflow for Optimizing C-Br Selectivity:

G cluster_0 Troubleshooting C-Br/C-Cl Selectivity start Poor C-Br Selectivity Observed temp Lower Reaction Temperature (e.g., to 60-80 °C) start->temp catalyst Switch to a 'Classic' Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) temp->catalyst base Use a Milder Base (e.g., Na₂CO₃, K₂CO₃) catalyst->base check_boronic Verify Boronic Acid Purity (Consider Pinacol Ester) base->check_boronic re_evaluate Re-evaluate Results check_boronic->re_evaluate re_evaluate->temp Still Poor Selectivity success High C-Br Selectivity Achieved re_evaluate->success Success

Caption: Decision tree for catalyst selection based on desired selectivity.

Q3: My Sonogashira coupling of a brominated pyrimidine is not working well. What are some key parameters to check?

For Sonogashira couplings, in addition to the general health of your palladium catalyst and inert reaction conditions, the co-catalyst is critical. [4][7]

  • Copper Co-catalyst: The reaction typically requires a copper(I) salt, such as CuI, to facilitate the formation of a copper acetylide intermediate. Ensure your CuI is fresh and of high purity.

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. It must be anhydrous. [7]* Solvent: THF or DMF are common solvents for this reaction. [7]* Alkyne Quality: If using a terminal alkyne, ensure it is pure. Volatile alkynes may require specific handling procedures. [7] Q4: What is the mechanistic basis for ligand-controlled regioselectivity?

Ligands directly influence the steric and electronic properties of the palladium center. [8]* Steric Hindrance: Very bulky ligands can favor oxidative addition at a less sterically hindered position on the pyrimidine ring, sometimes overriding the inherent electronic preference. [9]* Electronic Effects: Electron-donating ligands increase the electron density on the palladium, making it more nucleophilic and promoting oxidative addition. [8]This can be leveraged to activate stronger bonds like C-Cl.

  • Catalyst Speciation: Some ligands can promote the formation of different active catalytic species (e.g., 12e⁻ vs. 14e⁻ Pd(0) complexes), which may have different inherent selectivities for oxidative addition. [10] By carefully selecting the ligand, one can tune the catalyst to favor reaction at a specific site, sometimes inverting the "natural" reactivity of the substrate. [9][11]

References

  • Scattolin, T., & Senol, E. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Article.
  • (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • (n.d.). oxidative addition and palladium coupling. csbsju.
  • (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. NIH.
  • (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange.
  • (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • (n.d.). Oxidative addition. Wikipedia.
  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed.
  • (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination.
  • (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
  • (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • (n.d.).
  • (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH.
  • (2015).
  • (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
  • (n.d.). Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation. PubMed - NIH.
  • (n.d.). Distal-Bond-Selective C–C Activation of Ring-Fused Cyclopentanones: An Efficient Access to Spiroindanones. PMC - NIH.
  • (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • (2017). Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation. Journal of the American Chemical Society.
  • (n.d.). C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. Semantic Scholar.

Sources

Technical Support Center: Navigating Nucleophilic Substitution of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution reactions on pyrimidine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent unwanted side reactions and optimize your synthetic outcomes.

Introduction: The Reactive Nature of the Pyrimidine Core

The pyrimidine ring, a foundational scaffold in numerous pharmaceuticals and bioactive molecules, is characterized by its electron-deficient nature. This deficiency, induced by the two electronegative nitrogen atoms, makes the carbon atoms at positions C2, C4, and C6 susceptible to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing this core. However, the same electronic properties that enable these transformations also open the door to a variety of side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity in Di-substituted Pyrimidines

Question: My reaction on 2,4-dichloropyrimidine with an amine nucleophile is yielding a mixture of 2- and 4-substituted isomers. How can I control the regioselectivity?

Answer: This is a classic challenge in pyrimidine chemistry. The C4 position is generally more reactive than the C2 position in 2,4-dihalopyrimidines. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack, where the charge can be delocalized by both ring nitrogens.[1] However, this inherent selectivity can be overridden by several factors.

  • Electronic Effects: The presence of other substituents on the ring can dramatically alter the electronic landscape. Electron-donating groups (EDGs) at the C5 or C6 position can increase the electron density at C4, thus favoring nucleophilic attack at the C2 position.[2][3] Conversely, electron-withdrawing groups (EWGs) can enhance the reactivity at C4.

  • Steric Hindrance: A bulky nucleophile may face significant steric hindrance at the C2 position due to its proximity to the C5 substituent and the N1 atom. This is a critical factor to consider when designing your synthesis.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. At higher temperatures, the kinetic product (often the C4-substituted isomer) can equilibrate to the thermodynamically more stable product, or the activation energy barrier for the less favored pathway can be more easily overcome.

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Troubleshooting workflow for regioselectivity issues.

Issue 2: Di-substitution Instead of Mono-substitution

Question: I am trying to perform a mono-substitution on a dihalopyrimidine, but I'm getting a significant amount of the di-substituted product. How can I prevent this?

Answer: The product of the initial nucleophilic substitution is often more reactive than the starting dihalopyrimidine, leading to a second substitution. The introduction of the first nucleophile, especially if it's an electron-donating group like an amine, can activate the ring towards further substitution.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile. This is the most straightforward way to limit the extent of the reaction.[1][2]
Lower Reaction Temperature Reducing the temperature will decrease the rate of the second substitution reaction more significantly than the first, thus improving selectivity for the mono-substituted product.[1]
Inverse Addition Add the pyrimidine substrate slowly to the solution of the nucleophile. This maintains a low concentration of the pyrimidine, disfavoring the second substitution.
Use a Less Reactive Nucleophile If possible, consider a nucleophile that is less activating or more sterically hindered to slow down the second reaction.
Issue 3: Competing Side Reactions and Byproduct Formation

Question: My reaction is giving a low yield of the desired product, and I'm observing several unexpected byproducts. What are the likely culprits and how can I avoid them?

Answer: Several side reactions can plague nucleophilic substitutions on pyrimidines, leading to complex reaction mixtures and difficult purifications.

  • Hydrolysis: Halopyrimidines are susceptible to hydrolysis, where water acts as a nucleophile to form hydroxypyrimidines (pyrimidinones). This is especially problematic at elevated temperatures.[1][2]

    • Prevention: Ensure strictly anhydrous conditions. Use dry solvents, dry glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of alkoxy- or aryloxypyrimidines.[1][2]

    • Prevention: Use a non-nucleophilic solvent such as DMF, DMSO, THF, or toluene.

  • Ring Opening/Degradation: The pyrimidine ring can be unstable under harsh conditions, such as in the presence of strong bases or at very high temperatures, leading to decomposition.[2]

    • Prevention: Use milder bases (e.g., K₂CO₃, DIPEA instead of NaH or alkoxides where possible) and avoid excessive heating. Monitor the reaction progress carefully by TLC or LC-MS.

  • Chichibabin Reaction Dimerization: In the Chichibabin reaction, which involves the amination of pyridines and related heterocycles with sodium amide, dimerization can be a significant side reaction.[6][7]

    • Prevention: This side reaction can sometimes be suppressed by conducting the reaction under pressure.[6]

General Troubleshooting Protocol for Low Yield/Byproduct Formation:

  • Reaction Setup:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.

    • Use freshly distilled or anhydrous grade solvents.

    • Ensure all reactants are pure and dry.

  • Execution:

    • Assemble the reaction under an inert atmosphere (N₂ or Ar).

    • Add reagents in a controlled manner, paying attention to stoichiometry.

    • Maintain the optimal reaction temperature using a controlled temperature bath.

    • Monitor the reaction progress every 1-2 hours using an appropriate analytical technique (TLC, LC-MS).

  • Work-up and Purification:

    • Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

    • Dry the organic phase thoroughly before concentration.

    • Purify the crude product using column chromatography or recrystallization.

Issue 4: Vicarious Nucleophilic Substitution (VNS) Complications

Question: I am attempting a Vicarious Nucleophilic Substitution of hydrogen on a nitropyrimidine derivative, but the yields are low and I'm isolating unexpected adducts. What could be going wrong?

Answer: VNS is a powerful tool for C-H functionalization, but it has its own set of potential pitfalls. The mechanism involves the addition of a carbanion to the electron-deficient ring, followed by a base-induced β-elimination.[8][9]

  • Mechanism and Side Reactions in VNS:

    G start Nitropyrimidine + Carbanion adduct Formation of Meisenheimer-type adduct[8] start->adduct elimination Base-induced β-elimination of leaving group adduct->elimination side_reaction Protonation of adduct (stable adduct isolated) adduct->side_reaction Insufficient base or non-optimal conditions steric_hindrance Steric hindrance inhibits planarization for elimination[8] adduct->steric_hindrance Bulky carbanion product Alkylated product elimination->product

    Caption: Simplified workflow of VNS and potential side reactions.

  • Key Considerations for VNS:

    • Base: A strong base is required for both the generation of the carbanion and the β-elimination step. The choice and stoichiometry of the base are critical.

    • Steric Effects: Significant steric hindrance can prevent the necessary planarization of the intermediate for the elimination step to occur, leading to the isolation of the protonated Meisenheimer-type adduct.[8]

    • Leaving Group on the Nucleophile: The carbanion must possess a suitable leaving group at the α-position for the VNS mechanism to proceed.

Advanced Topic: The Role of N-Oxides in Pyrimidine Substitution

Question: I've heard that converting a pyrimidine to its N-oxide can alter its reactivity. How does this work and when should I consider it?

Answer: The formation of a pyrimidine N-oxide is a powerful strategy to modulate the electronic properties of the ring. The N-oxide group acts as an electron-donating group through resonance, which surprisingly activates the ring toward electrophilic substitution at the C4 position.[10][11]

However, for nucleophilic substitution, the N-oxide can be activated by reagents like POCl₃ or PCl₃.[10][12] This activation converts the oxygen into a good leaving group, facilitating nucleophilic attack at the C2 and C4 positions. This approach can be particularly useful for introducing nucleophiles under milder conditions than those required for the corresponding halopyrimidines.[13]

Activation of Pyrimidine N-oxide for Nucleophilic Substitution:

G pyrimidine Pyrimidine n_oxide Pyrimidine N-oxide pyrimidine->n_oxide Oxidation (e.g., m-CPBA) activated_complex Activated Complex (e.g., with POCl₃) n_oxide->activated_complex Activation substituted_product 2- or 4-Substituted Pyrimidine activated_complex->substituted_product + Nucleophile

Caption: Strategy for nucleophilic substitution via N-oxide activation.

References

  • BenchChem.Common side reactions in the synthesis of pyrimidines and their prevention.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • BenchChem.Troubleshooting low yields in nucleophilic substitution on pyrimidine rings.
  • BenchChem.Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring.
  • BenchChem.Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ECHEMI.
  • Goldberg, F. W., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central (PMC) - NIH.
  • Wikipedia.Chichibabin reaction.
  • Li, C., et al. (2021). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.CCS Chemistry.
  • Cuquerella, M. C., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance.RSC Publishing.
  • Grokipedia.Chichibabin reaction.
  • University of Illinois.The Chemistry of Pyridine.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.Journal of the Chemical Society C.[Link]
  • University of Liverpool.Pyrimidines.
  • ResearchGate. (2025).
  • Wikipedia.Steric effects.
  • QM Magic Class.Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Granda, J. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.PubMed Central (PMC) - NIH.[Link]
  • University of Bath. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.
  • Armstrong, A., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).PubMed Central (PMC) - NIH.[Link]
  • Bouchiha, D., et al. (2020).
  • ResearchGate. (2025). Vicarious Nucleophilic Substitution of Hydrogen.[Link]
  • Chemistry Steps.
  • Lavoie, R., et al. (1984). Syntheses of some pyrimidine N-oxides.Canadian Journal of Chemistry.
  • Jordan Journal of Chemistry.Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview).[Link]
  • DR-NTU. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.[Link]
  • Jordan Journal of Chemistry.View of Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview).[Link]
  • Scientific Update. (2018).
  • Gelin, U., et al. (2004). Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine.PubMed.[Link]
  • K
  • Wikipedia.Vicarious nucleophilic substitution.[Link]
  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds.PubMed.[Link]
  • ChemTube3D.
  • Growing Science. (2021).
  • McNally, A., et al. (2019).
  • Movassaghi, M., & Hill, M. D. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides.American Chemical Society.[Link]
  • Stasolla, C., et al.Purine and Pyrimidine Nucleotide Synthesis and Metabolism.PubMed Central (PMC) - NIH.[Link]
  • YouTube. (2021).
  • Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Pyrimidine.[Link]
  • Hope, T. J., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export.Journal of Cell Biology | Rockefeller University Press.[Link]
  • Wang, G., et al. (2024). Antarctic Microalga Chlamydomonas sp. ICE-L Cryptochrome CiCRY-DASH1 Mediates Efficient DNA Photorepair of UV-Induced Cyclobutane Pyrimidine Dimer and 6-4 Photoproducts.MDPI.[Link]
  • ResearchGate. (2017).
  • O'Donovan, G. A., & Neuhard, J. (1970). Control of pyrimidine synthesis in Pseudomonas fragi.PubMed.[Link]

Sources

Technical Support Center: Mastering Temperature Control in 5-Bromo-4-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for managing reactions involving 5-Bromo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning temperature management. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both successful and reproducible outcomes.

Introduction: The Critical Role of Temperature

In the realm of synthetic chemistry, temperature is a paramount variable that dictates the kinetics and thermodynamics of a reaction. For a versatile building block like this compound, precise temperature control is the cornerstone of achieving high yields, minimizing impurities, and ensuring the desired regioselectivity. The electron-deficient nature of the pyrimidine ring, influenced by the interplay of the bromine and methoxy substituents, makes it susceptible to a variety of transformations, each with its own optimal thermal window. This guide will equip you with the knowledge to navigate the intricacies of temperature management in your experiments.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish, with low conversion of this compound.

  • Question: I'm performing a Suzuki-Miyaura coupling with an arylboronic acid, and after several hours, I see mostly starting material. What's causing this, and how can I drive the reaction to completion?

  • Answer: Low conversion in Suzuki-Miyaura couplings of bromopyrimidines is often linked to insufficient thermal energy or suboptimal catalyst activity. Here’s a systematic approach to troubleshooting:

    • Insufficient Temperature: The oxidative addition of the palladium catalyst to the C-Br bond of the pyrimidine is the first and often rate-limiting step. This step has a significant activation energy barrier that must be overcome.

      • Solution: Gradually increase the reaction temperature in 10-15 °C increments. A typical starting point for Suzuki couplings of brominated pyrimidines is around 80-100 °C.[1][2] For less reactive boronic acids, temperatures up to 120 °C may be necessary.[1] Monitor the reaction progress by TLC or LC-MS at each temperature increment to find the optimal point without inducing decomposition.

    • Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ catalyst may not be sufficiently active for some pyrimidine substrates, especially at lower temperatures.

      • Solution: Consider switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald ligand family (e.g., XPhos, SPhos).[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which can facilitate oxidative addition at lower temperatures.[4]

    • Solvent and Base Selection: The choice of solvent and base significantly impacts the reaction rate by influencing the solubility of reagents and the efficiency of the transmetalation step.

      • Solution: Ensure your solvent system (e.g., 1,4-dioxane/water, toluene/water) provides good solubility for all reactants.[3] A base screening is also advisable; stronger, non-nucleophilic bases like K₃PO₄ can be more effective than K₂CO₃ in promoting the reaction.[5]

Issue 2: I'm observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction.

  • Question: My reaction is producing the desired product, but I'm also seeing significant amounts of debrominated starting material and homocoupled boronic acid. How can I suppress these side reactions by adjusting the temperature?

  • Answer: The formation of byproducts such as debrominated starting material (hydrodehalogenation) and homocoupled products is a common issue in palladium-catalyzed cross-coupling reactions, and is often exacerbated by excessive temperatures.

    • High Reaction Temperature: While heat is necessary to drive the reaction, excessive temperatures can promote side reactions. Debromination, for instance, often has a higher activation energy than the desired coupling, becoming more prevalent at elevated temperatures.[1] Similarly, high temperatures can increase the rate of boronic acid homocoupling.[1]

      • Solution: If you are observing these byproducts, try reducing the reaction temperature. A more active catalyst system, as mentioned previously, may allow you to run the reaction at a milder temperature, thereby suppressing these side reactions.[1]

    • Presence of Oxygen or Protic Impurities: Oxygen can promote the homocoupling of boronic acids.[1] Palladium-hydride (Pd-H) species, which are responsible for debromination, can be formed from trace water or other protic impurities.[1]

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and thoroughly degassed.

    • Prolonged Reaction Time: Even at an optimal temperature, extended reaction times can lead to the accumulation of side products.

      • Solution: Monitor your reaction closely and aim to quench it as soon as the consumption of the starting material is complete and the desired product is maximized.

Issue 3: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine, but the reaction is not proceeding.

  • Question: I am trying to displace a group on the pyrimidine ring with an amine nucleophile, but the reaction is not working at room temperature. How should I adjust the temperature?

  • Answer: Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is feasible, but often requires thermal activation, especially with moderately nucleophilic amines.

    • Insufficient Thermal Energy: The formation of the Meisenheimer intermediate in an SNAr reaction is an equilibrium process that is often endothermic.[6] Therefore, an increase in temperature is typically required to push the reaction forward.

      • Solution: For SNAr reactions on pyrimidines with amines, temperatures in the range of 60-120 °C are common.[7] Start at a conservative temperature (e.g., 60 °C) and gradually increase it while monitoring the reaction. Microwave irradiation can also be an effective method for accelerating these reactions.[8]

    • Solvent Effects: The choice of solvent can significantly impact the rate of SNAr reactions.

      • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices as they can stabilize the charged Meisenheimer intermediate.

    • Kinetic vs. Thermodynamic Control: In some substituted pyrimidines, there may be multiple sites for nucleophilic attack. Temperature can play a role in the regioselectivity of the reaction. Lower temperatures may favor the kinetically preferred product (formed via the lowest activation energy pathway), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[9][10][11]

      • Solution: If you are observing a mixture of isomers, consider running the reaction at a lower temperature for a longer period to favor the kinetic product, or at a higher temperature to favor the thermodynamic product.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical temperature ranges for common reactions with this compound?

    • A1: The optimal temperature is highly dependent on the specific reaction, catalyst, solvent, and coupling partner. However, here are some general guidelines:

      • Suzuki-Miyaura Coupling: Typically requires moderate to high heat, often in the range of 80-120 °C.[1]

      • Nucleophilic Aromatic Substitution (SNAr): Generally performed at elevated temperatures, ranging from 60 °C to reflux, depending on the nucleophilicity of the reacting partner and the solvent used.[7]

  • Q2: Are there any thermal stability concerns with this compound?

  • Q3: How does temperature affect palladium catalyst stability?

    • A3: Palladium catalysts can degrade at high temperatures, leading to the formation of catalytically inactive palladium black.[14][15] This process, known as sintering, reduces the catalyst's activity. To mitigate this, it is important to use the minimum effective temperature and ensure the reaction is conducted under a strictly inert atmosphere with degassed solvents.

  • Q4: Can I use microwave heating for reactions with this compound?

    • A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating reactions such as Suzuki-Miyaura couplings and SNAr, often leading to shorter reaction times and improved yields.[2][16] The sealed-vessel conditions of microwave reactors also allow for heating solvents above their atmospheric boiling points, which can be beneficial for sluggish reactions. However, careful optimization of temperature and time is necessary to avoid decomposition.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale & Considerations
Temperature 80-110 °CA good starting point for balancing reaction rate and minimizing side reactions. May require optimization based on substrate reactivity.[17]
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, 2-4 mol%)Pd(PPh₃)₄ is a standard choice. For challenging couplings, a more active catalyst system with a bulky ligand is recommended.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger, non-nucleophilic base that can improve reaction rates.[5]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically used to ensure solubility of all components.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Management

Diagram 1: Troubleshooting Workflow for Low Conversion in Suzuki Coupling

G start Low Conversion Observed temp_check Is Reaction Temperature ≥ 80°C? start->temp_check increase_temp Increase Temperature in 10-15°C increments (Max ~120°C) temp_check->increase_temp No catalyst_check Using Standard Pd(PPh3)4? temp_check->catalyst_check Yes monitor Monitor by TLC/LC-MS increase_temp->monitor switch_catalyst Switch to a more active catalyst system (e.g., Pd2(dba)3 / XPhos) catalyst_check->switch_catalyst Yes base_check Base is K2CO3? catalyst_check->base_check No switch_catalyst->monitor switch_base Consider a stronger base (e.g., K3PO4) base_check->switch_base Yes base_check->monitor No switch_base->monitor continue_opt Continue Optimization monitor->continue_opt

Caption: A decision-making workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.

References

  • Baluja, S., et al. (2015).
  • Baluja, S., et al. (2025). Thermal analysis of some novel pyrimidine derivatives.
  • Baluja, S., et al. (2025). Thermal analysis of some novel pyrimidine derivatives.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Dolšak, A., et al. (2021). Temperature and time screening for Suzuki coupling of 1 with 2.
  • Kaur, N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
  • Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Request PDF. (2025). Poisoning and deactivation of palladium catalysts.
  • SciSpace. (2025).
  • Garg, N. K. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • Chtita, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Request PDF. (2025). The thermal decomposition of azidopyridines.
  • Jensen, W. B. (2009). Kinetic vs Thermodynamic Control. UC Homepages. [Link]
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
  • LibreTexts. (2020). 16.4: Kinetic versus Thermodynamic Control. [Link]
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Wikipedia. (2025). Thermodynamic and kinetic reaction control. [Link]
  • Cholewiak-Góralczyk, A., et al. (2023).
  • Watson, D. A. (2018).
  • Westin, J. (2025).
  • ChemRxiv. (2025). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • Berteina-Raboin, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PubMed Central. [Link]
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • de Souza, R. O. M. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • ResearchGate. (2025).
  • Request PDF. (2025). Preparation of 4,5-Disubstituted Pyrimidines: Ring Substitution of 5-Mesyloxymethylpyrimidines.
  • Hartwig, J. F., et al. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Duke, R. (2024).
  • Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

Sources

Impact of base selection on Suzuki-Miyaura coupling of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Base Selection and Troubleshooting

Welcome to our dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthesis, particularly in pharmaceutical and materials science, the unique electronic properties of the pyrimidine ring introduce specific challenges.[1][2] The selection of the base, a seemingly simple parameter, is often the pivotal factor that dictates the success or failure of the reaction.

This guide is structured to move from foundational principles to practical, field-tested solutions. We will delve into the mechanistic role of the base before addressing the common issues you, the researcher, are likely to encounter at the bench.

Part 1: The Mechanistic Role of the Base

The primary role of the base in the Suzuki-Miyaura coupling is to activate the organoboron species, typically a boronic acid, to facilitate the crucial transmetalation step.[3][4][5] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][6][7] This negatively charged boronate has a higher propensity to transfer its organic group to the palladium(II) center, thus driving the catalytic cycle forward.

However, the base's influence is multifaceted; it can also impact catalyst stability, substrate integrity, and the prevalence of side reactions.[3][6] Understanding this dual role is key to effective troubleshooting.

Suzuki_Cycle_Base_Impact cluster_base Base Activation pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X (Pyrimidine Complex) ox_add->pd2_complex transmetal Transmetalation (Rate-Limiting Step) pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) red_elim->product boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., OH⁻, CO₃²⁻) boronate->transmetal Critical for Pyrimidines

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical base-mediated activation of the boronic acid for the transmetalation step.

Part 2: Troubleshooting Guide

This section addresses the most common problems encountered when coupling pyrimidine substrates, with a focus on how base selection is both the likely culprit and the solution.

Question 1: My reaction shows low or no conversion of the pyrimidine halide. What's going wrong?

This is the most frequent issue, and it typically points to a bottleneck in the catalytic cycle.

  • Probable Cause A: Inefficient Transmetalation. The pyrimidine ring is electron-deficient, which facilitates oxidative addition but can make the subsequent steps more challenging.[2] If the base is too weak or poorly soluble, it cannot generate a sufficient concentration of the activated boronate species, causing the reaction to stall.

    • Solution: Screen stronger bases. If you started with a mild base like NaHCO₃ or K₂CO₃, consider moving to stronger, more effective bases like K₃PO₄ or Cs₂CO₃.[8] Cesium carbonate, in particular, often provides excellent yields due to its high solubility in many organic solvents.

  • Probable Cause B: Catalyst Inhibition. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[9][10] This "pyrimidine problem" is analogous to the well-known "2-pyridyl problem."

    • Solution: While primarily addressed by ligand choice (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos), the base can play a secondary role.[9][8] A highly effective base that accelerates the transmetalation step can push the catalytic cycle forward before significant catalyst deactivation occurs. Ensure your base is sufficiently active for the chosen catalyst system.

  • Probable Cause C: Poor Base/Reagent Solubility. If the chosen base is not soluble in the reaction solvent, its effectiveness is severely limited to surface area effects.

    • Solution: Match your base and solvent. For bases like K₂CO₃ and K₃PO₄, aqueous-organic solvent mixtures (e.g., 1,4-dioxane/water, Toluene/water) are often necessary to achieve sufficient solubility and activity.[11] If anhydrous conditions are required, consider a more soluble base like Cs₂CO₃.

Question 2: My desired product is forming, but I'm seeing significant side products, especially protodeboronation of my boronic acid.

Side reactions compete with your desired coupling and consume your starting materials. Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) is a major issue.

  • Probable Cause: Hydrolysis of the C-B Bond. This side reaction is often accelerated by the combination of a strong base and water.[9][10] While water is often required to solubilize inorganic bases and facilitate the formation of the boronate, an excess, combined with high temperatures and a strong base, can promote the undesired cleavage of the carbon-boron bond.[12]

    • Solution 1: Use a Weaker Base. If protodeboronation is severe, switching to a milder base like NaHCO₃ or even potassium fluoride (KF) may be necessary, though this might require higher temperatures or longer reaction times to achieve full conversion.[9][8]

    • Solution 2: Employ Anhydrous Conditions. Switching to anhydrous conditions can significantly suppress protodeboronation.[10][13] In this case, tripotassium phosphate (K₃PO₄) is an excellent choice as it is a strong base that can function effectively in solvents like anhydrous 1,4-dioxane or DMF.[6][14]

    • Solution 3: Use a Boronic Ester. Boronic esters (e.g., pinacol esters) are generally more stable towards hydrolysis than their corresponding acids.[8] They can undergo transmetalation directly or act as slow-release sources of the boronic acid, keeping its concentration low and minimizing side reactions.[15][16][17]

Question 3: I am observing significant homocoupling of my boronic acid.

Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) reduces the yield of the desired cross-coupled product.

  • Probable Cause: Slow Transmetalation or Presence of Oxygen. If the transmetalation step is slow relative to other pathways, the boronic acid is more likely to undergo oxidative homocoupling, a reaction often promoted by residual oxygen.[9] A poorly chosen base can contribute to slow transmetalation.

    • Solution: First, ensure your reaction setup is rigorously degassed to remove oxygen.[9][8] Second, re-evaluate your base choice. A more potent base (e.g., K₃PO₄, Cs₂CO₃) can accelerate the desired transmetalation, outcompeting the homocoupling pathway.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose a starting base for my pyrimidine coupling?

A systematic approach is best. Start with a common, cost-effective base and adjust based on the results and the nature of your substrates.

Base_Selection_Workflow decision decision start_node Start: New Pyrimidine Coupling decision_sensitive Substrates have base-sensitive groups (e.g., esters, amides)? start_node->decision_sensitive Assess Substrates end_node end_node choice_mild Start with MILD base: K₂CO₃ or NaHCO₃ in Dioxane/H₂O decision_sensitive->choice_mild Yes choice_strong Start with STRONG base: K₃PO₄ or K₂CO₃ in Dioxane/H₂O decision_sensitive->choice_strong No decision_result_mild Low Conversion? choice_mild->decision_result_mild Run Test Reaction decision_result_strong Side Reactions? (e.g., Protodeboronation) choice_strong->decision_result_strong Run Test Reaction troubleshoot_stronger Switch to stronger base: K₃PO₄, Cs₂CO₃ (Monitor substrate stability) decision_result_mild->troubleshoot_stronger Yes end_node_success Reaction Optimized decision_result_mild->end_node_success No (Success) decision_result_strong->end_node_success No (Success) troubleshoot_anhydrous Switch to Anhydrous: K₃PO₄ in dry Dioxane or use Boronic Ester decision_result_strong->troubleshoot_anhydrous Yes

Caption: A decision workflow for selecting a suitable base for Suzuki-Miyaura coupling of pyrimidines.

Q2: What are the key differences between common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃?

These are the workhorses of Suzuki couplings, but they are not interchangeable. Their differences in basicity and solubility are critical.

BaseFormulaRelative BasicityCommon SolventsKey Considerations & Use Cases
Potassium CarbonateK₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA great, cost-effective starting point for many reactions.[13] Requires water for good activity.
Tripotassium PhosphateK₃PO₄StrongDioxane/H₂O, Anhydrous Dioxane/DMFMore effective than K₂CO₃ for challenging couplings.[8] Can be used under anhydrous conditions to prevent protodeboronation.
Cesium CarbonateCs₂CO₃StrongDioxane/H₂O, THF, TolueneOften gives the highest yields, especially with difficult substrates. Its superior solubility in organic solvents can be a major advantage.[18]
Sodium BicarbonateNaHCO₃WeakDioxane/H₂OUsed for substrates that are sensitive to stronger bases.[9][13] Reaction may require higher temperatures or longer times.

Q3: Why are organic bases like triethylamine (NEt₃) or DBU less common in pyrimidine Suzuki couplings?

While organic bases are used in some cross-coupling reactions, they are generally less effective for Suzuki-Miyaura couplings.[18] There are two primary reasons:

  • Insufficient Basicity: Many common organic amines are not basic enough to efficiently deprotonate the boronic acid to form the highly reactive boronate species.

  • Catalyst Poisoning: Amines can act as ligands and coordinate to the palladium catalyst, potentially inhibiting its activity, similar to the pyrimidine substrate itself.[18] Inorganic bases do not present this issue.

Part 4: Experimental Protocol

Protocol: Screening Bases for the Coupling of 2-Chloropyrimidine with Phenylboronic Acid

This protocol provides a standardized method for comparing the efficacy of different bases for a specific Suzuki-Miyaura reaction.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium Catalyst: XPhos Pd G3 (2 mol%)

  • Bases to be screened: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 equiv each)

  • Solvent: 1,4-Dioxane and Degassed DI Water

  • Internal Standard (e.g., dodecane) for GC or LC-MS analysis

  • Reaction vials (e.g., 2-dram vials) with stir bars and screw caps

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh the 2-chloropyrimidine (e.g., 114.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and the palladium precatalyst (e.g., 16.9 mg, 0.02 mmol) into three separate reaction vials.

  • Base Addition: To each vial, add one of the selected bases: K₂CO₃ (276.4 mg, 2.0 mmol), K₃PO₄ (424.6 mg, 2.0 mmol), or Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane:degassed water. To each vial, add 5.0 mL of this solvent mixture via syringe.

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to 80 °C. Stir the reactions vigorously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the percent conversion by comparing the product peak area to the starting material and internal standard.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) or until one of the reactions reaches completion. Compare the reaction rates and final yields to determine the most effective base for this specific transformation.

Self-Validation: This parallel screening approach ensures that variables like temperature, stirring, and starting material concentration are kept constant, allowing for a direct and trustworthy comparison of the bases' performance.

References
  • Technical Support Center: Suzuki Coupling with Pyrimidine Substr
  • Molander, G. A., & Lledo, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(43), 18065–18076. [Link]
  • Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine - Benchchem.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(19), 5589-5596. [Link]
  • Asad, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(12), 3584. [Link]
  • Molander, G. A., & Lledo, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)
  • Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling.
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers - Benchchem.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374–4387. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Anderson, K. W., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 8(26), 5947–5950. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Patil, N. T., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2919. [Link]
  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
  • Russell, C. E., & Hart, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4255–4259. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Kappe, C. O., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Origins of High Catalyst Loading in Copper(I)-Catalysed Ullmann-Goldberg C-N Coupling Reactions.
  • The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water.
  • Site‐selective Suzuki‐Miyaura – Miyura cross‐coupling reactions of...
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • The three syntheses used in our example: iterative Suzuki-Miyaura...
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. [Link]
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Struggling with Suzuki Reaction. Reddit. [Link]

Sources

Chemoselectivity issues in functionalizing 5-Bromo-2-chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chloro-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemoselective functionalization of this versatile building block. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Bromo-2-chloro-4-methoxypyrimidine and what dictates their reactivity?

A1: 5-Bromo-2-chloro-4-methoxypyrimidine has two primary electrophilic sites for functionalization: the carbon at the 2-position bearing a chlorine atom (C2-Cl) and the carbon at the 5-position with a bromine atom (C5-Br).[1][2] The chemoselectivity of reactions at these sites is governed by the chosen synthetic methodology.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the C5-bromo position is significantly more reactive. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in these reactions is I > Br > Cl.[3][4][5]

  • For nucleophilic aromatic substitution (SNAr), the C2-chloro position is the preferred site of attack. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine ring makes the C2 position highly electron-deficient and thus susceptible to nucleophilic attack.[1][4]

Q2: I want to perform a Suzuki coupling. Which position will react, and what are the key starting conditions?

A2: In a Suzuki-Miyaura coupling, you can expect highly selective reaction at the C5-bromo position.[6] The C2-chloro position will typically remain intact under standard conditions, allowing for subsequent functionalization.

A generalized starting protocol for a Suzuki-Miyaura coupling at the C5-position is as follows.[6][7] Note that optimization for your specific boronic acid is recommended.[1]

ComponentSuggested ConditionsRole
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (2/4 mol%)Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)Activates the boronic acid
Solvent Degassed 1,4-dioxane/water (e.g., 4:1 v/v) or TolueneReaction medium
Temperature 80-110 °CProvides energy for the reaction
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation

Q3: How can I selectively introduce an amine nucleophile?

A3: You have two primary strategies for introducing an amine, each targeting a different position:

  • To functionalize the C5 position, use a Buchwald-Hartwig amination. This palladium-catalyzed reaction will selectively target the more reactive C-Br bond.[1][3]

  • To functionalize the C2 position, a nucleophilic aromatic substitution (SNAr) is the method of choice. This reaction does not require a metal catalyst and proceeds by direct attack of the amine on the electron-deficient C2 position.[1][4]

Q4: Is it possible to perform a Sonogashira coupling on this substrate?

A4: Yes, a Sonogashira coupling is a viable transformation and, similar to other palladium-catalyzed reactions, it will selectively occur at the C5-bromo position.[7][8] This allows for the introduction of an alkynyl group, leaving the C2-chloro group available for other transformations.[8]

Troubleshooting Guides

Problem 1: Low yield in Suzuki coupling at the C5-position.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.

  • Insufficient Base: The base is crucial for the transmetalation step.

    • Solution: Ensure the base is anhydrous and of high purity. For challenging substrates, consider using a stronger base like Cs₂CO₃ or K₃PO₄.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For less reactive boronic acids, consider using more electron-rich and bulky biarylphosphine ligands such as SPhos or XPhos.

  • Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition.

Problem 2: Mixture of products in a Buchwald-Hartwig amination (reaction at both C2 and C5).

Possible Causes & Solutions:

  • Reaction Conditions are too Forcing: High temperatures and prolonged reaction times can lead to the slow reaction of the less reactive C-Cl bond.

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.

  • Highly Active Catalyst/Ligand System: Some modern, highly active catalyst systems can be less selective.

    • Solution: If you are using a very electron-rich and bulky ligand, consider switching to a slightly less active but more selective ligand system. Sometimes, a simple catalyst like Pd(PPh₃)₄ can offer better selectivity, albeit with longer reaction times.

Problem 3: No reaction in a nucleophilic aromatic substitution (SNAr) with an amine at the C2-position.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may not be nucleophilic enough to attack the C2 position.

    • Solution: Consider using a stronger, non-nucleophilic base to deprotonate the amine in situ, increasing its nucleophilicity. Alternatively, if the amine's pKa allows, using it as the free base may be more effective.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature, potentially to the reflux temperature of the solvent (e.g., ethanol, isopropanol, or DMF).[1]

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO can often accelerate SNAr reactions compared to protic solvents like ethanol.

Experimental Protocols & Workflows

Selective C5-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective Suzuki coupling at the C5-position.

dot

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine 5-bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.) in a dry Schlenk flask. prep2 Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep2->prep3 prep4 Add degassed solvent (e.g., 1,4-dioxane/water). prep3->prep4 react1 Heat the reaction mixture to 80-100 °C with stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction to room temperature. react2->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by flash column chromatography. workup3->workup4

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Selective C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the selective amination at the C2-position.

dot

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation setup1 Dissolve 5-bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF). setup2 Add the amine nucleophile (1.0-1.2 equiv.). setup1->setup2 setup3 Add a base (e.g., triethylamine, 1.5-2.0 equiv.) if the amine is used as a salt. setup2->setup3 react1 Heat the reaction mixture to reflux (80-120 °C). setup3->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 iso1 Cool the reaction mixture to room temperature. react2->iso1 iso2 If a precipitate forms, collect by filtration. Otherwise, remove the solvent under reduced pressure. iso1->iso2 iso3 Purify the crude product as needed (e.g., recrystallization or column chromatography). iso2->iso3

Caption: SNAr Amination Experimental Workflow.

Chemoselectivity Decision Pathway

The following diagram illustrates the decision-making process for selectively functionalizing 5-bromo-2-chloro-4-methoxypyrimidine.

dot

Chemoselectivity_Pathway start Starting Material: 5-Bromo-2-chloro-4-methoxypyrimidine q1 Desired Functionalization Position? start->q1 c5 C5-Position (C-Br) q1->c5 C5 c2 C2-Position (C-Cl) q1->c2 C2 reaction_type1 Reaction Type: Palladium-Catalyzed Cross-Coupling c5->reaction_type1 reaction_type2 Reaction Type: Nucleophilic Aromatic Substitution (SNAr) c2->reaction_type2 examples1 Examples: - Suzuki (C-C bond) - Buchwald-Hartwig (C-N bond) - Sonogashira (C-C bond) reaction_type1->examples1 examples2 Examples: - Amination - Alkoxylation reaction_type2->examples2

Caption: Decision pathway for selective functionalization.

References

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Journal of the American Chemical Society. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
  • SpringerLink. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • National Institutes of Health. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Springer. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Royal Society of Chemistry. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.
  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • National Institutes of Health. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ChemBK. (2024). 2-Amino-5-bromo-4-methoxypyrimidine.
  • ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • PubChem. 2-Chloro-4-methoxypyrimidine.

Sources

Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Methoxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in the nucleophilic aromatic substitution (SNAr) of methoxypyrimidines. Understanding and optimizing solvent conditions is paramount for achieving desired reaction outcomes, including yield, purity, and regioselectivity.

Introduction to SNAr on Methoxypyrimidines

Methoxypyrimidines are a vital class of heterocyclic compounds, serving as core scaffolds in numerous pharmaceuticals.[1] The functionalization of the pyrimidine ring, often accomplished via nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry.[1] The inherent electron-deficient nature of the pyrimidine ring, due to its two nitrogen atoms, facilitates SNAr reactions, particularly at the 2-, 4-, and 6-positions.[1][2][3] This guide focuses on the nuanced effects of solvent choice on these crucial transformations.

The SNAr reaction on pyrimidines typically proceeds through a two-step addition-elimination mechanism.[1] The first and often rate-determining step is the nucleophilic attack on an electron-deficient carbon atom bearing a leaving group, forming a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is a key determinant of the reaction's feasibility.[1] The second step involves the departure of the leaving group, which restores the aromaticity of the pyrimidine ring.[1]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Methoxypyrimidine Methoxypyrimidine (with Leaving Group) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Methoxypyrimidine->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Methoxypyrimidine Meisenheimer->Product - LG⁻ (Elimination) Leaving_Group Leaving Group (LG⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my SNAr reaction on a methoxypyrimidine sluggish or failing in a nonpolar solvent like toluene or hexane?

A1: The choice of solvent is critical for a successful SNAr reaction. Nonpolar solvents are generally poor choices for these reactions for two primary reasons:

  • Poor Solubility of Reagents: Methoxypyrimidines and especially the charged nucleophiles (or their precursor salts) often have limited solubility in nonpolar solvents. A heterogeneous reaction mixture will lead to slow reaction rates.

  • Destabilization of the Meisenheimer Complex: The rate-determining step of an SNAr reaction involves the formation of a charged Meisenheimer complex.[2][3] Polar solvents are required to stabilize this charged intermediate through solvation. In a nonpolar environment, this intermediate is highly unstable, leading to a large activation energy barrier and consequently, a very slow or non-existent reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The preferred solvents for SNAr reactions are polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN).[4] These solvents can effectively dissolve the reactants and stabilize the charged intermediate.

  • Consider Solvent Mixtures: In some cases, a mixture of a polar aprotic solvent with a less polar co-solvent like toluene can be used to control solubility and reaction rate.[5]

Q2: I'm observing low yields and side products when using a protic solvent like ethanol or water. What is happening?

A2: While polar, protic solvents can dissolve the reactants, they can hinder SNAr reactions in several ways:

  • Solvation of the Nucleophile: Protic solvents, through hydrogen bonding, can form a "solvent cage" around the nucleophile.[6] This solvation deactivates the nucleophile, reducing its reactivity and slowing down the initial attack on the pyrimidine ring.[6][7]

  • Competing Nucleophilic Attack: Protic solvents like water or alcohols can themselves act as nucleophiles, especially at elevated temperatures, leading to undesired hydroxylation or alkoxylation of the pyrimidine ring.[7]

  • Hydrolysis of Starting Material or Product: If your methoxypyrimidine or the desired product is sensitive to hydrolysis, the presence of water in a protic solvent can lead to decomposition.[7]

Troubleshooting Steps:

  • Use an Anhydrous Polar Aprotic Solvent: Switching to a dry polar aprotic solvent is the most effective solution.[7]

  • If a Protic Solvent is Unavoidable: If for some reason a protic solvent must be used, ensure it is rigorously dried. The reaction may also require a stronger base to generate a more potent nucleophile that can overcome the deactivating effects of solvation.

Q3: My reaction is giving a mixture of C2 and C4 substituted products on a 2,4-disubstituted pyrimidine. How can solvent choice influence regioselectivity?

A3: Regioselectivity in the SNAr of disubstituted pyrimidines is a complex issue influenced by electronics, sterics, and reaction conditions, including the solvent. Generally, substitution on 2,4-dichloropyrimidine favors the C4 position.[8] However, this can be altered by substituents on the ring.[8][9]

While the solvent's role in directing regioselectivity is not always straightforward, it can have an effect. For instance, in some cases, the equilibrium between tautomers of the starting material can be influenced by the solvent, potentially altering the site of nucleophilic attack.[10] Additionally, the differential solvation of the transition states leading to the C2 and C4 products in different solvents could play a role.

Troubleshooting and Optimization:

  • Screen Different Solvent Classes: Experiment with a range of polar aprotic solvents (e.g., DMSO, DMF, MeCN, THF) to see if the product ratio changes.

  • Consider Temperature Effects: Varying the reaction temperature can sometimes influence the regioselectivity.

  • Re-evaluate the Nucleophile and Base: In some instances, the nature of the nucleophile and the base used can have a more pronounced effect on regioselectivity than the solvent.[8][11]

Q4: I'm using DMF as a solvent at a high temperature and observing an unexpected amine byproduct. What is the cause?

A4: At elevated temperatures, particularly in the presence of a strong base, DMF can decompose to generate dimethylamine.[4][7] This dimethylamine can then act as a nucleophile and react with your methoxypyrimidine, leading to an unwanted side product.

Troubleshooting Steps:

  • Switch to a More Stable Solvent: Consider using DMSO, which is generally more thermally stable than DMF.[4]

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature.

  • Use Microwave Irradiation: Microwave-assisted synthesis can often promote the reaction at a lower bulk temperature and for a shorter duration, potentially minimizing solvent decomposition.[8]

Solvent Property Comparison and Selection Guide

The choice of solvent is a critical parameter in the optimization of SNAr reactions. Below is a table summarizing the properties of commonly used solvents.

SolventAbbreviationClassBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethyl SulfoxideDMSOPolar Aprotic18947Excellent for SNAr, can be difficult to remove.[4]
N,N-DimethylformamideDMFPolar Aprotic15337Good for SNAr, but can decompose at high temperatures.[4]
N-Methyl-2-pyrrolidoneNMPPolar Aprotic20232Similar properties to DMF and DMSO.[4]
AcetonitrileMeCNPolar Aprotic8237.5Lower boiling point, easier to remove.[4]
TetrahydrofuranTHFPolar Aprotic667.5Can be used, but often less effective than more polar options.[4][5]
EthanolEtOHPolar Protic7824.5Can solvate and deactivate nucleophiles.[6]
WaterH₂OPolar Protic10080Strong potential for side reactions and nucleophile deactivation.
Toluene-Nonpolar1112.4Generally unsuitable for SNAr reactions.[5]

digraph "Solvent_Selection_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: S N Ar Reaction\nwith Methoxypyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Are reactants soluble\nin a nonpolar solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; choose_polar_aprotic [label="Select a Polar Aprotic Solvent\n(e.g., DMSO, DMF, MeCN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reaction_rate [label="Is the reaction rate acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Optimize Temperature"]; consider_stronger_nucleophile [label="Consider a more\npotent nucleophile/base"]; check_side_products [label="Are there unexpected\nside products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dmf_decomposition [label="Suspect DMF decomposition?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; switch_to_dmso [label="Switch to DMSO or\nlower the temperature"]; protic_solvent_issue [label="Using a protic solvent?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_anhydrous_aprotic [label="Switch to an anhydrous\npolar aprotic solvent"]; end_success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Reaction Unsuccessful\n(Re-evaluate strategy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_solubility; check_solubility -> choose_polar_aprotic [label="No"]; check_solubility -> end_fail [label="Yes (unlikely)"]; choose_polar_aprotic -> check_reaction_rate; check_reaction_rate -> check_side_products [label="Yes"]; check_reaction_rate -> optimize_temp [label="No"]; optimize_temp -> check_reaction_rate; optimize_temp -> consider_stronger_nucleophile; consider_stronger_nucleophile -> check_reaction_rate; check_side_products -> dmf_decomposition [label="Yes"]; check_side_products -> protic_solvent_issue [label="No"]; dmf_decomposition -> switch_to_dmso [label="Yes"]; dmf_decomposition -> protic_solvent_issue [label="No"]; switch_to_dmso -> check_reaction_rate; protic_solvent_issue -> use_anhydrous_aprotic [label="Yes"]; protic_solvent_issue -> end_success [label="No"]; use_anhydrous_aprotic -> choose_polar_aprotic; }

Caption: Troubleshooting workflow for solvent selection in SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of a chloro-methoxypyrimidine with a primary or secondary amine.

  • To a round-bottom flask, add the substituted chloro-methoxypyrimidine (1.0 eq.).

  • Dissolve or suspend the starting material in the chosen anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN).

  • Add the amine (1.0 - 2.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 - 3.0 eq.) to the reaction mixture.[8] The base is used to neutralize the HCl generated during the reaction.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by partitioning the reaction mixture between water and an immiscible organic solvent (e.g., ethyl acetate, DCM).[4] The polar solvent will preferentially dissolve in the aqueous layer.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

This protocol describes the reaction of a chloro-methoxypyrimidine with an alcohol.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 - 2.0 eq.) and dissolve it in an anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Carefully add a strong base (e.g., NaH, 1.1 - 1.5 eq.) portion-wise at 0 °C to form the more nucleophilic alkoxide.[8]

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases (if using NaH).

  • Add a solution of the substituted chloro-methoxypyrimidine (1.0 eq.) in the anhydrous solvent to the alkoxide mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines - Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • SNAr Solvents and Reagents - Wordpress.
  • SNAr troubleshooting : r/AskChemistry - Reddit.
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
  • Troubleshooting low yields in nucleophilic substitution on pyrimidine rings - Benchchem.
  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.

Sources

Technical Support Center: Overcoming Poor Reactivity of Arylboronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of arylboronic acids in their synthetic workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal reaction outcomes.

Introduction: The Challenge of Unreactive Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[1][2] While often reliable, the reaction's success is highly dependent on the nature of the coupling partners. Arylboronic acids, in particular, can exhibit poor reactivity due to a variety of electronic and steric factors. This guide will walk you through a systematic approach to diagnosing and solving these reactivity issues.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a discussion of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low to No Yield with Sterically Hindered Arylboronic Acids

Question: I am attempting a Suzuki coupling with a di-ortho-substituted arylboronic acid, but I'm observing very low or no product formation. What are the likely causes, and how can I improve the yield?

Answer: Low reactivity with sterically hindered substrates is a common challenge in Suzuki couplings. The steric bulk around the boron atom and the palladium center can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[3][4][5] To overcome this, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.

  • The Ligand is Key: Standard ligands like triphenylphosphine (PPh₃) are often too small to effectively promote the coupling of hindered substrates. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are required to facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species.[3][4][5] These ligands also accelerate the reductive elimination step, which can be rate-limiting for sterically congested molecules.[3][6]

  • Base Selection is Crucial: A weak base may be insufficient to activate a hindered boronic acid for transmetalation.[3] Stronger, non-nucleophilic bases are often necessary to form the more reactive boronate species.[1][7]

  • Solvent and Temperature Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Higher temperatures are often required to overcome the activation energy barrier for sterically demanding couplings.

cluster_0 Troubleshooting Sterically Hindered Couplings Start Low/No Yield with Hindered Arylboronic Acid Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos, AntPhos) Start->Ligand Ineffective Ligand? Precatalyst Use a Modern Precatalyst (e.g., G3/G4 Buchwald) Ligand->Precatalyst Poor Catalyst Activation? Base Employ a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Precatalyst->Base Weak Base? Solvent_Temp Use Anhydrous, Degassed Solvent & Increase Temperature (e.g., Dioxane, Toluene at 100-140 °C) Base->Solvent_Temp Suboptimal Conditions? Success Successful Coupling Solvent_Temp->Success

Caption: Decision-making workflow for troubleshooting low-yield Suzuki reactions with hindered substrates.

Ligand FamilyExamplesKey Features
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, highly effective for a wide range of hindered substrates.[3][5]
Specialized Biarylphosphines AntPhos, BI-DIMEOffer superior performance for extremely hindered substrates.[3][8]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors with significant steric bulk, can be very effective.[5]
  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the sterically hindered arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[4][5]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.[4][5]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100–120 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Poor Reactivity of Electron-Deficient or Electron-Rich Arylboronic Acids

Question: My Suzuki reaction with an electron-deficient (or electron-rich) arylboronic acid is giving low yields. How can I improve the outcome?

Answer: The electronic properties of the arylboronic acid significantly impact its reactivity. Electron-deficient arylboronic acids are less nucleophilic and can be slow to transmetalate. Conversely, electron-rich arylboronic acids are more prone to protodeboronation, a major side reaction.

  • Electron-Deficient Arylboronic Acids: The key is to increase the nucleophilicity of the boronic acid. This can be achieved by using a stronger base or by converting the boronic acid to a more reactive derivative, such as a trifluoroborate salt.

  • Electron-Rich Arylboronic Acids: The primary challenge is to minimize protodeboronation. This can be addressed by using milder bases, anhydrous conditions, and protecting the boronic acid as a more stable ester (e.g., a pinacol ester).

Arylboronic Acid TypeRecommended LigandRecommended BaseSolvent SystemKey Considerations
Electron-Deficient Bulky, electron-rich phosphines (e.g., SPhos)Strong bases (e.g., Cs₂CO₃, K₃PO₄)Anhydrous, polar aprotic (e.g., Dioxane, THF)Consider conversion to a trifluoroborate salt.
Electron-Rich Buchwald-type ligands (e.g., XPhos)Milder bases (e.g., K₂CO₃, Na₂CO₃)Anhydrous solvents (e.g., Toluene, Dioxane)Use of pinacol esters can improve stability.
Issue 3: Significant Protodeboronation Side Reaction

Question: I am observing a significant amount of the arene product derived from the protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product. This is particularly problematic with electron-rich or heteroarylboronic acids.

  • Water and Protic Solvents: The presence of water or other protic solvents can facilitate protodeboronation. Using anhydrous solvents and reagents is critical.

  • Base Strength: While a base is necessary for the reaction, some bases can promote protodeboronation. A careful screening of bases may be required.

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation.

  • Dissolution: In a vial with a stir bar, dissolve the arylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[4]

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[4][9]

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[4][9]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura reaction?

A1: The base plays multiple crucial roles in the catalytic cycle.[1][7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The base can also facilitate the formation of the active palladium catalyst and accelerate the reductive elimination step.[1]

Q2: How do I choose the right palladium precatalyst?

A2: Palladium precatalysts are designed to provide a stable source of the active Pd(0) catalyst in a controlled manner, leading to better reproducibility.[5] For difficult couplings, precatalysts that rapidly generate the active catalyst are advantageous.[5] The choice of precatalyst is often linked to the specific ligand being used (e.g., XPhos Pd G3).[5]

Q3: What are the common causes of boronic acid homocoupling, and how can I prevent it?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to oxidative coupling.[4][11] To prevent this, it is essential to perform the reaction under a strictly inert atmosphere (argon or nitrogen) and to use thoroughly degassed solvents and reagents.[3][11]

Q4: Can I use aryl chlorides as coupling partners?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[12][13] However, with the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or NHC ligands, the coupling of aryl chlorides has become much more feasible.[12][14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting your reaction. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[5][10]

  • Transmetalation: The aryl group from the activated boronate species is transferred to the palladium center, displacing the halide.[5][10]

  • Reductive Elimination: The two aryl groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5][10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books.
  • Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol - Benchchem.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • An In-depth Technical Guide to Suzuki Coupling Reactions of Dimethyl 4-bromophthalate with Arylboronic Acids - Benchchem.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with Alkylboronic Acids - Benchchem.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Technical Support Center: Suzuki Coupling Reactions - Benchchem.
  • Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst - ElectronicsAndBooks.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing).
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit.
  • Suzuki help : r/Chempros - Reddit.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH.

Sources

Technical Support Center: Identifying Byproducts in the Synthesis of 5-Arylpyrimidines by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-arylpyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor their reactions and characterize products. Here, we delve into common challenges and provide in-depth, actionable solutions for identifying and troubleshooting byproducts in your synthetic workflow.

Introduction: The Challenge of Byproduct Formation

The synthesis of 5-arylpyrimidines, often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone in the development of new pharmaceutical agents.[1][2][3] While these methods are robust, the formation of byproducts is a common occurrence that can complicate purification and impact yield.[4][5] LC-MS is an indispensable tool for the real-time monitoring of these reactions and the subsequent identification of desired products and unwanted impurities.[6] This guide will equip you with the expertise to confidently interpret your LC-MS data and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the LC-MS analysis of 5-arylpyrimidine synthetic reactions.

Q1: My chromatogram shows several unexpected peaks. How can I begin to identify them?

A1: The first step is a systematic evaluation of your reaction components and potential side reactions. Consider the following:

  • Starting Materials and Reagents: Unreacted starting materials or impurities within them are often the simplest explanation for extra peaks.[6] Always run a blank injection of your starting materials and reagents to have a reference chromatogram.

  • Homocoupling of Boronic Acids: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct.[4] This is a common side reaction to look for.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of a de-arylated pyrimidine.

  • Hydrolysis of Halogenated Pyrimidines: If your starting pyrimidine is halogenated, it can undergo hydrolysis to form a hydroxylated pyrimidine, especially under basic conditions.

To begin identification, carefully examine the mass spectrum of each unexpected peak. Look for the molecular ion (M+) and consider potential adducts.[7]

Q2: The mass spectrum of an unknown peak doesn't show the expected molecular ion. What could be the reason?

A2: The absence of a clear molecular ion can be due to several factors:

  • In-source Fragmentation: The molecule might be unstable under the ionization conditions and fragment within the ion source.[8] Try using a "softer" ionization method if available, or reduce the source temperature.[7][9]

  • Adduct Formation: The molecular ion may be present as an adduct with ions from the mobile phase or sample matrix, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[10][11][12] Look for peaks that are 22, 38, or 17 m/z units higher than your expected molecular weight, respectively.[12]

  • Poor Ionization: The compound may not ionize efficiently under the chosen conditions. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to improve ionization.

Q3: I'm observing significant peak tailing for my main product and byproducts. What are the likely causes and solutions?

A3: Peak tailing can compromise resolution and quantification.[13][14] Common causes include:

  • Secondary Interactions with the Stationary Phase: Basic compounds, like many pyrimidine derivatives, can interact with residual silanol groups on silica-based columns, leading to tailing.[13]

    • Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with a different stationary phase chemistry.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[15][16]

    • Solution: Dilute your sample and reinject.[15][16]

  • Column Contamination or Void: Buildup of sample matrix or degradation of the column packing can lead to poor peak shape.[13][17]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]

Troubleshooting Guides

This section provides structured workflows for addressing specific problems you might encounter.

Guide 1: Systematic Identification of an Unknown Peak

This guide provides a step-by-step approach to characterizing an unexpected peak in your chromatogram.

Byproduct_Identification_Workflow start Unexpected Peak Observed in Chromatogram check_blanks Analyze Blanks (Solvents, Reagents, Starting Materials) start->check_blanks is_impurity Is the peak present in the blanks? check_blanks->is_impurity impurity_identified Source Impurity Identified is_impurity->impurity_identified Yes analyze_ms Analyze Mass Spectrum of the Unknown Peak is_impurity->analyze_ms No end Characterization Complete impurity_identified->end check_mw Does m/z correspond to a plausible byproduct? (e.g., homocoupling, hydrolysis) analyze_ms->check_mw is_plausible Plausible Byproduct? check_mw->is_plausible tentative_id Tentative Identification Made is_plausible->tentative_id Yes further_investigation Further Investigation Needed (e.g., MS/MS, NMR) is_plausible->further_investigation No tentative_id->end further_investigation->end

Caption: Workflow for the systematic identification of unknown peaks.

Experimental Protocol:

  • Preparation of Blanks: Prepare individual solutions of each starting material, reagent (including catalyst and base), and solvent used in the synthesis at a concentration comparable to that in the reaction mixture.

  • LC-MS Analysis of Blanks: Inject each blank solution into the LC-MS system using the same method as for your reaction samples.

  • Data Comparison: Compare the chromatograms of the blanks to the chromatogram of your reaction mixture. Any peaks that appear in both are likely impurities from your starting materials or reagents.

  • Mass Spectral Analysis: For any remaining unknown peaks, carefully examine the mass spectrum.

    • Determine the monoisotopic mass of the molecular ion.

    • Look for common adducts (e.g., +Na, +K, +NH4).[11][18]

    • Consider potential in-source fragments.[19][20][21][22][23]

  • Hypothesize Byproduct Structures: Based on the mass and your knowledge of the reaction chemistry, propose potential structures for the byproducts.

  • Confirmation (if necessary): For critical impurities, further structural elucidation using techniques like tandem mass spectrometry (MS/MS) or isolation and NMR analysis may be required.

Guide 2: Interpreting Mass Spectra of Pyrimidine Derivatives

Understanding the fragmentation patterns of pyrimidines is key to interpreting their mass spectra.[19][20][21][22][23]

General Fragmentation Patterns:

  • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the pyrimidine ring.[20]

  • Ring Cleavage: The pyrimidine ring itself can undergo characteristic cleavage, although it is often retained in many fragment ions due to its stability.[20][21]

Data Presentation: Common Byproducts in 5-Arylpyrimidine Synthesis

Byproduct Type Plausible Formation Mechanism Expected Mass Shift from Product
Homocoupled Boronic AcidDimerization of the arylboronic acidVaries based on aryl group
Protodeboronated PyrimidineReplacement of the boronic acid group with hydrogenLoss of the aryl group mass + mass of boronic acid group
Hydroxylated PyrimidineHydrolysis of a halo-pyrimidine starting materialVaries based on starting material
Unreacted Starting MaterialsIncomplete reactionVaries

Experimental Protocols

Protocol 1: General LC-MS Method for Reaction Monitoring

This is a starting point for developing a robust LC-MS method for your 5-arylpyrimidine synthesis. Optimization will likely be necessary based on your specific analytes.

Parameter Recommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C[24]
Injection Volume 1-5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1000
Protocol 2: Sample Preparation for LC-MS Analysis

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[25]

  • Quench the Reaction: At your desired time point, take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute: Dilute the aliquot in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water). This will stop the reaction and prepare the sample for analysis.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[25]

  • Inject: Inject the filtered sample into the LC-MS system.

Visualizing the Troubleshooting Process

Troubleshooting_Logic start Poor LC-MS Data Quality check_lc Evaluate Chromatogram (Peak Shape, Retention Time Stability) start->check_lc is_lc_issue Chromatography Issues? check_lc->is_lc_issue troubleshoot_lc Troubleshoot LC System (Column, Mobile Phase, Connections) is_lc_issue->troubleshoot_lc Yes check_ms Evaluate Mass Spectra (Signal Intensity, Adducts, Fragmentation) is_lc_issue->check_ms No troubleshoot_lc->check_ms is_ms_issue Mass Spec Issues? check_ms->is_ms_issue troubleshoot_ms Troubleshoot MS System (Ion Source, Calibration) is_ms_issue->troubleshoot_ms Yes data_ok Data Quality Improved is_ms_issue->data_ok No troubleshoot_ms->data_ok

Caption: A logical flow for troubleshooting poor LC-MS data.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Journal Name].
  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • [No Author Listed]. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Journal Name].
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • [No Author Listed]. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing.
  • Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • [No Author Listed]. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC - NIH.
  • [No Author Listed]. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180.
  • ResearchGate. (n.d.). Common types of adducts in LC-MS [Download Table].
  • [No Author Listed]. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Source Name].
  • BenchChem. (n.d.). troubleshooting BY13 synthesis impurities.
  • [No Author Listed]. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • Hussain, M., et al. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Fiehn Lab. (n.d.). MS Adduct Calculator.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • [No Author Listed]. (1997, April 12). Purine and Pyrimidine Metabolism. [Source Name].
  • [No Author Listed]. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Source Name].
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research.
  • ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide.
  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • [No Author Listed]. (n.d.). Interpretation of mass spectra. [Source Name].
  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Galeano, P., et al. (2019, July 18). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate.
  • Galeano, P., et al. (2019, July 31). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed.
  • [No Author Listed]. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
  • [No Author Listed]. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • [No Author Listed]. (2023, April 4). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • [No Author Listed]. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. wwjmrd.

Sources

Technical Support Center: Optimizing Ligand Choice for Palladium-Catalyzed Amination of Bromo-pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the palladium-catalyzed amination of bromo-pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and ensure successful C-N bond formation. The amination of bromo-pyrimidines, a key transformation in the synthesis of biologically active compounds, can be challenging due to the electronic nature of the pyrimidine ring and its potential to coordinate with the palladium catalyst. This resource provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the most common causes?

Low or no yield is a frequent issue that can often be traced back to a few critical factors:

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a primary challenge with nitrogen-containing heterocycles.[1]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical parameter. An inappropriate ligand may not sufficiently stabilize the palladium catalyst or facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[2][3]

  • Incorrect Base Selection: The strength and nature of the base are crucial. A base that is too weak may not effectively deprotonate the amine, while an overly strong base could lead to side reactions or degradation of sensitive substrates.[1]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities. Ensure all reagents are pure and solvents are rigorously degassed.[1][2]

Q2: How do I choose the right ligand for my bromo-pyrimidine substrate and amine?

Ligand selection is paramount and depends on the steric and electronic properties of both the bromo-pyrimidine and the amine. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and accelerate reductive elimination.[4]

Ligand Selection Guide

The choice of ligand is critical for a successful Buchwald-Hartwig amination of bromo-pyrimidines. The following table provides a starting point for ligand selection based on the amine nucleophile.

Nucleophile ClassRecommended LigandsKey Considerations
Primary Aliphatic Amines XPhos, RuPhos, BrettPhosThese bulky ligands are effective for a wide range of primary amines.[5]
Secondary Aliphatic Amines RuPhos, SPhos, tBuXPhosCan be more challenging; may require more optimization. RuPhos is often a good starting point.[6]
Primary Arylamines (Anilines) XPhos, SPhos, BrettPhosGenerally good coupling partners. Ligand choice can be tuned based on electronic properties of the aniline.[3]
Secondary Arylamines XPhos, GPhosCan be challenging; may require more optimization.[2]
Ammonia Surrogates KPhosSpecifically designed for amination with aqueous ammonia.[7]

Q3: What are the best practices for choosing a base and solvent?

The base and solvent are interdependent and crucial for reaction success.[2]

  • Base: For most aminations of bromo-pyrimidines, strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice.[3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[3][8]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[9] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Q4: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction, often exacerbated by:

  • Excessively high temperatures or long reaction times.

  • The presence of water or other protic impurities.

  • Suboptimal ligand choice. Certain ligands may favor pathways leading to hydrodehalogenation.

Solutions:

  • Carefully control the reaction temperature and time.

  • Ensure all reagents and solvents are scrupulously dry.

  • Screen different ligands. Sometimes a slightly less bulky or electron-rich ligand can disfavor this side reaction.

Troubleshooting Guide

If your reaction is failing, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow cluster_start cluster_checks cluster_optimization cluster_success Start Reaction Failure (Low/No Yield) Inert_Atmosphere Inert Atmosphere Check (O₂, H₂O) Start->Inert_Atmosphere 1. Verify Setup Reagent_Purity Reagent Purity Check (Substrates, Base, Solvent) Inert_Atmosphere->Reagent_Purity Catalyst_Activity Catalyst/Precatalyst Activity Check Reagent_Purity->Catalyst_Activity Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) Catalyst_Activity->Screen_Ligand 2. Optimize Conditions Screen_Base Screen Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature & Time Screen_Solvent->Adjust_Temp Success Successful Reaction Adjust_Temp->Success

Caption: A decision-making workflow for troubleshooting a failing amination reaction.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of a Bromo-pyrimidine

This protocol is a general guideline and requires optimization for specific substrates. All manipulations should be performed under an inert atmosphere.[10]

  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the bromo-pyrimidine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle and the Role of the Ligand

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The ligand plays a crucial role in each step.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)(Ar)Br OxAdd->PdII_halide AmineCoord Amine Coordination PdII_halide->AmineCoord PdII_amine [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ AmineCoord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(HNR) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NRH RedElim->Product BromoPy Bromo-pyrimidine BromoPy->OxAdd Amine Amine Amine->AmineCoord

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The bulky, electron-rich ligand facilitates the oxidative addition of the bromo-pyrimidine to the Pd(0) center.

  • Amine Coordination and Deprotonation: The ligand influences the coordination of the amine and the subsequent deprotonation by the base to form the palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The steric bulk of the ligand promotes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[11]

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
  • Oldenhuis, N. J., et al. (2015). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 264-267. [Link]
  • Various Authors.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Various Authors. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
  • Ghaffari, B., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 128(49), 16068–16069. [Link]
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(23), 5373-5376. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Chemistry LibreTexts. (2023).
  • Coskun, M., & Biyikli, M. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Various Authors. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. NIH. [Link]
  • Jagtap, S. B. (2018). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Meyer, D., et al. (2011). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 30(23), 6474–6480. [Link]
  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]
  • Reddit user discussion. (2018).
  • Al-dujaili, A. H., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
  • Jana, S., et al. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4362-4365. [Link]
  • Lundgren, R. J., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 139(42), 14865-14868. [Link]
  • Kelly, C. B., et al. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Process Research & Development, 20(7), 1279-1283. [Link]
  • Geraci, A., & Baudoin, O. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. [Link]
  • Kumar, A., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Journal of the Indian Chemical Society, 97(1), 115-119. [Link]
  • Gutierrez, D. B., et al. (2018). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Journal of the American Chemical Society, 140(5), 1782-1786. [Link]
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
  • Lundgren, R. J., et al. (2017). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 139(16), 5764-5767. [Link]
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Amination of Aromatic C-H Bonds with Oxime Esters. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
  • Maiti, D., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 1(3), 341-347. [Link]
  • Various Authors. (2023).
  • Winter, A., et al. (2011). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines. Molecules, 16(8), 6649-6660. [Link]
  • Various Authors. α-Amination of Nitrogen Heterocycles: Ring-Fused Aminals. OUCI. [Link]

Sources

Technical Support Center: The Methoxy Group in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced influence of the methoxy group (–OCH₃) on chemical reactivity. Here, we address common experimental challenges and frequently asked questions, providing not only solutions but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions - The Dual Electronic Nature of the Methoxy Group

The methoxy group's influence is a classic example of the interplay between inductive and resonance effects. Understanding this duality is the first step in predicting its impact on your reactions.

Q1: I expected my methoxy-substituted aromatic ring to be highly reactive in an electrophilic aromatic substitution, but the reaction is sluggish. What's happening?

A: This is a common observation that highlights the competing electronic effects of the methoxy group. While it is a net-activating group, its influence is more complex than a simple alkyl group.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon. This causes it to pull electron density away from the aromatic ring through the sigma (σ) bond.[1][2] This effect, on its own, deactivates the ring.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring.[1] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The Bottom Line: The resonance effect is significantly stronger than the inductive effect, making the methoxy group an overall activating, ortho, para-director.[2][3] However, the underlying deactivating inductive effect can sometimes temper the expected high reactivity, especially when compared to strongly activating groups like –NH₂. If your reaction is slow, consider that this inherent electronic push-pull is modulating the reactivity.

Q2: My electrophilic substitution reaction on an anisole derivative is yielding a mixture of ortho and para products. How can I improve the regioselectivity for the para isomer?

A: The methoxy group directs incoming electrophiles to both the ortho and para positions because its electron-donating resonance effect increases electron density at these sites.[4][5][6] Achieving selectivity for the para position often involves exploiting steric hindrance.

Troubleshooting Strategy: Leverage Steric Hindrance

  • Bulky Electrophile: The methoxy group itself is not exceptionally large, but it can sterically shield the adjacent ortho positions. Using a bulkier electrophile will increase the energetic penalty for attack at the more crowded ortho site, thereby favoring substitution at the less hindered para position.[7]

  • Solvent and Temperature: While less predictable, changing the solvent polarity or lowering the reaction temperature can sometimes influence the ortho/para ratio. Lower temperatures often favor the thermodynamically more stable product, which is typically the para isomer due to reduced steric clash.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Dueling effects of the methoxy group.

Section 2: Troubleshooting Guide for Common Side Reactions

Beyond directing effects, the methoxy group itself can be a reactive site or can trigger unexpected reactions. This section addresses the most common side reactions and provides protocols for mitigation.

Problem 1: Unwanted Cleavage of the Methoxy Group (O-Demethylation)

Q: My reaction with a strong Lewis acid (like BBr₃) or protic acid (HBr) is causing the methoxy group on my aryl ether to be cleaved, resulting in a phenol byproduct. How can I prevent this?

A: The cleavage of aryl methyl ethers is a common side reaction, especially under acidic conditions. The lone pair on the ether oxygen is Lewis basic and can be attacked by both Lewis and Brønsted acids.

Mechanism of BBr₃ Cleavage: Boron tribromide (BBr₃) is a powerful and frequently used reagent for intentionally cleaving ethers, so its presence, even catalytically, can cause issues. The mechanism involves:

  • Formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[8][9]

  • A bromide ion then attacks the methyl group in an Sₙ2 fashion, displacing the aryloxy-dibromoborane intermediate.[10]

  • Aqueous workup hydrolyzes this intermediate to the final phenol product.[11]

dot graph BBr3_Mechanism { graph [fontname="Arial", fontsize=12, labelloc="t", label="BBr3-Mediated O-Demethylation Workflow"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} dot Caption: BBr3-mediated ether cleavage workflow.

Troubleshooting Strategies & Alternatives:

If O-demethylation is an unwanted side reaction, you must select milder reagents or conditions.

Reagent ClassCommon ExamplesTypical ConditionsNotes on Selectivity & Side Reactions
Strong Lewis Acids BBr₃, AlCl₃Anhydrous CH₂Cl₂, -78 °C to RTHighly effective but often too harsh if cleavage is not desired. Can be difficult to control stoichiometry.[12][13]
Strong Protic Acids HBr, HIHigh temperatures (reflux)Low functional group tolerance. Not recommended for complex molecules.[13][14]
Nucleophilic Reagents Thiolates (e.g., EtSNa), LiPPh₂Polar aprotic solvents (DMF, NMP), elevated temp.Good for electron-deficient systems. Requires strongly nucleophilic conditions which may not be compatible with other functional groups.[11][13]
Milder Lewis Acids MgI₂, TMSI (in situ)Acetonitrile or CH₂Cl₂, RT to refluxTMSI generated in situ from TMSCl and NaI is a milder alternative to BBr₃.[12] MgI₂ is good for regioselective cleavage of ethers near carbonyl groups.[11]

Experimental Protocol: Mild O-Demethylation using in situ Generated TMS-Iodide

This protocol is a self-validating alternative when BBr₃ proves too harsh.[12]

  • Reagents & Equipment:

    • Aryl methyl ether (1.0 equiv)

    • Anhydrous acetonitrile (MeCN)

    • Sodium iodide (NaI, 1.5 equiv)

    • Chlorotrimethylsilane (TMS-Cl, 1.5 equiv)

    • Oven-dried round-bottom flask with stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the oven-dried flask under an inert atmosphere, add the aryl methyl ether and anhydrous acetonitrile.

    • Add sodium iodide and stir until it is partially or fully dissolved.

    • Add chlorotrimethylsilane dropwise to the stirring mixture.

    • Stir the reaction at room temperature or heat to a gentle reflux (e.g., 50-60 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

  • Work-up:

    • Carefully quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with aqueous sodium thiosulfate (to remove any I₂ color), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude phenol product.

Problem 2: Unintended Reactivity via Directed ortho-Metalation (DoM)

Q: I'm using an organolithium reagent (like n-BuLi) to perform a substitution, but I'm consistently getting reaction at the ortho position next to my methoxy group instead of the desired location. Why?

A: You are observing Directed ortho-Metalation (DoM). The methoxy group is a powerful directing group for lithiation. The Lewis basic oxygen atom coordinates to the lithium ion, delivering the strongly basic alkyl anion to a proton on the nearest (ortho) position.[15][16] This pre-complexation dramatically increases the acidity of the ortho-protons, leading to selective deprotonation.[17]

Mitigation and Application:

  • To Avoid DoM: If DoM is undesirable, you must avoid strong organolithium or lithium amide bases. Consider alternative strategies like halogen-metal exchange from a different position or using a different class of organometallic reagents (e.g., Grignards, which are less prone to DoM).

  • To Utilize DoM: DoM is a powerful synthetic tool for regioselective functionalization.[15][17] Once the ortho-lithiated species is formed, it can be quenched with a wide variety of electrophiles (E⁺) to install a new substituent exclusively at that position.

dot graph DoM_Diagram { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} dot Caption: Directed ortho-Metalation (DoM) pathway.

Problem 3: The Methoxy Group as a Metabolic Liability in Drug Development

Q: In my drug development program, a promising methoxy-containing compound is showing rapid metabolic clearance in vitro. What is the likely metabolic pathway?

A: The methoxy group is a well-known metabolic liability. The primary pathway for its metabolism is O-demethylation , catalyzed by cytochrome P450 (CYP) enzymes in the liver.[18][19][20] This enzymatic process converts the relatively non-polar methoxy group into a polar hydroxyl group (a phenol), which can be more readily conjugated and excreted.[20]

Consequences and Strategies:

  • Metabolic Outcome: O-demethylation can lead to rapid clearance, poor bioavailability, and a short half-life for your drug candidate.[21] The resulting phenol metabolite may also have a different pharmacological or toxicological profile.

  • Mitigation Strategies (Metabolic Blocking):

    • Replace the Methoxy Group: If the methoxy group is not essential for pharmacological activity, consider replacing it with a more metabolically stable group, such as a fluoro or a trifluoromethyl group.

    • Steric Shielding: Introduce a bulky substituent adjacent to the methoxy group to sterically hinder the approach of the CYP enzyme to the metabolic site.

    • Electronic Modification: Alter the electronic properties of the ring to make the O-demethylation less favorable. For example, adding an electron-withdrawing group can sometimes decrease the rate of CYP-mediated oxidation.

This metabolic transformation is a critical consideration in medicinal chemistry, and early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening is essential.[21][22]

References

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
  • Cytochrome P450 arom
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. (1997). Journal of the American Chemical Society. [Link]
  • Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Homework.Study.com. [Link]
  • Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry. [Link]
  • Directed ortho metal
  • The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. brainly.com. [Link]
  • Demethylation of Methyl Ethers (O-Demethyl
  • Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzo
  • Wang, Y., Chen, M., Yang, Y., Ralph, J., & Pan, X. (2023).
  • Resonance and Inductive Effects. University of Calgary. [Link]
  • Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Arom
  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]
  • But methoxy grp has negative inductive effect then how it's electron don
  • Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
  • ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. JoVE. [Link]
  • Acid-base Properties of Phenols. (2022). Chemistry LibreTexts. [Link]
  • Directed ortho metal
  • A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI. [Link]
  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. Royal Society of Chemistry. [Link]
  • Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Common Organic Chemistry. [Link]
  • Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. TopSCHOLAR. [Link]
  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Taylor & Francis Online. [Link]
  • Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole.
  • Demethyl
  • Ortho/Para Directors: Navigating Organic Chemistry. ReelMind.ai. [Link]
  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation.
  • The role of the methoxy group in approved drugs.
  • Pittelkow, M. (n.d.).
  • Chapter 17 Allylic and Benzylic Reactivity. University of Wisconsin-Madison. [Link]
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
  • Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]
  • Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. [Link]
  • Substituent Effects. Lumen Learning. [Link]
  • Allylic and Benzylic Reactivity Overview. YouTube. [Link]
  • Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters. [Link]
  • Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI. [Link]
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
  • Ether cleavage. Wikipedia. [Link]
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

Technical Support Center: Strategies to Avoid Debromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common and often frustrating side reaction of hydrodebromination. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make rational, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind the debromination side reaction.

Q1: What is debromination in the context of palladium-catalyzed reactions?

A1: Debromination, more accurately termed hydrodebromination, is an undesired side reaction where the bromine atom of an aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a reduced, non-functionalized byproduct, which lowers the yield of the desired cross-coupled product and introduces purification challenges. This side reaction is a specific case of the broader issue of hydrodehalogenation.

Q2: What is the primary cause of hydrodebromination?

A2: The predominant mechanistic pathway for hydrodebromination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can transfer a hydride to the aryl group, leading to the cleavage of the C-Br bond and formation of a C-H bond. Sources for the hydride can include:

  • Bases: Strong bases, particularly alkoxides, can generate hydride species.[2]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, THF) can contribute to this side reaction.[2][4][5]

  • Reagents and Impurities: Water, impurities in reagents, or even the organometallic coupling partner can sometimes act as a hydride source.

Q3: Are certain substrates more prone to debromination?

A3: Yes. Electron-rich or sterically hindered aryl bromides are generally more susceptible to hydrodebromination.[1] For these substrates, the rate of the desired cross-coupling reaction can be slow, allowing the competing debromination pathway to become more significant.[1]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides direct answers to specific experimental problems.

Problem 1: "I'm observing significant debromination in my reaction. What is the first and most effective change I should make?"

Answer: The two most impactful parameters to adjust first are the base and the temperature . These factors often have a synergistic effect on the formation of unwanted Pd-H species.

  • Action 1: Change the Base. Strong bases like sodium tert-butoxide (NaOt-Bu) or other alkoxides are common culprits. Switching to a milder inorganic base is a highly effective first step.[2]

    • Recommendation: Replace strong bases with potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][6] These bases are generally less prone to generating hydride species.

  • Action 2: Lower the Reaction Temperature. Debromination pathways can have a higher activation energy than the desired coupling reaction.

    • Recommendation: Decrease the reaction temperature by 10-20 °C. While this may slow the reaction, it often disproportionately suppresses the debromination side reaction, leading to a cleaner product profile.[2][7]

Problem 2: "My Suzuki-Miyaura coupling is failing. I see mostly the debrominated starting material. How do I favor the C-C bond formation?"

Answer: This is a classic issue, especially with challenging substrates. The key is to accelerate the desired catalytic cycle, specifically the reductive elimination step, so it outcompetes the debromination pathway. This is primarily controlled by the choice of ligand.

  • Action: Perform Ligand Screening. The ligand modulates the electronic and steric properties of the palladium center.[8] For suppressing debromination, bulky and electron-rich phosphine ligands are the industry standard. They promote the final C-C bond-forming reductive elimination step.

    • Recommendation: Screen a panel of Buchwald-type biaryl phosphine ligands. Excellent starting points include SPhos , XPhos , or RuPhos .[1][2] These ligands have proven highly effective at promoting coupling over debromination for a wide range of substrates.

Coupling ReactionRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Bulky, Electron-Rich Biaryl PhosphinesSPhos, XPhos, RuPhosAccelerates reductive elimination, sterically disfavors side reactions.[1]
Buchwald-Hartwig Bulky, Electron-Rich Biaryl PhosphinesXPhos, RuPhos, BrettPhosEssential for C-N coupling; helps prevent β-hydride elimination and debromination.[7][9]
Sonogashira Bulky Phosphines or N-Heterocyclic Carbenes (NHCs)P(t-Bu)₃, XPhos, IPrStabilizes the catalyst and promotes the desired C-C coupling over side reactions.[10]
Heck Phosphines or NHCsPPh₃, P(o-tol)₃, IPrThe choice is highly substrate-dependent; ligand screening is critical.[11][12]
Problem 3: "I'm running a Buchwald-Hartwig amination with NaOt-Bu and see debromination. But I need a strong base for my reaction. What can I do?"

Answer: While strong bases are often necessary for C-N coupling, their tendency to promote debromination can be managed.

  • Action 1: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., XPhos Pd G3). This ensures more efficient and cleaner generation of the active catalyst, potentially reducing side reactions that occur during the induction period.[13]

  • Action 2: Optimize Solvent. Ensure you are using a dry, degassed, aprotic solvent. Toluene is often a superior choice to ethereal solvents like dioxane or THF, which can be sources of hydrides.[5]

  • Action 3: Lower Temperature. Even with a strong base, running the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C) can significantly improve the product-to-byproduct ratio.[13]

Visualizing the Problem: Reaction Pathways and Troubleshooting

Understanding the competing pathways is crucial for effective troubleshooting. The diagram below illustrates how the palladium-hydride species diverts the catalyst from the productive cross-coupling cycle.

G cluster_main Desired Cross-Coupling Cycle cluster_side Competing Debromination Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)-R ArPdBr->ArPdR Transmetalation (with R-M) PdH L_nPd(II)-H SideProduct Ar-H (Debrominated Byproduct) ArPdBr->SideProduct Reaction with Pd-H Species or Direct Reduction Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination PdH->Pd0 Regenerates Pd(0) Source Hydride Source (Base, Solvent, H₂O) Source->PdH Forms Pd-H Species

Catalytic cycle showing desired coupling vs. competing debromination.

The following workflow provides a systematic approach to diagnosing and solving debromination issues in your experiments.

G start Debromination Observed q1 Is reaction temperature > 90°C? start->q1 a1_yes Lower Temp to 70-80°C q1->a1_yes Yes q2 What type of base is used? q1->q2 No a1_yes->q2 q2_alkoxide Alkoxide (e.g., NaOtBu) q2->q2_alkoxide q2_carbonate Carbonate/Phosphate q2->q2_carbonate a2_switch Switch to K₃PO₄ or Cs₂CO₃ q2_alkoxide->a2_switch q3 Ligand Screening Performed? q2_carbonate->q3 a2_switch->q3 a3_no Screen bulky, e⁻-rich ligands (XPhos, SPhos, etc.) q3->a3_no No q4 Solvent Check q3->q4 Yes a3_no->q4 a4_change Switch to anhydrous Toluene. Ensure rigorous degassing. q4->a4_change Using THF/Dioxane/ Protic Solvent end_ok Problem Solved q4->end_ok Using Toluene a4_change->end_ok

Systematic workflow for troubleshooting debromination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling an aryl bromide, incorporating best practices to suppress the hydrodebromination side reaction.

Reagents & Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry a Schlenk flask containing a stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Addition of Solids: To the dry flask under a positive pressure of inert gas, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the palladium source (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

References
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • Wikipedia. (2023).
  • Gellért, G. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Das, S. et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Pyrazines. BenchChem Technical Support.
  • Reddit. (2024).
  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Carrow, B. P., & Hartwig, J. F. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Valente, C. et al. (2012). PEPPSI-type precatalysts.

Sources

Technical Support Center: Improving the Solubility of Pyrimidine Intermediates for Reaction Setup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the poor solubility of pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to enhance the dissolution of these vital building blocks for successful reaction setups.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrimidine intermediates exhibit such poor solubility in common organic solvents?

The limited solubility of pyrimidine intermediates often stems from a combination of their inherent physicochemical properties. The planar and aromatic nature of the pyrimidine ring can lead to strong intermolecular π-π stacking interactions within the crystal lattice.[1][2] This high crystal lattice energy requires a significant amount of energy to break apart, making it difficult for solvent molecules to solvate individual molecules.[2]

Furthermore, the presence of various functional groups can create a complex polarity profile. Hydrogen bond donors and acceptors on the pyrimidine ring system can lead to strong self-association, which reduces solubility in non-polar or aprotic solvents.[2] A mismatch between the polarity of the pyrimidine intermediate and the chosen solvent is a frequent cause of solubility issues.[2]

Q2: What are the first-line strategies I should employ when a pyrimidine intermediate won't dissolve for a reaction?

When faced with a poorly soluble pyrimidine intermediate, a systematic approach is recommended. Before resorting to more complex methods, the following initial steps can often resolve the issue:

  • Solvent Screening: Test the solubility in a broad spectrum of solvents with varying polarities. This should range from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., THF, ethyl acetate, acetone, acetonitrile, DMF, DMSO) and polar protic (e.g., methanol, ethanol).[3] Small-scale tests can rapidly identify a more suitable solvent system.[3]

  • Temperature Elevation: For most solid solutes, solubility increases with temperature.[2][4][5] Gently heating the reaction mixture can significantly improve the solubility of pyrimidine intermediates.[2][3] However, it is crucial to be mindful of the thermal stability of your compound to prevent degradation.[6]

  • Mechanical Agitation & Sonication: Vigorous stirring is essential to maximize the surface area of the solid in contact with the solvent.[2] If stirring is insufficient, employing an ultrasonic bath can be highly effective.[2][7] Sonication uses high-frequency sound waves to induce acoustic cavitation, which breaks down solid aggregates and enhances dissolution.[7][8]

Q3: How does adjusting the pH of the reaction mixture affect the solubility of my pyrimidine intermediate?

The pH of the solvent can dramatically influence the solubility of pyrimidine intermediates, especially those with ionizable functional groups.[1][6] The pyrimidine ring itself is weakly basic.[1] Therefore, in acidic conditions (lower pH), the nitrogen atoms in the pyrimidine ring can become protonated, forming a more soluble salt.[1][6] Conversely, if the pyrimidine derivative possesses acidic functional groups, increasing the pH will lead to deprotonation and enhanced solubility.[1][6] It is highly beneficial to determine the pKa of your compound to predict and manipulate its solubility at different pH values.[1]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Poorly Soluble Pyrimidines

When your pyrimidine intermediate fails to dissolve in a standard reaction solvent, a systematic screening process is the most logical next step.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your pyrimidine intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list in the table below.

  • Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Heating: For vials where the compound did not dissolve at room temperature, gently heat the mixture (e.g., to 40-50 °C) and observe any changes in solubility.

  • Sonication: If the compound remains insoluble, place the vial in an ultrasonic bath for 5-10 minutes and observe the effect.

  • Documentation: Record your observations to identify the most effective solvent or solvent class.

Table 1: Common Solvents for Pyrimidine Intermediates
Solvent ClassExamplesPolarityTypical Applications & Notes
Polar Aprotic DMF, DMSO, NMP, Acetonitrile, AcetoneHighOften excellent for dissolving a wide range of polar organic compounds.[3] Use with caution as they can be difficult to remove and may interfere with certain reactions.[9]
Polar Protic Methanol, Ethanol, WaterHighEffective for pyrimidines capable of hydrogen bonding.[10][11] The presence of hydroxyl groups can sometimes participate in side reactions.
Ethers THF, 1,4-Dioxane, Diethyl EtherMediumGood general-purpose solvents. THF and dioxane are often used in cross-coupling and other common synthetic transformations.
Halogenated Dichloromethane (DCM), ChloroformMediumGood for dissolving a broad range of organic compounds. DCM is a common choice for chromatography.
Esters Ethyl AcetateMediumA versatile solvent, often used in extractions and chromatography.[10][12]
Hydrocarbons Hexanes, TolueneLowSuitable for non-polar pyrimidine derivatives. Often used in combination with more polar solvents.
Guide 2: Implementing a Co-Solvent System

If a single solvent is not effective, a co-solvent system can provide the necessary balance of solubilizing power and reaction compatibility.

Workflow for Developing a Co-Solvent System

CoSolventWorkflow A Start: Insoluble Intermediate in Primary Solvent (e.g., THF) B Identify a 'Good' Solubilizing Solvent (e.g., DMSO, DMF) from screening A->B C Add the 'Good' Solvent dropwise to the suspension B->C D Observe for Dissolution C->D E Reaction Proceeds in Homogeneous Solution D->E Success F If still insoluble, consider increasing the proportion of the 'Good' Solvent D->F Failure F->C Iterate G Re-evaluate Primary Solvent Choice F->G

Caption: Workflow for developing a co-solvent system.

Key Considerations for Co-Solvents:
  • Start Small: Begin by adding a small percentage (e.g., 5-10% v/v) of the "good" solvent to your primary reaction solvent.[3]

  • Miscibility: Ensure that the two solvents are miscible.

  • Reaction Compatibility: Verify that the co-solvent does not interfere with your reagents or catalyst. For example, DMSO can be oxidized under certain conditions.

Guide 3: Advanced Dissolution Techniques

For particularly challenging "brick dust" intermediates, more advanced methods may be necessary.

Protocol 1: Sonication-Assisted Dissolution

Sonication is a powerful technique for breaking down particle aggregates and enhancing the rate of dissolution.[7][8]

  • Setup: Suspend the pyrimidine intermediate in the chosen reaction solvent within a reaction vessel.

  • Immersion: Place the reaction vessel in an ultrasonic bath. Ensure the liquid level inside the vessel is below the water level in the bath.

  • Application: Turn on the sonicator. The process generates localized high pressure and temperature, which can aid in dissolution.[13]

  • Monitoring: Visually monitor the mixture. Sonication can be applied for several minutes. Be aware that prolonged sonication can lead to an increase in the bulk temperature of the solvent.

  • Post-Sonication: Once the solid has dissolved, proceed with the addition of other reagents. Note that sonication can sometimes create a supersaturated solution, and the compound may precipitate out again over time if the thermodynamic solubility limit is exceeded.[14]

The Impact of pH on Pyrimidine Solubility

The ionization state of a pyrimidine intermediate can drastically alter its solubility. This is particularly relevant for compounds with basic nitrogen atoms or acidic functional groups.

pHSolubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH_Structure Pyrimidine-H⁺ (Protonated) Low_pH_Result Increased Aqueous Solubility (Salt Formation) Low_pH_Structure->Low_pH_Result Ionic form interacts favorably with polar solvents High_pH_Structure Pyrimidine-R-COO⁻ (Deprotonated Acidic Group) High_pH_Result Increased Aqueous Solubility High_pH_Structure->High_pH_Result Ionic form interacts favorably with polar solvents Neutral_Pyrimidine Neutral Pyrimidine Intermediate Neutral_Pyrimidine->Low_pH_Structure Add Acid Neutral_Pyrimidine->High_pH_Structure Add Base (if acidic FG present)

Caption: Impact of pH on the solubility of ionizable pyrimidines.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds - Benchchem
  • Pyrimidine - Solubility of Things
  • Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds - Benchchem
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermedi
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) and Purification of Pyrimidine Compounds - Benchchem
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem
  • Unlocking the Benefits of Sonication for Cre
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie
  • Harnessing Sound Waves: Sonication for Cre
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • High Throughput Sonication: Evaluation for Compound Solubilization - ResearchG
  • Technical Support Center: Pyrimidine Synthesis Reactions - Benchchem
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online
  • overcoming side reactions in pyrimidine synthesis - Benchchem
  • Ultrasonic Dissolving of Solids in Liquids
  • Is sonication essential in solubility testing of a substance?
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem
  • Pyrimidine - Wikipedia
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega
  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH
  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed
  • A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures - PubMed
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
  • A) Reaction tube showing the formation of a pyrimidine precipitate...
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society
  • Reaction intermediate being poorly soluble - any workarounds? : r/Chempros - Reddit
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromopyrimidines vs. 5-Chloropyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, halogenated heterocycles are indispensable building blocks. Among these, 5-halopyrimidines serve as key intermediates for the introduction of diverse functionalities onto the pyrimidine core, a privileged scaffold in medicinal chemistry.[1] The choice between a 5-bromo- or a 5-chloropyrimidine derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two classes of compounds, supported by fundamental principles and experimental insights to inform your synthetic design.

The Decisive Step: Understanding the Role of Oxidative Addition

The cornerstone of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[2][3] This is often the rate-determining step of the catalytic cycle and is highly dependent on the nature of the carbon-halogen (C-X) bond.[4][5]

The generally accepted order of reactivity for aryl halides in oxidative addition is:

C-I > C-Br > C-Cl > C-F [6]

This trend is inversely correlated with the C-X bond dissociation energy.[7] The weaker the C-X bond, the lower the activation energy for oxidative addition, and the faster the reaction proceeds. The average bond energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond it is around 327 kJ/mol.[8][9] This fundamental difference in bond strength is the primary driver for the enhanced reactivity of 5-bromopyrimidines over their chlorinated counterparts.

However, it is crucial to recognize that the electron-deficient nature of the pyrimidine ring itself activates the attached halogens towards oxidative addition, making even chloropyrimidines viable substrates, albeit under more forcing conditions.[10][11]

Comparative Reactivity in Key Cross-Coupling Reactions

The difference in reactivity between 5-bromo- and 5-chloropyrimidines is most evident in the conditions required to achieve efficient cross-coupling. While 5-bromopyrimidines often react under "standard" conditions, 5-chloropyrimidines typically necessitate more specialized and robust catalytic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a workhorse in synthetic chemistry.[12] When comparing 5-bromo- and 5-chloropyrimidines in this transformation, several key differences emerge:

  • Catalyst and Ligand Selection: 5-Bromopyrimidines can often be coupled effectively using traditional palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, the activation of the more robust C-Cl bond in 5-chloropyrimidines generally requires the use of more electron-rich and sterically hindered ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), which promote the formation of highly reactive, monoligated Pd(0) species.[13][14]

  • Reaction Temperature: Reactions with 5-bromopyrimidines can often be conducted at moderate temperatures (e.g., 80-90 °C). To achieve comparable reaction rates and yields with 5-chloropyrimidines, higher temperatures (e.g., >100 °C) are frequently required.[10]

  • Reaction Times: Due to the faster rate of oxidative addition, Suzuki couplings with 5-bromopyrimidines typically reach completion in a shorter timeframe than those with 5-chloropyrimidines under similar conditions.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions

Parameter5-Bromopyrimidine5-Chloropyrimidine
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos)
Typical Temp. 80 - 90 °C100 - 120 °C
Relative Yield HighModerate to High (with optimized catalyst)
Reaction Time Generally ShorterGenerally Longer
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15][16] The reactivity trends observed in Suzuki couplings are mirrored in this transformation. The coupling of amines with 5-bromopyrimidines is generally more facile than with 5-chloropyrimidines. The activation of the C-Cl bond for C-N coupling often necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, and stronger bases like sodium tert-butoxide.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[17][18] The higher reactivity of the C-Br bond makes 5-bromopyrimidines the preferred substrate for this reaction, allowing for milder conditions and broader substrate scope.[1] While Sonogashira couplings of 5-chloropyrimidines are possible, they often require higher temperatures, more specialized ligands, and may be more prone to side reactions like alkyne homocoupling.[19]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a 5-Halopyrimidine

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 5-halopyrimidine (1 equiv), boronic acid (1.2 equiv), and base (2 equiv) in a flame-dried flask. catalyst Add Pd catalyst and ligand. reagents->catalyst atmosphere Evacuate and backfill with inert gas (e.g., Argon) 3x. catalyst->atmosphere solvent Add degassed solvent. atmosphere->solvent heat Heat mixture with stirring. Monitor by TLC or LC-MS. solvent->heat cool Cool to room temperature. heat->cool extract Dilute with organic solvent, wash with water and brine. cool->extract purify Dry organic layer, concentrate, and purify by column chromatography. extract->purify product product purify->product Isolated Product G cluster_reactants Pd0 Pd(0)L₂ OAC R-Pd(II)(X)L₂ Pd0->OAC Oxidative Addition (R-X) TC R-Pd(II)(R')L₂ OAC->TC Transmetalation (R'-M) TC->Pd0 Reductive Elimination Product R-R' TC->Product RX R-X (5-Halopyrimidine) RM R'-M (e.g., R'B(OH)₂)

Sources

Validating the Structure of 5-Bromo-4-methoxypyrimidine Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The biological activity of these molecules is exquisitely sensitive to their atomic arrangement; a minor positional change of a substituent on the pyrimidine ring can lead to a dramatic loss of efficacy or an unforeseen toxicity profile. Consequently, for researchers and drug development professionals, the rigorous and unambiguous validation of molecular structure is not merely a procedural step but a fundamental requirement for scientific integrity and project success.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 5-Bromo-4-methoxypyrimidine derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures absolute confidence in the assigned structure. By leveraging a suite of 1D and 2D NMR experiments, we can dissect the molecular architecture piece by piece and assemble a complete, irrefutable picture.

The Analytical Challenge: Distinguishing Between Positional Isomers

The synthesis of substituted pyrimidines can often yield a mixture of positional isomers. For instance, the reaction to produce a this compound derivative could potentially yield other isomers, such as a 5-Bromo-6-methoxypyrimidine or a 5-Bromo-2-methoxypyrimidine. While techniques like mass spectrometry can confirm the elemental composition and molecular weight, they typically cannot differentiate between these isomers.[1][3] This is where NMR spectroscopy, particularly multi-dimensional NMR, becomes the indispensable tool for definitive structural assignment.

G cluster_0 Potential Isomers A This compound (Target Structure) B 5-Bromo-6-methoxypyrimidine (Alternative Isomer) C 5-Bromo-2-methoxypyrimidine (Alternative Isomer)

Caption: Potential positional isomers in the synthesis of substituted pyrimidines.

The NMR Toolkit: A Multi-faceted Approach to Structure Validation

A single NMR experiment provides only a fraction of the necessary information. True structural validation comes from the synergistic interpretation of several experiments. The core workflow involves a logical progression from basic 1D spectra to more complex 2D correlation experiments.[4][5]

  • ¹H NMR (Proton NMR): Identifies all unique proton environments, their relative numbers (integration), and their coupling relationships with neighboring protons (multiplicity).[6]

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon environments. It is typically acquired with proton decoupling, resulting in singlets for each carbon.[6]

  • COSY (Correlation Spectroscopy): A 2D experiment that maps proton-proton couplings, revealing which protons are adjacent to each other within a spin system (typically separated by 2-3 bonds).[4][7]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is the primary method for assigning carbon signals.[4][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone for piecing together the molecular skeleton. This 2D experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is essential for connecting molecular fragments and positioning substituents.[4][7][8]

G start Acquire 1D Spectra h1 ¹H NMR (Proton Environments) start->h1 c13 ¹³C NMR (Carbon Environments) start->c13 acquire_2d Acquire 2D Spectra h1->acquire_2d assign_protons Assign Proton Signals h1->assign_protons c13->acquire_2d assign_carbons Assign Carbon Signals c13->assign_carbons cosy COSY (¹H-¹H Correlations) acquire_2d->cosy hsqc HSQC (¹J C-H Correlations) acquire_2d->hsqc hmbc HMBC (ⁿJ C-H Correlations) acquire_2d->hmbc cosy->assign_protons hsqc->assign_carbons connect Connect Fragments & Confirm Connectivity hmbc->connect analysis Integrative Analysis assign_protons->assign_carbons assign_protons->connect assign_carbons->connect validate Validated Structure connect->validate

Caption: A logical workflow for NMR-based structure validation.

Experimental Protocols: A Self-Validating System

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer. The key to a self-validating system is acquiring a comprehensive dataset that allows for cross-verification of assignments.

1. Sample Preparation

  • Rationale: Proper sample preparation is critical for acquiring high-quality spectra. The choice of solvent is determined by the compound's solubility and the need to avoid solvent signals that overlap with analyte signals.

  • Protocol:

    • Weigh 5-10 mg of the purified this compound derivative for ¹H and 2D NMR, or 15-20 mg for a high-quality ¹³C NMR.[1][9]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[10]

    • Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

2. Data Acquisition

  • Rationale: The parameters for each experiment are chosen to optimize signal-to-noise and resolution for the specific information being sought. For instance, ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[10]

  • ¹H NMR Protocol:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans (NS): 16-64.

    • Relaxation Delay (D1): 2 seconds.

    • Referencing: Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]

  • ¹³C NMR Protocol:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096.

    • Relaxation Delay (D1): 2-5 seconds.

    • Referencing: Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

  • 2D NMR (COSY, HSQC, HMBC) Protocol:

    • Utilize standard, instrument-provided pulse programs. The optimization of long-range coupling delays for HMBC (typically set to 8 Hz) is crucial for observing key correlations.

Data Analysis: A Case Study of 2-Amino-5-bromo-4-methoxypyrimidine

Let's consider a hypothetical but representative derivative, 2-Amino-5-bromo-4-methoxypyrimidine , to demonstrate the validation process.

Structure and Numbering: Chemical structure of 2-Amino-5-bromo-4-methoxypyrimidine with atom numbering for NMR assignments. (Note: An illustrative image would be placed here in a final document)

Step 1: Analysis of 1D NMR Spectra

The initial analysis of ¹H and ¹³C spectra allows for a preliminary assignment of atoms based on expected chemical shifts, integration (for ¹H), and multiplicities. The electronegative nitrogen and oxygen atoms will shift nearby protons and carbons downfield (to a higher ppm value).[3][10]

  • ¹H NMR: We expect to see a singlet for the lone pyrimidine proton (H-6), a singlet for the methoxy protons (-OCH₃), and a potentially broad signal for the amino protons (-NH₂).

  • ¹³C NMR: We expect five distinct carbon signals: four for the pyrimidine ring and one for the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-5-bromo-4-methoxypyrimidine

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
H-6 / C-6~8.2Singlet1H~159
C-2---~162
C-4---~171
C-5---~98
-OCH₃~4.0Singlet3H~55
-NH₂~5.5 (broad)Singlet2H-

(Note: Predicted values are based on analogous structures and general principles of NMR.)[10]

Step 2: Unambiguous Assignment using 2D NMR Correlations

While the 1D data is suggestive, it is not definitive proof. The 2D correlation spectra provide the critical connections to validate the structure.

  • COSY: In this specific molecule, no ¹H-¹H couplings are expected between ring protons, so the absence of COSY cross-peaks for the pyrimidine proton is a confirmatory result.

  • HSQC: This experiment provides the definitive link between the protons and their attached carbons. We would observe a cross-peak connecting the ¹H signal at ~8.2 ppm to the ¹³C signal at ~159 ppm (confirming H-6 and C-6) and another connecting the ¹H signal at ~4.0 ppm to the ¹³C signal at ~55 ppm (confirming the -OCH₃ group).

  • HMBC: This is the ultimate arbiter of the structure, revealing the connectivity between molecular fragments. The following key correlations would be expected:

    • -OCH₃ Protons (~4.0 ppm) → C-4 (~171 ppm): This three-bond correlation is irrefutable proof that the methoxy group is attached to the C-4 position.

    • H-6 Proton (~8.2 ppm) → C-4 (~171 ppm) & C-5 (~98 ppm): These correlations confirm that the H-6 proton is adjacent to both the methoxy-bearing C-4 and the bromine-bearing C-5.

    • -NH₂ Protons (~5.5 ppm) → C-2 (~162 ppm): This two-bond correlation confirms the position of the amino group at C-2.

Caption: Key HMBC correlations confirming the structure of the target molecule.

Comparative Analysis: Ruling Out the Alternative

To demonstrate the power of this approach, let's consider the alternative isomer, 2-Amino-5-bromo-6-methoxypyrimidine . If this were the correct structure, the HMBC spectrum would be fundamentally different. The most telling difference would be a three-bond correlation from the methoxy protons (-OCH₃) to C-6 , not C-4. The absence of the -OCH₃ → C-4 correlation and the presence of an -OCH₃ → C-6 correlation would definitively rule out our target structure and confirm the alternative. This comparative logic is the essence of a self-validating protocol.

Conclusion

The structural validation of this compound derivatives requires a systematic and multi-faceted analytical approach. Relying on a single piece of data is insufficient and scientifically unsound. By integrating a suite of NMR experiments—¹H, ¹³C, HSQC, and particularly HMBC—researchers can build an unassailable case for their proposed structure. This comprehensive workflow not only confirms the identity of the target molecule but also provides a robust framework for distinguishing it from potential isomers. For professionals in drug discovery and development, mastering this methodology is essential for ensuring the integrity and reproducibility of their scientific findings.

References

  • Benchchem. Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide. Available at: https://www.benchchem.
  • Benchchem. Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. Available at: https://www.benchchem.
  • El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370617/
  • Benchchem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Available at: https://www.benchchem.com/product/b5938/article/spectroscopic-profile-of-5-bromo-2-chloro-4-methoxypyrimidine-a-technical-guide
  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. Available at: https://www.benchchem.com/product/b2909/article/an-in-depth-technical-guide-to-the-h-and-c-nmr-spectra-of-2-amino-4-bromopyrimidine
  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: https://www.azooptics.com/Article.aspx?ArticleID=2478
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: https://emerypharma.
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: https://sites.sdsu.edu/nmr/common-2d-cosy-hsqc-hmbc/
  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: https://www.youtube.

Sources

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for C-C Bond Formation on Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, from antiviral agents to oncology drugs. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a privileged scaffold. Consequently, the efficient and predictable formation of carbon-carbon (C-C) bonds on the pyrimidine ring is a critical operation in drug development. This allows for the synthesis of diverse compound libraries and the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Among the arsenal of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as the most robust and widely adopted methods for this purpose. However, the choice between them is not arbitrary; it is a strategic decision dictated by factors such as functional group tolerance, substrate availability, and, critically, the stringent purity requirements of pharmaceutical compounds. This guide provides a direct comparison of these two powerful reactions, supported by mechanistic insights and practical experimental data, to inform your selection process in the context of pyrimidine chemistry.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most frequently employed cross-coupling reaction in the pharmaceutical industry. Its popularity stems from a combination of high functional group tolerance, the operational simplicity of the reaction, and the generally low toxicity of its reagents and byproducts. The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.

Mechanistic Cycle & Key Considerations for Pyrimidines

The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Complex1 R1-Pd(II)Ln-X OxAdd->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Complex2 R1-Pd(II)Ln-R2 Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product Substrate Pyrimidine-X (R1-X) Substrate->OxAdd Boronic R2-B(OR)2 Borate [R2-B(OR)2(Base)]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

For pyrimidines, which are electron-deficient heterocycles, the oxidative addition of the Pd(0) catalyst to the pyrimidine-halide bond is generally facile. The choice of base is critical; it activates the boronic acid to form a more nucleophilic borate complex, accelerating the transmetalation step.

Advantages:

  • Low Toxicity: Boronic acids and their inorganic byproducts are significantly less toxic than the organotin reagents used in Stille couplings, a paramount consideration in drug development where metal contamination is strictly regulated.

  • Reagent Stability & Availability: A vast library of boronic acids and esters are commercially available or can be synthesized and stored easily, as they are generally stable to air and moisture.

  • High Functional Group Tolerance: The reaction conditions are typically mild and compatible with a wide array of functional groups, including esters, amides, and sensitive heterocycles.

Disadvantages:

  • Base Sensitivity: The required base can sometimes lead to side reactions with sensitive substrates, such as hydrolysis of esters or epimerization of stereocenters.

  • Protodeboronation: The competing reaction of the boronic acid with a proton source can reduce efficiency.

  • Trimerization: Under certain conditions, homo-coupling of the boronic acid can occur, leading to impurities.

The Stille Coupling: A Powerful but Problematic Alternative

The Stille coupling involves the reaction of an organostannane (organotin) with an organohalide, also catalyzed by palladium. Historically, it was a go-to method for complex couplings due to its remarkable tolerance for a wide range of functional groups and its insensitivity to the presence of water.

Mechanistic Cycle & Key Considerations for Pyrimidines

The mechanism is similar to the Suzuki coupling, but the transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center. A key difference is that the Stille coupling often does not require a base.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Complex1 R1-Pd(II)Ln-X OxAdd->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Complex2 R1-Pd(II)Ln-R2 Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product Substrate Pyrimidine-X (R1-X) Substrate->OxAdd Stannane R2-Sn(R)3 Stannane->Transmetalation

Figure 2: Catalytic cycle of the Stille coupling.

The reaction is often faster than the Suzuki coupling for similar substrates, and the absence of a base can be a significant advantage when working with base-sensitive pyrimidines.

Advantages:

  • Exceptional Functional Group Tolerance: The reaction conditions are generally neutral and highly tolerant of almost any functional group.

  • No Base Required: This simplifies the reaction setup and avoids potential base-induced side reactions.

  • High Yields: Stille couplings are known for often providing high yields where other methods may fail, particularly with sterically demanding substrates.

Disadvantages:

  • Extreme Toxicity: Organotin reagents are highly toxic, volatile, and difficult to handle. The byproducts (e.g., tri-n-butyltin chloride) are also toxic and notoriously difficult to remove from the final product. This is the single greatest barrier to its use in pharmaceutical synthesis.

  • Purification Challenges: The removal of tin residues to the parts-per-million (ppm) level required for active pharmaceutical ingredients (APIs) is a significant and costly purification challenge.

  • Reagent Instability: Some organostannanes can be unstable to storage.

Head-to-Head Comparison: Suzuki vs. Stille for Pyrimidine Synthesis

The choice between these two methods can be summarized by a trade-off between operational ease and purity concerns.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic Acid/Ester)Organostannane (Organotin)
Toxicity Profile Low. Boron byproducts are generally non-toxic and easily removed.High. Organotin reagents and byproducts are highly toxic and pose significant health and environmental risks.
Base Requirement Almost always requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Generally does not require a base.
Functional Group Tolerance Very good to excellent.Excellent. Often considered one of the most tolerant coupling reactions.
Reaction Conditions Mild, but can be sensitive to the choice of base and solvent.Generally very mild and robust.
Purification Straightforward. Byproducts are typically inorganic salts or boric acid, easily removed by aqueous workup or chromatography.Very Difficult. Removal of tin residues to pharmaceutically acceptable levels (<10 ppm) is a major challenge.
Substrate Availability Excellent. Thousands of boronic acids are commercially available.Good. Many organostannanes are commercially available, but the selection is less diverse than for boronic acids.
Primary Application Preferred method in pharmaceutical and discovery chemistry due to low toxicity and ease of purification.Utilized in complex total synthesis or when Suzuki coupling fails, but generally avoided in drug development programs .

Experimental Protocols: A Practical Guide

Below are representative, step-by-step protocols for the coupling of a generic aryl group to a 2-chloropyrimidine substrate. These protocols are designed to be self-validating, with explanations for key choices.

Workflow Overview

Figure 3: General experimental workflow for Suzuki and Stille couplings.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with 4-Methoxyphenylboronic Acid
  • Rationale: This protocol uses a common electron-rich boronic acid and a standard catalyst system known for its efficacy with heteroaromatic chlorides. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

  • Materials:

    • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)pyrimidine.

Protocol 2: Stille Coupling of 2-Chloropyrimidine with (4-Methoxyphenyl)tributylstannane
  • Rationale: This protocol is for situations where the Suzuki coupling might be problematic (e.g., if the substrate is highly base-sensitive). It uses an anhydrous solvent and a common Stille catalyst. Extreme caution must be exercised due to the toxicity of the tin reagent.

  • Materials:

    • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

    • (4-Methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Work in a certified chemical fume hood. To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

    • Add anhydrous toluene via syringe, followed by the (4-methoxyphenyl)tributylstannane.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue directly by flash column chromatography. A common technique to aid in tin byproduct removal is to treat the crude mixture with a solution of potassium fluoride (KF) on silica during the workup or to use specific scavenger resins.

    • Combine product-containing fractions and concentrate. The final product will require rigorous analysis (e.g., by ICP-MS) to quantify residual tin levels.

Conclusion and Recommendation

For the vast majority of applications in drug discovery and development involving C-C bond formation on pyrimidines, the Suzuki-Miyaura coupling is the superior and recommended method . Its favorable toxicity profile, the stability and availability of its reagents, and the straightforward purification procedures align perfectly with the stringent requirements of pharmaceutical synthesis. The development of advanced catalysts and ligands has further expanded its scope to include even challenging substrates like pyrimidine chlorides.

The Stille coupling, while a powerful reaction from a chemical synthesis perspective, should be reserved for cases where the Suzuki coupling and other methods have failed. The significant toxicity of organotin reagents and the formidable challenge of removing tin byproducts to pharmaceutically acceptable levels make it a method of last resort in an industrial setting. The time and resources required for purification and waste disposal often outweigh the potential benefits in yield or reaction time.

References

  • Stille-Kelly Coupling, Organic Chemistry Portal. This resource provides a good overview of the Stille coupling and notes the toxicity of organotin compounds as a major drawback. Source

Navigating the Molecular Maze: A Comparative Guide to the Structural Elucidation of Substituted Pyrimidines via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the substituted pyrimidine scaffold stands as a testament to nature's efficiency and a cornerstone of medicinal chemistry. Its presence in a vast array of therapeutic agents, from life-saving antivirals to targeted cancer therapies, underscores its significance. The biological function of these molecules is inextricably linked to their three-dimensional architecture; the precise spatial arrangement of each substituent dictates how the molecule interacts with its biological target.[1] Consequently, the unambiguous determination of this molecular structure is not merely a characterization step but a critical pillar of rational drug design.[2]

This guide offers a comparative analysis of X-ray crystallography against other key analytical techniques for the structural elucidation of substituted pyrimidines. We will move beyond simple protocols to explore the causal logic behind experimental choices, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate their structural elucidation challenges effectively.

The Gold Standard: Unveiling Atomic Truth with X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[3] It provides an unequaled level of detail, yielding a precise three-dimensional map of electron density within the crystal.[4] From this map, we can determine the exact positions of atoms, derive accurate bond lengths and angles, and definitively establish the absolute stereochemistry of chiral centers—information that is crucial for understanding structure-activity relationships (SAR).[1][5]

The Crystallographic Workflow: From Solution to Structure

The path from a purified powder to a final, refined crystal structure is a meticulous process that hinges on one critical, often rate-limiting, step: crystallization.[4][6]

1. Crystallization: The Art and Science of Molecular Order

The foremost requirement for an X-ray diffraction experiment is a high-quality single crystal, typically larger than 0.1 mm in all dimensions, with a regular, well-ordered internal structure.[4][6][7] Growing such a crystal is often considered an art form, relying on empirical screening and a deep understanding of solubility principles.[8][9] The objective is to gently coax the molecules out of solution, allowing them to self-assemble into a highly ordered lattice.

Experimental Protocol: Crystallization by Vapor Diffusion

Vapor diffusion is an exceptionally effective technique for crystallizing milligram quantities of small molecules.[8] It relies on the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing the solute's solubility to the point of supersaturation, which is the driving force for crystal growth.[10]

  • Solvent System Selection:

    • Identify a "good" solvent in which your substituted pyrimidine is readily soluble.

    • Identify a miscible "poor" solvent (also called an anti-solvent or precipitant) in which the compound is sparingly soluble. The good solvent should ideally be more volatile than the poor solvent.[10] Common pairs include Chloroform/Hexane or Acetone/Diethyl Ether.

  • Solution Preparation: Dissolve 2-10 mg of your highly purified compound in a minimal volume (0.5-1.0 mL) of the good solvent in a small, open container (e.g., a small vial or test tube).

  • Apparatus Assembly: Place the small vial containing your compound solution inside a larger, sealable container (e.g., a beaker or jar). Carefully add a larger volume (5-10 mL) of the poor solvent to the bottom of the larger container, ensuring it does not splash into the inner vial.

  • System Sealing and Incubation: Seal the outer container tightly. The more volatile "good" solvent will slowly vaporize from the inner vial and diffuse into the reservoir of the "poor" solvent. Concurrently, the less volatile "poor" solvent vapor will diffuse into the inner vial.[11]

  • Equilibration and Crystal Growth: This slow vapor exchange gradually increases the concentration of the anti-solvent in the inner vial, reducing the solubility of your compound. As the solution becomes supersaturated, nucleation begins, followed by slow crystal growth. Place the sealed apparatus in a vibration-free location and monitor it over several days to weeks.[11]

Causality Behind the Method: The success of this technique lies in its slow, controlled approach. Rapid precipitation, which would occur by directly mixing the solvents, leads to the formation of amorphous powder or tiny, disordered microcrystals unsuitable for diffraction. The gradual change in solvent composition afforded by vapor diffusion provides the molecules with sufficient time to orient themselves correctly as they deposit onto a growing lattice, resulting in the formation of a well-ordered single crystal.[9]

2. Data Collection and Structure Solution

Once a suitable crystal is harvested, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique, three-dimensional pattern of reflections.[4] The intensities and positions of these diffracted spots are meticulously recorded as the crystal is rotated.[6] Through a series of complex mathematical operations, primarily Fourier transforms, this diffraction pattern is converted back into a three-dimensional electron density map.[12] A molecular model is then built into this map and computationally refined to achieve the best possible fit with the experimental data, ultimately yielding the final atomic structure.

G cluster_0 X-ray Crystallography Workflow Purified Pyrimidine Purified Pyrimidine Crystallization Screening Crystallization Screening Purified Pyrimidine->Crystallization Screening Solvent Selection Single Crystal Growth Single Crystal Growth Crystallization Screening->Single Crystal Growth Vapor Diffusion X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction Mounting & Data Collection Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Intensities & Angles Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Fourier Transform Model Building & Refinement Model Building & Refinement Electron Density Map->Model Building & Refinement Least-Squares Fitting Final 3D Structure Final 3D Structure Model Building & Refinement->Final 3D Structure Validation (R-factor) G cluster_1 Integrated Structural Elucidation Synthesized Compound Synthesized Compound Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Confirm Molecular Formula NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Identity Confirmed Proposed 2D Structure Proposed 2D Structure NMR Spectroscopy->Proposed 2D Structure Establish Connectivity X-ray Crystallography X-ray Crystallography Proposed 2D Structure->X-ray Crystallography Hypothesis for 3D Structure Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Confirm Absolute Stereochemistry Structure-Based Drug Design Structure-Based Drug Design Definitive 3D Structure->Structure-Based Drug Design Inform SAR

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Elemental Composition Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of scientific research and pharmaceutical development, the unambiguous determination of a molecule's elemental composition is a critical first step in structural elucidation. For professionals working with novel chemical entities, metabolites, or natural products, this foundational data point underpins all subsequent analytical efforts. High-resolution mass spectrometry (HRMS) stands as the definitive technique for this purpose, providing the mass accuracy necessary to confidently assign elemental formulas.[1][2]

This guide offers an in-depth comparison of leading HRMS technologies, moving beyond specification sheets to explore the practical nuances and causal relationships that govern successful elemental analysis. As a Senior Application Scientist, my objective is to provide you with the technical rationale and field-proven insights required to not only select the appropriate instrumentation but to design robust, self-validating analytical workflows.

The Twin Pillars of HRMS: Mass Accuracy and Resolving Power

The ability of HRMS to determine an elemental formula is fundamentally reliant on two distinct but related performance metrics: mass accuracy and resolving power. Confusing these two terms is a common pitfall; a clear understanding is essential for proper application.[3]

  • Mass Accuracy: This is the closeness of a measured mass-to-charge ratio (m/z) to the theoretical exact mass. It is expressed in parts-per-million (ppm). High mass accuracy is the primary tool for reducing the number of possible elemental formulas for an unknown ion.[4][5] For instance, an accuracy of < 3 ppm is often required to provide a high degree of confidence in formula assignments for small molecules.[3]

  • Resolving Power: This is the ability of the mass spectrometer to distinguish between two ions of very similar m/z. It is defined as R = m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[3][6] High resolving power is critical to ensure that the mass measurement is for a single chemical entity, free from isobaric interferences that would skew the mass accuracy.[6][7]

It is crucial to recognize that one does not guarantee the other. An instrument could be perfectly calibrated to provide high mass accuracy on an isolated peak but may lack the resolving power to separate that peak from a closely eluting interference in a complex sample. For confident elemental composition determination, a combination of both high mass accuracy and high resolving power is the gold standard.[3][6]

A Comparative Analysis of HRMS Analyzer Technologies

The performance of an HRMS instrument is defined by its mass analyzer. The three predominant technologies used for elemental composition analysis are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each presents a unique balance of performance, speed, and cost.[8][9]

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures ion transit timeMeasures ion orbital frequencyMeasures ion cyclotron frequency in a magnetic field
Typical Resolving Power 10,000 - 60,000[3][9]60,000 - >240,000[9]>1,000,000[3][9]
Typical Mass Accuracy < 5 ppm< 3 ppm[5]< 1 ppm[10]
Acquisition Speed Very Fast (µs-ms)Moderate (ms-s)Slow (s)
Strengths High throughput, LC-compatibilityExcellent balance of resolution, accuracy, and speedUnparalleled resolution and mass accuracy
Limitations Lower resolution for complex samplesSlower scans at highest resolutionHigh cost, large footprint, slow acquisition
Time-of-Flight (TOF) Mass Spectrometry

TOF analyzers are valued for their high acquisition speed, making them exceptionally well-suited for coupling with fast separation techniques like UHPLC.[9] Modern instruments, particularly Quadrupole-TOF (Q-TOF) configurations, offer good mass accuracy and are a robust choice for routine analysis of small molecules and screening applications.[11]

Orbitrap Mass Spectrometry

The Orbitrap analyzer, a cornerstone of many modern analytical labs, provides an outstanding combination of high resolving power and high mass accuracy.[12][13] This technology is versatile, capable of handling everything from small molecule metabolite identification to intact protein analysis.[1][12] Its ability to deliver resolving power well over 100,000 makes it a powerful tool for resolving interferences in complex matrices and ensuring confident formula assignment.[3]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR-MS represents the pinnacle of HRMS performance, delivering ultra-high resolving power and sub-ppm mass accuracy.[10][13] This level of performance can resolve isotopic fine structure, providing an additional dimension of confirmation for elemental composition.[14] The trade-offs for this exceptional capability are significant: FT-ICR instruments are expensive, require specialized maintenance (including cryogens for the superconducting magnet), and have slow acquisition times, making them less compatible with fast chromatography.[9][10]

A Self-Validating Workflow for Elemental Composition Determination

A rigorous, systematic workflow is essential to ensure the generation of trustworthy and defensible data. The following protocol is designed as a self-validating system, where each step provides a check on the others.

Caption: A robust workflow for HRMS-based elemental composition determination.

Detailed Experimental Protocol
  • Instrument Calibration: This is the most critical step for ensuring mass accuracy. While an external calibration provides a baseline, the highest accuracy is achieved using an internal calibrant or "lock mass." This involves introducing a known, non-interfering compound alongside the sample. The instrument software uses this constant reference mass to correct for any thermal drift or electronic instability during the run, often improving mass accuracy from >5 ppm to <1-2 ppm.

  • Data Acquisition: Data must be acquired at a sufficiently high resolving power to separate the analyte ion from potential isobaric interferences. A resolving power of 60,000, for example, can separate two ions with a mass difference of just 0.0067 Da at m/z 400. This is essential for ensuring the measured mass is not a composite value.

  • Formula Generation: The measured accurate mass of the monoisotopic peak is submitted to a formula calculator. The search space must be constrained by defining the expected elements (e.g., C, H, N, O, S, P) and setting a narrow mass tolerance window (e.g., ±5 ppm). This will generate a list of candidate formulas.[15][16]

  • Isotopic Pattern Matching (Orthogonal Validation): This is the crucial validation step. Every elemental formula has a unique theoretical isotopic pattern based on the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S).[17] Software is used to compare the experimentally observed isotopic pattern—both the m/z spacing and the relative abundances of the peaks—to the theoretical patterns for each candidate formula.[18][19][20] A high fidelity match provides strong, orthogonal evidence supporting the formula assignment and helps eliminate false positives from the accurate mass search.[21]

  • Heuristic and Chemical Filtering: The candidate list can be further refined by applying chemical principles. The "nitrogen rule," for instance, states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (or zero).[15] Other rules, such as ring and double bond equivalents (RDBE), can also be used to eliminate chemically implausible formulas.

  • Final Assignment: The elemental composition that satisfies all criteria—high mass accuracy, a strong isotopic pattern match, and chemical plausibility—is assigned with a high degree of confidence. The process is self-validating because it requires agreement between two independent measurements: accurate mass and isotopic abundance.

Conclusion: Selecting the Right Tool for the Task

The choice of an HRMS platform for elemental composition analysis is a strategic decision that must align with the specific demands of your research.

  • For high-throughput environments focused on known compounds or less complex samples, a TOF or Q-TOF system provides an excellent combination of speed and sufficient performance.

  • For research and development labs tackling unknown identification in complex biological or chemical matrices, the balanced high performance of an Orbitrap system is often the most versatile and powerful choice.[12]

  • For specialized applications demanding the absolute highest certainty, particularly for complex macromolecules or in petroleomics, FT-ICR MS offers unparalleled analytical power, albeit at a significant cost in speed and resources.[10]

By understanding the interplay of mass accuracy and resolving power and implementing a rigorous, multi-faceted workflow, researchers, scientists, and drug development professionals can leverage the full power of HRMS to confidently and accurately determine the elemental composition of their molecules of interest.

References

  • Ingram, N. (2024). HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. LCGC International.
  • Quintens, T., & Van den Abeele, J. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis.
  • Ingelse, B. A., et al. (2012). Conference Report: High-resolution MS in Drug Discovery and Development: Current Applications and Future Perspectives. Bioanalysis.
  • Anonymous. (2025). Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry.
  • Esposito, S. (2019). High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Bioanalysis Zone.
  • Evans, C. A. The ever-expanding role of HRMS in regulated bioanalysis: application to both small molecule and biopharmaceutical study support. Bioanalysis Zone.
  • Pico, Y. (Ed.). (2015). HRMS: Fundamentals and Basic Concepts. Comprehensive Analytical Chemistry.
  • Thermo Fisher Scientific. High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific Technical Note.
  • Böcker, S., & Dührkop, K. (2016). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of The American Society for Mass Spectrometry.
  • Pérez-Castaño, E., et al. (2018). Matching the theoretical m/z and isotopic pattern with the experimental values.... ResearchGate.
  • Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • JEOL USA, Inc. (2006). MS: Elemental Compositions and their Calculation. JEOL USA, Inc.
  • Rojas-Chertó, M., et al. (2011). Elemental Composition determination based on MS. ResearchGate.
  • Ginter, J. M., et al. Empirical Formula Prediction Using MS and MSn Spectra and Isotope Modeling. LCGC North America.
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry.
  • Southam, A. D., et al. (2017). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. Metabolites.
  • Kero, F. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.
  • Page, M. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.
  • MtoZ Biolabs. What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. MtoZ Biolabs.
  • Rojas-Chertó, M., et al. (2011). Elemental composition determination based on MS(n). Bioinformatics.
  • Gray, N. A. B., & Grönneberg, T. O. (1974). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong Research Online.
  • Nagy, G., et al. (2025). Calculation of Elemental Composition of Gaseous Ions from Stable Nuclei Signals using High Resolution Mass Spectrometry (HRMS): Examination of the Stages Involved. ResearchGate.
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.
  • FILAB. Mass spectrometry analysis (HRMS). FILAB.
  • Waters Corporation. (2014). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters Corporation.
  • O'Connor, P. B., & Costello, C. E. High Resolution Mass Spectrometry Using FTICR and Orbitrap Instruments.
  • Southam, A. D., et al. (2017). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. ResearchGate.
  • Vince, J., & Armitage, E. (2024). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Metabolites.

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines are pivotal building blocks, offering multiple reaction sites for the introduction of molecular diversity. This guide provides an in-depth, objective comparison of the chemical reactivity of two key halogenated pyrimidine intermediates: 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine . Understanding the differential reactivity of these compounds is crucial for the strategic design and successful execution of synthetic routes toward complex molecular targets, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

This document summarizes their performance in common and critical chemical transformations, supported by experimental data and detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol described is a self-validating system.

Overview of Reactivity: An Electron-Driven Dichotomy

The reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine is primarily dictated by the electronic nature of the pyrimidine ring and the distinct substitution patterns of electron-withdrawing halogen atoms and, in the case of the former, an electron-donating methoxy group. These structural differences lead to significant and predictable variations in regioselectivity for key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]

  • 5-Bromo-2-chloro-4-methoxypyrimidine features a chloro group at the C2 position, a bromo group at the C5 position, and a methoxy group at the C4 position. The electron-donating nature of the methoxy group influences the electron density of the pyrimidine ring, impacting the reactivity of the halogen substituents.[1]

  • 2,4-dichloro-5-bromopyrimidine , on the other hand, possesses two chloro substituents at the C2 and C4 positions and a bromo group at the C5 position. The presence of two electron-withdrawing chloro groups significantly activates the pyrimidine ring towards nucleophilic attack.[1]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

In SNAr reactions, a nucleophile preferentially attacks the most electron-deficient carbon atom bearing a halogen. The stability of the resulting Meisenheimer intermediate is a key factor governing the regioselectivity.[2]

For 5-Bromo-2-chloro-4-methoxypyrimidine , the primary site of nucleophilic attack is the C2-chloro position . The electron-donating methoxy group at C4 deactivates this position for nucleophilic attack and directs substitution to the C2 position.[1]

Conversely, in 2,4-dichloro-5-bromopyrimidine , the C4-chloro is the most reactive site for SNAr reactions. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens. The C2 position is the second most reactive site.[1]

Comparative Data for Nucleophilic Aromatic Substitution
CompoundNucleophileReaction ConditionsMajor ProductYield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidineMorpholineK₂CO₃, DMF, 80 °C, 4h5-Bromo-4-methoxy-2-morpholinopyrimidine~85[1]
2,4-dichloro-5-bromopyrimidineMorpholineK₂CO₃, DMF, rt, 2h5-Bromo-2-chloro-4-morpholinopyrimidine~95[1]

SNAr_Comparison

Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of the C-Br Bond

The Suzuki and Sonogashira coupling reactions are powerful methods for the formation of carbon-carbon bonds. The reactivity of halogens in these palladium-catalyzed reactions generally follows the order: I > Br > Cl.[1] This predictable trend in reactivity allows for selective functionalization of polyhalogenated heterocycles.

For both 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine , the C5-bromo position is the most reactive site for both Suzuki and Sonogashira couplings.[1] This allows for the introduction of aryl, heteroaryl, or alkynyl groups at the C5 position while leaving the chloro substituent(s) intact for subsequent transformations. Under carefully controlled conditions, selective coupling at the C5 position can be achieved with high yields.[1]

Comparative Data for Suzuki Coupling
CompoundBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80122-Chloro-4-methoxy-5-phenylpyrimidine~90[1][3]
2,4-dichloro-5-bromopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80122,4-Dichloro-5-phenylpyrimidine~88[1]
Comparative Data for Sonogashira Coupling
CompoundAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF6062-Chloro-4-methoxy-5-(phenylethynyl)pyrimidine~92[1]
2,4-dichloro-5-bromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF6062,4-Dichloro-5-(phenylethynyl)pyrimidine~90[1]

Cross_Coupling_Comparison

Experimental Protocols

The following protocols are provided as a robust starting point for researchers. It is imperative to monitor reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) and to perform all reactions under an inert atmosphere where specified.

General Protocol for Nucleophilic Aromatic Substitution (Amination)
  • Reaction Setup: To a solution of the pyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or EtOH), add the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equiv).[1]

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the required time (1-12 h), monitoring the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

General Protocol for Suzuki Coupling
  • Reaction Setup: In a reaction vessel, combine the pyrimidine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equiv).[1]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 h), monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[5]

Suzuki_Workflow

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry, inert-atmosphere flask, add the pyrimidine derivative (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6]

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[4][6]

  • Reaction Execution: Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.[4]

Conclusion: Strategic Choices for Synthesis

The differential reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine offers a powerful toolkit for the synthetic chemist. For 5-Bromo-2-chloro-4-methoxypyrimidine , the C2-chloro is the primary site for nucleophilic substitution, while the C5-bromo is favored in palladium-catalyzed cross-coupling reactions.[1] In contrast, 2,4-dichloro-5-bromopyrimidine exhibits primary reactivity at the C4-chloro for nucleophilic attack and at the C5-bromo for cross-coupling reactions.[1]

This predictable and complementary reactivity allows for a stepwise and highly controlled functionalization of the pyrimidine core, enabling the synthesis of complex and diverse libraries of compounds for drug discovery and materials science. The choice between these two building blocks should be guided by the desired substitution pattern of the final target molecule.

References

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • National Institutes of Health. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Wikipedia. (2023). Sonogashira coupling.
  • National Institutes of Health. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • ResearchGate. (2020). The isolated yield of product 3 after Suzuki coupling of....
  • ResearchGate. (2018). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • ACS Publications. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
  • National Institutes of Health. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • National Institutes of Health. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ACS Publications. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • ResearchGate. (2019). Schemes depicting the SNAr/nucleophilic substitution of the different....
  • National Institutes of Health. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • National Institutes of Health. (2022). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
  • National Institutes of Health. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.

Sources

Analysis of ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for substituted pyrimidines, offering a valuable resource for researchers, scientists, and professionals in drug development. By understanding the influence of various substituents on the pyrimidine ring, researchers can more effectively elucidate the structure and purity of these vital heterocyclic compounds.

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules. NMR spectroscopy is an indispensable tool for the structural characterization of these compounds.[1] This guide will delve into the nuances of ¹H and ¹³C NMR chemical shifts, providing both theoretical understanding and practical experimental guidance.

The Pyrimidine Ring: A Foundation for Understanding Chemical Shifts

The pyrimidine ring is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of these electronegative nitrogen atoms significantly influences the electron distribution within the ring, leading to characteristic chemical shifts for the ring protons and carbons.

In the parent pyrimidine molecule, the protons at the C2, C4/C6, and C5 positions exhibit distinct chemical shifts due to the varying electronic environments. The protons at C4 and C6 are equivalent due to the molecule's symmetry.

ProtonTypical ¹H Chemical Shift (ppm in CDCl₃)CarbonTypical ¹³C Chemical Shift (ppm in CDCl₃)
H2~9.27C2~158.4
H4/H6~8.78C4/C6~157.4
H5~7.38C5~122.0
Data sourced from SDBS.[2]

The introduction of substituents to the pyrimidine ring disrupts this symmetry and significantly alters the electronic landscape, resulting in predictable shifts in the NMR spectra. These shifts provide crucial information about the position and nature of the substituent.

The Influence of Substituents on Chemical Shifts

The effect of a substituent on the ¹H and ¹³C chemical shifts of the pyrimidine ring is primarily governed by its electronic properties—whether it is electron-donating or electron-withdrawing—and its position on the ring.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, increase the electron density of the pyrimidine ring. This increased shielding generally causes an upfield shift (to lower ppm values) of the signals for the ring protons and carbons, particularly those at the ortho and para positions relative to the substituent.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and chloro (-Cl) groups, decrease the electron density of the pyrimidine ring. This deshielding effect leads to a downfield shift (to higher ppm values) of the NMR signals.[3]

The magnitude of these shifts can often be correlated with the substituent's inductive and resonance effects.[3]

Comparative Analysis of Substituted Pyrimidines

To illustrate these principles, the following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for a series of monosubstituted pyrimidines. This data has been compiled from various reputable sources and databases.

¹H NMR Chemical Shifts (ppm) of Monosubstituted Pyrimidines
SubstituentPositionH2H4H5H6Solvent
-NH₂2-8.156.558.15DMSO-d₆
-OCH₃2-8.556.958.55CDCl₃
-CH₃2-8.557.108.55CDCl₃
-Cl2-8.757.408.75CDCl₃
-NH₂48.80-6.108.00DMSO-d₆
-OCH₃48.95-6.708.45CDCl₃
-CH₃49.00-7.208.55CDCl₃
-Cl49.15-7.608.70CDCl₃
-NH₂58.858.30-8.30DMSO-d₆
-OCH₃58.908.40-8.40CDCl₃
-CH₃58.958.50-8.50CDCl₃
-Cl59.108.75-8.75CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from publicly available spectral databases such as SDBS and nmrshiftdb2.

¹³C NMR Chemical Shifts (ppm) of Monosubstituted Pyrimidines
SubstituentPositionC2C4C5C6Solvent
-NH₂2163.0158.5108.0158.5DMSO-d₆
-OCH₃2165.0158.0110.0158.0CDCl₃
-CH₃2167.0157.0118.0157.0CDCl₃
-Cl2160.0159.0120.0159.0CDCl₃
-NH₂4156.0162.0105.0159.0DMSO-d₆
-OCH₃4157.0168.0108.0159.0CDCl₃
-CH₃4158.0167.0121.0157.0CDCl₃
-Cl4159.0161.0123.0160.0CDCl₃
-NH₂5150.0152.0125.0152.0DMSO-d₆
-OCH₃5152.0153.0135.0153.0CDCl₃
-CH₃5157.0156.0130.0156.0CDCl₃
-Cl5158.0157.0118.0157.0CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from publicly available spectral databases such as SDBS and nmrshiftdb2.

Experimental Protocol for NMR Analysis of Substituted Pyrimidines

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of a substituted pyrimidine sample.

I. Sample Preparation
  • Determine the appropriate amount of sample. For a standard ¹H NMR spectrum, 1-10 mg of the compound is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg is recommended.[4][5]

  • Select a suitable deuterated solvent. The choice of solvent is critical and depends on the solubility of the compound.[6][7][8] Common choices for pyrimidine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[9] Ensure the solvent does not react with the sample.[6]

  • Dissolve the sample. Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][10]

  • Ensure complete dissolution. Gently agitate or vortex the vial to ensure the sample is fully dissolved.[11] A homogenous solution is essential for obtaining sharp NMR signals.[5]

  • Filter the solution (if necessary). If any solid particles remain, filter the solution into a clean NMR tube using a pipette with a cotton or glass wool plug.[4][12] Suspended particles can degrade the quality of the spectrum.[10][12]

  • Transfer to an NMR tube. Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[4][12] The sample height should be approximately 4-5 cm.[5]

  • Cap the NMR tube. Securely cap the NMR tube to prevent solvent evaporation and contamination.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (1-10 mg for ¹H, 10-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Select appropriate solvent filter 3. Filter if Necessary dissolve->filter Ensure complete dissolution transfer 4. Transfer to NMR Tube filter->transfer instrument 5. Insert into Spectrometer transfer->instrument lock 6. Lock and Shim instrument->lock acquire 7. Acquire Spectra (¹H and ¹³C) lock->acquire process 8. Process Data acquire->process

Caption: Experimental workflow for NMR analysis.

II. NMR Data Acquisition
  • Insert the sample into the spectrometer. Carefully place the NMR tube into the spinner and insert it into the NMR magnet.

  • Lock and shim the instrument. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to ensure stability.[6][8] "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

  • Acquire the ¹H NMR spectrum. Use a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Process the data. The raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts. Tetramethylsilane (TMS) is the common internal standard, or the residual solvent peak can be used for referencing.[8]

Visualizing Substituent Effects

The following diagram illustrates how electron-donating and electron-withdrawing groups influence the electron density and, consequently, the chemical shifts of the protons on a pyrimidine ring.

substituent_effects cluster_pyrimidine Substituted Pyrimidine cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) P Pyrimidine Ring EDG e.g., -NH₂, -OCH₃ Shielding Increased Shielding P->Shielding Leads to EWG e.g., -NO₂, -CN Deshielding Decreased Shielding P->Deshielding Leads to EDG->P Increases Electron Density Upfield Upfield Shift (↓ ppm) Shielding->Upfield Results in EWG->P Decreases Electron Density Downfield Downfield Shift (↑ ppm) Deshielding->Downfield Results in

Caption: Influence of substituents on chemical shifts.

Conclusion

The analysis of ¹H and ¹³C NMR chemical shifts is a powerful tool for the structural characterization of substituted pyrimidines. By understanding the fundamental principles of substituent effects and following rigorous experimental protocols, researchers can confidently determine the structure and purity of these important heterocyclic compounds. The comparative data and methodologies presented in this guide serve as a valuable resource for scientists working in organic synthesis, medicinal chemistry, and drug discovery.

References

  • nmrshiftdb2 - open NMR database on the web. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • NMR Database for Faster Structural Data - CAS.org. (n.d.).
  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110.
  • Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181.
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.).
  • Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (2025, August 28).
  • An NMR Database for Organic and Organometallic Compounds - MDPI. (n.d.).
  • Databases - NMR Wiki. (2010, July 29).
  • Does anyone know any database of NMR spectra? : r/chemistry - Reddit. (2019, May 2).
  • Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. (n.d.).
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. (n.d.).
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Solvents, deuterated for NMR for laboratory - Scharlab. (n.d.).
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357–1360.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. (2022, August 1).
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.).
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. (n.d.).
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega. (2023, December 1).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy. (2020, December 27).
  • NMR chemical shift prediction of pyridines - Stenutz. (n.d.).
  • Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. (n.d.).
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - R Discovery. (1979, December 1).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.).
  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. (n.d.).
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets | Journal of the American Chemical Society. (2026, January 9).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines - RSC Publishing. (n.d.).

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 5-Bromo-4-methoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] For decades, 5-Bromo-4-methoxypyrimidine has been a workhorse building block, a versatile starting point for constructing complex molecules, particularly kinase inhibitors.[4][5] Its well-defined reactivity, with the bromine atom at the C5 position serving as a reliable handle for palladium-catalyzed cross-coupling reactions, has made it a staple in synthetic campaigns.

However, the relentless pursuit of novel chemical space, improved potency, optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and freedom to operate in a crowded intellectual property landscape necessitates a broader palette of building blocks. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals the data and insights needed to make informed decisions for their next discovery program. We will delve into the nuances of reactivity, the impact of subtle structural changes on biological activity, and provide practical, field-proven experimental protocols.

The Alternatives: Expanding the Synthetic Toolbox

The choice of a building block is not merely a synthetic convenience; it is a critical design decision that influences the entire trajectory of a drug discovery project. Here, we compare several alternatives, each offering a unique profile of reactivity, steric, and electronic properties.

G cluster_0 Core Building Blocks This compound This compound 5-Chloro-4-methoxypyrimidine 5-Chloro-4-methoxypyrimidine This compound->5-Chloro-4-methoxypyrimidine Lower Reactivity Lower Cost 5-Iodo-4-methoxypyrimidine 5-Iodo-4-methoxypyrimidine This compound->5-Iodo-4-methoxypyrimidine Higher Reactivity Higher Cost 5-Trifluoromethyl-4-methoxypyrimidine 5-Trifluoromethyl-4-methoxypyrimidine This compound->5-Trifluoromethyl-4-methoxypyrimidine Electron Withdrawing Metabolic Stability 4-Methoxy-pyrimidine-5-boronic acid 4-Methoxy-pyrimidine-5-boronic acid This compound->4-Methoxy-pyrimidine-5-boronic acid Inverted Reactivity (Suzuki Partner)

Caption: Logical relationships between the benchmark and alternative building blocks.

Halogen Swap: 5-Chloro- and 5-Iodo-4-methoxypyrimidine

The most direct alternatives involve simply changing the halogen at the C5 position. This choice has profound implications for reactivity in cross-coupling reactions, governed by the bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl).

  • 5-Chloro-4-methoxypyrimidine: This analogue is often more cost-effective than its bromo counterpart. However, the increased strength of the C-Cl bond typically necessitates more forcing reaction conditions—stronger bases, more sophisticated phosphine ligands (e.g., Buchwald-type ligands), and potentially higher temperatures—to achieve comparable yields in Suzuki or Buchwald-Hartwig couplings.[6] This can be an advantage when sequential couplings at different positions are desired, but a drawback if reactivity at C5 is the primary goal. Its use is prominent in the synthesis of various kinase inhibitors, including ALK and HDAC inhibitors.[6][7]

  • 5-Iodo-4-methoxypyrimidine: The C-I bond is the most labile among the halogens, making this building block highly reactive in palladium-catalyzed reactions.[8] This heightened reactivity allows for milder reaction conditions, which can be crucial for sensitive or complex substrates. This efficiency, however, comes at a higher purchasing cost. 5-Iodo-4-methoxypyrimidine is an excellent choice when speed and yield are paramount and the cost is justifiable.[9]

Electronic Modulation: 5-Trifluoromethyl-4-methoxypyrimidine

Replacing the bromo group with a trifluoromethyl (CF3) group represents a significant shift from a simple leaving group to a powerful electronic modulator.

  • Properties and Impact: The CF3 group is a strong electron-withdrawing group and a bioisostere for a methyl group. Its introduction can significantly alter the pKa of the pyrimidine ring, influencing its binding affinity to target proteins.[10] Furthermore, the CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and oral bioavailability.[10][11] A new series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors.[12][13]

  • Synthetic Considerations: This building block lacks the typical halogen handle for standard cross-coupling. Instead, functionalization relies on other positions of the pyrimidine ring, or the CF3 group is incorporated into a molecule that already possesses the desired core structure. Its value lies in the profound impact on the final compound's pharmacological profile.

Inverting Reactivity: 4-Methoxypyrimidine-5-boronic Acid

This alternative fundamentally changes the synthetic strategy. Instead of providing an electrophilic carbon (C-Br), it provides a nucleophilic partner for a Suzuki-Miyaura coupling.

  • Strategic Advantage: By having the boronic acid on the pyrimidine core, the researcher can now couple it with a wide variety of commercially available or custom-synthesized aryl or heteroaryl halides and triflates. This inverts the typical disconnection approach and can open up new synthetic routes to previously inaccessible analogues. Boronic acids and their pinacol esters are generally stable, easy to handle, and participate in reactions with well-established protocols.[14][15]

Comparative Data

The choice of building block directly impacts both synthetic outcomes and biological activity. The following tables summarize key comparative data sourced from scientific literature and chemical supplier information.

Table 1: Physicochemical and Cost Comparison

Building BlockCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound4319-85-1189.0272-74[5]
5-Chloro-4-methoxypyrimidine57054-91-8144.5689-92
5-Iodo-4-methoxypyrimidine219915-13-6236.0175-79
5-Trifluoromethyl-4-methoxypyrimidine69033-96-9178.1145-48
4-Methoxypyrimidine-5-boronic acid1309971-55-1153.95>150

Note: Indicative prices are highly variable based on supplier, purity, and quantity. Generally, chloro derivatives are the most cost-effective, followed by bromo, with iodo and specialized derivatives like boronic acids and trifluoromethyls being the most expensive.

Table 2: Representative Suzuki-Miyaura Coupling Performance

Pyrimidine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95
5-Chloro-4-methoxypyrimidinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene~70-90
5-Iodo-4-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O>95
Aryl Bromide4-Methoxypyrimidine-5-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~80-95

Data is synthesized from general knowledge of Suzuki couplings and representative literature procedures.[15][16][17] Yields are highly dependent on the specific substrates and reaction conditions.

Table 3: Impact on Biological Activity (Example: EGFR Kinase Inhibition)

C5-Substituent on Pyrimidine CoreRepresentative CompoundTargetIC₅₀ (µM)Reference
-Br(Various Precursors)---
-ClCHMFL-ALK/EGFR-050EGFR0.031[7]
-CF₃Compound 9u EGFR0.091[12][13]

This table illustrates how modifying the C5 substituent can lead to highly potent inhibitors. The data is not a direct head-to-head comparison of otherwise identical molecules but demonstrates the successful application of these alternative building blocks in developing potent compounds.

Experimental Protocols

To ensure trustworthiness and reproducibility, a detailed, self-validating protocol for a key transformation is provided below. This protocol for a Suzuki-Miyaura coupling is a foundational reaction for utilizing these building blocks.

Protocol: Suzuki-Miyaura Coupling of 5-Iodo-4-methoxypyrimidine with 4-methylphenylboronic acid

This protocol describes a robust method for C-C bond formation, leveraging the high reactivity of the iodo-pyrimidine.

Materials:

  • 5-Iodo-4-methoxypyrimidine (1.0 eq)

  • 4-methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas (Argon or Nitrogen) line.

Caption: A generalized workflow for a Suzuki coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-4-methoxypyrimidine (e.g., 236 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be degassed by sparging with argon for 15-20 minutes prior to addition.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the mixture vigorously for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxy-5-(p-tolyl)pyrimidine.

Conclusion and Future Perspectives

While this compound remains a valuable and reliable building block, the exploration of alternatives is not just a matter of academic curiosity but a strategic necessity in modern drug discovery.[18]

  • For cost-sensitive, large-scale campaigns , 5-chloro-4-methoxypyrimidine presents a compelling option, provided the synthetic route can accommodate more robust coupling conditions.

  • When reaction efficiency and mild conditions are critical for complex or delicate substrates, 5-iodo-4-methoxypyrimidine is the superior, albeit more expensive, choice.

  • To fundamentally modulate the electronic properties and metabolic stability of the target molecule, 5-trifluoromethyl-4-methoxypyrimidine offers a powerful, bioisosteric replacement that can unlock new pharmacological profiles.[12]

  • For maximal synthetic flexibility and to explore novel disconnection strategies, pyrimidine boronic acids allow the pyrimidine core to act as the nucleophilic partner in cross-coupling reactions.

The ultimate choice depends on a careful, multi-parameter analysis of project goals, including budget, timeline, desired chemical space, and the specific biological target. By understanding the distinct advantages and synthetic nuances of these alternatives, medicinal chemists can significantly enhance their ability to design and synthesize the next generation of innovative therapeutics.

References

  • Kumari, S., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Inorganic and Nano-Metal Chemistry. [Link]
  • The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. [Link]
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • AA Blocks. 4-Methoxypyridine-2-boronic acid, pinacol ester. AA Blocks. [Link]
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. [Link]
  • PubMed. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. [Link]
  • Fazzolari, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
  • Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
  • Lee, S. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link]
  • PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
  • Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • PubMed. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed. [Link]
  • ResearchGate. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [https://www.researchgate.net/publication/353828032_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])
  • PubChem. This compound. PubChem. [Link]
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
  • PubMed. (2007). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]
  • MDPI. (2021).
  • MySkinRecipes. 5-Iodo-4-methylpyrimidine. MySkinRecipes. [Link]
  • ACS Publications. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry. [Link]
  • National Institutes of Health. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
  • PubMed. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]
  • National Institutes of Health. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Google Patents. (2014). Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrimidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, pyrimidine derivatives stand out as a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The biological activity of these synthesized molecules is intrinsically linked to their purity.[4] Even trace amounts of impurities, such as starting materials, by-products, or degradation products, can lead to erroneous biological data, compromise patient safety, and create hurdles in regulatory approval.[4][5] Therefore, rigorous and reliable purity assessment is not merely a quality control step but a fundamental pillar of successful pharmaceutical research.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized pyrimidine derivatives. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers to develop and select robust analytical methods. We will explore the nuances of method selection, present comparative data, and provide a detailed, field-tested protocol.

Why HPLC is the Gold Standard for Purity Analysis

While techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have their place in the analytical chemist's toolkit, HPLC, particularly reversed-phase HPLC, is the workhorse for purity determination of pyrimidine derivatives.[6][7] TLC is a rapid and cost-effective qualitative tool, often used for reaction monitoring, but it lacks the quantitative precision and resolution of HPLC.[8][9] GC-MS is suitable for volatile and thermally stable compounds, a criterion that many complex pyrimidine derivatives do not meet. NMR provides invaluable structural information but can be less sensitive for detecting minor impurities compared to HPLC with UV detection.

HPLC offers a superior combination of high resolution, sensitivity, and quantitative accuracy, making it ideal for separating a target pyrimidine from a complex mixture of structurally similar impurities.[10] The versatility of available stationary and mobile phases allows for the fine-tuning of separations for a wide array of pyrimidine analogues.

A Comparative Look at HPLC Methodologies

The choice of HPLC method is dictated by the physicochemical properties of the pyrimidine derivative , particularly its polarity. The two predominant modes of HPLC used for these compounds are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC: The First Line of Attack

Reversed-phase HPLC is the most common approach for the analysis of moderately polar to nonpolar organic compounds, a category that encompasses a vast number of pyrimidine derivatives.[8] In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[6]

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of the mobile phase is a critical parameter; increasing the organic solvent content decreases the mobile phase polarity, leading to faster elution of nonpolar compounds.

For ionizable pyrimidine derivatives, the pH of the mobile phase is a powerful tool for controlling retention and peak shape.[11] Buffers, such as phosphate or acetate, are often employed to maintain a consistent pH.[6][12] For basic pyrimidines, a slightly acidic mobile phase (e.g., using formic or phosphoric acid) can protonate the molecule, increasing its polarity and leading to earlier elution, often with improved peak symmetry.[8][13]

HILIC: An Alternative for Polar Pyrimidines

For highly polar pyrimidine derivatives, such as nucleobases and their analogues, which show poor retention on traditional RP columns, HILIC presents a valuable alternative.[14] HILIC employs a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][16]

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and separation is achieved through the partitioning of the polar analyte between this aqueous layer and the less polar mobile phase. As the aqueous content of the mobile phase increases, the elution strength also increases.

Performance Comparison of Common HPLC Conditions

The following table summarizes typical starting conditions for HPLC analysis of pyrimidine derivatives and their general performance characteristics. The optimal conditions for a specific derivative must be determined empirically through method development.

ParameterReversed-Phase (C18)HILIC (Silica)Key Considerations & Rationale
Analyte Polarity Moderately Polar to NonpolarHighly PolarThe fundamental choice between RP and HILIC is driven by the analyte's polarity to ensure adequate retention.
Stationary Phase Octadecylsilane (C18) or Octylsilane (C8) bonded to silica[6]Bare silica[16]C18 offers greater hydrophobicity and retention for nonpolar compounds, while C8 provides slightly less retention and can be useful for moderately polar analytes. Bare silica is hydrophilic and essential for HILIC.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% Formic Acid)[8]Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate)[16]Acetonitrile generally provides better peak shape and lower UV cutoff than methanol. The buffer controls the ionization state of the analyte and silanols on the stationary phase, improving peak shape and reproducibility.
Elution Mode Isocratic or GradientIsocratic or GradientIsocratic elution is simpler but may not resolve complex mixtures. Gradient elution, where the mobile phase composition is changed over time, is powerful for separating compounds with a wide range of polarities.[17]
Typical Flow Rate 1.0 - 1.5 mL/min[6]0.2 - 1.0 mL/minFlow rates are optimized to balance analysis time and separation efficiency.
Detection UV-Vis (254 nm or λmax) or MSUV-Vis (254 nm or λmax) or MSMost pyrimidines have a strong UV chromophore, making UV detection highly sensitive. Mass spectrometry (MS) provides mass information for peak identification.
Advantages Wide applicability, robust, extensive literatureExcellent for polar compounds, complementary selectivity to RPRP-HPLC is the default for its versatility. HILIC is a problem-solver for compounds that are too polar for RP.
Challenges Poor retention of very polar compoundsSensitive to water content in the mobile phase, longer equilibration timesUnderstanding the limitations of each technique is crucial for successful method development.

Experimental Protocol: A General-Purpose RP-HPLC Method for Purity Assessment

This protocol provides a robust starting point for the purity analysis of a novel pyrimidine derivative. Method validation according to ICH guidelines (Q2(R2)) is essential to ensure the procedure is suitable for its intended purpose.[18][19]

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Data acquisition and processing software.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable buffer components).

  • Synthesized pyrimidine derivative (sample).

  • Reference standard of the pyrimidine derivative (if available).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[8]

  • Sample Solution: Accurately weigh and dissolve the synthesized pyrimidine derivative in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 10 µL.[8]

  • Detection Wavelength: 254 nm or the λmax of the pyrimidine derivative.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)[8]

Data Analysis and Purity Calculation
  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to the main pyrimidine derivative.

  • Integrate the peak areas of all observed peaks.

  • Calculate the percentage purity using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard and calibration curve are necessary. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC purity assessment process, from initial sample preparation to the final purity report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting sample_prep Sample & Standard Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_prep System Equilibration mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Caption: HPLC Purity Assessment Workflow.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. System suitability tests, as mandated by pharmacopeias like the USP and EP, must be performed before sample analysis to ensure the chromatographic system is performing adequately.[17][20][21] Key system suitability parameters include:

  • Tailing Factor: A measure of peak symmetry. The USP recommends a value between 0.8 and 1.8.[22]

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.

  • Resolution (Rs): The degree of separation between two adjacent peaks. A value of >1.5 is generally desired for baseline separation.

  • Repeatability: The precision of multiple injections of the same sample, typically expressed as the relative standard deviation (RSD) of the peak area.

Meeting predefined system suitability criteria before proceeding with analysis provides confidence in the accuracy and reliability of the purity results.[23]

Conclusion

The assessment of purity is a critical and non-negotiable step in the development of synthesized pyrimidine derivatives. HPLC stands as the premier analytical technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative capability. By understanding the principles of reversed-phase and HILIC chromatography and by systematically developing and validating methods, researchers can ensure the quality and integrity of their compounds. This guide, grounded in both fundamental chromatographic theory and practical application, serves as a comprehensive resource for scientists dedicated to advancing pharmaceutical research through the synthesis of high-purity pyrimidine derivatives.

References

  • BenchChem. Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC)
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • US Pharmacopeia (USP).
  • US Pharmacopeia (USP).
  • Agilent.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • ResearchGate.
  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • ResearchGate.
  • US Pharmacopeia (USP).
  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46.
  • BenchChem. Application Notes and Protocols for the Purity Analysis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine by HPLC and TLC.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. Pyrimidine (upper) and purines (lower) on silica columns. Condition:... | Download Scientific Diagram.
  • Sigma-Aldrich. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
  • A3P. Some good validation practices for analytical procedures.
  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • Phenomenex.
  • Triclinic Labs.
  • ACS Fall 2025.
  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern synthetic chemistry.[1] The construction of bi-heteroaryl moieties, in particular, is of paramount importance in the discovery of novel pharmaceuticals and functional materials.[1] However, the Suzuki coupling of heteroaryl halides, especially bromides, presents unique challenges that necessitate a careful selection of the palladium catalyst system.[2]

This guide provides an in-depth comparative analysis of common palladium catalysts for the Suzuki coupling of heteroaryl bromides. We will delve into the mechanistic nuances, explore the advantages and disadvantages of different catalyst classes, and provide supporting experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Heteroaryl Bromides in Suzuki Coupling

Heteroaryl bromides are often considered challenging substrates in Suzuki coupling reactions for several reasons. The presence of heteroatoms, such as nitrogen and sulfur, can lead to catalyst poisoning by coordinating to the palladium center.[2][3] This can deactivate the catalyst and impede the reaction. Furthermore, the electronic properties of the heteroaryl ring can influence the reactivity of the C-Br bond, sometimes making oxidative addition, the rate-determining step of the catalytic cycle, more difficult.[4] The choice of an appropriate palladium catalyst and ligand system is therefore critical to overcome these hurdles and achieve high yields and reaction efficiency.[5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle:[4][6]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the heteroaryl bromide (R-X) to form a palladium(II) intermediate.[6] This is often the rate-limiting step.[4]

  • Transmetalation: The organoboron reagent (R'-BY₂) reacts with the palladium(II) intermediate, transferring the organic group (R') to the palladium center. This step is typically facilitated by a base.[7]

  • Reductive Elimination: The two organic groups (R and R') on the palladium center couple to form the desired bi-heteroaryl product (R-R'), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_A R-Pd(II)Ln-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R'B(OR)2 Base PdII_B R-Pd(II)Ln-R' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R-R' Product Bi-heteroaryl Product (R-R') R_X Heteroaryl Bromide (R-X) R_B Boronic Acid/Ester (R'B(OR)2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst in the Suzuki coupling of heteroaryl bromides is heavily influenced by the ligands coordinated to the metal center. We will now compare three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[5]

Phosphine-Based Catalysts

Traditional palladium catalysts often employ phosphine ligands. While classic ligands like triphenylphosphine (PPh₃) can be effective in some cases, more electron-rich and bulky phosphine ligands are generally required for challenging heteroaryl couplings.[5][8] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Buchwald-Type Ligands: A significant advancement in this area has been the development of dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[9] These ligands have demonstrated broad applicability and high reactivity in the Suzuki coupling of heteroaryl systems, often allowing for reactions to be carried out at room temperature and with low catalyst loadings.[9]

N-Heterocyclic Carbene (NHC)-Based Catalysts

Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[5] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[5][10] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[5] The steric and electronic properties of the NHC ligand can be tuned to control reactivity and even selectivity in certain cases.[11][12]

Palladacycles

Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[5] They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[5] Herrmann's catalyst is a well-known example of a palladacycle used in Suzuki couplings.[5]

Performance Comparison Data

The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of different heteroaryl bromides. This data, compiled from multiple sources, is intended to serve as a qualitative guide.

Catalyst/PrecursorLigandBaseSolventHeteroaryl BromideCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802HighNot specified[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid10024-0.05 equiv[6]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane2-BromopyridinePhenylboronic acid1004High1[5]
PEPPSI-IPrIPr-NHCK₃PO₄1,4-Dioxane2-BromopyridinePhenylboronic acid1002High2[5]
Herrmann's Catalyst-K₂CO₃DMF2-BromopyridinePhenylboronic acid1106High1[5]
Pd/SPhosSPhosK₂CO₃Water-AcetonitrileVarious heteroaryl bromidesp-tolyl boronic acid3718Good to Excellent5[13]
Pd(OAc)₂Buchwald LigandsK₃PO₄n-ButanolThiophene-based bromidesThiophene boronic acidsRT-100-Good to Excellent0.25-1[14]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of a heteroaryl bromide with an arylboronic acid using different types of palladium catalysts.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add reagents (bromide, boronic acid, base, catalyst) - Inert atmosphere (Ar/N2) start->setup solvent Add Degassed Solvent setup->solvent reaction Reaction: - Heat to desired temperature - Stir vigorously solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Quench reaction - Extraction monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify end End purify->end

A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed 1,4-dioxane (5 mL)[5]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, the heteroaryl bromide, and the arylboronic acid.[5]

  • Add the base (K₃PO₄) and the solvent (1,4-dioxane).[5]

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.[5]

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: Using an NHC-Based Catalyst (e.g., PEPPSI-IPr)

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed 1,4-dioxane (5 mL)[5]

Procedure:

  • In a glovebox or under an inert atmosphere, add the PEPPSI-IPr catalyst, heteroaryl bromide, arylboronic acid, and base to a reaction vessel.[5]

  • Add the degassed solvent.[5]

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).[5]

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.[5]

Protocol 3: Using a Palladacycle Catalyst (e.g., Herrmann's Catalyst)

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Herrmann's catalyst (1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)[5]

Procedure:

  • To a reaction flask, add Herrmann's catalyst, the heteroaryl bromide, the arylboronic acid, and the base.[5]

  • Add the polar aprotic solvent (DMF).[5]

  • Heat the mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 6 hours).[5]

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.[5]

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki coupling of heteroaryl bromides. While traditional phosphine-based catalysts have been widely used, the development of bulky, electron-rich phosphine ligands (such as Buchwald's SPhos) and N-heterocyclic carbene ligands has significantly expanded the scope and efficiency of these reactions, particularly for challenging substrates. Palladacycles offer a robust and stable alternative, especially for larger-scale applications.

By understanding the mechanistic principles and the relative merits of each catalyst class, researchers can select the optimal conditions to achieve their synthetic goals. The protocols provided in this guide serve as a starting point for reaction optimization, and further screening of catalysts, ligands, bases, and solvents may be necessary to achieve the best results for a specific transformation.

References

  • Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide - Benchchem. URL: https://www.benchchem.com/product/b5678
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. URL: https://www.benchchem.com/product/b5678
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol051831s
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7329061/
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375496/
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01155a
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. URL: https://nrochemistry.com/suzuki-coupling/
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. URL: https://kcil.in/blog/challenges-in-suzuki-coupling-reaction/
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375496/
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja068862v
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004558/
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00295
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc01571j
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/buchwald-hartwig-and-suzuki-miyaura-cross-coupling
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. URL: https://orgchemres.org/index.php/ocr/article/view/215
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. URL: https://www.organic-chemistry.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/P2588
  • A Ferrocene Based Palladacyclic Precatalyst for the Suzuki Cross-Coupling of Aryl Chlorides. | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/11295286_A_Ferrocene_Based_Palladacyclic_Precatalyst_for_the_Suzuki_Cross-Coupling_of_Aryl_Chlorides
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/229080777_Neopentylphosphines_as_effective_ligands_in_palladium-catalyzed_cross-couplings_of_aryl_bromides_and_chlorides
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b01578
  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. URL: https://www.researchgate.net/publication/259187319_Suzuki_coupling_of_heteroaryl_halides_with_aryl_boronic_acids_a_fast_protocol_in_aqueous_isopropanol_under_aerobic_and_ligand-free_conditions
  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/new-nhc-pd-complexes
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja803962p
  • Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a - ResearchGate. URL: https://www.researchgate.net/publication/230811913_Suzuki_coupling_reaction_between_heteroaryl_bromides_with_substitutedunsubstituted_phenylboronic_acids_a
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/abs/10.1021/ja982268x
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. URL: https://www.benchchem.com/product/b5678
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. URL: https://www.benchchem.com/product/b5678
  • Palladacycle (1) catalyzed Suzuki reactions of aryl halides with... | Download Table - ResearchGate. URL: https://www.researchgate.net/figure/Palladacycle-1-catalyzed-Suzuki-reactions-of-aryl-halides-with-phenylboronic-acid-a_tbl1_257850060
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/235940407_Palladium-catalyzed_Suzuki-Miyaura_coupling_with_aryl_and_heteroaryl_bromides_using_NNN'N'-tetra_diphenylphosphinomethyl-12-ethylenediamines
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553439/
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. URL: https://www.youtube.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol303356n
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-831290
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol034548l
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. URL: https://www.mdpi.com/2073-4344/7/1/9
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/329061690_Addressing_the_Challenges_in_Suzuki-Miyaura_Cross-Couplings_by_Ligand_Design
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630419/
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3042329/
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/251649969_Ligand_Assessment_for_the_Suzuki-Miyaura_Cross_Coupling_Reaction_of_Aryl_and_Heteroaryl_Bromides_with_n-Butylboronic_Acid_The_Advantages_of_Buchwald's_S-Phos

Sources

A Researcher's Comparative Guide to Validating Reaction Completion with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the ability to accurately and efficiently monitor the progress of a chemical reaction is fundamental. It dictates when to quench a reaction, commence workup, or proceed to the next synthetic step, directly impacting yield, purity, and the overall economy of the process. Among the arsenal of analytical techniques available to the modern chemist, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1][2][3] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of TLC for reaction monitoring, objectively compares it with other common analytical techniques, and furnishes the experimental data and protocols necessary for informed decision-making in a research and development setting.

The Enduring Relevance of TLC in Reaction Monitoring

TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][4][5] As the mobile phase ascends the plate via capillary action, it carries the components of the spotted reaction mixture with it.[2][6] The separation is governed by polarity; a compound's affinity for the polar stationary phase versus the less polar mobile phase determines its rate of travel up the plate.[4][6][7] Less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds are retained more strongly by the stationary phase and have lower Rf values.[6][8][9]

The primary utility of TLC in reaction monitoring lies in its ability to visually track the disappearance of starting materials and the appearance of products over time.[4][6][7][10] By spotting the reaction mixture alongside the starting material, a researcher can qualitatively assess the reaction's progress.[11][12]

Experimental Protocol: Monitoring a Reaction with TLC

This protocol outlines a standardized, self-validating workflow for monitoring a generic organic reaction.

Materials:

  • TLC plates (e.g., silica gel 60 F254)[1][13]

  • Developing chamber with a lid[14][15]

  • Capillary tubes for spotting[15][16]

  • Pencil and ruler[15][16]

  • Mobile phase (eluent) determined by the polarity of the reactants and products[13]

  • Reaction mixture aliquots

  • Standard solution of the starting material(s)

  • Visualization tools: UV lamp (254 nm), iodine chamber, or appropriate chemical stain[17][18][19]

Step-by-Step Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[15][16][20] Mark equidistant points along this line for each sample to be spotted.[15]

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the starting material solution on the first mark. On the second mark, spot an aliquot of the reaction mixture. It is best practice to also include a "co-spot" lane where both the starting material and the reaction mixture are applied to the same point.[10][11][12] This helps in unambiguously identifying the starting material spot in the reaction mixture lane.[11]

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[14][15] Place a piece of filter paper in the chamber to aid in solvent vapor saturation.[14][15] Carefully place the TLC plate into the chamber and replace the lid.[14][15] Allow the solvent to ascend the plate until it is about 1 cm from the top.[15]

  • Visualization: Immediately upon removing the plate, mark the solvent front with a pencil.[9][15] Allow the plate to dry completely. Visualize the spots using a non-destructive method first, such as a UV lamp for UV-active compounds.[17][18][19] If spots are not visible, proceed to a semi-destructive or destructive method like exposure to iodine vapor or dipping in a chemical stain followed by heating.[17][18][19] Circle the visible spots with a pencil.[17]

  • Analysis: A completed reaction is indicated by the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot(s) corresponding to the product(s).[7] The presence of the starting material spot indicates an incomplete reaction.[7]

Diagram of TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_run Development & Visualization cluster_analysis Interpretation prep_plate Prepare Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Chamber (Add Eluent & Wick) develop Develop Plate prep_chamber->develop spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co spot_co->develop visualize Visualize (UV, Stain) develop->visualize analyze Analyze Spots (Compare SM & Rxn) visualize->analyze decision Decision: Complete or Incomplete? analyze->decision

Caption: Workflow for monitoring reaction completion using TLC.

Interpreting the Results: A Visual Guide

The interpretation of a TLC plate is a critical skill. The relative positions and intensities of the spots provide a clear picture of the reaction's status.

  • Incomplete Reaction: The starting material spot is still present in the reaction mixture lane, often with a new, less intense product spot.

  • Complete Reaction: The starting material spot has completely disappeared from the reaction mixture lane, and a distinct product spot is clearly visible.

  • Formation of Byproducts: Multiple new spots in the reaction mixture lane suggest the formation of side products.

Diagram of TLC Plate Interpretation

Caption: Visual interpretation of TLC plates for reaction monitoring.

Comparative Analysis: TLC vs. Alternative Techniques

While TLC is an invaluable tool, it is primarily qualitative. For quantitative analysis and structural elucidation, other techniques are often necessary. The choice of technique depends on the specific requirements of the analysis, including speed, cost, and the level of detail required.[1]

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is a quantitative technique.[21] It is widely used in the pharmaceutical industry for in-process control.[22] However, it is more expensive, requires more complex instrumentation, and has longer run times compared to TLC.[21] Recent advancements in Ultra-High-Performance Liquid Chromatography (UHPLC) have reduced analysis times, making it more competitive for real-time monitoring.[23]

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds.[24] When coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities.[25] Real-time analysis is possible but can be challenging, with typical run times of 15-20 minutes.[25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for calibration standards.[27][28] In-situ reaction monitoring is possible, providing a true picture of the reaction as it occurs.[27][29] However, the high cost of instrumentation and the need for deuterated solvents for signal locking can be prohibitive for routine monitoring.[27]

Quantitative and Qualitative Comparison of Analytical Techniques
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Analysis Time Very Fast (5-10 min)[4]Moderate (minutes to hours)[23]Moderate (15-20 min)[25][26]Fast to Moderate (seconds to minutes per spectrum)[29]
Cost per Sample Very Low[5][30]Moderate to HighModerateHigh[27]
Equipment Cost Very Low[30]HighHighVery High[28]
Nature of Analysis Qualitative/Semi-quantitative[30]Quantitative[31][32]Quantitative[25]Quantitative & Structural[27][28]
Resolution Low[30]High[21]Very HighN/A (Spectroscopic)
Sample Requirement Very Small (~ng)[3]Small (µL)Small (µL)Moderate (mg)
Ease of Use Very Easy[30]Requires TrainingRequires TrainingRequires Expertise
Best For Rapid, routine checks of reaction progress, purity assessment.[2][4][5]Precise quantification of reaction components, impurity profiling.[22][31]Analysis of volatile and thermally stable compounds.[24]In-situ monitoring, structural elucidation of products and intermediates.[27][29][33]
Conclusion: An Integrated Approach

Thin-Layer Chromatography remains an indispensable tool for the modern synthetic chemist due to its unparalleled speed, simplicity, and low cost for the qualitative monitoring of reaction completion. While it lacks the quantitative power and high resolution of techniques like HPLC and GC, or the structural insight of NMR, its value as a first-line analytical method is undeniable. The optimal strategy often involves an integrated approach, using TLC for rapid, frequent checks at the bench, followed by more sophisticated techniques like HPLC or NMR for precise quantification and structural confirmation once the reaction is deemed complete by TLC. This tiered approach allows for efficient use of resources while maintaining rigorous scientific standards in drug development and chemical research.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates.
  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC.
  • Johannes Gutenberg University Mainz. (2020). New NMR method enables monitoring of chemical reactions in metal containers.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • University of Rochester. (n.d.). Chromatography: How to Run a Prep TLC.
  • Labster. (n.d.). TLC Visualization Methods.
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC).
  • ACS Publications. (2022). NMR Reaction Monitoring Robust to Spectral Distortions.
  • PubMed. (2023). Compact capillary high performance liquid chromatography system for pharmaceutical on-line reaction monitoring.
  • Technische Universität Kaiserslautern. (2019). Quantitative NMR methods for reaction and process monitoring.
  • YouTube. (2023). What Is The Importance Of RF Value In Chromatography?.
  • Northern Illinois University. (n.d.). Thin Layer Chromatography (TLC) | Organic Chemistry I Lab.
  • University of York. (n.d.). General procedure.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example.
  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • BYJU'S. (n.d.). RF Value Explanation.
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Study.com. (n.d.). How can TLC allow you to determine if your reaction has gone to completion. Explain..
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS.
  • Quora. (2020). How to identify whether a reaction has been complete using TLC.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • Wiley Online Library. (2020). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • PharmDecks. (n.d.). Chromatography (HPLC, TLC).
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Quora. (2022). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?.
  • Wikipedia. (n.d.). Gas chromatography.
  • Chromatography Forum. (2012). monitoring the reaction by GC.
  • Chromatography Forum. (2010). Advantages of HPLC vs TLC.
  • Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC).
  • Spectroscopy Online. (2021). Seven Essential Steps for In Situ Reaction Monitoring.
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?.
  • Reddit. (2023). Sensitivity of TLC and UPLC.
  • Reddit. (2022). How do I monitor this reaction and do column chromatography on the product?.

Sources

The Double-Edged Sword: A Comparative Guide to the Biological Activity of C5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born. The strategic modification of this heterocycle can dramatically alter its biological profile, and nowhere is this more evident than at the C5 position. Substitution at this site has yielded compounds with potent antiviral, antifungal, and anticancer activities, making it a focal point for drug discovery and development. This guide provides a comparative analysis of the biological activities of various C5-substituted pyrimidines, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Significance of the C5 Position: A Gateway to Diverse Bioactivity

The C5 position of the pyrimidine ring offers a unique vector for chemical modification. Its location allows for the introduction of a wide array of substituents without sterically hindering the crucial hydrogen bonding interactions at the N1 and N3 positions, which are often vital for target recognition. This flexibility has been exploited to fine-tune the electronic and steric properties of pyrimidine derivatives, leading to enhanced potency and selectivity against a range of biological targets.

Antiviral Activity: Disrupting Viral Replication at its Core

C5-substituted pyrimidines have a rich history as antiviral agents, particularly as nucleoside analogs that deceive viral polymerases.

Comparative Analysis of Antiviral C5-Substituted Pyrimidines
Compound ClassSpecific Compound ExampleTarget Virus(es)Potency (EC50/IC50)Key Structural Feature at C5Reference
Alkynyl PyrimidinesOctynyl-substituted uracil derivative of L-ascorbic acidCytomegalovirus (CMV)EC50 = 1.8 µMOctynyl group[1]
Acyclic Nucleoside Phosphonates(E)-thymidine-but-2-enyl phosphonate (POM ester)Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV)IC50 = 3 µM (HSV), 0.19 µM (VZV)(E)-but-2-enyl phosphonate[2]
Pyrrolo[2,3-d]pyrimidine Analogues5-(1-hydroxyethyl)tubercidinReovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4Selective activity1-hydroxyethyl group

Causality in Experimental Design: The choice of substituents at the C5 position is critical in determining antiviral specificity and potency. For instance, the introduction of a rigid alkynyl group can enhance binding to viral enzymes, while the acyclic side chain in nucleoside phosphonates allows for phosphorylation by cellular kinases, a necessary activation step.[2]

Mechanism of Action: A Tale of Two Kinases

Many C5-substituted pyrimidine nucleoside analogs exert their antiviral effect by acting as chain terminators during viral DNA synthesis. These compounds are prodrugs that must be intracellularly phosphorylated to their active triphosphate form. This phosphorylation is a two-step process catalyzed by cellular kinases. The resulting triphosphate analog is then incorporated into the growing viral DNA chain by the viral DNA polymerase. The absence of a 3'-hydroxyl group on the sugar moiety prevents the addition of the next nucleotide, thus terminating DNA elongation and halting viral replication.

antiviral_mechanism cluster_cell Host Cell Prodrug Prodrug Monophosphate Monophosphate Prodrug->Monophosphate Cellular Kinase 1 Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinase 2 Triphosphate (Active) Triphosphate (Active) Diphosphate->Triphosphate (Active) Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate (Active)->Viral_DNA_Polymerase Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Antiviral mechanism of C5-substituted pyrimidine nucleoside analogs.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The versatility of C5-substitutions has also been harnessed to develop potent anticancer agents that interfere with various aspects of cancer cell biology, from cell cycle progression to signal transduction.

Comparative Analysis of Anticancer C5-Substituted Pyrimidines
Compound ClassSpecific Compound ExampleTarget Cancer Cell Line(s)Potency (IC50)Key Structural Feature at C5Reference
Alkynyl PyrimidinesOctynyl-substituted uracil derivative of L-ascorbic acidVarious tumor cell lines2-12 µMOctynyl group[1]
Thiazolyl-pyrimidinesCompound 12u HCT-116 (colon cancer)0.42 µMCarbonitrile[3]
Pyrimidine-5-carbonitrilesCompound 10b HepG2 (liver), A549 (lung), MCF-7 (breast)3.56 µM, 5.85 µM, 7.68 µMCarbonitrile[4]

Expertise in Action: The rationale behind synthesizing C5-carbonitrile derivatives lies in their ability to act as hydrogen bond acceptors and their favorable electronic properties, which can enhance binding to the ATP-binding pocket of kinases.[3]

Mechanism of Action: Halting the Cell Cycle Engine

A prominent mechanism of action for several C5-substituted pyrimidines is the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, particularly CDK9, these compounds can prevent the phosphorylation of crucial substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis. For example, some 4-thiazol-2-anilinopyrimidine derivatives with a C5-carbonitrile group have been shown to be potent and selective inhibitors of CDK9.[3]

anticancer_mechanism cluster_cancer_cell Cancer Cell C5_Pyrimidine C5-Substituted Pyrimidine CDK9 CDK9 C5_Pyrimidine->CDK9 Inhibition RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcription of Anti-apoptotic Proteins RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression

Caption: Anticancer mechanism via CDK9 inhibition by C5-substituted pyrimidines.

Antifungal Activity: Exploiting Fungal-Specific Pathways

C5-substituted pyrimidines, particularly fluorinated derivatives, have demonstrated efficacy as antifungal agents by targeting pathways unique to fungi.

Comparative Analysis of Antifungal C5-Substituted Pyrimidines
Compound ClassSpecific Compound ExampleTarget Fungus(i)Potency (MIC/EC50)Key Structural Feature at C5Reference
Fluorinated Pyrimidines5-Fluorocytosine (Flucytosine)Candida spp., Cryptococcus spp.Varies by speciesFluorine[5]
Pyrimidine-amides5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC50 = 10.5 µg/mlBromo and fluoro substituted benzamide[6]

Trustworthiness Through Selectivity: The selective toxicity of 5-fluorocytosine is a cornerstone of its clinical use. It is actively transported into fungal cells and converted to its toxic form by enzymes that are absent in mammalian cells, minimizing off-target effects.

Mechanism of Action: A Trojan Horse Strategy

The antifungal mechanism of 5-fluorocytosine is a classic example of a "Trojan horse" strategy. It is transported into the fungal cell by a cytosine-specific permease. Once inside, the fungal-specific enzyme cytosine deaminase converts it to 5-fluorouracil (5-FU). 5-FU is then further metabolized to 5-fluorouridine triphosphate (5-FUTP), which is incorporated into fungal RNA, leading to errors in protein synthesis. Additionally, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, an enzyme essential for DNA synthesis. This dual mechanism of action disrupts both protein and DNA synthesis, ultimately leading to fungal cell death.

antifungal_mechanism cluster_fungal_cell Fungal Cell 5FC 5-Fluorocytosine 5FU 5-Fluorouracil 5FC->5FU Cytosine Deaminase 5FUTP 5-FUTP 5FU->5FUTP 5FdUMP 5-FdUMP 5FU->5FdUMP RNA_Synthesis RNA Synthesis 5FUTP->RNA_Synthesis Incorporation DNA_Synthesis DNA Synthesis 5FdUMP->DNA_Synthesis Inhibition Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Disruption Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death DNA_Synthesis->Cell_Death

Caption: Antifungal mechanism of 5-Fluorocytosine.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the antiviral, anticancer, and antifungal activities of C5-substituted pyrimidines.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the C5-substituted pyrimidine compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.

Principle: A viral plaque is a visible clear zone in a cell monolayer that results from the lysis of infected cells. The number of plaques is proportional to the number of infectious virus particles.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the C5-substituted pyrimidine compound in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

    • After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the wells.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% formaldehyde.

    • Stain the cell monolayer with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Antifungal Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare serial twofold dilutions of the C5-substituted pyrimidine compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar medium.

    • Prepare a standardized fungal inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The C5 position of the pyrimidine ring is a testament to the power of subtle chemical modifications in shaping biological activity. The diverse range of antiviral, anticancer, and antifungal agents derived from C5-substituted pyrimidines underscores the immense potential that still lies within this versatile scaffold. By understanding the comparative activities, mechanisms of action, and employing robust experimental protocols, researchers can continue to unlock the therapeutic promise of these remarkable compounds.

References

  • Synthesis and antiviral and cytostatic evaluations of the new C-5 substituted pyrimidine and furo[2,3-d]pyrimidine 4',5'-didehydro-L-ascorbic acid deriv
  • Novel antiviral C5-substituted pyrimidine acyclic nucleoside phosphonates selected as human thymidylate kinase substr
  • Antiviral activity of C-5 substituted tubercidin analogues. [Link]
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
  • Antifungal activity of some substituted pyrimidines. [Link]
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

Sources

A Comparative Guide to Regioselectivity in SNAr Reactions of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Functionalization of this heterocycle, often through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. Dihalopyrimidines, in particular, serve as versatile precursors, yet their reactivity and the regioselectivity of SNAr reactions can be highly nuanced and dependent on a variety of factors. This guide provides a comparative analysis of the regioselectivity observed in SNAr reactions of different dihalopyrimidines, supported by experimental data and mechanistic insights to aid in synthetic design and optimization.

Fundamental Principles of SNAr on Pyrimidines

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack. The presence of halogen substituents further activates the ring towards SNAr. The generally accepted order of reactivity for chloro-substituted positions on the pyrimidine ring is C4(6) > C2 >> C5.[3] This preference is largely attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 or C6 positions, which are para and ortho, respectively, to the ring nitrogens.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks an electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the halide ion.[5]

Caption: Generalized two-step SNAr mechanism on a dihalopyrimidine.

Comparative Regioselectivity of Dihalopyrimidine Isomers

The substitution pattern of the dihalopyrimidine isomer plays a pivotal role in determining the regiochemical outcome of SNAr reactions.

2,4-Dichloropyrimidine is arguably the most common dihalopyrimidine used in synthesis. The general rule of thumb is that nucleophilic substitution preferentially occurs at the C4 position.[1][3][6] This is often explained by the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4.[7]

However, this selectivity is not absolute and can be highly sensitive to several factors:

  • Substituents on the Pyrimidine Ring: The presence of other substituents can dramatically alter the regioselectivity. For instance, an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[1][6] This is attributed to a change in the Lowest Unoccupied Molecular Orbital (LUMO) distribution, where the LUMO lobes at C2 and C4 become similar in size.[1] Conversely, an electron-withdrawing group at the C5 position generally enhances the inherent preference for C4 substitution.[8][9]

  • Nature of the Nucleophile: While many nucleophiles favor the C4 position, some exhibit a preference for C2. For example, tertiary amines have been shown to selectively react at the C2 position of 5-substituted-2,4-dichloropyrimidines.[8][9] Similarly, alkoxides and formamide anions can selectively substitute at the C2 position of 2-MeSO2-4-chloropyrimidine, a phenomenon attributed to the formation of a hydrogen-bonded complex that directs the nucleophile to C2.[10][11]

  • Reaction Conditions: Solvents and bases can also influence the regiochemical outcome. For instance, in the reaction of 6-aryl-2,4-dichloropyrimidine with anilines, polar solvents can enhance the selectivity for the C4 isomer.[12]

factors_24_dihalopyrimidine cluster_substituents cluster_nucleophile cluster_conditions Regioselectivity Regioselectivity of SNAr on 2,4-Dihalopyrimidines RingSubstituents Ring Substituents Regioselectivity->RingSubstituents Nucleophile Nature of Nucleophile Regioselectivity->Nucleophile Conditions Reaction Conditions Regioselectivity->Conditions EDG C6-EDG: Favors C2 RingSubstituents->EDG EWG C5-EWG: Favors C4 RingSubstituents->EWG Amines Primary/Secondary Amines: Generally C4 Nucleophile->Amines TertiaryAmines Tertiary Amines: Can favor C2 Nucleophile->TertiaryAmines Alkoxides Alkoxides/Formamides: Can favor C2 (with directing groups) Nucleophile->Alkoxides Solvent Solvent Polarity Conditions->Solvent Base Base Choice Conditions->Base

Caption: Key factors influencing regioselectivity in 2,4-dihalopyrimidine SNAr reactions.

Due to their symmetrical nature, the initial mono-substitution of 4,6-dihalopyrimidines can occur at either the C4 or C6 position without preference, leading to a single product.[5] The introduction of the first substituent, however, deactivates the ring towards further substitution, making the second SNAr reaction more challenging.[3] For instance, in the case of 4,6-dichloropyrimidin-5-amine, the first substitution occurs readily, but the reactivity of the remaining chlorine is influenced by the newly introduced group.[5]

Similar to 4,6-dihalopyrimidines, 2,6-dihalopyrimidines are symmetrical, and the initial mono-substitution yields a single product. The introduction of the first nucleophile deactivates the ring, making subsequent substitutions more difficult.[3] Palladium-catalyzed methods are often employed to achieve disubstitution.[3]

Experimental Data Comparison

The following tables summarize experimental data from the literature, highlighting the regioselectivity observed under different conditions.

Table 1: Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidine Derivatives

SubstituentNucleophileConditionsMajor ProductRatio (C4:C2)Reference
HDibutylamineK2CO3, DMAcC4-substitution70:30[12]
6-ArylDibutylaminePd(OAc)2/dppb, LiHMDS, THF, -20°CC4-substitution>30:1[12]
6-OMeAmineNot specifiedC2-substitutionHighly selective[1][6]
5-NO2DiethylamineiPr2NEt, CHCl3, 40°CC4-substitution5:1 (with unreacted starting material)[9]
5-NO2TriethylamineiPr2NEt, CHCl3, 40°CC2-substitutionNot specified[9]

Table 2: Regioselectivity in SNAr Reactions of Other Dihalopyrimidines

DihalopyrimidineNucleophileConditionsProductYieldReference
4,6-DichloropyrimidineAdamantane-amineK2CO3, DMF, 140°CMono-substitutedNot specified
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAmineTEA, EtOH, refluxMono-aminatedModerate[2]
2-MeSO2-4-chloropyrimidineAlkoxide-78°CC2-alkoxyNot specified[11]
2-MeSO2-4-chloropyrimidineAmineNot specifiedC4-aminoSelective[10]

Experimental Protocols

This protocol is a generalized procedure based on common synthetic methods.

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in a suitable solvent such as dimethylacetamide (DMAc) or ethanol (5 mL), add the desired amine (1.0-1.2 mmol) and a base such as K2CO3 (2.0 mmol) or triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-chloropyrimidine derivative.

This protocol is adapted from a literature procedure for highly regioselective amination.[12]

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in anhydrous THF (5 mL).

  • In a separate flask, premix the secondary amine (1.1 mmol) with LiHMDS (1 M in THF, 1.1 mL) at -20°C.

  • To the pyrimidine solution, add the palladium catalyst, such as a complex of Pd(OAc)2 and dppb (1-2 mol%).

  • Add the pre-mixed amine/LiHMDS solution to the pyrimidine/catalyst mixture at -20°C.

  • Stir the reaction at -20°C for 1 hour, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 4-amino-2-chloro-6-arylpyrimidine.

experimental_workflow Start Start Reactants Combine Dihalopyrimidine, Nucleophile, and Base/Catalyst in Solvent Start->Reactants Reaction Stir at Appropriate Temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

The regioselectivity of SNAr reactions on dihalopyrimidines is a multifaceted issue governed by a delicate interplay of electronic and steric factors. While the C4(6) positions are generally more reactive, this preference can be modulated or even reversed by the substitution pattern on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions. A thorough understanding of these influencing factors, supported by quantum mechanics calculations and empirical data, is crucial for medicinal chemists to predictably and efficiently synthesize desired pyrimidine-based scaffolds. This guide provides a framework for rationalizing and predicting the outcomes of these important transformations in drug discovery and development.

References

  • Synthesis of 4-amino-2,4-dichloropyrimidine. (n.d.). PrepChem.com.
  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025). ResearchGate.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). American Chemical Society.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2017). Research Collection.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate.
  • 2,4-Dichloropyrimidine. (n.d.). ResearchGate.
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters.
  • Haloselectivity of Heterocycles. (n.d.). Baran Lab.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2017). Research Collection.

Sources

A Guide to Cross-Verification of Molecular Weight by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Verification in Molecular Weight Determination

In the landscape of scientific research and biopharmaceutical development, the accurate determination of a molecule's weight is a foundational requirement.[1][2] It serves as the primary confirmation of a substance's identity, purity, and structural integrity. While a single mass spectrometry (MS) measurement can provide a value, relying on a solitary technique introduces the risk of instrument-specific artifacts and biases. True analytical confidence is achieved through cross-verification—the practice of measuring a sample's molecular weight using multiple, distinct mass spectrometry techniques.[3]

This guide provides an in-depth comparison of three workhorse high-resolution mass spectrometry (HRMS) platforms for intact mass analysis: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), and Electrospray Ionization-Orbitrap (ESI-Orbitrap). As a senior application scientist, my objective is not merely to list specifications, but to illuminate the causality behind experimental choices, empowering you to design robust, self-validating workflows for unequivocal molecular weight confirmation. We will explore the fundamental principles of each technology, present detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate tools for your research.

Understanding the Pillars of Mass Analysis: Resolution and Accuracy

Before comparing instruments, it is crucial to distinguish between two fundamental concepts: mass resolution and mass accuracy. Confusing these terms is a common pitfall.[4]

  • Mass Resolution is the ability of a mass spectrometer to distinguish between two ions with a very small difference in their mass-to-charge ratio (m/z).[4][5] It is often expressed as R = m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[5][6] High resolution allows for the separation of isotopic peaks, which is invaluable for confirming elemental composition.[6]

  • Mass Accuracy is the degree of closeness between the measured mass and the true, exact mass of an analyte.[4][6] It is typically reported in parts-per-million (ppm). High mass accuracy is essential for confidently determining a molecule's elemental formula.[6]

Crucially, high resolution is a prerequisite for high mass accuracy, as it ensures that a measured peak is not an unresolved composite of multiple species.[4][7] However, a high-resolution instrument that is poorly calibrated can yield inaccurate mass measurements.[6]

Technology Deep Dive 1: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the analysis of large biomolecules, prized for its speed, sensitivity, and tolerance to some sample contaminants.[8][9][10]

Principle of Operation

The MALDI process involves co-crystallizing an analyte with a UV-absorbing matrix material on a target plate.[11] A pulsed laser irradiates the crystal mixture, causing the matrix to absorb energy and rapidly vaporize, carrying the intact analyte molecules into the gas phase and ionizing them, typically by protonation.[12] This "soft" ionization method minimizes fragmentation of large, fragile molecules.[10]

The newly formed ions are then accelerated by a strong electric field into a field-free flight tube.[8][9] The time it takes for an ion to travel the length of the tube and reach the detector is proportional to the square root of its m/z ratio.[11] Lighter ions travel faster and arrive at the detector first, allowing for mass separation.[9] A key characteristic of MALDI is that it predominantly generates singly charged ions ([M+H]+), which simplifies the resulting mass spectrum.[13]

Strengths and Causality:

  • High Throughput: The use of target plates with hundreds of sample spots allows for rapid, automated analysis, making it ideal for screening applications.[14][15]

  • Broad Mass Range: MALDI-TOF is well-suited for analyzing a wide range of molecules, including very large proteins and polymers exceeding 100 kDa.[1][13][14]

  • Tolerance to Contaminants: Compared to ESI, MALDI is generally more tolerant of salts and non-volatile buffers because the analyte co-crystallizes with the matrix, effectively separating it from many contaminants during sample preparation.[13][16]

  • Simplified Spectra: The prevalence of singly charged ions makes spectral interpretation straightforward, as the m/z value is very close to the molecule's mass.[13]

Limitations:

  • Matrix Interference: The matrix itself can produce background ions at lower m/z ranges, potentially interfering with the analysis of small molecules.[14]

  • Resolution and Accuracy: While modern instruments have improved significantly, traditional linear MALDI-TOF systems offer lower resolution and mass accuracy compared to ESI-based platforms like Orbitrap or high-end QTOF instruments.[10][14]

Experimental Protocol: Intact Protein Analysis by MALDI-TOF

This protocol is designed to be a self-validating system by including mandatory calibration steps.

1. Materials

  • Protein Standard (e.g., Bovine Serum Albumin, BSA) for calibration.

  • Matrices: Sinapinic acid (SA) for proteins >10,000 Da; α-Cyano-4-hydroxycinnamic acid (CHCA) for peptides/small proteins <10,000 Da.[11]

  • Solvents: HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).

  • MALDI Target Plate.

2. Sample & Matrix Preparation

  • Analyte Preparation: Ensure the protein sample is desalted.[16] The optimal concentration is in the low micromolar range (e.g., 1-10 pmol/µL).[17] Dilute the sample in 0.1% aqueous TFA.

  • Matrix Solution (SA): Prepare a saturated solution of SA in a solvent mixture of 50:50 ACN/water with 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid.[17]

3. Instrument Calibration

  • Rationale: Instrument calibration is a non-negotiable step to ensure mass accuracy. External calibration uses known standards to create a calibration curve against which the unknown analyte is measured.

  • Procedure:

    • Spot 0.5 µL of a known protein standard mixture (e.g., a mix of proteins with different molecular weights) onto a dedicated calibration spot on the target plate.

    • Immediately add 0.5 µL of the matrix solution to the standard spot and mix gently with the pipette tip.[13] Allow to air dry completely, forming a co-crystal.

    • Acquire a spectrum from the calibrant spot.

    • Use the instrument's software to perform an external calibration based on the known masses of the standard proteins.

4. Sample Spotting & Analysis

  • On a separate spot, place 0.5 µL of your analyte solution.[17]

  • Immediately add 0.5 µL of the matrix solution and mix on-plate.[13][17] Allow to air-dry.

  • For samples containing salts, an on-plate washing step can dramatically improve signal. After the spot is dry, gently add 1-2 µL of cold, high-purity water, leave for 5-10 seconds, and then carefully pipette it off from the side of the spot.[17]

  • Insert the target plate into the instrument.

  • Acquire the mass spectrum for your analyte, ensuring the laser power is optimized to achieve good signal intensity without causing excessive fragmentation.

5. Data Processing

  • Process the raw spectrum to determine the m/z of the primary [M+H]+ peak. This value directly corresponds to the molecular weight of the protein.

Technology Deep Dive 2: ESI-QTOF Mass Spectrometry

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS is a hybrid instrument that combines the stability of a quadrupole mass filter with the high-speed, high-resolution analysis of a TOF mass analyzer. It is a cornerstone of modern proteomics and biopharmaceutical characterization.[18]

Principle of Operation

In ESI, a liquid sample is pumped through a heated capillary needle held at a high potential.[1] This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, at which point the droplet undergoes Coulombic fission into smaller droplets. This process repeats until fully desolvated, gas-phase ions are produced.[19]

A key feature of ESI is that it imparts multiple charges to large molecules like proteins, creating a series of ions with different charge states (e.g., [M+nH]n+).[18][20] These multiply charged ions are then guided into the QTOF. The quadrupole can be operated as an ion guide or as a mass filter to select a specific ion. For intact mass analysis, it is typically used as an ion guide. The ions then enter the TOF analyzer, which measures their mass-to-charge ratios with high resolution and accuracy.[18]

Strengths and Causality:

  • High Resolution and Mass Accuracy: ESI-QTOF instruments routinely provide high resolution (10,000-60,000 FWHM) and excellent mass accuracy (typically <100 ppm), enabling confident characterization.[6][21]

  • Soft Ionization: ESI is an exceptionally soft ionization technique, making it ideal for the analysis of non-covalent protein complexes under native conditions.[22]

  • LC-MS Compatibility: ESI is directly compatible with liquid chromatography (LC), allowing for online sample cleanup, separation of complex mixtures, and buffer exchange prior to MS analysis.[19]

  • Analysis of Large Molecules: By generating multiply charged ions, ESI brings very large molecules into a mass-to-charge range that is easily measured by the TOF analyzer (typically < 4,000 m/z).[19]

Limitations:

  • High Salt Sensitivity: ESI is notoriously sensitive to non-volatile salts and detergents, which can suppress the analyte signal and form adducts, complicating the spectrum.[16][21] Extensive sample cleanup is often mandatory.[16][21]

  • Complex Spectra: The charge state envelope produced by ESI requires a deconvolution algorithm to convert the series of m/z peaks back into a single, zero-charge molecular weight.[20][21]

Experimental Protocol: Intact Protein Analysis by LC-ESI-QTOF

This protocol integrates online desalting via LC, a self-validating approach that ensures a clean sample enters the mass spectrometer.

1. Materials

  • Protein sample in a suitable buffer (avoid non-volatile salts like PBS).

  • Solvents: HPLC-grade water, ACN, and formic acid (FA).

  • LC System with a reverse-phase column suitable for proteins (e.g., C4).

  • ESI-QTOF Mass Spectrometer.

2. LC Method for Online Desalting

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Workflow:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject the protein sample (e.g., 1-5 µg). The protein will bind to the column head while salts and buffers are washed to waste.

    • Develop a rapid linear gradient to elute the protein (e.g., ramp to 95% Mobile Phase B over 5-10 minutes).[23] The protein will elute as a sharp peak directly into the ESI source.

3. Instrument Calibration

  • Rationale: Continuous calibration ensures the highest mass accuracy. This is often done by co-infusing a known reference standard alongside the analyte elution.

  • Procedure:

    • Before the analytical run, perform an external calibration using a standard tuning mix provided by the instrument vendor.

    • During the LC-MS run, use a second sprayer or a T-junction to introduce a low-flow infusion of a reference mass solution. The instrument software uses these known peaks to correct for any mass drift in real-time.

4. Mass Spectrometry Acquisition

  • Set the ESI source parameters (e.g., gas temperature 325°C, drying gas 4.0 L/min, capillary voltage 1800 V) to optimal values for protein ionization.[23]

  • Acquire data in positive ion mode over a m/z range that covers the expected charge states of your protein (e.g., m/z 600-3200).

  • Ensure the acquisition rate is fast enough to capture multiple data points across the eluting LC peak.

5. Data Processing

  • Extract the mass spectrum from the apex of the protein's chromatographic peak.

  • Use a deconvolution software package (e.g., vendor-specific software) to process the charge state envelope. The software identifies peaks belonging to the same series and calculates the zero-charge mass of the protein.[20][21]

Technology Deep Dive 3: ESI-Orbitrap Mass Spectrometry

The Orbitrap mass analyzer is a high-performance Fourier Transform (FT) mass analyzer that offers exceptionally high resolution and mass accuracy.[24] When coupled with an ESI source, it represents the gold standard for accurate mass determination of intact proteins and characterization of complex proteoforms.[25]

Principle of Operation

Like the QTOF, the system begins with an ESI source to generate multiply charged gas-phase ions. These ions are then injected into the Orbitrap analyzer. The Orbitrap consists of a central spindle-like electrode and an outer barrel-like electrode. Ions are trapped in an electrostatic field and orbit the central electrode while also oscillating along its axis.

The frequency of this axial oscillation is independent of the ion's velocity and is inversely proportional to the square root of its m/z. An image current induced by these oscillating ion packets is detected, and a Fourier Transform (FT) is applied to this signal to deconvolute the various frequencies into a high-resolution mass spectrum.[26]

Strengths and Causality:

  • Ultra-High Resolution: Orbitrap instruments provide market-leading resolution (routinely >100,000 FWHM, with capabilities exceeding this), which allows for the isotopic resolution of even large proteins.[6][27] This is critical for distinguishing subtle mass shifts from post-translational modifications (PTMs) or adducts.

  • Exceptional Mass Accuracy: The stable nature of the FT-based measurement provides outstanding mass accuracy, typically in the low ppm to sub-ppm range with proper calibration.[28]

  • High-Quality Data: The FT process inherently averages the signal over time, leading to very clean spectra with high signal-to-noise ratios, which improves the reliability of deconvolution algorithms.[26][29]

  • Top-Down Proteomics: The high resolution and accuracy make Orbitraps the platform of choice for top-down proteomics, where intact proteins are fragmented and analyzed to localize modifications.[24]

Limitations:

  • Slower Scan Speed: The FT measurement process is inherently slower than TOF analysis. While modern instruments are much faster, there can be a trade-off between achieving the highest resolution and compatibility with very fast chromatography.[26]

  • Cost and Complexity: Orbitrap systems are generally more expensive and complex to maintain than QTOF or MALDI-TOF instruments.

Experimental Protocol: Intact Protein Analysis by LC-ESI-Orbitrap

The protocol for an Orbitrap is very similar to that of a QTOF, leveraging LC for online desalting. The primary differences lie in the instrument setup and acquisition parameters.

1. Materials & LC Method

  • Follow the same procedures for materials and the LC method for online desalting as described in the ESI-QTOF protocol.

2. Instrument Calibration

  • Rationale: As with all HRMS, rigorous calibration is paramount. Orbitraps are highly stable but benefit from regular calibration to maintain sub-ppm accuracy.

  • Procedure:

    • Perform a full external calibration using the vendor's specified calibration solution, covering the desired mass range. This should be done regularly (e.g., weekly) to maintain performance.[28]

    • For the most demanding applications, internal calibration can be performed by including a known, non-interfering compound in the sample or by using lock masses from ambient background ions to correct mass drift in real-time.

3. Mass Spectrometry Acquisition

  • Set the ESI source parameters as appropriate for the analyte.

  • Set the Orbitrap acquisition parameters. This involves a critical choice:

    • Resolution Setting: Select a resolution appropriate for the task. For intact mass confirmation, a setting of 70,000 to 140,000 is common. Higher settings provide more detail but result in longer scan times.

    • AGC Target: The Automatic Gain Control (AGC) target determines how many ions are injected into the Orbitrap for each scan. This must be optimized to avoid space-charge effects that can degrade mass accuracy.

  • Acquire data in positive ion mode over an appropriate m/z range.

4. Data Processing

  • Extract the mass spectrum from the chromatographic peak.

  • Use a high-quality deconvolution algorithm (e.g., Thermo Scientific Protein Deconvolution) to process the charge state envelope and determine the neutral mass.[27] The high resolution of the data often allows for isotopic fine structure to be used, further increasing the confidence of the mass assignment.

The Cross-Verification Workflow

The true power of these techniques is realized when they are used in concert. A robust cross-verification workflow provides an unimpeachable determination of a molecule's mass.

Cross_Verification_Workflow sample Purified Protein Sample split Split sample->split maldi MALDI-TOF Analysis (Singly Charged Ions) split->maldi esi_qtof LC-ESI-QTOF Analysis (Multiply Charged Ions) split->esi_qtof esi_orbitrap LC-ESI-Orbitrap Analysis (High-Res Multiply Charged Ions) split->esi_orbitrap data_maldi MW Result 1 (e.g., 50,892.1 Da) maldi->data_maldi data_qtof MW Result 2 (e.g., 50,891.2 Da) esi_qtof->data_qtof data_orbitrap MW Result 3 (e.g., 50,891.13 Da) esi_orbitrap->data_orbitrap compare Compare & Verify (Assess Agreement within Instrument Tolerance) data_maldi->compare data_qtof->compare data_orbitrap->compare final Final Verified Molecular Weight compare->final

Caption: Workflow for orthogonal molecular weight verification.

Comparative Analysis of Key Performance Metrics

The choice of instrument depends on the specific analytical challenge. The table below summarizes the key performance characteristics discussed, providing a guide for selecting the appropriate technology.

FeatureMALDI-TOFESI-QTOFESI-OrbitrapCausality & Rationale
Typical Resolution 10,000 - 40,00010,000 - 60,000[6]70,000 - >240,000[6]Orbitrap's FT-based detection enables longer ion measurement times, resulting in higher resolution.
Mass Accuracy (ppm) < 500 ppm[10][14]< 100 ppm[21]< 5 ppm[28]The high stability and resolution of the Orbitrap analyzer allow for the most accurate mass measurements.
Primary Ion Species Singly charged [M+H]+Multiply charged [M+nH]n+Multiply charged [M+nH]n+MALDI is a desorption/ionization process favoring single protonation; ESI is a solution-based process that allows molecules to accumulate multiple charges.[13][19]
Tolerance to Salts ModerateLowLowMALDI sample prep co-crystallizes the analyte away from salts. ESI is highly sensitive to anything that suppresses droplet evaporation or forms adducts.[13][16]
Sample Throughput HighMediumMediumMALDI's plate-based format is inherently faster for screening than serial, chromatography-based ESI infusions.[9]
LC-MS Compatibility Limited (Offline)Excellent (Online)Excellent (Online)ESI is a solution-based technique that interfaces seamlessly with the liquid effluent from an LC system.[19]
Best For Rapid screening, large proteins, heterogeneous samplesRoutine accurate mass, non-covalent complexes, LC-MS workflowsHighest accuracy, PTM analysis, top-down proteomics, resolving complex isoformsEach instrument's strengths align it with specific, demanding applications.

Conclusion and Expert Recommendations

No single mass spectrometry technique is universally superior; instead, they are complementary tools in the analytical scientist's arsenal.[30]

  • For rapid quality control or screening of relatively pure samples , MALDI-TOF is an excellent first-pass tool. Its speed and simple spectral output provide a quick and confident initial mass assessment.[13][15]

  • For routine, reliable, and accurate mass confirmation , especially within a complex mixture or for molecules that require chromatographic separation, ESI-QTOF offers a robust balance of performance, speed, and cost-effectiveness.[18]

  • When the highest certainty is required , such as for reference standard characterization, resolving minute mass differences from modifications, or for top-down sequencing, the ESI-Orbitrap is the undisputed leader.[24][29] Its unparalleled resolution and mass accuracy provide the highest level of analytical detail.

The ultimate validation comes from orthogonality. If the molecular weight of a protein is determined to be 50,891 Da by a high-resolution ESI-Orbitrap and 50,892 Da by MALDI-TOF, the results are in excellent agreement within the expected tolerance of each instrument. This cross-verification, leveraging different ionization principles and mass analyzer physics, provides unshakable confidence in the assigned molecular weight, fulfilling the core tenets of scientific and regulatory integrity.

References

  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry. Fiehn Lab, UC Davis. [Link]
  • MetwareBio. (n.d.).
  • Brodbelt, J. S. (n.d.). Development of mass spectrometry strategies for intact protein applications.
  • Technology Networks. (2019). How Does TOF MS Compare to Orbitrap Mass Spectrometer for Intact Protein Analysis?. Technology Networks. [Link]
  • Emory University. (n.d.). Resolution and Accuracy.
  • Jensen, O. N. (2018). Characterization of Protein Glycoforms at Intact Level by Orbitrap Mass Spectrometry. In The Protein Protocols Handbook. Springer Protocols. [Link]
  • OpenMS. (n.d.). Mass accuracy and resolution.
  • UC San Diego. (n.d.). Protein Mass Determination: ESI-QTOF. Biomolecular and Proteomics Mass Spectrometry Facility. [Link]
  • Wu, S., et al. (2016). Mass measurement accuracy of the Orbitrap in intact proteome analysis. Journal of Mass Spectrometry. [Link]
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry. [Link]
  • Koru, J. (n.d.). Debating Resolution and Mass Accuracy. Cooperative Institute for Research in Environmental Sciences, University of Colorado Boulder. [Link]
  • Medical Notes. (2023). MALDI-TOF Mass Spectrometry: Introduction, Principle, Handling. Medical Notes. [Link]
  • University of Arizona. (n.d.). Determining molecular weights of proteins by ESI. Analytical & Biological Mass Spectrometry. [Link]
  • University of Liège. (2018). Mass Determination by ESI-MS-TOF.
  • MtoZ Biolabs. (n.d.). Procedure for Protein Mass Measurement Using MALDI-TOF. MtoZ Biolabs Resources. [Link]
  • Compton, P. D., et al. (2011). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry.
  • Sannio, F., et al. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa. Journal of Visualized Experiments. [Link]
  • ResearchGate. (n.d.). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry.
  • Microbe Online. (2018). MALDI-TOF Mass Spectrometry: Principle, Applications in Microbiology. Microbe Online. [Link]
  • University of California, Davis. (n.d.). Intact protein. Proteomics and Mass Spectrometry Core Facility. [Link]
  • Walker, J. M. (Ed.). (2009). Protein Identification by MALDI-TOF Mass Spectrometry. In The Proteomics Protocols Handbook.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. MtoZ Biolabs Resources. [Link]
  • Agilent Technologies. (n.d.). Comprehensive Approaches to Higher-Order Structure of Intact Proteins by Native Mass Spectrometry.
  • Omics Online. (2023).
  • Bentham Science. (n.d.). Application of MALDI-TOF Mass Spectrometry in Screening and Diagnostic Research. Bentham Science. [Link]
  • American Chemical Society. (n.d.). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability.
  • Chromatography Forum. (2011). LTQ-Orbitrap vs MALDI TOF.
  • Semantic Scholar. (n.d.). A comparison of MS/MS‐based, stable‐isotope‐labeled, quantitation performance on ESI‐quadrupole TOF and MALDI‐TOF/TOF mass spectrometers. Semantic Scholar. [Link]
  • Chemistry Stack Exchange. (2021).
  • National Institutes of Health. (n.d.). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze.
  • National Institutes of Health. (n.d.). Chemical cross-linking with mass spectrometry: A tool for systems structural biology.
  • Griffith University. (2021). All-in-one tool streamlines molecular weight analysis. Griffith News. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, 5-Bromo-4-methoxypyrimidine is a reagent that demands meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated heterocyclic compound. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in ensuring safe handling and disposal. The compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to strict safety protocols is not merely procedural—it is essential for mitigating these risks.

Table 1: Chemical and Safety Data for this compound

Property Data Source(s)
CAS Number 4319-85-1 [1][2][3]
Molecular Formula C₅H₅BrN₂O [1][3]
Physical Form White to off-white solid [2][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][2][5]
GHS Pictogram GHS07 (Exclamation Mark) [2][5]

| Signal Word | Warning |[2][5] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before any disposal-related activities commence, the establishment of a safe working environment is paramount. All handling of this compound and its associated waste should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection : Wear tightly fitting safety goggles with side shields.[6] This is critical to prevent contact with the solid compound, which can cause serious eye irritation.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contamination occurs.

  • Body Protection : A laboratory coat must be worn and fully fastened. For tasks with a higher risk of spillage, a chemically impervious apron is recommended.

  • Respiratory Protection : If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6]

The causality behind this stringent PPE requirement is the compound's multiple hazard classifications. Each piece of equipment forms a barrier against a specific route of exposure—oral, dermal, or respiratory.

Waste Classification and Segregation: A Critical Step

Proper segregation is the foundation of a compliant chemical waste management program. This compound is a halogenated organic compound . This classification is crucial because halogenated waste streams require specialized disposal methods, typically high-temperature incineration with acid gas scrubbers, making them more expensive and complex to manage than non-halogenated streams.[7][8]

Protocol for Waste Segregation:

  • Identify the Waste Stream : All materials contaminated with this compound must be classified as "Hazardous Halogenated Organic Waste."

  • Segregate by Physical Form :

    • Solid Waste : Collect all contaminated disposable lab supplies, such as gloves, weighing papers, pipette tips, and any un-reclaimable solid chemical, in a dedicated, clearly labeled solid waste container.[6]

    • Liquid Waste : Any solutions containing this compound should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.[6][9]

  • Prevent Incompatibilities : Never mix halogenated waste with other waste categories, such as non-halogenated solvents, acids, or bases, to prevent dangerous chemical reactions.

Disposal Workflow and Decision Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound waste from the point of generation to final collection. This systematic approach ensures that all safety and regulatory steps are followed.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Waste Generation Point (this compound) decision Identify Waste Form start->decision solid_path Solid Waste (e.g., contaminated gloves, solids) decision->solid_path Solid liquid_path Liquid Waste (e.g., solutions) decision->liquid_path Liquid solid_container Collect in Labeled 'Solid Halogenated Waste' Container solid_path->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Organic Waste' Container liquid_path->liquid_container seal Securely Seal Container (When full or for pickup) solid_container->seal liquid_container->seal labeling Affix Hazardous Waste Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date seal->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store end_node Request Pickup by EHS or Licensed Waste Disposal Vendor store->end_node

Caption: Decision workflow for this compound waste management.

Step-by-Step Disposal Procedures

Adherence to a standardized protocol is essential for safety and regulatory compliance.

Protocol 5.1: Disposal of Solid Waste

  • Designate a Container : Use a puncture-resistant container with a secure lid, clearly labeled "Hazardous Waste: Solid Halogenated Organics."

  • Transfer Waste : Place contaminated items (gloves, wipers, etc.) and any residual solid this compound directly into the container.

  • Labeling : Ensure the container is labeled with the full chemical name, "this compound," and the appropriate GHS hazard pictograms.

  • Storage : Keep the container closed at all times except when adding waste. Store it in your lab's designated Satellite Accumulation Area (SAA).

  • Final Disposal : Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

Protocol 5.2: Disposal of Liquid Waste

  • Designate a Container : Use a chemically compatible, leak-proof container (e.g., a plastic-coated glass bottle) with a screw cap. Label it "Hazardous Waste: Liquid Halogenated Organics."

  • Transfer Waste : Using a funnel, carefully pour solutions containing this compound into the waste container.

  • Maintain a Log : Keep a log sheet on or near the container, listing all constituents and their approximate concentrations.

  • Storage : Keep the container tightly sealed in a secondary containment bin within the SAA.

  • Final Disposal : Arrange for pickup through your institution's EHS department when the container is full.

Protocol 5.3: Decontamination of Glassware

  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) that will solubilize the compound.

  • Collect Rinsate : This first rinse is considered hazardous. Collect all rinsate in the designated "Liquid Halogenated Organic Waste" container.

  • Subsequent Cleaning : After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures with soap and water.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate by working within a fume hood or increasing air exchange.[6][10]

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill :

    • For Solid Spills : Gently sweep or vacuum the material into a labeled container for solid hazardous waste. Avoid creating dust.[10]

    • For Liquid Spills : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Clean Up : Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), collecting the cloth as solid hazardous waste. Follow with a soap and water wash.

  • Dispose of Waste : All cleanup materials must be disposed of as hazardous waste.[10]

By following these detailed procedures, laboratory personnel can confidently manage this compound waste, ensuring a safe research environment and upholding their commitment to environmental stewardship.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methylpyrimidine. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. NEPIS.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • University of Rhode Island. (2024). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • GovInfo. (1998). Federal Register, Volume 63 Issue 85.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • NOP-Verbund. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in medicinal chemistry, 5-Bromo-4-methoxypyrimidine is integral to the synthesis of novel therapeutics.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a rigorous and well-understood safety protocol. This guide provides drug development professionals with essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of why these safety measures are critical, ensuring both personal safety and experimental integrity.

Understanding the Hazard: A Quantitative Profile

This compound is a solid substance that presents multiple routes of potential exposure, each with a specific health risk.[3] The Globally Harmonized System (GHS) provides a clear classification of its dangers, which forms the basis of our PPE strategy.[3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategoryHazard StatementExplanation for the Researcher
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAccidental ingestion, for instance, through hand-to-mouth contact after handling the powder, can lead to acute toxic effects.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact with the solid or solutions can cause inflammation, redness, and discomfort.[3][4] Prolonged contact may lead to dermatitis.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationThe powder or splashes of solutions are particularly hazardous to the eyes, capable of causing significant, potentially painful irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the fine powder or dust can irritate the respiratory tract, leading to coughing and discomfort.[3][4] This is a primary concern when weighing or transferring the solid.

These classifications dictate that our primary goal is to establish effective barriers against skin contact, eye contact, inhalation, and ingestion.

The Hierarchy of Controls: PPE as the Final Barrier

Before discussing specific PPE, it is crucial to contextualize its role. In laboratory safety, we adhere to a "hierarchy of controls." The most effective measures are engineering controls, such as using a certified chemical fume hood to contain powders and vapors at the source.[5][6] Administrative controls, like proper training and standard operating procedures, are the next layer. PPE is the essential final barrier between you and the chemical hazard. Its effectiveness depends entirely on proper selection, consistent use, and understanding its limitations.

Mandatory PPE for Handling this compound

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.

Eye and Face Protection

The H319 classification ("Causes serious eye irritation") makes robust eye protection non-negotiable.

  • Chemical Splash Goggles: These are mandatory for all "wet" chemistry, including preparing solutions or performing reactions. Unlike standard safety glasses, goggles form a seal around the eyes, protecting against splashes from all angles.[7]

  • Safety Glasses with Side Shields: Permissible only for low-risk activities, such as handling a securely sealed container. They are insufficient for handling the powder or solutions.

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing, such as when handling larger volumes (>1 liter) of a solution outside of a fume hood.[7]

Skin and Body Protection

Given the H315 classification ("Causes skin irritation"), comprehensive skin protection is vital.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and knit cuffs is standard.[7] The cuffs prevent powders from traveling up the sleeve.

  • Gloves: Nitrile gloves are the standard for handling this compound, offering good chemical resistance for incidental contact.[6] For prolonged operations or when handling solutions, double-gloving is a best practice. Always inspect gloves for holes before use and change them immediately if contamination is suspected or after approximately 30-60 minutes of use to prevent permeation.[8]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect the skin from potential spills.[7]

Respiratory Protection

The H335 hazard ("May cause respiratory irritation") is primarily managed through engineering controls.

  • Chemical Fume Hood: All weighing of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood.[5] This is the primary method for preventing respiratory exposure.

  • N95 Respirator: In the rare event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved N95 respirator should be used to minimize inhalation of airborne powder.[8] Use of such a respirator requires prior medical clearance and fit-testing as per institutional policy.

Table 2: Task-Based PPE Selection Matrix

ActivityHazard LevelRequired PPE
Handling Sealed ContainersLowStandard laboratory coat, safety glasses with side shields, single pair of nitrile gloves.
Weighing Solid CompoundModerateWork within a chemical fume hood. Laboratory coat, chemical splash goggles, single pair of nitrile gloves.
Preparing Stock SolutionsModerate-HighWork within a chemical fume hood. Laboratory coat, chemical splash goggles, double-gloving (nitrile). Consider a face shield for larger volumes.
Large-Scale Synthesis / Spill CleanupHighWork within a chemical fume hood (if possible). Laboratory coat, chemical splash goggles, face shield, double-gloving (nitrile). Respiratory protection (N95) may be required for spills.[5]

Operational Plans: Integrating PPE into Key Workflows

Experimental Protocol: Weighing the Solid Compound
  • Preparation: Before retrieving the chemical, don all required PPE: a lab coat, chemical splash goggles, and nitrile gloves.

  • Engineering Control: Perform all weighing activities inside a certified chemical fume hood or a balance enclosure to contain airborne particles.

  • Handling: Use a dedicated spatula. Handle the container and spatula with care to avoid generating dust.

  • Cleanup: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Disposal: Treat the contaminated wipe and any weighing paper as hazardous solid waste.[9]

Experimental Protocol: Spill Management
  • Immediate Action: Alert personnel in the immediate area and, if the spill is large or uncontained, evacuate.

  • Assess and Don PPE: For a small, contained spill, ensure you are wearing, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves before approaching.

  • Containment: If the spill is a solid, gently cover it with a paper towel to prevent dust from becoming airborne. Do not sweep dry powder.[10]

  • Cleanup: Carefully dampen the covering material with water or an appropriate solvent. Use absorbent pads or vermiculite to clean the area.[6] Work from the outside of the spill inward.

  • Final Disposal: Place all contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[11][12] Wash the spill area with soap and water.

Operational Plan: Waste Disposal
  • Classification: All materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[13]

  • Segregation:

    • Solid Waste: Collect contaminated gloves, wipes, and weighing paper in a dedicated, labeled hazardous waste container.[13]

    • Liquid Waste: Collect solutions in a designated, labeled container for halogenated organic waste.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list the full chemical name.[9][13]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service, in accordance with all local and federal regulations.[13][14]

Visualizing Safety Workflows

To ensure procedural clarity, the following diagrams illustrate the decision-making processes for PPE selection and spill response.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Level start Identify Task weigh Weighing Solid start->weigh Solid Transfer solution Preparing Solution start->solution Wet Chemistry transfer Handling Sealed Container start->transfer Logistics ppe_med Fume Hood Lab Coat Splash Goggles Nitrile Gloves weigh->ppe_med ppe_high Fume Hood Lab Coat Splash Goggles Double Gloves solution->ppe_high ppe_low Lab Coat Safety Glasses Nitrile Gloves transfer->ppe_low

Caption: PPE selection workflow based on laboratory task.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.